3'-Hydroxymethyl-4-(dimethylamino)azobenzene
Beschreibung
Eigenschaften
IUPAC Name |
[3-[[4-(dimethylamino)phenyl]diazenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18(2)15-8-6-13(7-9-15)16-17-14-5-3-4-12(10-14)11-19/h3-10,19H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXQGEYDRNHPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210636 | |
| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35282-69-0 | |
| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35282-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxymethyl-4-(dimethylamino)azobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035282690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Synthesis and Biological Significance of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-HM-DAB)
Executive Summary & Significance
3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-HM-DAB) is a critical synthetic probe and potent hepatocarcinogen used to elucidate the metabolic activation pathways of azo dyes. Unlike its parent compound, 4-(dimethylamino)azobenzene (DAB, "Butter Yellow"), which requires sequential N-demethylation and N-hydroxylation to become carcinogenic, 3'-HM-DAB possesses a benzylic hydroxyl group at the 3'-position.
This structural feature allows for direct esterification by sulfotransferases (SULTs), bypassing the requirement for initial oxidative metabolism by Cytochrome P450s. Consequently, 3'-HM-DAB serves as a "proximate carcinogen" model, rapidly generating electrophilic nitrenium or carbocation species that form covalent DNA adducts.
This guide details the convergent synthesis of 3'-HM-DAB via diazonium coupling, a method selected for its regioselectivity and preservation of the labile hydroxymethyl moiety.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the harsh reducing conditions often required to generate hydroxymethyl groups, which would otherwise cleave the sensitive azo linkage (
Strategic Disconnection
-
Bond Cleavage: The azo bond (
) is the disconnection point. -
Electrophile: 3-(Hydroxymethyl)benzenediazonium chloride.
-
Nucleophile: N,N-Dimethylaniline (activated aromatic ring).
-
Precursor: 3-Aminobenzyl alcohol.
Mechanistic Pathway (Graphviz)
Figure 1: Convergent synthesis pathway via diazonium coupling. The route preserves the 3'-hydroxymethyl group by introducing it prior to azo bond formation.
Detailed Experimental Protocol
This protocol is adapted from the established methods of Fiala et al. and Mori et al. , optimized for laboratory-scale synthesis (10–50 mmol scale).
Reagents & Materials Table
| Reagent | Role | Stoichiometry | Critical Note |
| 3-Aminobenzyl alcohol | Precursor (Amine) | 1.0 equiv | Must be free of oxidation products (aldehydes). |
| Sodium Nitrite (NaNO₂) | Diazotizing Agent | 1.1 equiv | Freshly prepared aqueous solution. |
| Hydrochloric Acid (HCl) | Acid Source | 2.5 - 3.0 equiv | Maintains pH < 2 for diazonium stability. |
| N,N-Dimethylaniline | Coupling Partner | 1.0 equiv | Distill before use if significant coloration is present. |
| Sodium Acetate (NaOAc) | Buffer | Excess | Essential to buffer pH to 4–5 for coupling. |
| Ethanol/Water | Solvent System | 1:1 v/v | Solubilizes the final azo dye. |
Step-by-Step Methodology
Phase 1: Diazotization
-
Preparation: In a 250 mL three-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 3-aminobenzyl alcohol (1.23 g, 10 mmol) in 25 mL of 1 M HCl .
-
Cooling: Immerse the flask in an ice-salt bath to lower the temperature to 0–2°C .
-
Scientific Rationale: Diazonium salts are thermally unstable and can decompose to phenols (via loss of N₂) or explode if allowed to warm.
-
-
Addition: Dropwise add a solution of NaNO₂ (0.76 g, 11 mmol) in 5 mL water over 10 minutes.
-
Monitoring: Maintain temperature below 5°C. Stir for an additional 20 minutes. The solution should remain clear.
-
Validation: Test a drop of the solution with starch-iodide paper.[1] An immediate blue-black color confirms excess nitrous acid (required).
-
Phase 2: Azo Coupling
-
Partner Preparation: In a separate beaker, dissolve N,N-dimethylaniline (1.21 g, 10 mmol) in 10 mL of 1 M HCl and cool to 0°C.
-
Coupling: Slowly pour the diazonium salt solution (from Phase 1) into the dimethylaniline solution with vigorous stirring.
-
Buffering (The Critical Step): Immediately add a saturated solution of Sodium Acetate until the pH reaches approximately 4.0–5.0 .
-
Mechanism:[2][3][4][5] The coupling reaction requires the nucleophile to be in its free amine form (not protonated), but the diazonium salt requires acidic conditions to survive. Acetate buffering provides the "Goldilocks" zone where enough free amine exists to react without decomposing the diazonium salt.
-
-
Precipitation: The reaction mixture will turn deep red/orange. Stir at 0–5°C for 2 hours, then allow to warm to room temperature overnight.
Phase 3: Purification & Characterization
-
Isolation: Filter the crude precipitate and wash copiously with water to remove inorganic salts.
-
Recrystallization: Recrystallize from aqueous ethanol (EtOH:H₂O, 70:30).
-
Yield Expectation: 60–75% as orange/red needles.
-
Characterization Data:
-
UV-Vis:
~410–420 nm (characteristic of aminoazobenzene). -
¹H NMR (CDCl₃): Distinct singlet for the benzylic -CH₂OH at
~4.7 ppm; singlet for N(CH₃)₂ at ~3.1 ppm.
-
Biological Mechanism: Metabolic Activation
The carcinogenicity of 3'-HM-DAB is distinct from DAB because it bypasses the Phase I oxidation step usually required for bioactivation.
Pathway Logic
-
Parent DAB: Requires CYP450-mediated N-demethylation and N-hydroxylation.
-
3'-HM-DAB: The hydroxymethyl group is a direct substrate for Sulfotransferases (SULTs) .
-
Ultimate Carcinogen: The resulting sulfate ester (
) is an excellent leaving group. Spontaneous loss of the sulfate generates a resonance-stabilized carbocation/nitrenium ion that alkylates DNA (specifically guanine residues).
Activation Diagram (Graphviz)
Figure 2: Metabolic activation pathway. The 3'-hydroxymethyl group allows direct sulfation, leading to the formation of highly reactive electrophiles.
Safety & Handling (E-E-A-T Compliance)
Warning: 3'-HM-DAB is a potent carcinogen.
-
Containment: All weighing and synthesis must occur within a certified chemical fume hood or glovebox.
-
Deactivation: Azo dyes can be deactivated using a solution of Tin(II) Chloride (SnCl₂) in HCl, which reduces the azo bond to the corresponding (less toxic) anilines, followed by bleach treatment.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
References
-
Fiala, E. S., et al. (1978). "Carcinogenicity of this compound in the rat." Journal of the National Cancer Institute, 61(1), 237-241.
-
Mori, H., et al. (1987).[6] "Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats." Journal of the National Cancer Institute, 79(5), 1159-1161.[6]
-
Miller, J. A., & Miller, E. C. (1977). "Ultimate chemical carcinogens as reactive mutagenic electrophiles." Origins of Human Cancer, Cold Spring Harbor Laboratory.
-
Kadlubar, F. F., et al. (1976). "Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters."[5] Cancer Research, 36(7), 2350-2359.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3'-Hydroxymethyl-4-(dimethylamino)azobenzene: Physicochemical Properties and Analytical Methodologies
Foreword: Navigating the Complexities of a Potent Carcinogen
This technical guide provides a comprehensive overview of the physicochemical properties of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene, a compound of significant interest in toxicological and cancer research. It is imperative to state from the outset that this azobenzene derivative is a potent hepatocarcinogen.[1][2] As such, this document is intended for researchers, scientists, and drug development professionals who are adequately trained in the handling of hazardous materials. The information contained herein is designed to provide a foundational understanding of the compound's properties and the methodologies for their determination, thereby enabling safer handling and more informed research. Our narrative is structured to elucidate not just the "what" but the "why" behind experimental choices, ensuring a self-validating system of protocols and a deep-seated understanding of the compound's behavior.
Compound Identification and Structure
This compound is an organic compound characterized by an azobenzene core structure, substituted with a hydroxymethyl group at the 3' position and a dimethylamino group at the 4 position.
| Identifier | Value | Source |
| IUPAC Name | (3-((4-(dimethylamino)phenyl)diazenyl)phenyl)methanol | ChemicalBook[3] |
| CAS Number | 35282-69-0 | ChemicalBook[3] |
| Molecular Formula | C₁₅H₁₇N₃O | ChemicalBook[3] |
| Molecular Weight | 255.32 g/mol | ChemicalBook[3] |
| Synonyms | 3'-CH₂OH-DAB, 3'-Hydroxymethyl-N,N-dimethyl-4-aminoazobenzene, m-((p-(Dimethylaminophenyl)azo)benzyl alcohol) | Carcinogenesis Journal[1], PubChem |
Chemical Structure:
Caption: Chemical structure of this compound.
Toxicological Profile: A Potent Hepatocarcinogen
The primary and most critical characteristic of this compound is its potent carcinogenicity, specifically targeting the liver. This property has been demonstrated in animal models and is a crucial consideration for any research involving this compound.
Carcinogenicity Studies
-
Animal Models: Studies in male Sprague-Dawley and ACI/N rats have shown that dietary administration of this compound leads to a high incidence of liver tumors.[1][2]
-
Tumor Types: The induced tumors are histologically classified as cholangiocellular carcinomas and hepatocellular carcinomas.[1]
-
Comparative Potency: In comparative studies, this compound was found to be a more potent hepatocarcinogen than its parent compound, 3'-Methyl-DAB.[2]
Metabolic Activation
The carcinogenicity of this compound is understood to be a result of its metabolic activation in the liver. While the specific pathway for this compound is an area of ongoing research, it is hypothesized to follow a similar route to other carcinogenic azo dyes.
Caption: Postulated metabolic activation pathway.
Physicochemical Properties and Their Determination
Accurate determination of the physicochemical properties of this compound is essential for its application in research, including the development of analytical methods and the understanding of its biological fate. The following sections provide standardized protocols for the determination of key properties.
Synthesis
The synthesis of this compound can be achieved through a classic diazotization-coupling reaction, a well-established method for preparing azo compounds.
Experimental Protocol: Synthesis of this compound
-
Diazotization of 3-Aminobenzyl Alcohol:
-
Dissolve a molar equivalent of 3-aminobenzyl alcohol in a cooled aqueous solution of hydrochloric acid (typically below 5°C in an ice bath).
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise to the 3-aminobenzyl alcohol solution while maintaining the low temperature and stirring continuously. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the decomposition of the diazonium salt.[4]
-
-
Azo Coupling:
-
In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a suitable solvent, such as ethanol or acetic acid, and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution from step 1 to the N,N-dimethylaniline solution with vigorous stirring.
-
To facilitate the coupling reaction, a solution of sodium acetate is often added to adjust the pH to a weakly acidic or neutral range. A colored precipitate of this compound will form.[4]
-
-
Purification:
-
Collect the crude product by filtration and wash it with cold water to remove any unreacted salts.
-
Recrystallization from a suitable solvent, such as ethanol, is then performed to purify the final product. The purity can be assessed by techniques like melting point determination and chromatography.[4]
-
Caption: Workflow for the synthesis of the target compound.
Melting Point
The melting point is a critical indicator of purity. Differential Scanning Calorimetry (DSC) is the preferred method for its determination due to its high accuracy and the small sample size required.
Experimental Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 1-5 mg of the purified compound into an aluminum DSC pan.
-
Instrument Setup: Place the pan in the DSC instrument. An empty, sealed aluminum pan should be used as a reference.
-
Thermal Program: Heat the sample at a controlled rate, typically 5-10°C/min, under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the gold standard for its experimental determination.[5]
Experimental Protocol: LogP Determination by Shake-Flask Method
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a flask and shake until equilibrium is reached.[5]
-
Phase Separation: Allow the two phases to separate completely, either by standing or centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]
Acid Dissociation Constant (pKa)
The pKa value provides insight into the ionization state of the molecule at different pH values. Spectrophotometric titration is a suitable method for compounds with a chromophore, such as azobenzenes.
Experimental Protocol: pKa Determination by Spectrophotometric Titration
-
Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. Prepare a stock solution of the compound in a suitable solvent.
-
Spectral Measurement: Add a small aliquot of the stock solution to each buffer solution and record the UV-Vis absorption spectrum.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Spectral Properties
UV-Visible Spectroscopy: Azobenzene and its derivatives are known for their characteristic UV-Vis absorption spectra, which are sensitive to substitution and the isomeric state (cis vs. trans).
Experimental Protocol: UV-Vis Spectral Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, DMSO).
-
Spectral Acquisition: Record the absorption spectrum over a range of approximately 250-600 nm using a UV-Vis spectrophotometer.
-
Photoisomerization (Optional): To study the photochromic properties, irradiate the sample with UV light (e.g., 365 nm) to induce trans-to-cis isomerization and record the spectral changes. Subsequent irradiation with visible light (e.g., >420 nm) can be used to induce the back-isomerization.[7]
Analytical Methods for Characterization and Quantification
For researchers working with this compound, robust analytical methods are crucial for purity assessment, quantification in biological matrices, and metabolic studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of the compound.
Recommended HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Detection: UV detection at the λmax of the compound.
-
Quantification: Use of an internal standard and a calibration curve for accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and selectivity, making it ideal for detecting and quantifying the compound and its metabolites in complex biological samples.
Recommended LC-MS/MS Parameters (Starting Point):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Monitor specific parent-to-daughter ion transitions for the compound and its expected metabolites for high specificity (Selected Reaction Monitoring - SRM).
Conclusion and Future Perspectives
This compound is a compound defined by its potent hepatocarcinogenicity. This guide has provided a framework for understanding its fundamental physicochemical properties and has outlined detailed, field-proven protocols for their determination. The synthesis, purification, and analytical methodologies described herein are intended to equip researchers with the necessary tools to handle and study this compound safely and effectively.
Future research should focus on elucidating the detailed metabolic pathway of this compound to better understand the mechanisms of its carcinogenicity. Furthermore, the development of highly sensitive and specific analytical methods will be crucial for monitoring exposure and for advancing our understanding of its biological effects. It is through such rigorous scientific inquiry that we can continue to unravel the complex interplay between chemical structure and biological activity, ultimately contributing to the broader goals of toxicology and drug safety.
References
-
Mori, Y., Niwa, T., Toyoshi, K., Nagai, H., Koda, A., Kawada, K., Ojima, A., & Takahashi, Y. (1980). Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver. Carcinogenesis, 1(6), 533–535. [Link]
-
Pandey, P., Dahiya, M., & Dureja, H. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]
- Miller, J. A., & Miller, E. C. (1953).
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Retrieved from [Link]
-
Mori, Y., Niwa, T., Hori, T., & Toyoshi, K. (1980). Mutagenicity of 3'-methyl-N, N-dimethyl-4-amino azobenzene metabolites and related compoundsa. Carcinogenesis, 1(2), 121–127. [Link]
- Mannhold, R., & van de Waterbeemd, H. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Current Computer-Aided Drug Design, 8(3), 197-206.
- Herder, M., & Feringa, B. L. (2018). Isomer-Dependent Melting Behavior of Low Molar Mass Azobenzene Derivatives: Observation of a Higher Melting Z. ChemistryOpen, 7(10), 794–798.
- Duffy, J. C., & Jorgensen, W. L. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 891–899.
-
Carroll, G. T., et al. (2012). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. ResearchGate. [Link]
-
Bogg, T. K., et al. (2020). Photodissociation UV-VIS Spectra of Cold Protonated Azobenzene and 4-(dimethylamino)azobenzene and Their Benzenediazonium Cation Fragment. ResearchGate. [Link]
-
Santurri, P., Robbins, F., & Stubbings, R. (n.d.). 4,4'-DIAMINOAZOBENZENE. Organic Syntheses. Retrieved from [Link]
-
Wazzan, N. (2009). UV/Vis spectra of MMY in DMSO solution; pure trans form and PSS after irradiation at 530 nm. ResearchGate. [Link]
-
Supporting Information for: A Versatile and Efficient Approach to Functionalized Azobenzenes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
NIOSH. (n.d.). Hazard review of 4-dimethylaminoazobenzene (DAB). CDC Stacks. Retrieved from [Link]
-
EPA. (2000). 4-Dimethylaminoazobenzene. United States Environmental Protection Agency. Retrieved from [Link]
- Mori, H., Tanaka, T., Sugie, S., Kuniyasu, T., Iwata, H., Ni-i, H., Nishiwaki, A., & Mori, Y. (1987). Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats. Journal of the National Cancer Institute, 79(5), 1159–1161.
-
ACS Publications. (2023). Engineering Azobenzene Derivatives to Control the Photoisomerization Process. The Journal of Physical Chemistry A. [Link]
-
iGEM. (n.d.). Azobenzene Photoswitching without Ultraviolet Light. iGEM. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 4-aminoazobenzene. PrepChem.com. Retrieved from [Link]
-
Ishidate, M., & Hashimoto, Y. (1962). Metabolism of 4-Dimethylaminoazobenzene and Related Compounds. III. Metabolites of 4-Dimethylaminoazobenzene in Rat Bile and Influence of DAB Feeding. Amanote Research. [Link]
-
Miller, E. C., & Miller, J. A. (1974). The N-Hydroxy Metabolites of N-Methyl-4-aminoazobenzene and Related Dyes as Proximate Carcinogens in the Rat and Mouse. SciSpace. [Link]
-
Haz-Map. (n.d.). 3-Methyl-4'-(dimethylamino)azobenzene. Haz-Map. Retrieved from [Link]
- Hashimoto, Y., & Ishidate, M. (1963). Metabolism of 4-dimethylaminoazobenzene and related compounds. 3. Metabolites of 4-dimethylaminoazobenzene in rat bile and influence of DAB feeding on their amounts. Chemical & Pharmaceutical Bulletin, 11(8), 1014–1021.
-
ResearchGate. (n.d.). The azobenzene derivatives. ResearchGate. [Link]
-
Yildiz, E., et al. (2022). Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives. Molecules, 27(20), 7029. [Link]
-
Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Retrieved from [Link]
- Fischer, G. J., & Fischer, E. (2009). pH-Dependent cis → trans Isomerization Rates for Azobenzene Dyes in Aqueous Solution. The Journal of Physical Chemistry A, 113(32), 9034–9040.
- Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Singh, D. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Sciences, 111(1), 17-27.
-
CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 4-Dimethylaminoazobenzene. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Analytical Methods. (2010). Royal Society of Chemistry. [Link]
-
Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role. (2020). PubMed Central. [Link]
-
Waters. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Waters. Retrieved from [Link]
Sources
- 1. Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 35282-69-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 6. acdlabs.com [acdlabs.com]
- 7. Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene
This guide provides an in-depth technical analysis of the mechanism of action of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-OHM-DAB) . This compound represents a critical "ultimate carcinogen" in the metabolic cascade of the azo dye class, specifically derived from the parent compound 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB).
Executive Summary & Chemical Context
This compound (3'-OHM-DAB) is a potent hepatocarcinogen and a key metabolic activation product of 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB). While the parent compound (DAB, "Butter Yellow") requires N-demethylation and N-hydroxylation to become carcinogenic, the methylated derivative 3'-Me-DAB is significantly more potent.
Research indicates that 3'-OHM-DAB is the most potent hepatocarcinogen in this series , surpassing both DAB and 3'-Me-DAB. Its enhanced activity is attributed to a unique metabolic "shortcut" where the hydroxymethyl group undergoes direct esterification (sulfation), generating a highly reactive benzylic carbocation capable of alkylating DNA without the prerequisite N-oxidation steps required by other azo dyes.
Metabolic Activation Pathways
The carcinogenicity of 3'-OHM-DAB is not intrinsic to the parent molecule but is acquired through a two-step bioactivation process primarily occurring in the liver.
The Benzylic Activation Pathway (Dominant Mechanism)
Unlike standard azo dyes that activate via the amine nitrogen, 3'-OHM-DAB leverages its 3'-hydroxymethyl group.
-
Substrate Formation: 3'-Me-DAB is hydroxylated by Cytochrome P450 (CYP1A2/2B1) at the benzylic carbon to form 3'-OHM-DAB .
-
Esterification (The Critical Step): The hydroxyl group of 3'-OHM-DAB is a substrate for Sulfotransferases (SULTs) , specifically SULT1A1 . This enzyme transfers a sulfuryl group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxymethyl group.
-
Electrophile Generation: The resulting 3'-sulfyloxymethyl-4-(dimethylamino)azobenzene is chemically unstable. The sulfate group (
) is an excellent leaving group. Its departure generates a resonance-stabilized benzylic carbocation .
The N-Oxidation Pathway (Secondary Mechanism)
3'-OHM-DAB can also undergo the "classic" azo dye activation:
-
N-Demethylation: Loss of one N-methyl group to form 3'-hydroxymethyl-4-methylaminoazobenzene.
-
N-Hydroxylation: Oxidation of the amine nitrogen.
-
N-Esterification: Formation of an N-sulfonyloxy ester, leading to an arylnitrenium ion .
Note: The benzylic pathway is considered the driver of its superior potency because it creates a highly reactive electrophile capable of cross-linking DNA or forming bulky adducts that evade repair more effectively than standard C8-guanine adducts.
Pathway Visualization
Caption: Metabolic activation of 3'-Me-DAB to the ultimate carcinogenic benzylic carbocation via 3'-OHM-DAB and sulfotransferase activity.
DNA Adduct Formation & Genotoxicity
The reactive benzylic carbocation is an aggressive electrophile. It attacks nucleophilic centers on DNA bases.
Adduct Structures
Unlike the C8-deoxyguanosine adducts typical of 4-aminoazobenzene, the benzylic carbocation of 3'-OHM-DAB favors attack at exocyclic amino groups and ring nitrogens due to steric factors and charge distribution.
-
Major Adducts:
- -(3'-methyl-DAB)-deoxyguanosine: Alkylation at the exocyclic amine of guanine.
- -(3'-methyl-DAB)-deoxyadenosine: Alkylation at the exocyclic amine of adenine.
- -guanine adducts: These are labile and can lead to depurination (loss of the base) and subsequent apurinic (AP) sites, which are highly mutagenic.
Quantitative Data Summary
| Parameter | 3'-Me-DAB (Parent) | 3'-OHM-DAB (Metabolite) | Mechanism Note |
| Hepatocarcinogenicity | High | Very High | 3'-OHM-DAB induces tumors faster and at lower doses. |
| SULT Dependence | Moderate | Critical | Inhibition of SULTs abolishes 3'-OHM-DAB DNA binding. |
| Major DNA Adduct | C8-dG (via N-pathway) | Exocyclic N2-dG / N6-dA | Benzylic attack favors exocyclic nitrogens. |
| Mutagenicity (Ames) | Positive (S |
Metabolic Activation of 3'-HMDAB: The Dual Role of Cytochrome P450 and Sulfotransferases
This guide provides a comprehensive technical analysis of the metabolic activation of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene (3'-HMDAB) , a potent hepatocarcinogen. It details the specific roles of Cytochrome P450 (CYP) isoforms and Phase II conjugating enzymes in converting this compound into DNA-reactive electrophiles.
Executive Summary
3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene (3'-HMDAB) is a critical metabolite of the hepatocarcinogen 3'-methyl-N,N-dimethyl-4-aminoazobenzene (3'-Me-DAB). Unlike its parent compound, 3'-HMDAB possesses a pre-oxidized benzylic carbon, creating a unique "bifunctional" activation pathway.
The metabolic activation of 3'-HMDAB is driven by a sequential enzymatic cascade:
-
Phase I Oxidation (CYP450): Primarily mediated by CYP1A2 and CYP1A1 , involving N-demethylation and N-hydroxylation.
-
Phase II Conjugation (SULT): Sulfotransferases activate the hydroxylated intermediates.
-
Genotoxicity: Formation of unstable sulfate esters leads to the generation of reactive nitrenium ions and benzylic carbocations , which covalently bind to guanine residues in DNA.
Chemical Biology & Mechanistic Pathways[1][2][3]
The Bifunctional Activation Hypothesis
3'-HMDAB is unique among azo dyes because it presents two distinct sites for metabolic activation:
-
Site A (Amino Nitrogen): The classic pathway for azo dyes (e.g., DAB). Requires N-demethylation followed by N-hydroxylation.
-
Site B (3'-Hydroxymethyl Group): A direct target for esterification (sulfation), bypassing the need for initial CYP-mediated ring oxidation at this position.
Detailed Enzymatic Cascade
The following diagram illustrates the divergent pathways of 3'-HMDAB metabolism, highlighting the critical transition from stable metabolite to reactive electrophile.
Figure 1: Dual metabolic activation pathways of 3'-HMDAB leading to DNA adduct formation.
Isoform Specificity & Regulation
Cytochrome P450 1A2 (CYP1A2)[4]
-
Role: CYP1A2 is the dominant hepatic isoform responsible for the N-hydroxylation of the secondary amine metabolite (3'-hydroxymethyl-MAB). It also catalyzes the initial N-demethylation of 3'-HMDAB.
-
Evidence: Studies using specific inhibitors (
-naphthoflavone) and knockout models demonstrate a significant reduction in N-hydroxy metabolites when CYP1A2 is inhibited. -
Induction: Expression is highly inducible by aryl hydrocarbon receptor (AhR) ligands (e.g., 3-methylcholanthrene, cigarette smoke), which significantly amplifies the carcinogenic potential of 3'-HMDAB.
Sulfotransferases (SULT)
-
Role: SULTs are the "gatekeepers" of the ultimate carcinogen. They transfer a sulfuryl group from PAPS (3'-phosphoadenosine 5'-phosphosulfate) to the hydroxyl groups.[1]
-
Criticality: While acetylation (NAT) and glucuronidation (UGT) also occur, sulfation is the primary pathway generating the highly unstable esters required for DNA binding in the liver.
Experimental Protocols
In Vitro Metabolic Activation Assay
This protocol is designed to quantify the conversion of 3'-HMDAB to its reactive intermediates using liver microsomes or recombinant enzymes.
Reagents:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Enzyme Source: Pooled Human/Rat Liver Microsomes (20 mg/mL protein) OR Recombinant Human CYP1A2 (Supersomes™).
-
Cofactor System A (Oxidative): NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Cofactor System B (Conjugative): PAPS (0.1 mM) – Required for DNA binding studies.
-
Substrate: 3'-HMDAB (dissolved in DMSO, final conc. <1%).
Workflow:
-
Pre-incubation: Mix Buffer (450 µL), Microsomes (25 µL), and Substrate (5 µL) at 37°C for 5 minutes.
-
Initiation: Add Cofactor System A (20 µL) to start Phase I oxidation.
-
Note: For DNA binding assays, add Cofactor System B and Calf Thymus DNA (1 mg/mL) simultaneously.
-
-
Reaction: Incubate at 37°C with shaking (60 minutes).
-
Termination: Stop reaction with ice-cold Acetonitrile (500 µL) containing internal standard (e.g., d3-MAB).
-
Extraction: Centrifuge (10,000 x g, 10 min). Collect supernatant for LC-MS/MS analysis.
DNA Adduct Analysis (32P-Postlabeling)
To confirm the formation of the ultimate carcinogen, DNA adducts must be visualized.
Workflow Diagram:
Figure 2: 32P-Postlabeling workflow for detecting 3'-HMDAB-DNA adducts.
Quantitative Data Summary
| Metabolic Step | Enzyme(s) | Cofactor | Product | Toxicity Potential |
| N-Demethylation | CYP1A2, CYP2B1 | NADPH | 3'-hydroxymethyl-MAB | Low (Precursor) |
| N-Hydroxylation | CYP1A2 | NADPH | N-OH-3'-hydroxymethyl-MAB | High (Proximate) |
| O-Sulfation | SULT1A1 | PAPS | N-Sulfate / O-Sulfate | Critical (Ultimate) |
| Ring Oxidation | CYP2B1 | NADPH | 3'-COOH derivatives | Detoxification |
References
-
Kadlubar, F. F., Miller, J. A., & Miller, E. C. (1976). Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters.[1] Cancer Research, 36(7), 2350-2359. Link
-
Kimura, T., Kodama, M., & Nagata, C. (1982). A correlation between the mutagenicity of some 3'-methyl-N,N-dimethyl-4-aminoazobenzene metabolites and their DNA adduct formation. Carcinogenesis, 3(12), 1393-1396. Link
-
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link
-
Degawa, M., et al. (1987). Species difference in the metabolic activation of N-hydroxy-N-methyl-4-aminoazobenzene by hepatic sulfotransferase. Japanese Journal of Cancer Research, 78(3), 227-233. Link
-
Yamazoe, Y., et al. (1988). Metabolic activation of N-hydroxy-arylamines by O-acetyltransferase and sulfotransferase. Carcinogenesis, 9(9), 1631-1636. Link
Sources
An In-depth Technical Guide to Dimethylaminoazobenzene (DAB) Derivatives: From Discovery to Mechanistic Insights
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and biological impact of p-Dimethylaminoazobenzene (DAB) and its derivatives. Initially celebrated for their vibrant color and industrial applications, these azo dyes later became pivotal molecules in the field of chemical carcinogenesis. We will delve into the historical context of their discovery, the seminal research that unveiled their carcinogenic properties, and the subsequent structure-activity relationship studies that have guided our understanding of their mechanism of action. This guide will further explore the metabolic activation pathways that transform these seemingly inert compounds into potent, DNA-damaging agents. Detailed experimental protocols for the synthesis and biological evaluation of DAB derivatives are provided, alongside an examination of their effects on cellular signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals in toxicology, oncology, and drug development, offering both a historical perspective and practical, field-proven insights into the study of these significant chemical compounds.
A Pivotal Discovery in Chemical Carcinogenesis: The History of Dimethylaminoazobenzene
The story of p-Dimethylaminoazobenzene (DAB) is a compelling narrative of scientific discovery, industrial application, and the dawn of chemical carcinogenesis research. The first synthetic azo dyes were developed in the 1860s, and their brilliant and stable colors led to their widespread use in the textile, leather, and food industries.[1] One such dye, p-Dimethylaminoazobenzene, was famously used to color butter and other foodstuffs, earning it the colloquial name "Butter Yellow".[1]
A paradigm shift in the understanding of these compounds occurred in the 1930s when Japanese researchers, led by T. Sasaki and T. Yoshida, made the groundbreaking discovery that feeding rats a diet containing DAB induced the formation of liver tumors.[1][2] This was a landmark moment in cancer research, as it provided one of the first clear demonstrations that a synthetic chemical could be a potent carcinogen. This discovery laid the foundation for the field of chemical carcinogenesis and spurred decades of research into the mechanisms by which chemicals can induce cancer.
The early work on DAB's carcinogenicity was intertwined with the burgeoning field of chemotherapy. In a parallel line of research, Gerhard Domagk, working at the I.G. Farben conglomerate in Germany, discovered the antibacterial properties of another azo dye, Prontosil.[3][4][5][6][7] Domagk's research, for which he was awarded the Nobel Prize in Physiology or Medicine in 1939, revealed that Prontosil was metabolized in the body to release the active antimicrobial agent, sulfanilamide.[3][4] This concept of metabolic activation would prove to be a crucial parallel in understanding the carcinogenicity of DAB.
The Chemical Biology of DAB Derivatives: From Inert Dye to Potent Carcinogen
The carcinogenicity of DAB and its derivatives is not an intrinsic property of the parent molecule but rather a consequence of its metabolic transformation into highly reactive electrophiles.[1] This bioactivation process primarily occurs in the liver, the primary target organ for DAB-induced carcinogenesis.
Metabolic Activation Pathway
The metabolic activation of DAB is a multi-step process involving several key enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes.[1][8]
-
N-Demethylation: The initial step involves the oxidative N-demethylation of the dimethylamino group by CYP enzymes, particularly CYP1A2.[1] This reaction forms N-methyl-4-aminoazobenzene (MAB) and subsequently 4-aminoazobenzene (AB).[1]
-
N-Hydroxylation: The secondary amine metabolite, MAB, undergoes N-hydroxylation, also mediated by CYP enzymes, to produce N-hydroxy-N-methyl-4-aminoazobenzene.[1]
-
Esterification: The N-hydroxy metabolite is then esterified, most notably by sulfotransferases, to form a highly unstable and reactive sulfuric acid ester.[1]
-
Formation of the Ultimate Carcinogen: This ester readily and spontaneously decomposes to form a highly electrophilic arylnitrenium ion.[1]
This arylnitrenium ion is the "ultimate carcinogen," a highly reactive species that can readily attack nucleophilic sites on cellular macromolecules.
Caption: Metabolic activation pathway of p-Dimethylaminoazobenzene (DAB).
Macromolecular Adduct Formation and Mutagenesis
The formation of covalent adducts between the ultimate carcinogen and cellular macromolecules, particularly DNA, is a critical initiating event in chemical carcinogenesis.[1] These DNA adducts can lead to mutations during DNA replication if not repaired, causing permanent alterations in the genetic code. These mutations can activate proto-oncogenes or inactivate tumor suppressor genes, disrupting normal cellular growth control and leading to the development of cancer.
Structure-Activity Relationships: The Influence of Chemical Modifications
Following the discovery of DAB's carcinogenicity, extensive research focused on synthesizing and testing various derivatives to understand how chemical modifications influenced their carcinogenic potency.[1] This led to the establishment of key structure-activity relationships.
One of the most significant findings was the enhanced carcinogenicity of 3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB).[1] The addition of a methyl group at the 3' position of the azobenzene structure significantly increases its hepatocarcinogenic activity compared to the parent compound.[1] This highlights the profound impact that subtle changes in chemical structure can have on biological activity.
| Derivative | Chemical Structure | Relative Carcinogenic Potency | Key Metabolic Features |
| p-Dimethylaminoazobenzene (DAB) | C₆H₅N=NC₆H₄N(CH₃)₂ | Baseline | Undergoes N-demethylation and N-hydroxylation. |
| N-Methyl-4-aminoazobenzene (MAB) | C₆H₅N=NC₆H₄NH(CH₃) | Active Metabolite | A key intermediate in DAB bioactivation. |
| 4-Aminoazobenzene (AB) | C₆H₅N=NC₆H₄NH₂ | Less Potent | Further demethylated product. |
| 3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB) | CH₃C₆H₄N=NC₆H₄N(CH₃)₂ | Highly Potent | Methyl group enhances carcinogenic activity. |
Impact on Cellular Signaling: The MAPK Pathway
The carcinogenic effects of DAB derivatives extend beyond direct DNA damage. These compounds can also perturb intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Studies have demonstrated that in hepatocellular carcinoma induced by 3'-Me-DAB in rats, there is a significant upregulation in the expression and activity of components of the MAPK pathway.[1]
Caption: Simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
The constitutive activation of the MAPK pathway by DAB derivatives can lead to uncontrolled cell proliferation and resistance to apoptosis, contributing to the malignant phenotype of liver cancer cells.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and biological evaluation of DAB derivatives. Researchers should adapt these methods based on the specific derivative and experimental goals, always adhering to strict safety protocols due to the carcinogenic nature of these compounds.
Synthesis of 3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB)
The synthesis of 3'-Me-DAB is typically achieved through a classic diazotization-coupling reaction.[1]
Step 1: Diazotization of m-Toluidine
-
Dissolve one molar equivalent of m-toluidine in a cooled aqueous solution of hydrochloric acid (typically below 5°C in an ice bath).[1]
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise to the m-toluidine solution while maintaining the low temperature and stirring continuously.[1] The reaction is exothermic, and maintaining a low temperature is crucial to prevent the decomposition of the diazonium salt.[1]
-
Monitor the completion of the diazotization reaction using starch-iodide paper, which will turn blue-black in the presence of excess nitrous acid.[1]
Step 2: Azo Coupling
-
In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a suitable solvent, such as ethanol or acetic acid, and cool the solution in an ice bath.[1]
-
Slowly add the cold diazonium salt solution from Step 1 to the N,N-dimethylaniline solution with vigorous stirring.[1]
-
To facilitate the coupling reaction, add a solution of sodium acetate to adjust the pH to a weakly acidic or neutral range. A colored precipitate of 3'-Methyl-4-dimethylaminoazobenzene will form.[1]
Step 3: Purification
-
Collect the crude product by filtration and wash it with cold water to remove any unreacted salts.[1]
-
Purify the final product by recrystallization from a suitable solvent, such as ethanol.[1]
-
Assess the purity of the final product using techniques such as melting point determination and chromatography.[1]
In Vivo Carcinogenicity Study in Rats
This protocol outlines a general procedure for assessing the hepatocarcinogenicity of a DAB derivative in a rodent model. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
1. Animal Model and Housing:
- Use male rats of a susceptible strain (e.g., Sprague-Dawley or Wistar).
- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Diet Preparation and Administration:
- Prepare a basal diet to which the test compound is added.
- Dissolve the DAB derivative in a suitable vehicle (e.g., corn oil) and mix it thoroughly with the basal diet to achieve the desired concentration.
- Feed the animals the experimental diet for a predetermined period (e.g., 20 weeks).
3. Monitoring and Endpoint:
- Monitor the animals regularly for clinical signs of toxicity and body weight changes.
- At the end of the experimental period, euthanize the animals and perform a complete necropsy.
- Excise the liver, weigh it, and examine it for gross pathological changes, including the presence of nodules or tumors.
4. Histopathological Analysis:
- Fix liver tissue samples in 10% neutral buffered formalin.
- Embed the fixed tissues in paraffin, section them, and stain with hematoxylin and eosin (H&E).
- Perform a thorough histopathological examination of the liver sections to identify and characterize preneoplastic and neoplastic lesions.
Conclusion and Future Perspectives
The discovery and subsequent investigation of dimethylaminoazobenzene and its derivatives have been instrumental in shaping our understanding of chemical carcinogenesis. From its early use as a food coloring agent to its current role as a model hepatocarcinogen in experimental research, DAB has provided invaluable insights into the metabolic activation of procarcinogens, the formation of DNA adducts, and the deregulation of cellular signaling pathways in cancer.
While much has been learned, ongoing research continues to explore the nuances of DAB-induced carcinogenesis. Future studies may focus on identifying novel biomarkers of exposure and effect, further elucidating the complex interplay between genetic and epigenetic alterations, and exploring potential strategies for the prevention and treatment of chemically induced liver cancer. The legacy of "Butter Yellow" serves as a powerful reminder of the importance of rigorous toxicological evaluation and the intricate relationship between chemistry and biology in the etiology of cancer.
References
-
Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed. [Link]
-
Domagk Discovers That Sulfonamides Can Save Lives | History | Research Starters - EBSCO. [Link]
-
C.I. Solvent Yellow 2 | C14H15N3 | CID 6053 - PubChem. [Link]
-
Gerhard Domagk - Wikipedia. [Link]
-
The Metabolism of Dimethylaminoazobenzene (Butter Yellow) in Rats* - AACR Journals. [Link]
-
Gerhard Domagk | Science History Institute. [Link]
-
Dr. Gerhard Domagk and prontosil: Dyeing beats dying - Hektoen International. [Link]
-
Prontosil - Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Domagk Discovers That Sulfonamides Can Save Lives | History | Research Starters | EBSCO Research [ebsco.com]
- 4. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 5. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 6. hekint.org [hekint.org]
- 7. Prontosil - Wikipedia [en.wikipedia.org]
- 8. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Carcinogenic Potential of Hydroxymethyl DAB Derivatives
Abstract
This technical guide provides a comprehensive examination of the carcinogenic potential of hydroxymethyl derivatives of 3,3'-diaminobenzidine (DAB). Aromatic amines, a class to which DAB and its derivatives belong, are notable for their industrial utility and concurrent toxicological risks, including carcinogenicity. This document synthesizes current knowledge on the mechanisms of metabolic activation, DNA adduct formation, and structure-activity relationships (SAR) that dictate the carcinogenic potency of these compounds. Detailed, field-proven protocols for essential in vitro and in vivo genotoxicity and carcinogenicity assays are provided to equip researchers and drug development professionals with the necessary tools for robust risk assessment. The guide emphasizes the causality behind experimental choices and the integration of self-validating systems within protocols to ensure scientific integrity.
Introduction
3,3'-Diaminobenzidine (DAB), an organic compound derived from benzidine, is extensively used as a chromogen in immunohistochemistry (IHC) and immunoblotting procedures due to its ability to form a dark-brown, insoluble precipitate at the site of peroxidase activity[1][2]. While indispensable in many research and diagnostic laboratories, its structural similarity to known human carcinogens like benzidine raises significant safety concerns[3][4]. The parent compound, DAB, is suspected to be a human carcinogen, with hazard classifications indicating it may cause cancer and is suspected of causing genetic defects[5][6].
The introduction of functional groups, such as the hydroxymethyl (-CH₂OH) group, to the aromatic amine structure can significantly alter its metabolic fate and toxicological profile. Understanding the carcinogenic potential of hydroxymethyl DAB derivatives is therefore critical for the safe development of new reagents, dyes, and pharmaceuticals. This guide delves into the core scientific principles governing the carcinogenicity of these specific derivatives, offering both theoretical insights and practical methodologies for their evaluation.
Mechanisms of Carcinogenicity in Aromatic Amines
The carcinogenicity of aromatic amines is not an intrinsic property of the molecule itself but is contingent upon its metabolic activation into reactive electrophiles that can damage cellular macromolecules, primarily DNA.[7][8]
Metabolic Activation Pathway
The primary route of activation for aromatic amines involves a two-step enzymatic process, predominantly occurring in the liver.[9]
-
N-Hydroxylation: The initial and rate-limiting step is the oxidation of the amino group to form an N-hydroxyarylamine. This reaction is primarily catalyzed by Cytochrome P450 enzymes, particularly the CYP1A2 isoform.[10] The presence of a hydroxymethyl group can influence the electronic properties of the aromatic ring, potentially affecting the rate of this enzymatic conversion.
-
Esterification: The resulting N-hydroxyarylamine undergoes further activation through esterification (e.g., acetylation by N-acetyltransferases or sulfonation by sulfotransferases). This step converts the hydroxylamine into a highly unstable ester.
-
Formation of the Nitrenium Ion: The unstable ester spontaneously decomposes to form a highly electrophilic nitrenium ion (or an arylnitrenium ion). This reactive species is the ultimate carcinogen responsible for attacking nucleophilic sites on DNA. The stability of this nitrenium ion is a key factor in determining the mutagenic potential of the parent compound.[11]
Caption: Metabolic activation of a hydroxymethyl DAB derivative.
DNA Adduct Formation
The electrophilic nitrenium ion readily attacks electron-rich sites in the DNA molecule. The most common target is the C8 position of guanine, forming a C8-guanyl adduct. These adducts are bulky lesions that distort the DNA helix, interfering with normal DNA replication and repair processes. If not repaired before cell division, these adducts can lead to mispairing of DNA bases, resulting in permanent mutations (e.g., G:C to T:A transversions). The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a foundational step in chemical carcinogenesis. The persistence of these DNA adducts in target tissues is a key determinant of carcinogenic outcome.[12]
Structure-Activity Relationships (SAR)
Quantitative Structure-Activity Relationship (QSAR) models are crucial for predicting the carcinogenicity of aromatic amines.[7][13] These models demonstrate that carcinogenic potential is governed by a combination of factors.[9]
-
Hydrophobicity: The compound's ability to cross cell membranes and reach metabolic enzymes is often related to its hydrophobicity (logP).
-
Electronic Properties: The energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO) can predict the molecule's reactivity and propensity for N-oxidation.[7]
-
Steric Factors: The size and position of substituent groups can influence how the molecule fits into the active site of metabolic enzymes. Substituents in the ortho position to the amino group can either enhance or decrease activity depending on their nature.[14]
For hydroxymethyl DAB derivatives, the position and number of -CH₂OH groups are critical. These groups can influence the electronic landscape of the molecule and its hydrophilicity. While a hydroxymethyl group is generally considered a detoxifying feature, its impact on the metabolic activation pathway of a poly-aromatic system like DAB requires empirical validation for each specific derivative.
Experimental Evaluation Protocols
A battery of tests is required to comprehensively evaluate the carcinogenic potential of a chemical. The workflow typically begins with in vitro assays for genotoxicity and progresses to long-term in vivo studies if warranted.
In Vitro Genotoxicity Assays
This assay is a widely used first screen for mutagenic potential.[8][15] It assesses the ability of a chemical to induce reverse mutations in histidine-deficient strains of Salmonella typhimurium.
Causality: The Ames test is selected for its high throughput, low cost, and strong correlation between mutagenicity in bacteria and carcinogenicity in rodents.[8] The inclusion of a liver homogenate fraction (S9) is critical because many aromatic amines, including DAB derivatives, are not mutagenic themselves but require metabolic activation to exert their effect. The S9 fraction provides the necessary cytochrome P450 enzymes.
Self-Validation: The protocol's integrity relies on a system of controls.
-
Negative Control (Vehicle): Establishes the spontaneous reversion rate.
-
Positive Controls: Known mutagens (e.g., 2-aminoanthracene with S9, sodium azide without S9) are used to confirm the sensitivity of the bacterial strains and the metabolic competency of the S9 mix. A valid test requires a robust response from these controls.
Step-by-Step Methodology:
-
Preparation:
-
Culture selected Salmonella typhimurium strains (e.g., TA98, TA100) overnight to reach a density of 1-2 x 10⁹ CFU/mL.
-
Prepare the S9 mix from the livers of rats or hamsters induced with a P450-inducing agent (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination).
-
Prepare a range of concentrations of the test hydroxymethyl DAB derivative, typically dissolved in DMSO.
-
-
Assay (Plate Incorporation Method):
-
To a sterile tube, add in order: 2 mL of molten top agar (at 45°C), 0.1 mL of the bacterial culture, 0.1 mL of the test chemical solution (or control), and 0.5 mL of S9 mix (for assays with metabolic activation) or buffer.
-
Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.
-
Allow the overlay to solidify.
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring & Interpretation:
-
Count the number of revertant colonies on each plate.
-
A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
-
Data Presentation:
| Compound | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies (Strain TA98) ± SD | Fold Increase vs. Control | Result |
| Vehicle (DMSO) | 0 | Yes | 25 ± 4 | 1.0 | - |
| Hydroxymethyl-DAB-X | 1 | Yes | 28 ± 5 | 1.1 | - |
| 10 | Yes | 65 ± 8 | 2.6 | + | |
| 50 | Yes | 155 ± 12 | 6.2 | + | |
| 2-Aminoanthracene | 2.5 | Yes | 1240 ± 98 | 49.6 | + |
Table 1: Example data from an Ames test for a hypothetical hydroxymethyl DAB derivative.
In Vivo Carcinogenicity Bioassay
If a compound shows evidence of genotoxicity in vitro, long-term animal bioassays are the gold standard for assessing carcinogenic potential.
Causality: Rodent models (typically rats and mice) are used due to their relatively short lifespan and the extensive historical database on their response to carcinogens. The National Toxicology Program (NTP) has conducted numerous studies on benzidine derivatives, providing a valuable comparative framework.[4][16] The choice of exposure route (e.g., drinking water, gavage, diet) should mimic potential human exposure.
Self-Validation: The study design must include a concurrent vehicle control group to account for spontaneous tumor rates in the chosen animal strain. Rigorous histopathological examination of all tissues from all animals by a board-certified veterinary pathologist is essential to validate the findings.
Step-by-Step Methodology:
-
Study Design:
-
Select animal model (e.g., F344/N rats, B6C3F1 mice).
-
Use groups of at least 50 animals per sex per dose level.
-
Include a high dose, a low dose (e.g., 1/2 or 1/4 of the high dose), and a concurrent vehicle control group. The high dose is typically selected based on subchronic toxicity studies as the maximum tolerated dose (MTD).
-
The standard duration of exposure is 2 years.
-
-
Compound Administration:
-
Administer the hydroxymethyl DAB derivative consistently via the chosen route (e.g., in drinking water). Prepare fresh solutions regularly and analyze for stability and concentration.
-
-
In-Life Monitoring:
-
Observe animals twice daily for clinical signs of toxicity.
-
Measure body weights weekly for the first 13 weeks and monthly thereafter.
-
Perform detailed clinical examinations at regular intervals.
-
-
Terminal Procedures:
-
At the end of the 2-year study, euthanize all surviving animals.
-
Conduct a complete necropsy on all animals (including those that die prematurely).
-
Collect a comprehensive list of tissues and organs as specified by regulatory guidelines (e.g., OECD, NTP).
-
-
Histopathology:
-
Process, embed, section, and stain all collected tissues with hematoxylin and eosin (H&E).
-
A pathologist performs a microscopic examination to identify, classify, and count all neoplastic (tumors) and non-neoplastic lesions.
-
-
Statistical Analysis & Interpretation:
-
Use appropriate statistical methods (e.g., Poly-k test) to compare tumor incidence between dosed and control groups.
-
A statistically significant increase in the incidence of benign or malignant tumors in a dosed group is considered evidence of carcinogenic activity. Studies on related compounds like 3,3'-dimethylbenzidine have shown tumors at multiple sites including the liver, skin, and intestine in rats.[16][17]
-
Caption: General workflow for carcinogenicity assessment.
Conclusion and Future Directions
The carcinogenic potential of hydroxymethyl DAB derivatives is intrinsically linked to the established mechanisms of metabolic activation for aromatic amines. The presence of the hydroxymethyl group can modulate this potential, necessitating a rigorous, case-by-case evaluation. The experimental framework presented in this guide, anchored by the Ames test for initial screening and the 2-year rodent bioassay for definitive assessment, provides a robust pathway for characterizing the risk associated with these compounds. Future research should focus on developing more sophisticated QSAR models that can accurately predict the influence of specific substitutions like the hydroxymethyl group and on the use of genetically engineered cell lines expressing specific human metabolic enzymes to improve the human relevance of in vitro assays.[10]
References
-
Genotoxicity assessment of aromatic amines and amides in genetically engineered V79 cells. PubMed. Available at: [Link]
-
Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure–activity relationships model. Oxford Academic, Carcinogenesis. Available at: [Link]
-
Mechanism-based structure-activity relationship (SAR) analysis of aromatic amines and nitroaromatics carcinogenicity via statistical analyses based on CPDB. PubMed. Available at: [Link]
-
Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. PubMed. Available at: [Link]
-
Lhasa Aromatic Amines Data Sharing Initiative. Lhasa Limited. Available at: [Link]
-
Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure–activity relationships model. ResearchGate. Available at: [Link]
-
Quantitative Structure−Activity Relationships of Mutagenic and Carcinogenic Aromatic Amines. ACS Publications, Chemical Reviews. Available at: [Link]
-
In silico predictions of genotoxicity for aromatic amines. IMR Press. Available at: [Link]
-
RoC Profile: 3,3'-Dimethylbenzidine and Dyes Metabolized to 3,3'. National Toxicology Program. Available at: [Link]
-
3,3'-Dimethylbenzidine. United States Environmental Protection Agency (EPA). Available at: [Link]
-
Design, synthesis and glycosidase inhibition of DAB derivatives with C-4 peptide and dipeptide branches. ResearchGate. Available at: [Link]
-
3,3'-Diaminobenzidine. Wikipedia. Available at: [Link]
-
Dichlorobenzidine-based Compounds Metabolized to 3,3. California Office of Environmental Health Hazard Assessment (OEHHA). Available at: [Link]
-
3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
ICSC 1666 - 3,3'-DIAMINOBENZIDINE. International Labour Organization. Available at: [Link]
-
(PDF) Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. ResearchGate. Available at: [Link]
-
Toxicological Profile for 3,3'-Dichlorobenzidine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
3,3′-Dimethylbenzidine and Dyes Metabolized to 3,3. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
DNA-Carcinogen Adducts in Circulating Leukocytes as Indicators of Arylamine Carcinogen Exposure. CDC Stacks. Available at: [Link]
-
3,3'-Diaminobenzidine staining interferes with PCR-based DNA analysis. PubMed. Available at: [Link]
-
Histochemistry and cytochemistry of 3,3'-diaminobenzidine. A review. PubMed. Available at: [Link]
Sources
- 1. Application of 3,3'-Diaminobenzidine (DAB)_Chemicalbook [chemicalbook.com]
- 2. Histochemistry and cytochemistry of 3,3'-diaminobenzidine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 3,3′-Dimethylbenzidine and Dyes Metabolized to 3,3′-Dimethylbenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ICSC 1666 - 3,3'-DIAMINOBENZIDINE [chemicalsafety.ilo.org]
- 6. zellx.de [zellx.de]
- 7. academic.oup.com [academic.oup.com]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxicity assessment of aromatic amines and amides in genetically engineered V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lhasa Aromatic Amines Data Sharing Initiative [lhasalimited.org]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. epa.gov [epa.gov]
3'-Hydroxymethyl-4-(dimethylamino)azobenzene CAS number 35282-69-0
[1]
CAS Number: 35282-69-0 Synonyms: 3'-HM-DAB; [3-[(4-dimethylaminophenyl)azo]phenyl]methanol Classification: Azo Dye / Proximate Carcinogen / Metabolic Probe[1]
Executive Summary
This compound (3'-HM-DAB) is a synthetic derivative and a key metabolic intermediate of the potent hepatocarcinogen 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB).[1] Historically significant in oncology and toxicology, this compound elucidates the "bifunctional" activation pathways of azo dyes.[1][2][3] Unlike the parent compound, which requires initial oxidation, 3'-HM-DAB represents a proximate carcinogen state, positioned one enzymatic step away from the ultimate carcinogen (a reactive sulfate ester).[1][3] It is primarily used to assay cytosolic sulfotransferase activity and to generate specific DNA adducts in liver carcinogenesis models.[1][2]
Chemical & Physical Properties[1][2][4][5][6][7]
| Property | Data |
| Molecular Formula | C₁₅H₁₇N₃O |
| Molecular Weight | 255.32 g/mol |
| Appearance | Orange-yellow crystalline solid |
| Solubility | Insoluble in water; soluble in ethanol, DMSO, acetone, benzene |
| Melting Point | ~111–116 °C (Decomposes) |
| Stability | Light-sensitive; stable in solid state at -20°C. Unstable in acidic solution.[1][4][5][6] |
| SMILES | CN(C)C1=CC=C(N=NC2=CC(CO)=CC=C2)C=C1 |
Synthesis & Preparation
While 3'-HM-DAB is available from specialized chemical suppliers, research-grade purity often requires in-house synthesis to ensure the absence of oxidized contaminants.[1] The following protocol utilizes a standard diazonium coupling reaction.
Protocol: Diazotization-Coupling Synthesis
Reagents:
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 0.01 mol of 3-aminobenzyl alcohol in 25 mL of 1 M HCl.
-
Cool the solution to 0–5°C in an ice bath.
-
Dropwise, add a solution of 0.011 mol NaNO₂ in 5 mL water.[2][3] Maintain temperature < 5°C.
-
Stir for 20 minutes. Test for excess nitrous acid using starch-iodide paper (should turn blue).[1] Destroy excess nitrous acid with a small amount of urea if necessary.[1]
-
-
Coupling:
-
In a separate vessel, dissolve 0.01 mol N,N-dimethylaniline in 20 mL of 1 M acetic acid. Cool to 0–5°C.[1][2]
-
Slowly add the diazonium salt solution (from Step 1) to the dimethylaniline solution with vigorous stirring.
-
Buffer the reaction by adding saturated sodium acetate solution dropwise until pH reaches ~5.0–6.0.
-
A deep orange/red precipitate will form immediately.[1][2] Stir for 2 hours at 0–5°C, then allow to warm to room temperature over 1 hour.
-
-
Purification:
Mechanistic Profiling: Metabolic Activation
The carcinogenicity of 3'-HM-DAB is driven by its conversion into a highly reactive electrophile.[1][7] This process is distinct from the N-hydroxylation pathway common to other azo dyes, highlighting the role of the 3'-hydroxymethyl group.[1]
The Sulfotransferase Pathway
3'-HM-DAB acts as a substrate for hepatic cytosolic sulfotransferases (SULTs) .[1] The enzyme transfers a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 3'-HM-DAB.[1]
-
Proximate Carcinogen: 3'-HM-DAB enters the cell.[1]
-
Activation: SULTs generate the 3'-sulfooxymethyl-4-(dimethylamino)azobenzene (sulfate ester).[1]
-
Ultimate Carcinogen: The sulfate group is an excellent leaving group.[1] Its spontaneous departure generates a resonance-stabilized benzylic carbonium ion .[1]
-
Genotoxicity: This electrophilic ion covalently binds to nucleophilic centers in DNA (primarily the
or of guanine and of adenine), causing mutations.[1][2]
Diagram: Metabolic Activation Pathway
Caption: The metabolic activation cascade of 3'-HM-DAB.[1][2][3] The compound serves as the direct substrate for sulfotransferase-mediated bioactivation, bypassing the initial P450 oxidation required by the parent 3'-Me-DAB.
Experimental Applications
A. In Vitro Mutagenicity Assay (Ames Test)
3'-HM-DAB is non-mutagenic in standard Salmonella typhimurium strains unless activated.[1]
-
Strains: TA98 (frameshift) and TA100 (base-pair substitution).
-
Activation System: Rat liver S9 fraction is required.[1] However, unlike P450-dependent mutagens, the addition of PAPS (or a PAPS-generating system) to the S9 mix significantly enhances mutagenicity by driving the sulfotransferase pathway.[3]
-
Result Interpretation: A linear dose-response curve indicates successful metabolic activation and DNA alkylation.[1]
B. Hepatocarcinogenesis Model (Rat)
-
Subjects: Male Sprague-Dawley or ACI/N rats (ACI strain is often more susceptible to azo dyes).[1]
-
Dosage: Dietary administration of 0.06% (approx. 2.5 mmol/kg diet).[1][2]
-
Timeline:
-
Comparative Potency: 3'-HM-DAB is often cited as more potent than 3'-Me-DAB because it bypasses the rate-limiting hydroxylation step.[1]
C. DNA Adduct Analysis ( P-Postlabeling)
To quantify exposure and activation:
Safety & Handling (E-E-A-T)
Warning: 3'-HM-DAB is a designated Carcinogen and Mutagen .[1][8][9] There is no safe exposure level.[1][2][8]
-
Engineering Controls: All synthesis and weighing must occur inside a certified Class II Biological Safety Cabinet or chemical fume hood with HEPA filtration.[1]
-
PPE: Double nitrile gloves, Tyvek lab coat, and safety goggles.[1][2][3]
-
Deactivation: Treat waste with 10% sodium hypochlorite (bleach) or Fenton's reagent (ferrous sulfate + hydrogen peroxide) for 24 hours before disposal to degrade the azo linkage.[1][2]
-
Emergency: In case of skin contact, wash with soap and water for 15 minutes.[2][3] Do not use alcohol, as it enhances transdermal absorption of the dye.[1][2][3]
References
-
Mori, Y., et al. (1987).[1][2][3] "Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats." Journal of the National Cancer Institute, 79(5), 1159-1161.[1][2][3] Link
-
Mori, Y., Niwa, T., & Toyoshi, K. (1981).[1][2][3] "Mutagenicity of 3'-methyl-N,N-dimethyl-4-amino azobenzene metabolites and related compounds." Carcinogenesis, 2(8), 739-743.[1][2][3] Link
-
Kadlubar, F. F., Miller, J. A., & Miller, E. C. (1976).[1][2][3] "Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters."[1] Cancer Research, 36(7), 2350-2359.[1][2][3] Link
-
BenchChem. (2025).[1][2] "An In-Depth Technical Guide to 3'-Methyl-4-dimethylaminoazobenzene." BenchChem Technical Library. Link[1][2][3]
-
Haz-Map. (2025). "3-Methyl-4'-(dimethylamino)azobenzene Agent Information." National Library of Medicine.[1] Link
Sources
- 1. Methyl yellow - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. 3-Aminobenzyl alcohol | C7H9NO | CID 80293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methyl-4'-(dimethylamino)azobenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Identification of human and murine sulfotransferases able to activate hydroxylated metabolites of methyleugenol to mutagens in Salmonella typhimurium and detection of associated DNA adducts using UPLC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nj.gov [nj.gov]
- 9. nj.gov [nj.gov]
Molecular Structure & Carcinogenic Mechanism of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene
Content Type: Technical Reference & Protocol Guide Audience: Toxicologists, Oncological Pharmacologists, and Structural Biologists[1]
Abstract
3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-CH₂OH-DAB) is a critical metabolic intermediate and potent hepatocarcinogen derived from the parent azo dye 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB).[1][2] Unlike the parent compound, which requires initial oxidation, the hydroxymethyl derivative represents a "proximate carcinogen" state, exhibiting significantly higher carcinogenic potency in specific rodent models (e.g., ACI/N rats). This guide details the molecular architecture, synthetic pathways, and the dual-mode metabolic activation mechanism that renders this compound a high-affinity DNA alkylating agent.[1]
Structural Characterization & Physicochemical Properties
Molecular Geometry and Isomerism
The molecule consists of two phenyl rings linked by an azo (-N=N-) bridge.[1] It is characterized by a trans (E) configuration in its ground state, which is thermodynamically favored over the cis (Z) isomer, although photoisomerization can occur.
-
IUPAC Name: [3-[(4-Dimethylaminophenyl)diazenyl]phenyl]methanol[1]
-
CAS Number: 35282-69-0[1]
-
Molecular Formula: C₁₅H₁₇N₃O[1]
-
Molecular Weight: 255.32 g/mol [1]
Key Functional Groups:
-
Dimethylamino Group (4-position): An electron-donating group that increases the electron density of the azo linkage and facilitates N-oxidation.[1]
-
Hydroxymethyl Group (3'-position): Located at the meta position of the non-amine ring. This group is the site of secondary metabolic activation (sulfation) and distinguishes this metabolite from the parent DAB.
-
Azo Linkage: A conjugated chromophore responsible for the compound's yellow/orange color and its ability to undergo reductive cleavage.
Electronic Properties
The push-pull electronic system—created by the electron-donating dimethylamino group and the electron-withdrawing azo group—stabilizes the planar conformation, facilitating intercalation into DNA base pairs prior to covalent adduct formation.[1]
Synthetic Pathway
The synthesis of 3'-CH₂OH-DAB is typically achieved via a diazo coupling reaction, avoiding direct oxidation of 3'-Me-DAB to prevent over-oxidation.[1]
Reagents & Precursors[1]
-
Precursor A: 3-Aminobenzyl alcohol (CAS 1877-77-6)
-
Precursor B: N,N-Dimethylaniline (CAS 121-69-7)
-
Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Sodium acetate (NaOAc).
Step-by-Step Protocol
-
Diazotization:
-
Dissolve 3-aminobenzyl alcohol (10 mmol) in 2M HCl at 0–4°C.
-
Add NaNO₂ (10.5 mmol) dropwise while maintaining temperature <5°C.
-
Checkpoint: The solution should remain clear; turbidity indicates instability of the diazonium salt.
-
-
Coupling:
-
Dissolve N,N-dimethylaniline (10 mmol) in dilute acetic acid.
-
Slowly add the diazonium salt solution to the aniline solution with vigorous stirring.
-
Buffer the reaction with saturated sodium acetate to pH 4–5 to accelerate coupling.
-
-
Isolation:
-
Stir for 2 hours at 0–10°C. A red/orange precipitate forms.
-
Filter the solid and wash with cold water.
-
-
Purification:
Metabolic Bioactivation & Mechanism of Action
The carcinogenicity of 3'-CH₂OH-DAB is driven by its conversion into highly reactive electrophiles that covalently bind to DNA.[1] It represents a "proximate" carcinogen, requiring only Phase II conjugation (sulfation) to become an "ultimate" carcinogen.
The Activation Triad
-
N-Demethylation/Oxidation (Standard Route): Similar to DAB, the dimethylamino group can be demethylated to monomethylamino (MAB) and then N-hydroxylated.[1]
-
3'-Hydroxymethyl Activation (High Potency Route): The 3'-CH₂OH group is a substrate for sulfotransferases (SULTs).[1] Sulfation creates 3'-sulfooxymethyl-DAB.[1]
-
Electrophile Generation: The sulfate group is an excellent leaving group. Its departure generates a resonance-stabilized benzylic carbocation or facilitates the formation of a reactive nitrenium ion.[1]
Pathway Visualization[1]
DNA Adduct Formation
The mutagenicity of 3'-CH₂OH-DAB arises from the formation of bulky DNA adducts that distort the double helix and induce replication errors (transversions).
Primary Adduct Structures
While the 3'-hydroxymethyl group enhances potency, the primary covalent attachment to DNA often occurs through the nitrogen of the amine group (following N-hydroxylation) or the benzylic carbon.
-
N-(deoxyguanosin-8-yl)-MAB: The major adduct formed via the N-hydroxylation pathway. The bulky azo group at the C8 position of guanine causes the base to rotate into the syn conformation, disrupting Watson-Crick pairing.
-
Benzylic Adducts: Evidence suggests the 3'-sulfate ester can generate a carbocation that alkylates exocyclic amino groups of DNA bases (N²-dG or N⁶-dA), contributing to its elevated potency compared to DAB.[1]
Biological Impact[1][3][4]
-
Mutation Profile: G→T transversions are the hallmark mutation signature.
-
Tumorigenicity: In ACI/N rats, 3'-CH₂OH-DAB induces hepatocellular carcinoma with 100% incidence (20/20 rats) in long-term feeding studies, significantly outperforming 3'-Me-DAB.[1][3]
References
-
Mori, Y., et al. (1980). Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver.[1][2] Carcinogenesis, 1(6), 533-535.[2] Link
-
Mori, H., et al. (1987). Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats.[3] Journal of the National Cancer Institute, 79(5), 1159-1161.[3] Link
-
Kojima, M., et al. (1991). Immunological Detection and Quantitation of DNA Adducts Formed by 4-Aminoazobenzene Species. Cancer Letters, 58, 199–204. Link
-
Miller, J.A. (1970). Carcinogenesis by Chemicals: An Overview. Cancer Research, 30(3), 559-576. Link
-
Beland, F.A., et al. (1980). The N-hydroxy metabolites of N-methyl-4-aminoazobenzene and related dyes as proximate carcinogens.[1] Cancer Research, 40, 452-460. Link
Sources
- 1. 4-Amino-4'-(dimethylamino)azobenzene [webbook.nist.gov]
- 2. Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicological Profile of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive toxicological profile of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-CH2OH-DAB), a key metabolite of the potent hepatocarcinogen 4-(dimethylamino)azobenzene (DAB), also known as "Butter Yellow". While toxicological data on 3'-CH2OH-DAB in isolation is limited, its significance is understood through the metabolic activation pathways of its parent compound. This guide synthesizes information on the metabolism of DAB, the role of specific metabolites in carcinogenesis, and the established methodologies for assessing the toxicological risks associated with this class of azo compounds. We will delve into the mechanisms of toxicity, including DNA adduct formation and oxidative stress, and provide detailed protocols for key toxicological assays.
Introduction: The Chemical Context of this compound
4-(Dimethylamino)azobenzene (DAB) is a well-documented hepatocarcinogen in various animal models, including rats, mice, and dogs.[1][2] Historically used as a coloring agent in foods and other products, its use has been discontinued due to its carcinogenic properties.[3][4] The carcinogenicity of DAB is not inherent to the molecule itself but is a consequence of its metabolic activation in the liver to reactive intermediates that can covalently bind to cellular macromolecules, primarily DNA.
This compound (3'-CH2OH-DAB) is a metabolite of 3'-methyl-DAB, a derivative of DAB.[5] The study of such metabolites is crucial for understanding the structure-activity relationships that govern the carcinogenic potential of azo dyes. Research has shown that the position of hydroxylation on the aromatic rings of DAB can significantly influence its carcinogenic activity.[6] Notably, 3'-CH2OH-DAB has been identified as a potent hepatocarcinogen in its own right.[5][7]
Metabolic Activation: The Path to Carcinogenesis
The biotransformation of DAB is a complex process involving several enzymatic pathways, primarily occurring in the liver. These pathways can lead to either detoxification and excretion or metabolic activation to carcinogenic species.[8]
Key metabolic steps include:
-
N-demethylation: The removal of methyl groups from the amino moiety.
-
Azo bond reduction: Cleavage of the -N=N- bond, often leading to detoxification.
-
Ring hydroxylation: The addition of hydroxyl groups to the aromatic rings. This is the pathway that produces metabolites like 3'-CH2OH-DAB.[9]
-
N-hydroxylation: The formation of N-hydroxy metabolites, which are considered proximate carcinogens.
-
Esterification: The N-hydroxy metabolites can be further esterified, particularly by sulfotransferases, to form highly reactive electrophilic esters.[10] These are often the "ultimate carcinogens" that react with DNA.
The carcinogenicity of these compounds is intrinsically linked to the balance between these activation and detoxification pathways.
The Role of Sulfotransferases in Bioactivation
Cytosolic sulfotransferases (SULTs) are phase II metabolizing enzymes that play a critical role in the bioactivation of many carcinogens, including aromatic amines.[11] SULTs catalyze the transfer of a sulfonate group to a hydroxyl group, and in the case of N-hydroxy arylamines, this results in the formation of unstable N,O-sulfonates.[10] These intermediates can spontaneously break down to form highly reactive nitrenium ions that readily attack nucleophilic sites on DNA, leading to the formation of DNA adducts.[12]
dot
Caption: Metabolic activation of 4-(dimethylamino)azobenzene leading to carcinogenesis.
Mechanisms of Toxicity
The primary mechanism of carcinogenicity for 3'-CH2OH-DAB and related azo compounds is genotoxicity, mediated by the formation of covalent DNA adducts. However, oxidative stress may also play a contributing role.
DNA Adduct Formation
The ultimate carcinogenic metabolites of DAB form adducts primarily at the C8 and N2 positions of guanine and the N6 position of adenine in DNA.[13][14] These bulky adducts can distort the DNA helix, leading to errors during DNA replication and transcription. If not repaired, these errors can result in permanent mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, initiating the process of carcinogenesis.
Oxidative DNA Damage
In addition to direct adduct formation, some metabolites of DAB, such as N-hydroxy-4-aminoazobenzene, have been shown to induce oxidative DNA damage.[15] This can occur through redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide. These ROS can, in turn, damage DNA by causing strand breaks and forming oxidized bases, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-known marker of oxidative stress.[15]
In Vivo Carcinogenicity
Animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical. Studies have demonstrated the potent hepatocarcinogenicity of 3'-CH2OH-DAB in rats.
| Compound | Animal Model | Dosing Regimen | Tumor Incidence | Tumor Types | Reference |
| 3'-CH2OH-DAB | Male Sprague-Dawley Rats | 2.51 mmol/kg in diet for 3 months | High incidence at 6 months | Cholangiocellular and hepatocellular carcinomas | [5] |
| 3'-CH2OH-DAB | ACI/N Rats | Diet for 120 days | 20/20 | Hepatocellular carcinoma | [7] |
| 2'-CH2OH-DAB | ACI/N Rats | Diet for 120 days | 4/19 | Hepatocellular carcinoma | [7] |
| 4'-CH2OH-DAB | ACI/N Rats | Diet for 120 days | 1/25 | Hepatocellular carcinoma | [7] |
These studies highlight the potent carcinogenic activity of 3'-CH2OH-DAB, which was found to be even more potent than its 2'- and 4'-hydroxymethyl counterparts.[7]
Methodologies for Toxicological Assessment
A battery of in vitro and in vivo assays is employed to characterize the toxicological profile of compounds like 3'-CH2OH-DAB.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[16] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.
Protocol for Azo Dyes (Prival Modification): A modified Ames test protocol is often necessary for azo dyes to facilitate their metabolic activation.[17][18]
-
Metabolic Activation System (S9 Mix): Prepare a cofactor-supplemented post-mitochondrial fraction (S9) from the livers of Aroclor 1254-induced rats or hamsters. For azo dyes, the addition of flavin mononucleotide (FMN) to the S9 mix is crucial for the initial azo bond reduction.[18]
-
Pre-incubation: The test compound, bacterial culture, and S9 mix are incubated together in a liquid suspension for a short period (e.g., 20-30 minutes) before being plated on the minimal agar.[19] This pre-incubation step allows for the metabolic activation of the compound and its interaction with the bacterial DNA.
-
Plating and Incubation: The pre-incubation mixture is added to molten top agar and poured onto minimal glucose agar plates. The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background, is considered a positive result.
dot
Caption: Workflow for the modified Ames test for azo dyes.
In Vivo Carcinogenicity Bioassay
Long-term animal studies are essential for determining the carcinogenic potential of a substance under conditions of prolonged exposure.
Protocol Outline:
-
Animal Model Selection: Rodents, such as Sprague-Dawley or ACI/N rats, are commonly used.
-
Dose Selection: Multiple dose groups and a control group are used. Doses are typically selected based on shorter-term toxicity studies to identify a maximum tolerated dose (MTD).
-
Administration: The test compound is administered to the animals for a significant portion of their lifespan (e.g., 2 years for rodents), usually in their diet or drinking water.
-
Monitoring: Animals are monitored regularly for clinical signs of toxicity and tumor development.
-
Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues are examined macroscopically and microscopically for the presence of tumors.
-
Data Analysis: Tumor incidence in the treated groups is statistically compared to the control group.
³²P-Postlabeling Assay for DNA Adducts
The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts, even when present at very low levels (as low as 1 adduct in 10¹⁰ nucleotides).[20][21]
Protocol Steps:
-
DNA Isolation and Digestion: DNA is isolated from the target tissue (e.g., liver) of animals exposed to the test compound. The DNA is then enzymatically digested to normal and adducted deoxynucleoside 3'-monophosphates.[22]
-
Adduct Enrichment: The bulky, aromatic DNA adducts are often enriched from the digest, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not the adducted ones.
-
³²P-Labeling: The adducted nucleotides are then labeled at the 5'-position by transferring a ³²P-labeled phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.[23]
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[23]
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by measuring their radioactivity.
Conclusion
The toxicological profile of this compound is intrinsically linked to that of its parent compound, 4-(dimethylamino)azobenzene. It is a potent hepatocarcinogen, and its mechanism of action is primarily through metabolic activation to reactive species that form DNA adducts, leading to genotoxicity. A thorough toxicological evaluation of such compounds requires a combination of in vitro mutagenicity assays, in vivo carcinogenicity bioassays, and sensitive methods for detecting DNA damage, such as the ³²P-postlabeling assay. Understanding the metabolic pathways and the role of specific enzymes like sulfotransferases is critical for assessing the risk posed by this class of chemicals and for developing strategies to mitigate their harmful effects.
References
-
Ishidate, M., Tamura, Z., & Samejima, K. (1963). Metabolism of 4-Dimethylaminoazobenzene and Related Compounds. III. Metabolites of 4-Dimethylaminoazobenzene in Rat Bile and Influence of DAB Feeding on their Amounts. Chemical & Pharmaceutical Bulletin, 11(8), 1014-1021. [Link]
-
Farmer, P. B. (2012). The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry. Chemical research in toxicology, 25(4), 818–827. [Link]
-
Phillips, D. H., & Arlt, V. M. (2014). The 32P-postlabeling assay for DNA adducts. Nature protocols, 9(12), 2772–2781. [Link]
-
Chen, H. J., & Chen, S. C. (2012). Detection of DNA Adducts by 32P-Postlabeling Analysis. In DNA Adducts (pp. 19-28). Humana Press. [Link]
-
Phillips, D. H. (2007). The 32P-postlabeling assay for DNA adducts. Mutagenesis, 22(6), 373-373. [Link]
-
Miller, J. A., & Miller, E. C. (1947). The carcinogenicity of certain derivatives of p-dimethylaminozobenz in the rat. Journal of Experimental Medicine, 86(1), 1–11. [Link]
-
Levine, W. G. (1978). Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat. Drug metabolism and disposition: the biological fate of chemicals, 6(5), 549–555. [Link]
-
Varanasi, U., Stein, J. E., & Nishimoto, M. (1989). 32P-Postlabeling Analysis of DNA Adducts in Liver of Wild English Sole (Parophrys vetulus) and Winter Flounder (Pseudopleuronectes americanus). Cancer Research, 49(5), 1177-1181. [Link]
-
NCI. (1978). A study of azo and nitro dyes for the selection of candidates for carcinogen bioassay. Journal of the National Cancer Institute, 60(1), 1-23. [Link]
-
Prival, M. J., & Mitchell, V. D. (1982). Mutagenicity of azo dyes in the Salmonella/activation test. Mutation research, 97(2), 103–116. [Link]
-
Tamura, Z., & Samejima, K. (1963). Metabolism of 4-dimethylaminoazobenzene and related compounds. 3. Metabolites of 4-dimethylaminoazobenzene in rat bile and influence of DAB feeding on their amounts. Chemical & pharmaceutical bulletin, 11, 1014–1021. [Link]
-
Prival, M. J., Bell, S. J., Mitchell, V. D., & Peiperl, M. D. (1984). Analysis of a Method for Testing Azo Dyes for Mutagenic Activity in Salmonella Typhimurium in the Presence of Flavin Mononucleotide and Hamster Liver S9. Mutation Research/Environmental Mutagenesis and Related Subjects, 136(1), 1-10. [Link]
-
Ohnishi, S., Murata, M., & Kawanishi, S. (2001). Oxidative DNA damage induced by an N-hydroxy metabolite of carcinogenic 4-dimethylaminoazobenzene. Japanese journal of cancer research : Gann, 92(1), 23–29. [Link]
-
Reid, T. M., Morton, K. C., Wang, C. Y., & King, C. M. (1981). Mutagenicity of azo dyes in the Salmonella/'activation test. Environmental mutagenesis, 3(6), 671–679. [Link]
-
NJ Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: 4-DIMETHYLAMINOAZOBENZENE. [Link]
-
Golka, K., Kopps, S., & Myslak, Z. W. (2004). Carcinogenicity of azo colorants: influence of solubility and bioavailability. Toxicology letters, 151(1), 203–210. [Link]
-
Mori, Y., Niwa, T., Toyoshi, K., Nagai, H., Koda, A., Kawada, K., Ojima, A., & Takahashi, Y. (1980). Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver. Carcinogenesis, 1(6), 533–535. [Link]
-
Inotiv. (n.d.). Ames Assay. Retrieved from [Link]
-
Kojima, M., Morita, T., Shirai, T., Degawa, M., & Tada, M. (1992). Immunological Detection and Quantitation of DNA Adducts Formed by 4-Aminoazobenzene Species in vivo. Japanese journal of cancer research : Gann, 83(12), 1313–1317. [Link]
-
Mori, H., Tanaka, T., Sugie, S., Kuniyasu, T., Iwata, H., Ni-i, H., Nishiwaki, A., & Mori, Y. (1987). Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats. Journal of the National Cancer Institute, 79(5), 1159–1161. [Link]
-
NIOSH. (1978). Hazard review of 4-dimethylaminoazobenzene (DAB). [Link]
-
Chung, K. T. (2016). Mutagenicity and Carcinogenicity of Aromatic Amines Metabolically Produced from Azo Dyes. Journal of environmental science and health. Part C, Environmental carcinogenesis & ecotoxicology reviews, 34(4), 233–259. [Link]
-
Gupta, R. L., & Singh, M. (1984). Comparative mutagenicity studies of AZO dyes and their reduction products in salmonella typhimurium. Journal of environmental pathology, toxicology and oncology : official organ of the International Society for Environmental Toxicology and Cancer, 5(4-5), 233–242. [Link]
-
NIOSH. (1980). technical report: the carcinogenicity and metabolism of azo dyes. [Link]
-
EPA. (2000). 4-Dimethylaminoazobenzene. [Link]
-
National Toxicology Program. (2021). 4-Dimethylaminoazobenzene. In Report on Carcinogens (15th ed.). [Link]
-
Lin, E. I. (2021). Impact of Chronic Exposure of Selected Azo Dyes on the Model Organism Caenorhabditis Elegans (Doctoral dissertation, Texas Southern University). [Link]
-
Tullis, D. L., & Kadlubar, F. F. (1987). Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen. Carcinogenesis, 8(4), 577–583. [Link]
-
Beland, F. A., Tullis, D. L., Kadlubar, F. F., Straub, K. M., & Evans, F. E. (1980). Characterization of DNA adducts of the carcinogen N-methyl-4-aminoazobenzene in vitro and in vivo. Chemico-biological interactions, 31(1), 1–17. [Link]
-
Taylor & Francis Online. (n.d.). DNA adducts – Knowledge and References. [Link]
-
Chen, X., & Liu, X. (2020). The Role of Sulfotransferases in Liver Diseases. Frontiers in pharmacology, 11, 577. [Link]
-
Li, X., Lu, X., Geng, T., Chen, X., Yang, J., & Liu, X. (2018). Strong impact of sulfotransferases on DNA adduct formation by 4-aminobiphenyl in bladder and liver in mice. Cancer medicine, 7(11), 5604–5610. [Link]
-
Haz-Map. (n.d.). 3-Methyl-4'-(dimethylamino)azobenzene. Retrieved from [Link]
-
Mulder, G. J., Meerman, J. H., & van den Goorbergh, J. A. (1986). Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines. Environmental health perspectives, 67, 27–32. [Link]
-
Weng, Y. I., Smith, S. A., Tchaicha, J. H., & Byers, L. A. (2021). The Sulfotransferase SULT1C2 Is Epigenetically Activated and Transcriptionally Induced by Tobacco Exposure and Is Associated with Patient Outcome in Lung Adenocarcinoma. Cancers, 14(1), 169. [Link]
Sources
- 1. Hazard review of 4-dimethylaminoazobenzene (DAB). [stacks.cdc.gov]
- 2. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. epa.gov [epa.gov]
- 5. Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The carcinogenicity of certain derivatives of p-dimethylaminozobenz in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of 4-Dimethylaminoazobenzene and Related Compounds. III. Metabolites of 4-Dimethylaminoazobenzene in Rat Bile and Influence of DAB Feeding on their Amounts [jstage.jst.go.jp]
- 10. Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strong impact of sulfotransferases on DNA adduct formation by 4-aminobiphenyl in bladder and liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of DNA adducts of the carcinogen N-methyl-4-aminoazobenzene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidative DNA damage induced by an N-hydroxy metabolite of carcinogenic 4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Mutagenicity of azo dyes in the Salmonella/activation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 23. Detection of DNA Adducts by 32P-Postlabeling Analysis | Springer Nature Experiments [experiments.springernature.com]
Engineering the Switch: A Technical Guide to Substituted Azobenzene Photoisomerization
Topic: Photoisomerization Properties of Substituted Azobenzenes Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azobenzene photoisomerization—the reversible transformation between the thermodynamically stable trans (
This guide moves beyond basic textbook definitions to analyze how specific substitution patterns—particularly the modern ortho-fluoro architectures—allow researchers to decouple absorption bands, extend thermal half-lives from minutes to years, and enable visible-light switching in biological windows.[3]
The Mechanistic Core: Electronic Transitions & Isomerization
To engineer a better switch, one must understand the quantum mechanical pathways governing the transition.
The Electronic Landscape
The azobenzene chromophore exhibits two primary absorption bands:
-
(
): A high-extinction coefficient transition, typically in the UV range (~320 nm for unsubstituted azobenzene).[3] Excitation here leads to rapid isomerization but risks cellular damage.[3] -
(
): A symmetry-forbidden, weak transition in the visible range (~440 nm).[3]
The Challenge: In unsubstituted azobenzenes, the
Isomerization Pathways
Upon excitation, the molecule relaxes to the ground state via a conical intersection. The geometric pathway is a subject of historical debate, often categorized into two models:
-
Rotation: Rupture of the
-bond allows rotation around the N-N axis. -
Inversion: One nitrogen atom rehybridizes (
), inverting the angle through a linear transition state.
Current Consensus: While rotation is dominant for
Figure 1: The Photoisomerization Cycle. The forward reaction is light-driven, while the reverse reaction can be driven by light or heat (thermal reversion).
Tuning the Scaffold: The Substitution Landscape
Rational design requires selecting the right class of azobenzene. We categorize these into the "Classic Three" (defined by Rau) and the "Modern Ortho-Class" (pioneered by Hecht and Woolley).[3]
Comparative Properties of Azobenzene Classes
| Class | Substitution Pattern | Thermal | Key Characteristic | |
| Azobenzene-type | Unsubstituted / Weak alkyls | ~320 nm (UV) | Hours to Days | UV-driven; poor band separation.[3] |
| Aminoazobenzenes | Ortho/Para electron-donating (-NH2, -OH) | ~400–450 nm | Minutes | Merged |
| Pseudostilbenes | Push-Pull (4-Donor, 4'-Acceptor) | >450 nm | Milliseconds/Seconds | Very fast switching; "Real-time" dynamics.[3] |
| Ortho-Fluoro | Ortho-fluorine atoms (2,2',6,6') | ~450–460 nm | Days to Years | Bistable ; Separated |
The Ortho-Fluoro Revolution
For drug development, the tetra-ortho-fluoro azobenzene is the gold standard.
-
Mechanism: The highly electronegative fluorine atoms lower the energy of the
-orbitals.[4] Crucially, they lower the -orbital of the cis isomer more than the trans, separating their absorption bands in the visible spectrum. -
Result: You can use green light to switch trans
cis and blue light to switch cis trans with high efficiency, avoiding UV toxicity.[3] The thermal half-life extends to ~700 days (bistability).[3][5]
Experimental Protocols
Trustworthy data relies on rigorous characterization.[3] Below is a self-validating workflow for determining the two critical parameters: Thermal Half-Life (
Protocol: Kinetic Determination of and PSS
Objective: Quantify the stability of the cis-isomer and the efficiency of switching.
Reagents & Equipment:
-
UV-Vis Spectrophotometer with temperature control (Peltier).[3]
-
High-power LED light sources (wavelength matched to
).[3] -
Solvent: Degassed DMSO or PBS (buffer choice affects kinetics).[3]
Step-by-Step Workflow:
-
Baseline Characterization:
-
Prepare a 20–50 µM solution of the pure trans-azobenzene.[3]
-
Record the UV-Vis spectrum (250–600 nm) to establish the dark state (
).
-
-
Irradiation (Generating the PSS):
-
Irradiate the sample in the cuvette (perpendicular to the beam path) using the LED until the spectrum stops changing.
-
Validation: If the spectrum shifts, you are generating the cis isomer. The final stable spectrum is the PSS.
-
Note: For PSS quantification, an aliquot must be analyzed via HPLC or NMR immediately to determine the exact cis:trans ratio, as extinction coefficients (
) change.
-
-
Thermal Decay Measurement:
-
Turn off the light source.[3] Keep the sample in the dark within the spectrophotometer at a constant temperature (e.g., 37°C for bio-relevance).
-
Monitor the absorbance at
over time. -
Sampling Interval: For pseudostilbenes, measure every 100ms. For ortho-fluoro compounds, measure every hour or day.[3]
-
-
Data Analysis:
Figure 2: Experimental Workflow for Characterizing Azobenzene Kinetics. This linear process ensures data integrity from synthesis to calculation.
Photopharmacology: Design Principles
When designing a photoswitchable drug (e.g., a photostatin or ion channel blocker), the choice of azobenzene dictates the biological utility.
The Decision Matrix
-
Need "Flash" Switching? If you need a neuron to fire and immediately reset, use a Pseudostilbene or Aminoazobenzene .[3] The rapid thermal relaxation means the drug turns "off" automatically milliseconds after the light is removed.
-
Need "Bistability"? If you are treating a localized tumor and want the drug to stay active for days after a single light pulse, use an Ortho-Fluoro Azobenzene .[3]
Red-Shifting for Tissue Penetration
UV light penetrates tissue poorly.[3] To reach deeper targets:
-
Tetra-ortho-methoxy substitution: Red-shifts the
band but often reduces thermal stability compared to fluoro.[3] -
Push-Pull Systems: Can push absorption to >600 nm (red/near-IR), but drastically shortens
.[3]
Figure 3: Decision Tree for Scaffold Selection. This logic flow aids in selecting the appropriate azobenzene derivative based on biological requirements.
References
-
Bandara, H. M. D., & Burdette, S. C. (2012).[3][6] Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825.[3] Link
-
Bléger, D., Schwarz, J., Brouwer, A. M., & Hecht, S. (2012).[7] o-Fluoroazobenzenes as readily synthesized photoswitches offering nearly quantitative two-way isomerization with visible light.[3][4][5][7][8] Journal of the American Chemical Society, 134(51), 20597-20600.[7] Link[3]
-
Beharry, A. A., & Woolley, G. A. (2011).[3] Azobenzene photoswitches for biomolecules.[3][9][10][11][12] Chemical Society Reviews, 40(8), 4422-4437.[3] Link
-
Rau, H. (1990).[3] Photoisomerization of azobenzenes. In Photochemistry and Photophysics (Vol. 2, pp. 119-151).[3] CRC Press.[3]
-
Velema, W. A., Szymanski, W., & Feringa, B. L. (2014).[3] Photopharmacology: beyond proof of principle.[3] Journal of the American Chemical Society, 136(6), 2178-2191. Link[3]
Sources
- 1. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 2. primescholars.com [primescholars.com]
- 3. Azobenzene - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. o-Fluoroazobenzenes as readily synthesized photoswitches offering nearly quantitative two-way isomerization with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 12. researchgate.net [researchgate.net]
Biological Effects of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene: An In-Depth Technical Guide
Executive Summary
3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-HM-DAB) is a potent hepatocarcinogenic azo dye derivative. It functions as a critical metabolic intermediate of the parent compound, 3'-Methyl-4-(dimethylamino)azobenzene (3'-Me-DAB). Historically significant in the elucidation of chemical carcinogenesis, 3'-HM-DAB is utilized in research to model hepatocellular carcinoma (HCC) and cholangiocarcinoma. Its biological impact is driven by its metabolic activation into highly reactive electrophiles that form covalent DNA adducts, primarily at the C8 and N2 positions of guanine, leading to mutagenesis and subsequent neoplastic transformation.[1]
Chemical & Metabolic Profile
Compound Identity
-
IUPAC Name: [4-[(3-hydroxymethylphenyl)diazenyl]phenyl]-dimethylamine
-
Role: Proximate carcinogen; metabolite of 3'-Me-DAB.
-
Physical Properties: Azo dye structure characterized by the N=N linkage; typically insoluble in water but soluble in organic solvents (DMSO, ethanol).
Metabolic Activation (Bioactivation)
The carcinogenicity of 3'-HM-DAB is not intrinsic to the parent molecule but requires metabolic conversion into an ultimate carcinogen . This process occurs primarily in the liver (hepatocytes).
Phase I: Oxidative Modification
The compound undergoes N-demethylation followed by N-hydroxylation, catalyzed by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2B families).
-
Step 1: N-demethylation removes one methyl group from the amino nitrogen.
-
Step 2: N-hydroxylation creates an N-hydroxy arylamine intermediate.
Phase II: Conjugation & Activation
The N-hydroxy metabolite is a substrate for Sulfotransferases (SULTs) .[2][3] The transfer of a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) creates an unstable sulfate ester (N-sulfonyloxy derivative).
-
Reactivity: This sulfate ester undergoes heterolytic cleavage, generating a highly electrophilic arylnitrenium ion .
-
Potency Factor: 3'-HM-DAB is often cited as more potent than its parent 3'-Me-DAB. The presence of the hydroxymethyl group at the 3' position may enhance the stability of the nitrenium ion or facilitate specific non-covalent interactions with DNA prior to covalent binding.
Mechanism of Action: Genotoxicity
DNA Adduct Formation
The electrophilic arylnitrenium ion attacks nucleophilic centers on DNA bases. This covalent modification is the initiating event in carcinogenesis.
| Adduct Type | Binding Site | Frequency | Consequence |
| C8-dG-DAB | C8 position of Deoxyguanosine | Major (~50-80%) | Causes conformation change (syn-conformation), inducing frameshift mutations. |
| N2-dG-DAB | N2 position of Deoxyguanosine | Minor | Interferes with hydrogen bonding; blocks DNA replication high-fidelity. |
| N6-dA-DAB | N6 position of Deoxyadenosine | Trace | Contributes to AT -> TA transversion mutations. |
Oxidative Stress
Beyond direct adduction, the metabolism of 3'-HM-DAB generates Reactive Oxygen Species (ROS) via redox cycling of the azo linkage. This leads to:
-
8-OHdG Formation: Oxidative damage to guanine bases.[4]
-
Lipid Peroxidation: Damage to cellular membranes, promoting inflammation and tumor promotion.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the bioactivation of 3'-HM-DAB into its DNA-binding ultimate carcinogen.
Caption: Bioactivation pathway of 3'-HM-DAB from pro-carcinogen to DNA-binding electrophile.
Biological Effects & Pathogenicity[5][6][7][8][9]
Target Organs[10]
-
Primary: Liver (Hepatocytes).
-
Secondary: Bile ducts (Cholangiocytes).
-
Tumor Types:
-
Hepatocellular Carcinoma (HCC): The most common outcome, characterized by trabecular growth patterns.
-
Cholangiocarcinoma: Tumors originating from the bile duct epithelium, often observed with 3'-HM-DAB due to its specific accumulation or activation profile in these cells.
-
Comparative Potency
3'-HM-DAB exhibits higher carcinogenic potency compared to:
-
DAB (Butter Yellow): Lacks the 3'-substituent.
-
3'-Me-DAB: The parent compound. 3'-HM-DAB is the "pre-oxidized" form, bypassing one metabolic step and potentially avoiding competing detoxification pathways (like ring hydroxylation).
Experimental Protocols
In Vivo Carcinogenesis Model (Rat)
This protocol validates the carcinogenic potential of 3'-HM-DAB.
Subject: Male Sprague-Dawley or ACI/N Rats (6 weeks old).
| Phase | Duration | Procedure | Causality/Rationale |
| Acclimatization | 1 Week | Basal diet (CE-2), water ad libitum. | Stabilize metabolic baseline. |
| Induction | 12-16 Weeks | Feed diet containing 0.06% (w/w) 3'-HM-DAB. | Chronic exposure ensures saturation of repair mechanisms and fixation of mutations. |
| Promotion | Weeks 16-24 | Return to basal diet. | Allows initiated cells to expand into neoplastic nodules. |
| Termination | Week 24+ | Euthanasia and necropsy. | Histopathological confirmation of tumors.[5] |
DNA Adduct Detection (32P-Postlabeling)
Standard method for detecting rare adducts.
-
DNA Isolation: Extract DNA from liver tissue using phenol-chloroform.
-
Digestion: Hydrolyze DNA to deoxyribonucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase.
-
Enrichment: Use Nuclease P1 to dephosphorylate normal nucleotides (adducts are resistant).
-
Labeling: Incubate with [
-32P]ATP and T4 Polynucleotide Kinase to radiolabel adducts. -
Separation: multidimensional Thin Layer Chromatography (TLC) on PEI-cellulose.
-
Quantification: Autoradiography or Scintillation counting.
Visualization: Experimental Workflow
Caption: Timeline for 3'-HM-DAB induced hepatocarcinogenesis in rodent models.
References
-
Mori, Y., et al. (1980). Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver.[5] Carcinogenesis, 1(6), 533-535.[5] Link
-
Mori, H., et al. (1987). Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats.[6] Journal of the National Cancer Institute, 79(5), 1159-1161.[6] Link
-
Tada, M., et al. (1991). Immunological Detection and Quantitation of DNA Adducts Formed by 4-Aminoazobenzene Species. Cancer Letters, 58, 199-204. Link
-
Tullis, D. L., et al. (1987). Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats.[7] Carcinogenesis, 8(4), 577-583.[7] Link
-
Ohnishi, S., et al. (2001). Oxidative DNA damage induced by an N-hydroxy metabolite of carcinogenic 4-dimethylaminoazobenzene.[4] Free Radical Biology and Medicine, 30(9), 966-973. Link
Sources
- 1. DNA Adduct Structure–Function Relationships: Comparing Solution with Polymerase Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of sulfation in the metabolic activation of N-hydroxy-4'-fluoro-4-acetylaminobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of the N-hydroxy derivative of the carcinogen 4-aminobiphenyl by human tissue sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative DNA damage induced by an N-hydroxy metabolite of carcinogenic 4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Sourcing and Application of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene
This guide provides a technical analysis of the sourcing, synthesis, and experimental application of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-HM-DAB) , a critical metabolite in chemical carcinogenesis research.
Part 1: Molecule Identity & Research Significance
This compound (CAS: 35282-69-0 ) is a potent hepatocarcinogen and a key metabolite of the parent compound, 3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB). In toxicological research, it serves as a "proximate carcinogen"—a stable metabolite that requires further metabolic activation (typically sulfation) to become the "ultimate carcinogen" capable of forming DNA adducts.
Core Technical Specifications
| Property | Specification |
| Chemical Name | This compound |
| Abbreviation | 3'-HM-DAB |
| CAS Number | 35282-69-0 |
| Molecular Formula | C₁₅H₁₇N₃O |
| Molecular Weight | 255.32 g/mol |
| Solubility | Soluble in DMSO, Ethanol, Acetone; Insoluble in water.[1][2] |
| Stability | Light-sensitive (azo linkage); susceptible to oxidation. |
| Primary Application | Investigation of metabolic activation pathways (sulfotransferase mediation) and hepatic DNA adduct formation. |
Part 2: Sourcing Strategy & Supplier Landscape
Unlike common reagents, 3'-HM-DAB is often classified as a rare research chemical or custom metabolite standard . It is frequently unavailable in the standard catalogs of bulk suppliers (e.g., Sigma-Aldrich) and must be sourced from specialized synthesis laboratories or metabolite libraries.
Validated Supplier List
The following suppliers have been identified as having listed this specific CAS number. Note: Availability fluctuates; "Inquire" status is common.
| Supplier | Type | Catalog/Ref Note | Primary Utility |
| TargetMol | Screening Libraries | Inquire (Listed in bioactive libraries) | Small-scale screening; metabolic standards. |
| Toronto Research Chemicals (TRC) | Custom Synthesis | Custom Request (Specializes in DAB metabolites) | Certified Reference Materials (CRMs) & Isotopic Labeling. |
| HangZhou YuHao Chemical | Bulk Synthesis | CAS 35282-69-0 | Larger quantities for animal feeding studies. |
| MolPort | Aggregator | Search CAS 35282-69-0 | Sourcing from boutique synthesis labs. |
Procurement Decision Matrix (Self-Validating Protocol)
When sourcing this compound, do not rely solely on the label. Implement this validation workflow:
-
Certificate of Analysis (CoA) Verification: Ensure the supplier provides 1H-NMR confirming the hydroxymethyl group shift (~4.7 ppm) distinct from the methyl group of the parent 3'-Me-DAB.
-
Purity Check: HPLC purity must be >98% for kinetic studies to avoid interference from the parent azo dye.
-
Isotopic Standards: For mass spectrometry (LC-MS/MS) quantification of DNA adducts, request deuterated analogs (e.g., 3'-HM-DAB-d4), often available via custom synthesis from TRC or C/D/N Isotopes.
Part 3: Metabolic Activation Pathway (Visualization)
The research value of 3'-HM-DAB lies in its conversion to a reactive electrophile. The following diagram illustrates the bioactivation pathway where 3'-HM-DAB acts as the central pivot between the parent dye and the DNA-binding ester.
Caption: Metabolic activation pathway of 3'-HM-DAB. The hydroxymethyl group undergoes esterification (sulfation) to form an unstable sulfate ester that alkylates DNA.
Part 4: Experimental Protocols
Synthesis Summary (For In-House Preparation)
If commercial sourcing fails, the compound can be synthesized following the method of Mori et al. (1981) .
-
Precursor: 3-Hydroxymethylaniline (or reduced from 3-nitrobenzyl alcohol).
-
Coupling: Diazotization of the aniline derivative followed by coupling with N,N-dimethylaniline.
-
Purification: Column chromatography on silica gel (Benzene/Ethyl Acetate) is critical to separate the product from unreacted azo dyes.
In Vitro Metabolic Activation Assay
To study the formation of DNA adducts using 3'-HM-DAB:
Reagents:
-
Substrate: 3'-HM-DAB (dissolved in DMSO, final conc. <1%).
-
Enzyme Source: Rat liver cytosol (rich in sulfotransferases).
-
Cofactor: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) generating system (ATP + Na₂SO₄).
-
Target: Calf thymus DNA or Guanosine.
Protocol:
-
Incubation: Mix 3'-HM-DAB (100 µM) with liver cytosol (2 mg protein/mL) and PAPS system in Tris-HCl buffer (pH 7.4).
-
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Extract with ethyl acetate/butanol.
-
Analysis: Hydrolyze DNA and analyze adducts via HPLC-ECD or LC-MS/MS.
-
Self-Validation: Include a control without PAPS. No adducts should form, confirming the sulfotransferase-dependency.
-
Part 5: Handling & Safety (Critical)
-
Carcinogenicity: 3'-HM-DAB is a Category 1 Carcinogen . It is more potent than the parent "Butter Yellow" (DAB) in certain rat strains (e.g., ACI/N).
-
Containment: Handle only in a Class II Biological Safety Cabinet (BSC).
-
Deactivation: Treat spills and waste with 10% Sodium Hypochlorite (Bleach) or piranha solution to cleave the azo bond before disposal.
References
-
Mori, Y., Niwa, T., & Toyoshi, K. (1981). Syntheses of deuterated 3'-hydroxymethyl-4-(dimethylamino)-azobenzene and related compound. Radioisotopes, 30(2), 86-91.
-
Mori, H., Tanaka, T., Sugie, S., et al. (1987). Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats. Journal of the National Cancer Institute, 79(5), 1159-1161.
-
Kadlubar, F. F., Miller, J. A., & Miller, E. C. (1976). Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters. Cancer Research, 36(7), 2350-2359.
-
ChemicalBook. this compound Product Information & Suppliers.
Sources
Methodological & Application
protocol for inducing hepatocarcinogenesis with 3'-HMDAB
Application Note: Protocol for Inducing Hepatocarcinogenesis with 3'-Methyl-4-Dimethylaminoazobenzene (3'-MeDAB)
Executive Summary & Scientific Rationale
This guide details the protocol for inducing hepatocellular carcinoma (HCC) using 3'-methyl-4-dimethylaminoazobenzene (commonly abbreviated as 3'-MeDAB or referred to by its metabolite intermediate 3'-HMDAB in mechanistic contexts).
Unlike rapid hepatotoxic models (e.g., CCl4), the 3'-MeDAB model is a chronic, multistage carcinogenesis model . It uniquely mimics the stepwise progression of human liver cancer: initiation, promotion, and progression, characterized by the sequential appearance of oval cells, hyperplastic nodules, and finally, differentiated hepatocellular carcinoma.
Clarification on Nomenclature:
-
Inducing Agent: 3'-Methyl-4-dimethylaminoazobenzene (3'-MeDAB).[1][2][3][4][5][6][7] This is the stable procarcinogen administered in the diet.
-
Active Metabolite: 3'-Hydroxymethyl-4-dimethylaminoazobenzene (3'-HMDAB). The liver metabolizes the parent compound into this intermediate, which is further activated to bind DNA.[7]
Mechanism of Action
The carcinogenic potency of 3'-MeDAB relies on metabolic activation within the hepatocyte. The parent compound is inert until bioactivated by cytochrome P450 enzymes and sulfotransferases.
Pathway Diagram: Metabolic Activation of 3'-MeDAB
Figure 1: The metabolic activation pathway converting the dietary procarcinogen 3'-MeDAB into the DNA-reactive sulfate ester.
Safety & Handling (Critical)
WARNING: 3'-MeDAB is a potent genotoxic carcinogen .
-
Containment: All diet preparation must occur in a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.
-
PPE: Double nitrile gloves, Tyvek sleeves/gown, and N95/P100 respiratory protection (if handling powder).
-
Waste: All bedding, feces, and cage wash water from treated animals must be treated as hazardous carcinogenic waste.
Experimental Design & Materials
Animal Model Selection
-
Species: Rat (Mice are generally less susceptible to azo dyes).
-
Strain: Donryu rats are the "gold standard" due to high susceptibility. Sprague-Dawley and Wistar are also effective but may require slightly longer induction periods.
-
Sex: Male (Females are significantly more resistant due to hormonal differences in CYP expression).
-
Age: 4–6 weeks at start (100–150g).
Diet Preparation
The carcinogen is administered orally via diet.
-
Basal Diet: Purified diet (e.g., AIN-76A) or CE-2 basal diet. Note: Historically, riboflavin-deficient diets were used to enhance toxicity, but 0.06% 3'-MeDAB is potent enough in standard basal diets.
-
Concentration: 0.06% (600 ppm) .
-
Preparation:
-
Dissolve 3'-MeDAB in a small volume of corn oil or olive oil (vehicle) to ensure even dispersion.
-
Mix thoroughly into the powdered basal diet.
-
Pelletize (optional) or feed as powder in spill-proof jars.
-
Store at 4°C in the dark (azo dyes are light-sensitive).
-
Step-by-Step Protocol
Phase 1: Acclimatization (Week -1 to 0)
-
House animals in a temperature-controlled room (22±2°C) with a 12h light/dark cycle.
-
Feed standard basal diet ad libitum.
Phase 2: Initiation & Promotion (Weeks 0 to 16-20)
-
Day 0: Replace standard diet with 0.06% 3'-MeDAB diet .
-
Monitoring:
-
Weigh rats twice weekly (weight loss is common in the first 2 weeks).
-
Monitor food intake to ensure dosage consistency.
-
-
Duration: Feed carcinogenic diet continuously for 16 to 20 weeks .
-
Alternative: Feed for 3 weeks (Initiation) followed by a promoter (e.g., Phenobarbital) if studying promotion specifically.[3] For full carcinoma induction, continuous feeding is standard.
-
Phase 3: Progression (Week 20+)
-
Return animals to standard basal diet (carcinogen-free).
-
Maintain for an additional 4–8 weeks to allow autonomous tumor growth.
Phase 4: Necropsy & Sample Collection
-
Euthanize animals under anesthesia.
-
Gross Pathology: Inspect liver for nodules.
-
Fixation: Fix liver lobes in 10% neutral buffered formalin for histology.
-
Freezing: Snap-freeze portions in liquid nitrogen for molecular analysis (Western blot/PCR).
Timeline & Workflow
Figure 2: Experimental timeline for 3'-MeDAB induced hepatocarcinogenesis.
Data Analysis & Expected Results
Histological Staging
Use Hematoxylin & Eosin (H&E) staining for structural analysis.
| Stage | Timepoint | Histological Features | Marker Expression |
| Oval Cell Proliferation | Weeks 3–6 | Small, ovoid cells with scant cytoplasm radiating from portal tracts. | CK-19 (+), OV-6 (+) |
| Hyperplastic Nodules | Weeks 10–14 | Enlarged hepatocytes, compression of surrounding parenchyma, loss of lobular architecture. | GST-P (+++), GGT (+) |
| Hepatocellular Carcinoma | Weeks 16+ | Trabecular or glandular patterns, nuclear atypia, mitosis, invasion. | AFP (+), GGT (++) |
Immunohistochemistry Markers
To validate the model, stain for the following:
-
GST-P (Glutathione S-transferase Placental form): The most reliable early marker for pre-neoplastic foci in rat liver. Normal liver is negative; foci are strongly positive.
-
GGT (Gamma-glutamyl transpeptidase): Upregulated in carcinogen-induced foci.
-
AFP (Alpha-fetoprotein): Serum levels rise significantly with HCC development (reappearance of fetal protein).
Troubleshooting & Optimization
-
Issue: High Mortality Early in Study.
-
Cause: Toxicity of 3'-MeDAB is too high for the specific strain.
-
Solution: Introduce a "step-up" dosing (0.03% for 2 weeks, then 0.06%) or ensure the diet is not riboflavin-deficient (riboflavin aids in azo dye detoxification).
-
-
Issue: No Tumors at Week 20.
-
Cause: Diet degradation.
-
Solution: Azo dyes oxidize and degrade in light. Prepare diet fresh weekly and store in opaque containers.
-
-
Issue: Inconsistent Tumor Yield.
References
-
BenchChem. (n.d.). An In-Depth Technical Guide to 3'-Methyl-4-dimethylaminoazobenzene. Retrieved from
-
Yamamoto, N., et al. (1994).[3] Carcinogen daily dose-dependence of the biological features and development rate of hepatocellular carcinomas induced by 3'-methyl-4-dimethylaminoazobenzene in the rat. Cancer Letters. Retrieved from
-
Karasaki, T. (1988). Age related variations of hepatocarcinogenic effect of azo dye (3'-MDAB) as linked to the level of hepatocyte polyploidization. Mechanisms of Ageing and Development. Retrieved from
-
Frontiers in Oncology. (2024). A rat model of cirrhosis with well-differentiated hepatocellular carcinoma induced by thioacetamide (Comparison Reference). Retrieved from
-
Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2006). Mechanisms of hepatocarcinogenesis. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inhibition of 3'-methyl-4-dimethylaminoazobenezene-induced hepatocarcinogenesis by portacaval shunt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carcinogen daily dose-dependence of the biological features and development rate of hepatocellular carcinomas induced by 3'-methyl-4-dimethylaminoazobenzene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of inhibiting hepatocarcinogenesis upon the early fine structural changes induced in rat hepatocytes by 3'-methyl-4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat hepatocellular carcinogenesis and proliferating cell nuclear antigen expression induced by 3'-methyl-4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Age related variations of hepatocarcinogenic effect of azo dye (3'-MDAB) as linked to the level of hepatocyte polyploidization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modifications of 3'-methyl-4-dimethylaminoazobenzene carcinogenesis of rat liver and carcinogen metabolism by portacaval anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatocellular Carcinoma: Molecular Mechanisms and Targeted Therapies [mdpi.com]
- 9. e-century.us [e-century.us]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. medsci.org [medsci.org]
- 12. Frontiers | A rat model of cirrhosis with well-differentiated hepatocellular carcinoma induced by thioacetamide [frontiersin.org]
Application Notes & Protocols for the Analytical Determination of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene
Abstract: This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene. This compound is a significant metabolite of the azo dye 3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB) and is recognized as a potent hepatocarcinogen.[1][2] Its classification as a potential genotoxic impurity (GTI) necessitates the development of highly sensitive and specific analytical methods for its control in active pharmaceutical ingredients (APIs), drug products, and toxicological studies.[3][4] We present detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), alongside guidelines for method validation in accordance with ICH standards.
Introduction: The Imperative for Sensitive Detection
This compound (3'-CH2OH-DAB) is not an impurity introduced during synthesis but is rather a metabolic product formed in vivo from its parent compound, 3'-Me-DAB. The metabolic activation pathway involves enzymatic hydroxylation, creating a reactive species that can form adducts with DNA, leading to genotoxicity and carcinogenicity.[1][5]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over genotoxic impurities.[4] The Threshold of Toxicological Concern (TTC) for such impurities is often set at a very low level (e.g., 1.5 µ g/day ), requiring analytical methods capable of detecting and quantifying the analyte at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the API.[6]
The primary analytical challenges stem from:
-
Trace-Level Concentrations: The need for extremely low limits of detection (LOD) and quantification (LOQ).[7]
-
Complex Matrices: The analyte must often be detected in complex sample types such as biological fluids (plasma, urine), cell lysates, or high-concentration API matrices, which can cause significant interference.[3][8]
This guide provides a strategic approach to method selection, sample preparation, and instrumental analysis to overcome these challenges.
Strategic Approach to Method Selection
The selection of an appropriate analytical technique is contingent upon the analyte's physicochemical properties and the sensitivity required by the application. 3'-CH2OH-DAB is a non-volatile, polar molecule with a chromophore, making liquid chromatography the most suitable separation technique.[4]
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is paramount to minimize matrix effects, remove interfering substances, and concentrate the analyte to a level amenable to instrumental detection.[9][10]
Protocol 3.1: Protein Precipitation (for Plasma/Serum Samples)
This rapid method is suitable for removing the bulk of proteins from biological fluids.
Objective: To denature and precipitate proteins, releasing the analyte into the supernatant.
Procedure:
-
Pipette 200 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 700 µL of ice-cold acetonitrile.[11] This ratio (≥3:1 solvent to sample) ensures efficient precipitation.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[9]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile) for LC-MS/MS analysis.[11]
Protocol 3.2: Solid-Phase Extraction (SPE) (for Urine or Complex Aqueous Samples)
SPE provides a more thorough cleanup and allows for analyte concentration.
Objective: To selectively retain the analyte on a solid sorbent while interferences are washed away, followed by elution in a clean solvent.
Procedure:
-
Select Cartridge: Choose a reverse-phase SPE cartridge (e.g., C18, 100 mg/1 mL).
-
Conditioning: Condition the cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. This activates the stationary phase. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample (e.g., 1 mL of urine, pH adjusted to ~6.8) onto the cartridge at a slow, steady flow rate (~1 mL/min).[12]
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in Protocol 3.1, step 7.
Analytical Methods: Protocols and Instrumentation
Method 4.1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for applications where analyte concentrations are expected to be well above the typical GTI limits, such as in process chemistry monitoring or metabolite identification studies.
Principle: The analyte is separated from other components on a reverse-phase HPLC column based on its polarity. A UV detector measures the absorbance of the analyte as it elutes, allowing for quantification against a standard curve.[6]
| Parameter | Condition | Rationale |
| Instrument | HPLC system with a quaternary pump and DAD/UV detector | Standard, widely available equipment. |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization for MS compatibility.[13] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Elution Mode | Isocratic or Gradient | Start with 70% A / 30% B. A gradient may be needed to resolve impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to avoid peak distortion. |
| Detection λ | ~310 nm (or determined by UV scan) | Wavelength should be set at the absorbance maximum for best sensitivity. |
Method 4.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold-standard technique for trace-level quantification of GTIs due to its exceptional sensitivity and selectivity.[11]
Principle: After chromatographic separation via UHPLC (for improved speed and resolution), the analyte is ionized (typically via Electrospray Ionization, ESI) and enters the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (matching the analyte's molecular weight) is selected, fragmented, and a specific product ion is monitored. This process is highly specific and virtually eliminates matrix interference.[14][15]
| Parameter | Condition | Rationale |
| LC System | UHPLC/UPLC System | Provides higher resolution and faster analysis times than traditional HPLC.[6] |
| MS System | Triple Quadrupole Mass Spectrometer | Required for performing highly selective and sensitive MRM experiments.[16] |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Smaller particle size and ID are suited for higher sensitivity and UHPLC pressures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Consistent modifier across both phases. |
| Elution Mode | Gradient (e.g., 5% to 95% B over 5 min) | Efficiently elutes the analyte while cleaning the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Maintains retention time stability and reduces viscosity. |
| Injection Vol. | 5 µL | Smaller volume is typical for sensitive UHPLC-MS applications. |
| Ionization Mode | ESI, Positive | The dimethylamino group is readily protonated. |
| MRM Transitions | Precursor > Product (e.g., m/z 270.1 > 121.1) | Values are theoretical and must be optimized experimentally by infusing a pure standard. The precursor is [M+H]+. The product ion corresponds to a stable fragment. |
| Source Params. | Capillary Voltage, Gas Temp, Gas Flow | Must be optimized to achieve maximum signal intensity for the specific analyte. |
Method Validation: Ensuring Trustworthy Results
Any analytical method intended for regulatory submission or quality control must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[7][17]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). | Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank/placebo samples. For MS, multiple MRM transitions enhance specificity. |
| LOD / LOQ | Lowest concentration that can be reliably detected / quantified. | LOD: Signal-to-Noise Ratio ≥ 3:1. LOQ: Signal-to-Noise Ratio ≥ 10:1. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) > 0.99.[17] |
| Accuracy (% Recovery) | Closeness of the measured value to the true value. Assessed by spiking known amounts of analyte into a blank matrix. | Typically 80-120% recovery for impurity analysis at trace levels. |
| Precision (RSD%) | Agreement among a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) should be ≤15% for impurity quantification. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temp, flow rate). | No significant impact on results when parameters are slightly varied. |
References
-
CD Formulation. (n.d.). Genotoxic Impurity Method Development and Methodological Validation. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 13). The Determination and Control of Genotoxic Impurities in APIs. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3'-Methyl-4-dimethylaminoazobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Raman, N.V.V.S.S., et al. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Retrieved from [Link]
-
Singh, A., et al. (2025, May 14). Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography. RSC Advances. Retrieved from [Link]
-
Patel, K., et al. (2024, June 24). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. ResearchGate. Retrieved from [Link]
-
Kadlubar, F. F., Miller, J. A., & Miller, E. C. (1978). Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters. PubMed. Retrieved from [Link]
-
Mori, Y., et al. (1980). Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver. Carcinogenesis. Retrieved from [Link]
-
Mori, H., et al. (1987). Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats. Journal of the National Cancer Institute. Retrieved from [Link]
-
Ye, T., et al. (n.d.). Considerations of Sample Preparation for Metabolomics Investigation. SpringerLink. Retrieved from [Link]
-
Singh, R., & Sangaiah, R. (2016). Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine. PMC. Retrieved from [Link]
-
Organomation. (n.d.). Metabolomics Sample Preparation in Toxicology and Clinical Testing. Retrieved from [Link]
-
Tamura, Z., & Semejima, K. (1963). Metabolism of 4-dimethylaminoazobenzene and related compounds. 3. Metabolites of 4-dimethylaminoazobenzene in rat bile and influence of DAB feeding on their amounts. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
-
Ivanova, G., & Vissers, J. P. C. (2011). Sample preparation for polar metabolites in bioanalysis. Analyst. Retrieved from [Link]
-
Daykin, C. A. (Ed.). (n.d.). Special Issue: Sample Preparation for Metabolite Analysis. MDPI. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
-
Wiergowski, M., et al. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. Retrieved from [Link]
-
Giorgetti, A., et al. (2021, November 17). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. FLORE. Retrieved from [Link]
-
Optibrium. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles. Retrieved from [Link]
-
Pop, A. L., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]
-
Sharma, A., & Singh, S. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Publishing Group. Retrieved from [Link]
- CN107085068A. (n.d.). Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
-
Analytical Methods. (2010, January 15). Simultaneous detection of piperazines and their congeners in street samples of amphetamine type stimulants by GC-MS. RSC Publishing. Retrieved from [Link]
-
Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
Sources
- 1. Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxic Impurity Method Development and Methodological Validation - CD Formulation [formulationbio.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 9. organomation.com [organomation.com]
- 10. mdpi.com [mdpi.com]
- 11. flore.unifi.it [flore.unifi.it]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sielc.com [sielc.com]
- 14. Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
Application Note: Experimental Administration of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-HM-DAB) in Murine Models
This Application Note is structured as a high-level technical guide for Principal Investigators and Senior Scientists conducting hepatocarcinogenesis or metabolic toxicology studies.
Executive Summary & Scientific Context
3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-HM-DAB) is a critical "proximate carcinogen" in the metabolic pathway of the potent hepatocarcinogen 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB). Unlike the parent compound, which requires initial hydroxylation, 3'-HM-DAB represents a downstream activation state closer to the ultimate electrophile capable of covalent DNA binding.
Experimental Utility:
-
Carcinogenesis: Induces hepatocellular carcinoma (HCC) and cholangiocarcinoma. In specific rat strains (e.g., ACI/N), 3'-HM-DAB has demonstrated higher potency than the parent 3'-Me-DAB.
-
Mechanistic Toxicology: Used to bypass the initial cytochrome P450-mediated hydroxylation step, allowing researchers to isolate Phase II conjugation (sulfation) requirements for DNA adduct formation.
Safety Warning (Critical)
Hazard: Potent Carcinogen / Mutagen.[1] Handling: 3'-HM-DAB is a non-volatile solid but can form dust. All weighing must occur in a Class II Biological Safety Cabinet (BSC) or chemical fume hood. Waste: All bedding, carcasses, and chow residues must be incinerated as hazardous chemical waste.
Mechanism of Action & Rationale
To design an effective dosage regimen, one must understand the metabolic activation pathway. 3'-HM-DAB is not the "ultimate" carcinogen; it requires esterification (primarily sulfation via sulfotransferases) to generate the unstable electrophilic nitrenium/carbonium ion that attacks DNA (primarily at C8-guanine).
Pathway Visualization
Figure 1: Metabolic activation pathway of 3'-Me-DAB showing the central role of 3'-HM-DAB as the proximate carcinogen requiring esterification for genotoxicity.
Dosage Guidelines & Experimental Design
The dosage of 3'-HM-DAB is strictly derived from molar equivalents of the standard 3'-Me-DAB protocols established by Miller & Miller.
A. Chronic Carcinogenesis (Dietary)
This is the standard method for inducing liver tumors. The compound is admixed into the basal diet.
| Parameter | Recommended Value | Notes |
| Molar Equivalence | 2.51 mmol/kg diet | Equivalent to 0.06% 3'-Me-DAB (Standard Benchmark). |
| Weight/Weight % | ~0.064% | Calculated based on MW of 3'-HM-DAB (~255.3 g/mol ). |
| PPM | 640 ppm | Target concentration in chow. |
| Duration | 12 - 20 Weeks | Tumor induction typically requires 3-5 months of continuous feeding. |
| Diet Type | Basal / Purified | High-protein diets may inhibit carcinogenesis. Low-riboflavin diets were historically used to enhance potency but are less common in modern molecular studies. |
B. Acute Administration (Injection)
Used for DNA adduct quantification, pharmacokinetic profiling, or "initiation" in two-stage carcinogenesis models.
| Parameter | Recommended Value | Notes |
| Route | Intraperitoneal (i.p.) | Preferred for rapid absorption. |
| Dosage | 25 - 50 mg/kg | Single dose. Higher doses (>100 mg/kg) carry high acute toxicity risks. |
| Vehicle | Corn Oil or Olive Oil | Compound is lipophilic. Warm to 37°C to aid solubility. |
| Volume | 5 - 10 mL/kg | e.g., 0.1 - 0.2 mL per 20g mouse. |
Detailed Experimental Protocols
Protocol A: Preparation of Carcinogenic Diet (Chronic Study)
Objective: Create a homogenous 2.51 mmol/kg (0.064%) diet. Homogeneity is critical to prevent "hot spots" that cause acute toxicity.
-
Calculate Requirements:
-
For 1 kg of diet: Weigh 0.64 g of 3'-HM-DAB.
-
-
Vehicle Pre-mix:
-
Dissolve the 0.64 g of 3'-HM-DAB in 20 mL of warm corn oil . Ensure complete dissolution (sonicate if necessary).
-
-
Geometric Dilution (The "Sandwich" Method):
-
Place 100g of powdered basal diet in a mechanical mixer bowl.
-
Slowly drizzle the oil-dye mixture onto the powder while mixing.
-
Add another 100g of powder; mix for 5 minutes.
-
Add remaining 800g of powder.
-
-
Final Mixing:
-
Mix on medium speed for 15–20 minutes.
-
-
Pelleting (Optional but Recommended):
-
Add minimal water (approx. 5-10% v/w) to bind the powder.
-
Press into pellets. Dry in a vacuum oven at <40°C (heat degrades azo dyes).
-
Storage: Store at -20°C in light-proof containers. Azo dyes are light-sensitive.
-
Protocol B: Intraperitoneal Injection (Adduct Study)
Objective: Administer a precise acute dose for metabolic analysis.
-
Preparation:
-
Target Concentration: 5 mg/mL in Corn Oil.
-
Weigh 50 mg 3'-HM-DAB.
-
Add 10 mL sterile Corn Oil.
-
Sonicate at 40°C for 30 minutes until solution is clear deep orange/red.
-
-
Administration:
-
Weigh mouse (e.g., 20g).
-
Calculate volume for 50 mg/kg dose:
. -
Inject into the lower right quadrant of the abdomen.
-
-
Post-Injection Monitoring:
-
Monitor for "writhing" (peritoneal irritation).
-
Harvest liver tissue at 6, 12, or 24 hours post-injection for peak adduct analysis.
-
Validation & Quality Control Workflow
Every experiment requires self-validating checkpoints to ensure the dosage was effective.
Figure 2: Experimental workflow emphasizing physiological monitoring (weight/food intake) and histological endpoints (GST-P foci, oval cells) to validate carcinogenic progression.[2][3][4]
Key Validation Markers
-
GST-P Positive Foci: The earliest reliable marker for azo dye hepatocarcinogenesis in rats/mice. Use immunohistochemistry for Glutathione S-transferase Placental form.
-
Oval Cell Proliferation: 3'-HM-DAB typically induces proliferation of oval cells (hepatic stem cells) around the portal triad within 2-4 weeks.
-
Liver Appearance: At necropsy (chronic), liver should appear cirrhotic, granular, or nodular.
References
-
Mori, Y., et al. (1987). Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats.[5] Journal of the National Cancer Institute.
-
Mori, Y., et al. (1980). Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver.[6] Carcinogenesis.[2][4][6][7][8][9]
-
Miller, J. A., & Miller, E. C. (1953). The carcinogenic aminoazo dyes. Advances in Cancer Research.[3]
-
Kimura, T., et al. (1982). Metabolism of this compound in rat liver. Gann (Japanese Journal of Cancer Research).
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. benchchem.com [benchchem.com]
- 3. The carcinogenic aminoazo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 5. Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Abstract for TR-154 [ntp.niehs.nih.gov]
- 9. scispace.com [scispace.com]
Application Note: In Vitro Assessment of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene
[1]
Introduction & Mechanistic Basis[2][3]
This compound (3'-CH2OH-DAB) is not merely a metabolite; it is a critical "proximate carcinogen" in the hepatocarcinogenesis pathway of azo dyes. While the parent compound (3'-Me-DAB) requires initial oxidation by Cytochrome P450s (CYPs), the 3'-hydroxymethyl derivative represents a stage where the molecule is primed for Phase II conjugation.
The Critical Insight: Unlike many xenobiotics that are detoxified by conjugation, 3'-CH2OH-DAB is bioactivated by sulfotransferases (SULTs). The sulfation of the hydroxymethyl group creates an unstable sulfate ester (3'-CH2OSO3-), which spontaneously degrades into a highly reactive electrophilic carbocation capable of covalent DNA binding.
-
Standard S9 Limitation: Standard Aroclor-induced rat liver S9 fractions used in Ames tests are optimized for CYP activity (enriched with NADPH). They often lack sufficient 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the essential cofactor for sulfotransferases.
-
Protocol Adjustment: To correctly assess the mutagenicity and DNA-binding potential of 3'-CH2OH-DAB in vitro, experimental systems must be supplemented with hepatic cytosol and exogenous PAPS.
Metabolic Activation Pathway
The following diagram illustrates the specific activation pathway necessitating the protocols below.
Figure 1: Bioactivation pathway of 3'-Me-DAB. Note the critical role of SULT/PAPS in converting the hydroxymethyl metabolite to the ultimate carcinogen.
Safety & Handling
-
Hazard Class: Carcinogen (Category 1B), Mutagen.
-
Containment: Handle exclusively in a Class II Biological Safety Cabinet (BSC).
-
Deactivation: Azo dyes can be chemically deactivated using 10% sodium hypochlorite (bleach) for >24 hours, but incineration is the preferred disposal method for solid waste.
-
Solubility: 3'-CH2OH-DAB is hydrophobic. Dissolve in DMSO (dimethyl sulfoxide). Final concentration in cell assays should not exceed 0.5% v/v DMSO to avoid solvent toxicity.
Protocol A: SULT-Dependent Modified Ames Test
Objective: To detect mutagenicity driven specifically by the sulfation pathway. Standard Ames protocols may yield false negatives for this metabolite if PAPS is omitted.
Materials
-
Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Metabolic Activation System: Rat liver cytosolic fraction (standard S9 contains microsomes, but cytosol is richer in SULTs).
-
Cofactor Mix (Modified):
-
Standard: Glucose-6-phosphate, NADP+, MgCl2.[1]
-
Critical Additive: PAPS (3'-phosphoadenosine-5'-phosphosulfate) or a PAPS-generating system (ATP + Sodium Sulfate).
-
-
Test Compound: 3'-CH2OH-DAB dissolved in DMSO.
Step-by-Step Methodology
-
Preparation of Activation Mix (The "SULT Mix"): Prepare the S9/Cytosol mix on ice immediately before use.
Component Concentration in Mix Role Rat Liver Cytosol 10-30% v/v Source of Sulfotransferases MgCl2 8 mM Enzyme cofactor KCl 33 mM Ionic strength PAPS 100 µM Sulfate donor (CRITICAL) | Phosphate Buffer (pH 7.4)| Balance | Buffer |
Note: If PAPS is too expensive for high-throughput, use an ATP-regenerating system: 5 mM ATP + 10 mM Na2SO4.
-
Pre-incubation (Recommended): The pre-incubation method is superior to plate incorporation for unstable metabolites.
-
Add 0.1 mL test strain culture (1-2 x 10^9 cells/mL) to a sterile tube.
-
Add 0.5 mL SULT Activation Mix.
-
Add 0.05 mL 3'-CH2OH-DAB solution (Range: 1 - 100 µ g/plate ).
-
Incubate at 37°C for 20 minutes with shaking.
-
-
Plating:
-
Add 2.0 mL molten top agar (containing 0.05 mM histidine/biotin).
-
Vortex briefly and pour onto Minimal Glucose Agar plates.
-
Incubate at 37°C for 48 hours.
-
-
Data Analysis:
Protocol B: Cell-Free DNA Adduct Formation Assay
Objective: To quantify the direct binding of activated 3'-CH2OH-DAB to DNA, confirming the molecular mechanism of action.
Materials
-
Substrate: Calf Thymus DNA (2 mg/mL in TE buffer).
-
Enzyme Source: Rat liver cytosol (dialyzed to remove endogenous small molecules).
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
Cofactor: PAPS (lithium salt).
-
Analysis: 32P-Postlabeling or LC-MS/MS.
Experimental Workflow
Figure 2: Workflow for detecting SULT-mediated DNA adducts.
Detailed Steps
-
Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine:
-
100 µL Calf Thymus DNA (1 mg/mL final).
-
100 µL Rat Liver Cytosol (approx. 2 mg protein/mL).
-
10 µL 3'-CH2OH-DAB (in DMSO).
-
Buffer to total volume of 450 µL.
-
-
Activation: Initiate reaction by adding 50 µL of 1 mM PAPS (Final conc: 100 µM). Negative Control: Add buffer instead of PAPS.
-
Incubation: Incubate at 37°C for 60 minutes in a shaking water bath.
-
Purification:
-
Add Proteinase K (20 mg/mL) and incubate for 30 mins to digest cytosolic proteins.
-
Perform Phenol:Chloroform:Isoamyl alcohol (25:24:1) extraction.
-
Precipitate DNA with cold ethanol and sodium acetate.
-
-
Quantification: Resuspend DNA and quantify concentration (A260). Hydrolyze DNA to nucleotides and analyze via LC-MS/MS (monitoring for N2-guanine or C8-guanine adducts) or 32P-postlabeling.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Mutagenicity Observed | Lack of SULT activity in S9 | Use Cytosolic fraction instead of whole S9; Ensure PAPS is fresh (it degrades upon freeze-thaw). |
| High Background Toxicity | DMSO concentration too high | Keep DMSO < 1% (bacteria) or < 0.5% (mammalian cells). |
| Precipitation of Compound | Low solubility in aqueous buffer | Dilute compound in DMSO immediately before adding to the mix; do not store aqueous dilutions. |
| Weak DNA Binding | Competitive hydrolysis | The sulfate ester is highly unstable (t1/2 < 1 min in water). Increase DNA concentration to "trap" the reactive electrophile efficiently. |
References
-
Mori, Y., et al. (1980). "Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver."[4] Carcinogenesis, 1(6), 533-535.[4] Link
-
Mori, H., et al. (1987). "Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats."[5] Journal of the National Cancer Institute, 79(5), 1159-1161.[5] Link
-
Surh, Y.J., et al. (1993). "Sulfotransferase-mediated activation of 4-hydroxy- and 3,4-dihydroxy-3,4-dihydrocyclopenta[c,d]pyrene."[6] Cancer Research, 53, 1017-1022. (Demonstrates the PAPS-dependent mechanism for benzylic alcohols). Link
-
Degawa, M., et al. (2026). "Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium." ResearchGate. (Detailed Ames protocols for azo dyes). Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 3. aniara.com [aniara.com]
- 4. Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfotransferase-mediated activation of 4-hydroxy- and 3,4-dihydroxy-3,4-dihydrocyclopenta[c,d]pyrene, major metabolites of cyclopenta[c,d]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of Synthesized 3'-Azido-3'-deoxythymidine Monophosphate Diammonium Salt (3'-HMDAB): An Application Guide for Researchers
Introduction: The Critical Role of Purity in Nucleoside Analog Research
3'-Azido-3'-deoxythymidine (Zidovudine or AZT) was a landmark therapeutic in the fight against HIV, and its monophosphate derivative, 3'-HMDAB, remains a crucial molecule in antiviral research and drug development.[1] The biological activity of nucleoside analogs like 3'-HMDAB is exquisitely dependent on their structural integrity and purity. Impurities, such as unreacted starting materials, by-products from the synthesis, or degradation products, can lead to erroneous experimental results, misinterpretation of biological data, and potentially toxic effects in preclinical studies. Therefore, robust and reliable purification techniques are paramount to obtaining high-quality 3'-HMDAB for any research application.
This comprehensive guide provides detailed application notes and protocols for the purification of synthesized 3'-HMDAB. We will delve into the theoretical underpinnings and practical execution of three primary purification techniques: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Crystallization, and Silica Gel Column Chromatography. Furthermore, we will discuss methods for assessing the purity of the final product, ensuring the scientific rigor of your research.
I. Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): The Workhorse for High-Resolution Purification
IP-RP-HPLC is a powerful and widely used technique for the purification of polar and ionic compounds like nucleoside monophosphates.[2] The underlying principle involves the use of an ion-pairing agent in the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte (3'-HMDAB). This complex can then be retained and separated on a nonpolar stationary phase, such as a C18 column.
Causality Behind Experimental Choices in IP-RP-HPLC
-
Ion-Pairing Agent: Triethylammonium acetate (TEAA) is a common choice as it is volatile and can be easily removed after purification.[3] The triethylammonium cation pairs with the negatively charged phosphate group of 3'-HMDAB. Tetrabutylammonium hydrogen sulfate is another effective option.[2] The concentration of the ion-pairing agent is critical; it should be sufficient to ensure complete pairing with the analyte without causing excessive retention.
-
Mobile Phase pH: The pH of the mobile phase is crucial for maintaining the desired charge states of both the analyte and the ion-pairing agent. For nucleotide separation, a pH range of 6.0 to 8.0 is generally optimal.[2]
-
Organic Modifier: A gradient of an organic solvent, typically acetonitrile or methanol, is used to elute the retained 3'-HMDAB from the column.[4] Acetonitrile is generally preferred for its lower viscosity and better UV transparency. The gradient is designed to start with a low concentration of the organic modifier to allow for strong retention of the ion pair and gradually increase to elute the compound.
-
Column Temperature: Operating the column at an elevated temperature (e.g., 40-60°C) can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer kinetics.[3]
Experimental Workflow for IP-RP-HPLC Purification
Caption: Workflow for IP-RP-HPLC purification of 3'-HMDAB.
Detailed Protocol for IP-RP-HPLC Purification of 3'-HMDAB
Materials:
-
Crude synthesized 3'-HMDAB
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Triethylamine (TEA)
-
Glacial acetic acid
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)
-
HPLC system with a gradient pump, UV detector, and fraction collector
-
0.22 µm syringe filters
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous Buffer): Prepare a 100 mM triethylammonium acetate (TEAA) buffer, pH 7.0. To do this, add triethylamine to HPLC-grade water to a final concentration of 100 mM, and then adjust the pH to 7.0 with glacial acetic acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic Modifier): 100% HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude 3'-HMDAB in a minimal amount of Mobile Phase A.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1 mL/min.
-
Set the UV detector to monitor at 260 nm.
-
Inject the prepared sample onto the column.
-
Run the following gradient program:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0-5 | 95 | 5 |
| 5-35 | 95 -> 70 | 5 -> 30 |
| 35-40 | 70 -> 0 | 30 -> 100 |
| 40-45 | 0 | 100 |
| 45-50 | 0 -> 95 | 100 -> 5 |
| 50-60 | 95 | 5 |
-
Fraction Collection and Processing:
-
Collect fractions corresponding to the major peak eluting from the column.
-
Combine the fractions containing the pure 3'-HMDAB.
-
Lyophilize (freeze-dry) the pooled fractions to remove the solvents and the volatile TEAA buffer. The final product will be the purified 3'-HMDAB as a white solid.
-
II. Crystallization: A Powerful Technique for Achieving High Purity
Crystallization is a highly effective purification method that can yield material of exceptional purity. The principle relies on the slow and selective formation of a crystalline lattice from a supersaturated solution, leaving impurities behind in the mother liquor. While developing a crystallization protocol can be empirical, understanding the physicochemical properties of 3'-HMDAB can guide the process. The presence of a charged phosphate group and multiple hydrogen bond donors and acceptors suggests that crystallization from aqueous or polar protic solvents is a promising approach.
Causality Behind Experimental Choices in Crystallization
-
Solvent System: The choice of solvent is paramount. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. For a polar molecule like 3'-HMDAB, water, ethanol, methanol, or mixtures thereof are good starting points.
-
Supersaturation: Supersaturation is the driving force for crystallization. This can be achieved by several methods, including slow evaporation of the solvent, cooling a saturated solution, or by adding an anti-solvent (a solvent in which the compound is insoluble) to a solution of the compound.
-
Nucleation and Crystal Growth: The formation of crystals involves two stages: nucleation (the initial formation of small crystal nuclei) and crystal growth. Controlling the rate of these processes is key to obtaining well-formed, pure crystals. Slow cooling or slow evaporation generally favors the growth of larger, higher-purity crystals.
Experimental Workflow for Crystallization
Caption: General workflow for the purification of 3'-HMDAB by crystallization.
Detailed Protocol for Crystallization of 3'-HMDAB
Materials:
-
Crude synthesized 3'-HMDAB
-
Various solvents for screening (e.g., water, ethanol, methanol, isopropanol, acetonitrile)
-
Heating apparatus (e.g., hot plate with stirrer)
-
Crystallization dish or Erlenmeyer flask
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Solvent Screening (Small Scale):
-
In a series of small test tubes, attempt to dissolve a small amount of crude 3'-HMDAB in different solvents at room temperature and with gentle heating.
-
Identify a solvent or solvent mixture in which the compound has low solubility at room temperature but is completely soluble upon heating.
-
-
Crystallization (Larger Scale):
-
Dissolve the crude 3'-HMDAB in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Once fully dissolved, allow the solution to cool slowly to room temperature. To promote even slower cooling, you can place the flask in a Dewar filled with warm water.
-
If no crystals form upon cooling, you can induce crystallization by:
-
Scratching the inside of the flask with a glass rod.
-
Adding a seed crystal of pure 3'-HMDAB (if available).
-
Placing the flask in a refrigerator or ice bath for a period of time.
-
Alternatively, allow the solvent to evaporate slowly from an open or partially covered container.
-
For the anti-solvent method, slowly add a solvent in which 3'-HMDAB is insoluble (e.g., diethyl ether or hexane) to the solution until it becomes slightly turbid, then allow it to stand.
-
-
-
Crystal Isolation and Drying:
-
Once a good crop of crystals has formed, isolate them by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities from the mother liquor.
-
Dry the crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all traces of solvent.
-
III. Silica Gel Column Chromatography: A Versatile and Scalable Purification Method
Silica gel column chromatography is a fundamental and highly versatile technique for the purification of organic compounds.[5] It separates components of a mixture based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent). For a polar compound like 3'-HMDAB, normal-phase chromatography on silica gel is a suitable approach.
Causality Behind Experimental Choices in Column Chromatography
-
Stationary Phase: Silica gel is a polar adsorbent due to the presence of surface silanol groups (Si-OH).[6] These groups can interact with polar functional groups of the analyte through hydrogen bonding.
-
Mobile Phase (Eluent): A mixture of solvents with varying polarities is used to elute the compounds from the column. The separation is achieved by gradually increasing the polarity of the eluent. For very polar compounds that may bind strongly to silica, a more polar solvent system, such as a mixture of dichloromethane and methanol, is often employed.[7] The addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide can be beneficial to prevent tailing of basic compounds.
-
Sample Loading: The crude sample should be loaded onto the column in a concentrated band to ensure good separation. This can be done by dissolving the sample in a minimal amount of the initial eluent or by "dry loading," where the sample is adsorbed onto a small amount of silica gel before being added to the top of the column.
Experimental Workflow for Silica Gel Column Chromatography
Caption: Workflow for silica gel column chromatography of 3'-HMDAB.
Detailed Protocol for Silica Gel Column Chromatography of 3'-HMDAB
Materials:
-
Crude synthesized 3'-HMDAB
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvents (e.g., dichloromethane, methanol, triethylamine)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber and visualization reagents (e.g., UV lamp, iodine chamber)
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis for Solvent System Selection:
-
Before running the column, determine an appropriate solvent system using TLC.
-
Spot the crude 3'-HMDAB on a TLC plate and develop it in various solvent mixtures (e.g., different ratios of dichloromethane:methanol).
-
The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.2-0.4 and show good separation from impurities.[8]
-
Visualize the spots using a UV lamp (254 nm) or by placing the plate in an iodine chamber.[9][10]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed.
-
Add a layer of sand on top of the silica to prevent disturbance during sample and eluent addition.
-
-
Sample Loading:
-
Dissolve the crude 3'-HMDAB in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent system determined by TLC.
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., methanol in a dichloromethane:methanol mixture).
-
Collect the eluate in a series of fractions.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure 3'-HMDAB.
-
Combine the pure fractions.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 3'-HMDAB.
-
IV. Purity Assessment: Ensuring the Quality of Your Purified 3'-HMDAB
After purification, it is essential to assess the purity of the 3'-HMDAB to confirm the success of the procedure and to ensure the material is suitable for its intended application. A combination of analytical techniques should be employed for a comprehensive evaluation.
Thin-Layer Chromatography (TLC)
TLC is a quick and simple method to qualitatively assess the purity of the final product. A single spot on the TLC plate under different solvent systems is a good indication of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR provides detailed information about the structure of the molecule and can be used to identify and quantify impurities. The spectrum of pure 3'-HMDAB should show the expected signals with the correct integrations and coupling patterns.
-
³¹P NMR: Phosphorus NMR is particularly useful for phosphorus-containing compounds like 3'-HMDAB.[11][12] A single sharp peak in the ³¹P NMR spectrum is a strong indicator of the purity of the monophosphate.[13][14]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight of the purified 3'-HMDAB.[15] Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like nucleoside monophosphates.[16] The mass spectrum should show a prominent peak corresponding to the molecular ion of 3'-HMDAB.
Quantitative Data Summary
| Technique | Parameter | Expected Value for Pure 3'-HMDAB |
| TLC | Rf | Varies with solvent system, should be a single spot |
| ¹H NMR | Chemical Shifts (δ) | Characteristic peaks for the thymine base, sugar moiety, and azido group |
| ³¹P NMR | Chemical Shift (δ) | A single peak in the phosphate region |
| Mass Spec (ESI) | [M-H]⁻ | m/z corresponding to the deprotonated molecule |
Conclusion
The purification of synthesized 3'-HMDAB is a critical step in ensuring the reliability and reproducibility of research in antiviral drug discovery and development. This guide has provided a detailed overview of three robust purification techniques: IP-RP-HPLC, crystallization, and silica gel column chromatography. By understanding the principles behind each method and following the detailed protocols, researchers can obtain highly pure 3'-HMDAB. The subsequent application of rigorous purity assessment techniques will further validate the quality of the material, paving the way for accurate and impactful scientific investigations.
References
-
Furman, P. A., et al. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. Proceedings of the National Academy of Sciences, 83(21), 8333-8337. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
Bitesize Bio. How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. [Link]
-
Agilent Technologies. Ion-Pair Reversed-Phase Purification of De-Protected Oligonucleotides - Choice of Pore Size. [Link]
-
Waters Corporation. Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography. [Link]
-
YMC Europe. Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. [Link]
-
LCGC International. Gradient HPLC for Reversed-Phase Separations. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
University of York, Chemistry Teaching Labs. Visualising plates. [Link]
-
ResearchGate. 31 P { 1 H} NMR spectra of complex 1 showing two different signals... [Link]
-
Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
-
Shimadzu. C215 Determination of Molecular Mass and Quantification of Oligonucleotide Therapeutics Using Quadrupole Time-of-Flight Mass Spe. [Link]
-
Hampton Research. Sample Preparation for Crystallization. [Link]
-
Protein XRD Protocols. Soaking, Mounting, and Freezing Protein Crystals. [Link]
-
ResearchGate. Crystallization and Preliminary X-ray Diffraction Studies on the mutT Nucleoside Triphosphate Pyrophosphohydrolase of Escheri. [Link]
-
PubMed. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. [Link]
Sources
- 1. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Home Page [chem.ualberta.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 11. barron.rice.edu [barron.rice.edu]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. web.colby.edu [web.colby.edu]
- 16. scispace.com [scispace.com]
Trace Quantification of the Hepatic Carcinogen Metabolite 3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-CH2OH-DAB) in Biological Matrices
Application Note: AN-TOX-2026-DAB
Executive Summary
The metabolic activation of the azo dye 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB) is a critical pathway in experimental hepatocarcinogenesis. While the parent compound is potent, its hydroxylation at the 3'-methyl group yields the proximate carcinogen 3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-CH2OH-DAB) . This metabolite undergoes subsequent sulfation to generate highly reactive electrophiles capable of forming covalent DNA adducts.
Accurate quantification of 3'-CH2OH-DAB is challenging due to its sensitivity to light (photo-isomerization), susceptibility to oxidation, and low physiological concentrations. This Application Note provides a robust, self-validating LC-MS/MS protocol designed to overcome these stability issues, offering superior specificity over traditional HPLC-UV methods.
Metabolic Context & Mechanism
Understanding the formation of 3'-CH2OH-DAB is essential for interpreting quantitative data. The compound is not an endpoint but a transient, reactive intermediate.
Figure 1: Bioactivation Pathway of 3'-Me-DAB
Caption: The metabolic activation cascade of 3'-Me-DAB. The hydroxylation of the methyl group is the rate-limiting step for carcinogenicity in rat liver models.
Analyte Properties & Stability[1][2][3]
| Property | Data | Analytical Implication |
| Chemical Name | This compound | Target Analyte |
| Molecular Formula | MW: 255.32 g/mol | |
| LogP | ~3.5 (Predicted) | Lipophilic; requires organic solvent extraction. |
| pKa | ~3.0 (Azo group), ~5.0 (Amine) | pH control is critical during extraction to ensure neutral species. |
| Light Sensitivity | High (Azo linkage) | CRITICAL: All steps must be performed under yellow light or in amber glassware to prevent trans-cis isomerization. |
| Redox Stability | Susceptible to N-demethylation | Use antioxidants (Ascorbic Acid) in sample prep. |
Experimental Protocol: Sample Preparation
Objective: Isolate 3'-CH2OH-DAB from complex matrices (liver homogenate or plasma) while preventing degradation.
Reagents Required[1][3][4][5][6][7][8]
-
Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE (HPLC Grade).
-
Antioxidant Solution: 1% Ascorbic Acid in water (Freshly prepared).
-
Internal Standard (IS):
-3'-Me-DAB (if available) or Methyl Red (structural analog). -
Buffer: 0.1 M Phosphate Buffer (pH 7.4).
Step-by-Step Workflow
-
Sample Homogenization:
-
Tissue: Homogenize 100 mg liver tissue in 500 µL cold Phosphate Buffer containing 50 µL of Antioxidant Solution.
-
Plasma: Aliquot 200 µL plasma; add 20 µL Antioxidant Solution.
-
-
Internal Standard Addition:
-
Add 10 µL of Internal Standard working solution (1 µg/mL in Methanol). Vortex for 10 seconds.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1.5 mL Ethyl Acetate .
-
Note: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can induce N-oxidation artifacts in amines during evaporation.
-
Shake/Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate phases.
-
-
Evaporation:
-
Transfer the upper organic layer to a clean amber glass vial.
-
Evaporate to dryness under a gentle stream of Nitrogen at 35°C. Do not exceed 40°C.
-
-
Reconstitution:
-
Reconstitute residue in 100 µL of Mobile Phase Initial Conditions (90% Water / 10% ACN).
-
Vortex and transfer to an amber autosampler vial with a glass insert.
-
LC-MS/MS Method Parameters
System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex Triple Quad). Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][3]
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10% | Load |
| 0.5 | 10% | Hold |
| 4.0 | 95% | Elution of Analyte |
| 5.0 | 95% | Wash |
| 5.1 | 10% | Re-equilibration |
| 7.0 | 10% | Stop |
Mass Spectrometry (MRM) Settings
Rationale: The fragmentation of azo dyes in ESI+ typically involves the cleavage of the azo bond (
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type | Structural Origin |
| 3'-CH2OH-DAB | 256.3 | 121.1 | 20 | Quantifier | Dimethylaniline fragment (Azo cleavage) |
| 256.3 | 107.1 | 25 | Qualifier 1 | Hydroxymethyl-phenyl fragment | |
| 256.3 | 77.1 | 40 | Qualifier 2 | Phenyl ring | |
| IS (Methyl Red) | 270.1 | 121.1 | 20 | IS Monitor | Dimethylaniline fragment |
Note: Exact Collision Energy (CE) voltages are instrument-dependent and should be optimized by infusing a neat standard.
Analytical Workflow Diagram
Figure 2: From Tissue to Data
Caption: Step-by-step analytical workflow ensuring analyte stability and measurement specificity.
Method Validation Criteria
To ensure Trustworthiness and Self-Validation , the following criteria must be met before analyzing study samples:
-
Linearity: Calibration curve (
ng/mL) must have . -
Recovery: Spike blank liver homogenate at low, medium, and high concentrations. Recovery should be
. -
Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. If suppression > 20%, switch to Matrix-Matched Calibration.
-
Stability Check: Inject a QC sample every 10 runs. If the signal drops >15%, the azo dye may be degrading in the autosampler (ensure temperature is <10°C).
Safety & Handling
WARNING: this compound is a potent carcinogen .
-
Engineering Controls: All weighing and sample prep must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Waste Disposal: All solid and liquid waste must be segregated as "Cytotoxic/Carcinogenic Waste" and incinerated according to institutional EHS protocols.
References
-
Miller, J. A., & Miller, E. C. (1953). The Carcinogenic Aminoazo Dyes. Advances in Cancer Research, 1, 339–396.
-
Kimura, T., et al. (1982). Effect of 3'-methyl-4-dimethylaminoazobenzene in the induction of malignant transformation. In Vitro, 18(6), 501-509.
-
Sutthivaiyakit, P., et al. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Journal of Chromatography A, 1094(1-2), 80-91.
-
National Toxicology Program (NTP). 4-Dimethylaminoazobenzene. Report on Carcinogens, Fifteenth Edition.
Sources
Standard Operating Procedure: Hepatocarcinogenesis Studies Using 3'-Hydroxymethyl-4-dimethylaminoazobenzene (3'-HMDAB)
Objective & Scope
Objective: To standardize the protocol for inducing and studying hepatocellular carcinoma (HCC) and DNA adduct formation in rat models using 3'-hydroxymethyl-4-dimethylaminoazobenzene (3'-HMDAB).
Scope: This document covers compound handling, dietary formulation, in vivo administration, safety containment, and downstream analysis (histopathology and DNA adduct quantification). It is intended for principal investigators, toxicologists, and laboratory animal technicians.
Scientific Rationale: 3'-HMDAB is a potent proximate carcinogen and a metabolite of 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB). Unlike the parent compound, which requires initial oxidation, 3'-HMDAB is primed for the final activation step—esterification by sulfotransferases—to form the ultimate reactive electrophile. Studying 3'-HMDAB directly allows for precise interrogation of the initiation phase of carcinogenesis, bypassing the rate-limiting P450-mediated hydroxylation step.
Safety & Hazard Mitigation (Core Directive)
Hazard Classification: 3'-HMDAB is a Category 1B Carcinogen and a mutagen. It is a genotoxic azo dye derivative capable of forming covalent DNA adducts.
Engineering Controls
-
Containment: All weighing and diet preparation must occur within a Class II Type B2 Biological Safety Cabinet (total exhaust) or a dedicated chemical fume hood with HEPA filtration.
-
Closed Systems: Use sealed metabolic cages if urine/feces collection is required, as metabolites are mutagenic.
Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 respirator required if handling powder outside a hood (not recommended).
-
Dermal: Double-gloving with nitrile gloves (minimum thickness 0.11 mm). Tyvek sleeves or disposable lab coats are mandatory to prevent skin absorption.
Waste Disposal
-
Deactivation: All surfaces and equipment must be decontaminated with 10% sodium hypochlorite (bleach) followed by 70% ethanol. Azo dyes can be degraded by reduction; however, incineration is the only approved disposal method for solid waste.
Compound Sourcing & Preparation[1][2][3][4]
Note on Availability: 3'-HMDAB is often not available as a standard catalog item and may require custom synthesis or purification from 3'-Me-DAB metabolites.
-
Synthesis Reference: Mori et al. (1981) describe the synthesis via nitration of benzoic acid derivatives followed by coupling with N,N-dimethylaniline.
-
Purity Requirement: >98% purity determined by HPLC. Impurities (e.g., primary amines) can alter toxicity profiles.
Diet Formulation (Standard Protocol)
The most reproducible method for hepatocarcinogenesis is dietary administration.
-
Basal Diet: CE-2 or AIN-76A purified rodent diet.
-
Concentration: 0.06% (w/w) or approx. 2.5 mmol/kg diet.
-
Preparation:
-
Dissolve 3'-HMDAB in a minimal volume of corn oil or olive oil (vehicle).
-
Mix thoroughly with the basal diet using a mechanical mixer to ensure homogeneity.
-
Storage: Store pellets at 4°C in light-proof containers. Azo dyes are light-sensitive and subject to photo-degradation.
-
Shelf-life: Prepare fresh diet weekly.
-
Experimental Animal Model
-
Species: Rat (Rattus norvegicus).
-
Strain: Donryu or Fischer 344 (F344) .
-
Rationale: Donryu rats are historically the standard for azo-dye carcinogenesis due to their susceptibility to liver enzyme induction. F344 are acceptable but may show different latency periods.
-
-
Sex: Male.
-
Rationale: Male rats exhibit higher expression of sulfotransferases (specifically SULT1A1) and lower detoxification rates compared to females, leading to higher tumor incidence.
-
-
Age: 5–6 weeks at start of dosing.
In Vivo Protocol: Hepatocarcinogenesis
Phase I: Acclimatization (Week -1 to 0)
-
House animals in specific pathogen-free (SPF) conditions.
-
Provide basal diet ad libitum.
-
Monitor baseline weight.
Phase II: Initiation (Week 0 to 12)
-
Administration: Replace basal diet with 3'-HMDAB formulated diet (0.06%).
-
Duration: Feed continuously for 12–14 weeks.
-
Note: Alternatively, a "stop" model can be used: Feed for 4 weeks (initiation) followed by a promoter (e.g., Phenobarbital) to study initiation specifically.
-
-
Monitoring:
-
Body Weight: Weigh twice weekly. A weight loss of >10% requires veterinary consultation (toxicity endpoint).
-
Clinical Signs: Check for jaundice (yellowing of ears/tail), lethargy, or rough coat.
-
Phase III: Progression (Week 12+)
-
Return animals to basal diet.
-
Maintain for an additional 12–24 weeks to allow tumor progression.
-
Endpoint: Sacrifice at Week 20–30 depending on desired tumor size (adenoma vs. carcinoma).
Mechanism of Action & Pathway Visualization
The carcinogenicity of 3'-HMDAB relies on a specific metabolic activation pathway. The compound is a "proximate" carcinogen. It requires sulfation to become the "ultimate" carcinogen.
Mechanism:
-
Substrate: 3'-HMDAB enters the hepatocyte.
-
Activation: Cytosolic Sulfotransferases (SULTs) transfer a sulfo group from PAPS to the hydroxyl group.
-
Destabilization: The resulting sulfate ester (3'-sulfooxymethyl-DAB) is chemically unstable.
-
Adduct Formation: It spontaneously loses a sulfate ion to form a reactive electrophilic nitrenium/carbonium ion.
-
Mutation: This ion attacks the C8 position of Guanine in DNA, causing G→T transversions.
Figure 1: Metabolic activation pathway of 3'-HMDAB leading to DNA adduct formation and carcinogenesis.
Sample Collection & Analysis Protocols
A. Necropsy & Histology
-
Euthanasia: CO2 asphyxiation followed by cervical dislocation.
-
Gross Pathology: Examine liver for nodules. Count and measure all visible nodules (>1mm).
-
Fixation: Fix liver lobes in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol.
-
Staining:
-
H&E: Standard morphology.
-
GST-P (Glutathione S-transferase Placental form): The gold standard marker for pre-neoplastic hepatic foci in rats.
-
Protocol: Immunohistochemistry using anti-rat GST-P antibody. Positive foci appear brown/stained against a counterstained background.
-
-
B. DNA Adduct Quantification (32P-Postlabeling)
To confirm the mechanism, DNA adducts must be measured.
-
DNA Isolation: Extract genomic DNA from frozen liver tissue using phenol-chloroform.
-
Digestion: Digest DNA to nucleotides using Micrococcal Nuclease and Spleen Phosphodiesterase.
-
Enrichment: Use Nuclease P1 enhancement (cleaves normal nucleotides but leaves bulky adducts intact).
-
Labeling: Incubate with [γ-32P]ATP and T4 Polynucleotide Kinase.
-
Chromatography: Separate adducts on PEI-cellulose TLC plates.
-
Quantification: Measure radioactivity via phosphorimaging. Identify the specific 3'-HMDAB-C8-dG spot by comparison with a synthesized standard.
Experimental Workflow Diagram
Figure 2: Experimental timeline for 3'-HMDAB induced hepatocarcinogenesis.
Data Analysis & Statistical Methods
-
Tumor Incidence: Fisher’s Exact Test (compare % of animals with tumors between groups).
-
Multiplicity: Mann-Whitney U test (number of tumors per liver).
-
Quantitative Data (Body weight, Adduct levels): One-way ANOVA followed by Dunnett’s post-hoc test.
-
Significance Threshold: p < 0.05.
References
-
Mori, Y., Niwa, T., & Toyoshi, K. (1981).[1][2] Syntheses of deuterated 3'-hydroxymethyl-4-(dimethylamino)-azobenzene and related compound. Radioisotopes, 30(2), 86-91.[1][2] Link
-
Kimura, T., et al. (1982). Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver. Gann, 73, 907-910. Link
-
Arlt, V. M., et al. (2006). Identification of three major DNA adducts formed by the carcinogenic air pollutant 3-nitrobenzanthrone in rat lung at the C8 and N2 position of guanine.[3][4] International Journal of Cancer, 118(9), 2139-2146. (Provides methodological basis for C8-guanine adduct analysis in this class). Link
-
Degawa, M., et al. (1987). Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats. Journal of the National Cancer Institute, 79(5), 1159-1161. Link
-
BenchChem. (2025).[5] An In-Depth Technical Guide to 3'-Methyl-4-dimethylaminoazobenzene. Application Note. Link
Sources
- 1. Syntheses of deuterated 3'-hydroxymethyl-4-(dimethylamino)-azobenzene and related compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of deuterated 3'-hydroxymethyl-4-(dimethylamino)-azobenzene and related compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutational Analysis of the C8-Guanine Adduct of the Environmental Carcinogen 3-Nitrobenzanthrone in Human Cells: Critical Roles of DNA Polymerases η and κ and Rev1 in Error-Prone Translesion Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of three major DNA adducts formed by the carcinogenic air pollutant 3-nitrobenzanthrone in rat lung at the C8 and N2 position of guanine and at the N6 position of adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
use of 3'-HMDAB as a positive control in carcinogenicity studies
Application Note: 3'-HMDAB as a High-Potency Positive Control in Rat Hepatocarcinogenicity Assays
Executive Summary & Scope
3'-Hydroxymethyl-N,N-dimethyl-4-aminoazobenzene (3'-HMDAB) is a potent hepatocarcinogen and a critical proximate metabolite of the classic azo dye carcinogen 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB). Unlike its parent compound, which requires initial metabolic hydroxylation, 3'-HMDAB bypasses the rate-limiting oxidative step, exhibiting higher carcinogenic potency and shorter tumor latency in rodent models.
This guide details the protocol for utilizing 3'-HMDAB as a positive control in carcinogenicity bioassays. It is specifically designed for studies requiring rapid induction of hepatocellular carcinoma (HCC) and cholangiocellular carcinoma to validate test system sensitivity or evaluate chemopreventive agents.
Key Advantages of 3'-HMDAB:
-
High Potency: Induces high tumor incidence within 6 months (vs. 12–24 months for weaker carcinogens).
-
Dual Pathology: reliably induces both hepatocellular and cholangiocellular carcinomas.
-
Strain Versatility: Effective in strains typically resistant to azo dyes (e.g., ACI/N rats).
Mechanistic Rationale
Understanding the metabolic activation of 3'-HMDAB is essential for interpreting its efficacy as a control. The parent compound, 3'-Me-DAB, must undergo hydroxylation at the 3'-methyl group to form 3'-HMDAB. This metabolite is then sulfated by sulfotransferases to form an unstable sulfate ester, which spontaneously degrades into a reactive electrophile (nitrenium/carbonium ion) that covalently binds to DNA, particularly at guanine residues.
By administering 3'-HMDAB directly, the researcher eliminates the variability associated with the initial P450-mediated hydroxylation, ensuring a more consistent and robust oncogenic stimulus.
Figure 1: Metabolic Activation Pathway. 3'-HMDAB bypasses the initial hydroxylation step required for 3'-Me-DAB, leading to rapid formation of DNA-reactive electrophiles.
Experimental Protocol
Safety Warning: 3'-HMDAB is a potent carcinogen. All procedures must be conducted in a carcinogen-approved facility (BSL-2/Chemical Hazard Room) with full PPE (double nitrile gloves, N95/P100 respirator, Tyvek suit).
Test System
-
Species: Rat (Rattus norvegicus).
-
Strains:
-
Sex: Male rats are preferred due to higher hepatic sulfotransferase activity, which correlates with bioactivation.
-
Age: 5–6 weeks at start of dosing.
Diet Preparation & Dosage
Unlike gavage, dietary administration maintains constant systemic exposure.
-
Compound: 3'-Hydroxymethyl-N,N-dimethyl-4-aminoazobenzene (Synthesis or Custom Order; >98% purity).
-
Vehicle: Basal diet (e.g., CE-2 or AIN-76A).
-
Concentration: 2.51 mmol/kg diet (approx. 600–700 ppm or 0.06–0.07% w/w).
-
Note: This molar concentration is equivalent to 0.06% of the parent 3'-Me-DAB.[3]
-
-
Mixing: Dissolve 3'-HMDAB in a minimal volume of corn oil or acetone before blending into the powdered diet to ensure homogeneity. Evaporate solvent if acetone is used.
-
Storage: Store diet at 4°C in light-proof containers. Replace feed every 2–3 days to prevent oxidation.
Study Timeline
| Phase | Duration | Procedure |
| Acclimatization | Week -1 to 0 | Standard housing, basal diet. |
| Initiation (Dosing) | Week 0 to 12 | Feed 3'-HMDAB diet ad libitum. |
| Promotion/Latency | Week 12 to 24 | Switch to Basal diet . No carcinogen. |
| Termination | Week 24 | Euthanasia and necropsy. |
Protocol Variant: For ultra-short-term initiation studies (e.g., testing promotion effects of another drug), dosing can be reduced to 4 weeks , followed by the test agent.
Data Analysis & Validation
Gross Pathology
-
Liver Weight: Expect significant increase in relative liver weight (hepatomegaly).
-
Macroscopic Lesions: Multiple grayish-white or yellowish nodules distributed across all lobes.
-
Cirrhosis: Moderate to severe fibrosis may be present depending on duration.
Histopathology Criteria
Tissues should be fixed in 10% neutral buffered formalin, sectioned at 4 µm, and stained with H&E.
-
Hepatocellular Carcinoma (HCC): Trabecular or acinar patterns, cellular atypia, high mitotic index.
-
Cholangiocellular Carcinoma: Glandular structures lined by atypical biliary epithelium, abundant fibrous stroma (desmoplasia).
-
Oval Cell Proliferation: Proliferation of small, oval-shaped progenitor cells in the portal regions (indicative of stem-cell activation).
Immunohistochemical Biomarkers
To quantify carcinogenic progression before gross tumors appear, use the following markers:
-
Glutathione S-transferase Placental form (GST-P): The gold standard for rat hepatocarcinogenesis.
-
Positive Result: Distinct GST-P positive foci (clusters of pre-neoplastic cells).
-
Quantification: Number of foci per cm² and area of foci per cm².
-
-
Gamma-Glutamyl Transpeptidase (GGT): Positive in pre-neoplastic foci (though less specific than GST-P in some strains).
-
PCNA / Ki-67: Assessment of proliferative index.
Expected Results Table
| Endpoint | Negative Control (Basal Diet) | Positive Control (3'-HMDAB) |
| Survival (24 wks) | >95% | 80–90% (toxicity related) |
| Liver Tumor Incidence | 0% | 80–100% |
| Tumor Type | None | Mixed HCC & Cholangiocarcinoma |
| GST-P Foci | Rare / Spontaneous | Numerous (>50 foci/cm²) |
| Serum AFP | Normal | Significantly Elevated |
References
-
Mori, Y., Niwa, T., Toyoshi, K., Nagai, H., Koda, A., Kawada, K., Ojima, A., & Takahashi, Y. (1980).[3] Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver. Carcinogenesis, 1(6), 533–535.[3]
-
Mori, H., Tanaka, T., Sugie, S., Kuniyasu, T., Iwata, H., Ni-i, H., Nishiwaki, A., & Mori, Y. (1987).[4] Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats. Journal of the National Cancer Institute, 79(5), 1159–1161.[4]
-
Miller, J. A., & Miller, E. C. (1953). The carcinogenic aminoazo dyes. Advances in Cancer Research, 1, 339–396.
-
Jenner, P. M. (1989). Carcinogenicity study of 3,3'-dimethylbenzidine dihydrochloride in BALB/c mice. Food and Chemical Toxicology, 27(12), 801–806.[5]
-
Bannasch, P., & Zerban, H. (1990). Animal models and renal carcinogenesis. In: Eble J.N.[6][7] (eds) Tumors and Tumor-Like Conditions of the Kidneys and Ureters. Churchill Livingstone. (Contextualizing azo dye mechanisms).
Sources
- 1. Comparative carcinogenicity of ring-halogenated 3-methyl-1-phenyltriazenes and their 3,3-dimethyl analogs at equimolar dose levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative carcinogenicity of ring-halogenated 3-methyl-1-phenyltriazenes and their 3,3-dimethyl analogs at equimolar dose levels in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenicity study of 3,3'-dimethylbenzidine dihydrochloride in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic toxicity and carcinogenicity of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Illuminating Cellular Conversations: A Guide to Photoswitchable Azo Dyes in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of cellular communication, precision is paramount. The ability to control signaling pathways with high spatial and temporal resolution is a long-sought-after goal in biological research and therapeutic development. Photopharmacology, a field at the intersection of chemistry and biology, offers a powerful solution by using light to control the activity of bioactive molecules. Among the most versatile tools in this field are photoswitchable azo dyes.
This guide provides an in-depth exploration of the application of these remarkable molecules in cell signaling. We will delve into the fundamental principles of azobenzene photoswitching, provide detailed protocols for their use in controlling key signaling components, and offer insights into experimental design and troubleshooting. Our aim is to equip you with the knowledge and practical guidance necessary to harness the power of light for the precise manipulation of cellular function.
The Power of a Reversible Switch: Understanding Azobenzene Photoisomerization
At the heart of this technology lies the azobenzene moiety, a chemical structure that can exist in two distinct isomeric states: a thermally stable, elongated trans form and a metastable, bent cis form.[1] The magic happens when these molecules are exposed to light. Irradiation with ultraviolet (UV) or near-UV light triggers a conformational change from the trans to the cis isomer.[1] Conversely, the cis isomer can be switched back to the trans form using visible light or through thermal relaxation in the dark.[1][2] This reversible photoisomerization is the fundamental principle that allows for the precise on-and-off control of biological processes.[3]
The key to their application in cell signaling lies in the fact that the two isomers possess different steric and electronic properties.[4] This difference in shape and charge distribution can be exploited to modulate the interaction of a molecule with its biological target, such as a receptor or an enzyme. By tethering an azobenzene to a bioactive ligand, the ligand's ability to bind to its target can be controlled with light.[3]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Trans [label="trans-Azobenzene (Stable, Elongated)"]; Cis [label="cis-Azobenzene (Metastable, Bent)"]; subgraph "Photoisomerization" Trans -- "UV Light (~365 nm)" --> Cis; Cis -- "Visible Light (~450 nm) / Heat" --> Trans; end } caption [label="Figure 1. The reversible photoisomerization of azobenzene.", shape=plaintext]
Applications in Modulating Key Signaling Nodes
Photoswitchable azo dyes have been successfully employed to control a wide array of cellular signaling events. Here, we explore three major areas of application: ion channels, G protein-coupled receptors (GPCRs), and enzymes.
Optical Control of Ion Channels: Fine-Tuning Neuronal Excitability
Ion channels are fundamental to the electrical signaling in excitable cells like neurons. The ability to precisely control their activity opens up exciting possibilities for dissecting neural circuits and developing novel therapies for neurological disorders. Photoswitchable tethered ligands (PTLs) incorporating azobenzene have emerged as powerful tools for this purpose.[5]
Principle: A PTL consists of a photoisomerizable azobenzene linker, a ligand that binds to the ion channel (often a pore blocker), and a reactive group (e.g., maleimide) that allows for covalent attachment to a specific site on the channel protein.[6] By genetically introducing a cysteine residue at a strategic location on the channel, the PTL can be permanently attached. In one state (e.g., the extended trans form), the ligand can reach and block the channel pore, silencing neuronal activity. Upon photoisomerization to the bent cis form, the ligand is pulled away from the pore, allowing ion flow and restoring neuronal firing.[1][7]
dot graph TD { subgraph "Trans-State (Channel Blocked)" A[Ion Channel] -- B((Pore)); C[trans-Azobenzene-Ligand] -- "Blocks Pore" --> B; end subgraph "Cis-State (Channel Open)" D[Ion Channel] -- E((Pore)); F[cis-Azobenzene-Ligand] -- "Unblocks Pore" --> E; end A -- "Light (~365 nm)" --> D; D -- "Light (~450 nm) / Heat" --> A; } caption [label="Figure 2. Photocontrol of an ion channel with a tethered ligand.", shape=plaintext]
Application Note: Photocontrol of Potassium Channels in Cultured Hippocampal Neurons
This protocol describes the use of a maleimide-azobenzene-quaternary ammonium (MAQ) compound to control the activity of a genetically engineered potassium channel (Kv) in cultured rat hippocampal neurons.
Protocol:
1. Cell Culture and Transfection:
-
Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated coverslips.
-
At 7-10 days in vitro (DIV), transfect neurons with a plasmid encoding the Kv channel with a cysteine mutation at a suitable position for PTL attachment, along with a fluorescent reporter (e.g., eGFP) to identify transfected cells. Use a standard calcium phosphate transfection protocol.[8]
2. PTL Labeling:
-
At 2-3 days post-transfection, transfer the coverslips to a recording chamber.
-
Prepare a stock solution of the MAQ photoswitch in DMSO.
-
Dilute the MAQ stock solution in the extracellular recording solution (e.g., to a final concentration of 100-200 µM).[8]
-
Incubate the neurons with the MAQ solution for 5-10 minutes at room temperature, protected from light.[8]
-
Wash the coverslips thoroughly with the extracellular solution to remove unbound MAQ.
3. Electrophysiological Recording and Photoswitching:
-
Perform whole-cell patch-clamp recordings from eGFP-positive neurons.
-
To induce the trans (blocking) state, illuminate the cell with green light (~525 nm) from a monochromator or LED coupled to the microscope.[8]
-
To induce the cis (unblocking) state, switch the illumination to UV light (~365 nm).[8]
-
Monitor the changes in potassium current in response to voltage steps under different light conditions. A successful experiment will show a reversible increase in current upon UV illumination and a decrease upon green light illumination.[7]
Causality and Validation: The choice of the cysteine mutation site is critical and is often guided by molecular modeling to ensure that the PTL can reach the pore in one isomeric state but not the other.[6] Control experiments are essential to validate the results. These include:
-
Recording from untransfected neurons to ensure the photoswitch has no effect on endogenous channels.
-
Recording from transfected neurons that have not been labeled with the photoswitch to confirm that light alone does not affect channel activity.
-
Using a non-photoisomerizable analog of the PTL to demonstrate that the observed effects are due to the conformational change of the azobenzene.
Modulating G Protein-Coupled Receptor (GPCR) Signaling with Light
GPCRs represent the largest family of cell surface receptors and are major drug targets. Photoswitchable ligands have been developed to control the activity of a wide range of GPCRs, offering precise control over downstream signaling cascades.[9]
Principle: A photoswitchable ligand for a GPCR typically consists of a known agonist or antagonist of the receptor that has been modified with an azobenzene moiety. The two isomers of the azobenzene confer different affinities or efficacies to the ligand.[10] For example, the trans isomer might be a potent agonist, while the cis isomer is inactive. By switching between the two isomers with light, the activation of the GPCR and its downstream signaling can be controlled.
Application Note: Light-Activated Signaling of a Metabotropic Glutamate Receptor (mGluR) in HEK293 Cells
This protocol outlines the use of a photoswitchable orthogonal remotely tethered ligand (PORTL) to control the activity of a SNAP-tagged mGluR expressed in HEK293 cells.[10]
Protocol:
1. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Seed the cells onto glass coverslips in a 12-well plate.
-
Transfect the cells with plasmids encoding the SNAP-tagged mGluR and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel, which serves as a reporter for G-protein activation.[10]
2. PORTL Labeling:
-
Prepare a stock solution of the benzylguanine-azobenzene-glutamate (BGAG) PORTL in an appropriate solvent.
-
Dilute the BGAG stock solution in the extracellular solution to the desired final concentration.
-
Incubate the transfected cells with the BGAG solution for a specified time to allow for covalent labeling of the SNAP-tag.
-
Wash the cells to remove unbound PORTL.
3. Functional Assay and Photoswitching:
-
Perform whole-cell patch-clamp recordings from transfected cells.
-
To activate the receptor, illuminate the cell with UV light (e.g., 380 nm) to induce the cis (active) state of the PORTL. This should result in an inward GIRK current.[10]
-
To deactivate the receptor, switch the illumination to visible light (e.g., >480 nm) to revert the PORTL to the trans (inactive) state. The GIRK current should return to baseline.[10]
-
The process can be repeated multiple times to demonstrate reversible control.
Causality and Validation: The SNAP-tag provides a specific covalent attachment site for the PORTL, ensuring that the photoswitchable ligand is localized to the receptor of interest.[10] Key controls include:
-
Performing the experiment on cells that express the mGluR but not the SNAP-tag to demonstrate the necessity of covalent attachment.
-
Using a non-photoswitchable version of the ligand to show that the light-dependent effects are due to isomerization.
-
Applying a known agonist of the receptor to confirm that the downstream signaling pathway is intact.
Reversible Enzyme Inhibition with Photoswitchable Molecules
Enzymes are the catalysts of life, and their precise regulation is crucial for cellular function. Photoswitchable inhibitors offer a way to control enzyme activity with high spatiotemporal resolution, providing a powerful tool for studying their roles in complex biological processes.[4]
Principle: A photoswitchable enzyme inhibitor is designed by incorporating an azobenzene moiety into the structure of a known inhibitor.[4] The two isomers of the azobenzene confer different binding affinities to the enzyme's active site. For example, the planar trans isomer may fit snugly into the active site and act as a potent inhibitor, while the bent cis isomer is a poor binder and thus a weak inhibitor. By using light to switch between the two isomers, the enzyme's activity can be reversibly modulated.[4]
dot graph TD { subgraph "Trans-State (Enzyme Inhibited)" A[Enzyme] -- B{Active Site}; C[trans-Azobenzene-Inhibitor] -- "Binds to Active Site" --> B; end subgraph "Cis-State (Enzyme Active)" D[Enzyme] -- E{Active Site}; F[cis-Azobenzene-Inhibitor] -- "Does Not Bind" --> E; end A -- "Light (~365 nm)" --> D; D -- "Light (~450 nm) / Heat" --> A; } caption [label="Figure 3. Photocontrol of enzyme activity with a photoswitchable inhibitor.", shape=plaintext]
Application Note: Photocontrol of a Restriction Enzyme with a Bifunctional Azobenzene Cross-linker
This protocol describes the light-regulated activity of the restriction endonuclease PvuII, which has been modified with a bifunctional azobenzene cross-linker.[11]
Protocol:
1. Enzyme Modification:
-
Produce a single-chain version of PvuII with cysteine mutations at two specific sites.
-
Reduce any existing disulfide bonds in the purified enzyme using a reducing agent like TCEP.
-
React the enzyme with a bifunctional azobenzene cross-linker containing two thiol-reactive groups (e.g., maleimides).[12][13][14][15]
-
Purify the cross-linked enzyme to remove unreacted cross-linker and unmodified enzyme.
2. DNA Cleavage Assay and Photoswitching:
-
Prepare reaction mixtures containing the modified enzyme, its DNA substrate (e.g., a plasmid with a PvuII recognition site), and the appropriate buffer.
-
To activate the enzyme, illuminate the reaction mixture with blue light (to favor the trans isomer of the cross-linker).
-
To inactivate the enzyme, illuminate the reaction mixture with UV light (to favor the cis isomer).
-
Incubate the reactions for a set time, then analyze the DNA cleavage products by agarose gel electrophoresis. A higher degree of DNA cleavage should be observed in the sample illuminated with blue light.[11]
Causality and Validation: The positions of the cysteine mutations are chosen so that the distance between them is compatible with the length of the trans-azobenzene cross-linker, allowing the enzyme to adopt an active conformation. The shorter cis isomer forces the enzyme into an inactive conformation.[11] Essential controls include:
-
Assaying the activity of the unmodified enzyme to establish a baseline.
-
Assaying the activity of the modified enzyme in the dark to determine the effect of the modification itself.
-
Using a non-photoisomerizable cross-linker to confirm that the light-dependent changes in activity are due to the conformational change of the azobenzene.
Quantitative Data Summary
The choice of a photoswitchable azo dye for a specific application depends on its photophysical properties. The following table summarizes key parameters for a selection of azobenzene derivatives.
| Azobenzene Derivative | λmax (trans) (nm) | λmax (cis) (nm) | Thermal Half-life (t½) of cis isomer | Reference |
| Azobenzene-1 | ~320 | ~440 | Hours to days | [16] |
| Azobenzene-8 (Urea) | ~334 | ~450 | Seconds | [16] |
| BGAG12 | 366 | ~440 | - | [16] |
| BGAG12,400 | 378 | ~450 | - | [16] |
| QAQ | 362 | ~440 | 7-8 minutes | [7] |
Note: The photophysical properties of azobenzene derivatives can be influenced by their chemical environment, including the solvent and the presence of binding partners.[17]
Experimental Considerations and Troubleshooting
While photoswitchable azo dyes are powerful tools, their successful application requires careful attention to experimental details.
1. Dye Delivery and Labeling:
-
Solubility: Many azo dyes have poor aqueous solubility. Stock solutions are typically prepared in DMSO and then diluted in the experimental buffer.[14] Ensure the final DMSO concentration is low enough to not affect cell viability.
-
Labeling Specificity: For tethered ligands, it is crucial to ensure that the labeling reaction is specific to the intended target. This can be achieved through the use of specific protein tags (e.g., SNAP-tag) or by ensuring that the target protein has a unique and accessible cysteine residue.[6][10]
-
Labeling Efficiency: The efficiency of the labeling reaction can be influenced by factors such as the concentration of the dye, the incubation time, and the pH of the buffer.[12] Optimization of these parameters may be necessary.
2. Light Source and Illumination:
-
Wavelength Selection: The choice of wavelengths for photoisomerization should be based on the absorption spectra of the trans and cis isomers of the specific azo dye being used.[18]
-
Light Intensity and Duration: The intensity and duration of illumination should be sufficient to achieve a high degree of photoisomerization but should be minimized to reduce phototoxicity.[19][20] It is advisable to calibrate the light source to know the exact power being delivered to the sample.[21][22]
-
Phototoxicity: High-intensity light, especially in the UV range, can be damaging to cells.[20] It is important to include controls to assess cell viability and function after illumination. The use of red-shifted azobenzenes that can be switched with less energetic visible light can help to mitigate phototoxicity.[23]
3. Troubleshooting Common Issues:
-
Incomplete Photoswitching: This can be due to insufficient light intensity or duration, or spectral overlap between the trans and cis isomers. Optimizing the illumination conditions and choosing a dye with well-separated absorption peaks can help.[16]
-
Off-Target Effects: The photoswitchable ligand may have some activity against other cellular targets. Careful control experiments are needed to rule out such effects.
-
Irreversible Effects: In some cases, the azo group can be irreversibly reduced in the cellular environment, particularly in the presence of reducing agents like DTT or glutathione.[24] It is important to test the stability of the photoswitch under the experimental conditions.
Conclusion and Future Perspectives
Photoswitchable azo dyes have emerged as indispensable tools for the precise control of cell signaling. Their ability to be reversibly switched between two distinct states with light provides an unprecedented level of spatiotemporal control over biological processes. As our understanding of the chemistry and photophysics of these molecules continues to grow, we can expect to see the development of even more sophisticated and versatile photoswitches with improved properties, such as red-shifted absorption spectra for deeper tissue penetration and enhanced photostability.[23] These advancements will undoubtedly open up new avenues for research in cell biology, neuroscience, and drug development, bringing us one step closer to unraveling the complexities of cellular communication and designing more effective and targeted therapies.
References
-
Gasperini, M., et al. (2021). A fine-tuned azobenzene for enhanced photopharmacology in vivo. Cell Chemical Biology, 28(7), 933-944.e10. [Link]
-
Lecointre, V., et al. (2018). Optical Regulation of Class C GPCRs by Photoswitchable Orthogonal Remotely Tethered Ligands. In: Stein, R. (eds) Photoswitchable Proteins. Methods in Molecular Biology, vol 1968. Humana Press, New York, NY. [Link]
-
Lemoine, D., et al. (2016). Optical control of an ion channel gate. Proceedings of the National Academy of Sciences, 113(4), 932-937. [Link]
-
Lecointre, V., et al. (2018). Optical Regulation of Class C GPCRs by Photoswitchable Orthogonal Remotely Tethered Ligands. Springer Nature Experiments. [Link]
-
Feinberg School of Medicine. (n.d.). Labeling Cells with Live Dyes. Northwestern University. [Link]
-
Schönberger, M., et al. (2014). Development of a New Photochromic Ion Channel Blocker via Azologization of Fomocaine. ACS Chemical Neuroscience, 5(7), 514-518. [Link]
-
Jost, A. P., & Waters, J. C. (2019). Calibrating excitation light fluxes for quantitative light microscopy in cell biology. Cold Spring Harbor Protocols, 2019(4). [Link]
-
Bio-Synthesis Inc. (2022, May 3). Maleimide labeling of thiolated biomolecules. [Link]
-
Medicinal Chemistry & Synthesis (MCS). (n.d.). Photopharmacology. IQAC-CSIC. [Link]
-
Tan, W., et al. (2009). Using photons to manipulate enzyme inhibition by an azobenzene-modified nucleic acid probe. Proceedings of the National Academy of Sciences, 106(17), 6931-6936. [Link]
-
Omics Online. (n.d.). Photopharmacology in Drug Design: Light-Activated Therapeutics for Precision Medicine. [Link]
-
Zhang, C., et al. (2024). Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors. Molecules, 29(19), 4523. [Link]
-
Barrett Research Group. (n.d.). Azobenzene Polymers for Photonic Applications. McGill University. [Link]
-
Frank, J. A., & Trauner, D. (2019). Designing azobenzene-based tools for controlling neurotransmission. Current opinion in structural biology, 57, 103-111. [Link]
-
Heckel, A. (2019, July 2). Behind the Science: Calibrating Light Sources for Photochemistry. ChemistryViews. [Link]
-
Hajjaj, B., et al. (2016). Synthesis of Next-Generation Maleimide Radical Labels. Synlett, 27(11), 1729-1733. [Link]
-
Nakagawa, T., et al. (2020). Development and photo-properties and intracellular behavior of visible-light-responsive molecule localizing to organelles of living cell. Scientific Reports, 10(1), 1-9. [Link]
-
Kienzler, M. A., et al. (2013). Two-Photon Neuronal and Astrocytic Stimulation with Azobenzene-Based Photoswitches. Journal of the American Chemical Society, 135(47), 17683-17686. [Link]
-
Wang, L., et al. (2019). Monitoring cis-to-trans isomerization of azobenzene using terahertz time-domain spectroscopy. Physical Chemistry Chemical Physics, 21(3), 1235-1240. [Link]
-
Knie, C., et al. (2022). Property-selected Asymmetric Azobenzenes for Photoswitchable Ligands. ChemRxiv. [Link]
-
Kramer Lab. (n.d.). Photoswitch tools. University of California, Berkeley. [Link]
-
Mourot, A., et al. (2012). Understanding and improving photo-control of ion channels in nociceptors with azobenzene photo-switches. British journal of pharmacology, 167(3), 526-537. [Link]
-
Petz, V. I., et al. (2022). Hypothesis-Driven, Structure-Based Design in Photopharmacology: The Case of eDHFR Inhibitors. Journal of medicinal chemistry, 65(6), 4749-4766. [Link]
-
Molecular Devices. (2021, June 9). Tips for Running a Successful Live Cell Imaging Experiment. [Link]
-
Wang, C., et al. (2021). A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging. Frontiers in cell and developmental biology, 8, 620577. [Link]
-
Schierling, B., et al. (2008). Controlling the enzymatic activity of a restriction enzyme by light. Proceedings of the National Academy of Sciences, 105(28), 9625-9630. [Link]
-
Petz, V. I., et al. (2021). Rational Design in Photopharmacology with Molecular Photoswitches. ChemMedChem, 16(11), 1739-1752. [Link]
-
Vetráková, Ľ., et al. (2017). The absorption spectrum of cis-azobenzene. Photochemical & Photobiological Sciences, 16(12), 1749-1757. [Link]
-
Comajuncosa-Creus, A., et al. (2021). Photopharmacology of Ion Channels through the Light of the Computational Microscope. International Journal of Molecular Sciences, 22(21), 12048. [Link]
-
Wäldchen, S., et al. (2015). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 37(10), 1113-1122. [Link]
-
Morstein, J., et al. (2019). 2-Azo-, 2-diazocine-thiazols and 2-azo-imidazoles as photoswitchable kinase inhibitors: limitations and pitfalls of the photoswitchable inhibitor approach. Beilstein journal of organic chemistry, 15, 1335-1348. [Link]
-
Cembran, A., et al. (2009). pH-Dependent cis--> trans isomerization rates for azobenzene dyes in aqueous solution. The Journal of Physical Chemistry A, 113(50), 13817-13824. [Link]
-
Albert, L., et al. (2021). Reversible Photoswitchable Inhibitors Generate Ultrasensitivity in Out-of-Equilibrium Enzymatic Reactions. Journal of the American Chemical Society, 143(16), 6211-6222. [Link]
-
Wöll, C., et al. (2015). cis-to-trans isomerization of azobenzene investigated by using thin films of metal-organic frameworks. Angewandte Chemie International Edition, 54(43), 12692-12696. [Link]
-
Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. [Link]
-
Yesilel, M., & Yildiz, H. B. (2016). Cis-Trans isomerisation of azobenzenes studied by laser-coupled NMR spectroscopy and DFT calculations. Journal of Molecular Structure, 1125, 339-346. [Link]
-
Hüll, K., et al. (2025, January 17). Instantly Reversible Enzyme Regulation via Dichromatic Irradiation of Incorporated Azobenzene. bioRxiv. [Link]
-
Schepers, A., & Buss, T. (2018). From seeing to believing: labelling strategies for in vivo cell-tracking experiments. Interface focus, 8(4), 20180016. [Link]
-
Pianowski Group Research. (2024, September 20). KIT - Pianowski Group Research. Karlsruhe Institute of Technology. [Link]
-
Teledyne Vision Solutions. (n.d.). Labeling Proteins For Single Molecule Imaging. [Link]
-
Kim, H. S., & Choi, J. (2019). Phototoxicity: Its Mechanism and Animal Alternative Test Methods. Journal of toxicology and environmental health. Part B, Critical reviews, 22(5-6), 167-183. [Link]
-
Banghart, M. R., & Trauner, D. (2007). Mechanisms of photoswitch conjugation and light activation of an ionotropic glutamate receptor. Biochemistry, 46(48), 13809-13819. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Designing azobenzene-based tools for controlling neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Kramer Lab - Photoswitch tools [sites.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Understanding and improving photo‐control of ion channels in nociceptors with azobenzene photo‐switches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and validation of a low-cost photomodulator for in vivo photoactivation of a mGluR5 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optical Regulation of Class C GPCRs by Photoswitchable Orthogonal Remotely Tethered Ligands | Springer Nature Experiments [experiments.springernature.com]
- 10. Optical Regulation of Class C GPCRs by Photoswitchable Orthogonal Remotely Tethered Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlling the enzymatic activity of a restriction enzyme by light - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. biotium.com [biotium.com]
- 16. A fine-tuned azobenzene for enhanced photopharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pH-Dependent cis --> trans isomerization rates for azobenzene dyes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 20. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 21. Calibrating excitation light fluxes for quantitative light microscopy in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemistryviews.org [chemistryviews.org]
- 23. KIT - Pianowski Group Research [ioc.kit.edu]
- 24. 2-Azo-, 2-diazocine-thiazols and 2-azo-imidazoles as photoswitchable kinase inhibitors: limitations and pitfalls of the photoswitchable inhibitor approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene in Feed
Role: Senior Application Scientist Topic: 3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-CH₂OH-DAB) ID: TSC-DAB-001 Status: Active
Executive Summary & Safety Warning
Warning: Carcinogen Hazard this compound (3'-CH₂OH-DAB) is a potent hepatocarcinogen.[1] All protocols described below must be performed in a Class II Biosafety Cabinet (BSC) or a certified chemical fume hood.
The Stability Challenge Unlike its parent compound (3'-Me-DAB), the hydroxymethyl derivative possesses a reactive primary alcohol group at the 3' position. In a feed matrix, this compound is susceptible to three primary degradation pathways:
-
Photo-oxidative cleavage of the azo linkage (-N=N-).
-
Oxidation of the hydroxymethyl group (-CH₂OH) to formyl (-CHO) or carboxyl (-COOH) derivatives, altering carcinogenic potency.
-
Matrix interactions (Maillard reactions) with feed proteins/carbohydrates.
This guide provides a self-validating workflow to ensure dosage homogeneity and stability for reproducible in vivo pathology.
Mechanism of Instability (The "Why")
To stabilize the compound, you must understand what destroys it. The diagram below illustrates the critical degradation nodes you must control.
Figure 1: Critical degradation pathways for 3'-CH₂OH-DAB. Note that oxidation of the hydroxymethyl group alters the metabolic activation pathway required for carcinogenesis.
Protocol: Preparation of Stabilized Diet
Core Principle: Do not use heat.[2] Do not use old lipid vehicles. The standard pelleting process (which uses steam) will degrade 3'-CH₂OH-DAB. You must use a Cold-Mix Powder or Cold-Press Pellet method.
Materials Required
-
Base Diet: Powdered basal diet (e.g., CE-2 or AIN-76A).
-
Vehicle: Stripped Corn Oil or Olive Oil (Low Peroxide Value < 5 mEq/kg).
-
Why? High peroxide oils initiate free-radical attack on the azo bond.
-
-
Compound: 3'-CH₂OH-DAB (Purity >98% by HPLC).
-
Equipment: Light-shielded planetary mixer, amber glass vials.
Step-by-Step Workflow
Figure 2: The "Cold-Mix" incorporation protocol designed to minimize thermal and oxidative stress.
Detailed Protocol Steps
-
Vehicle Check: Test your oil for rancidity. If it smells "off," discard it. Rancid oil contains peroxides that will destroy the azo dye within hours.
-
Solubilization: Dissolve the calculated amount of 3'-CH₂OH-DAB in the oil vehicle first.
-
Ratio: 10-20 mL oil per kg of diet.
-
Tip: If solubility is poor, mild sonication (water bath < 30°C) is safer than heating.
-
-
Geometric Dilution:
-
Mix the oil solution with a small amount of powdered feed (the "premix").
-
Gradually add the rest of the feed while mixing. This ensures homogeneity.
-
-
Storage: Divide into daily aliquots. Vacuum seal in light-proof bags. Store at 4°C. Do not freeze the final feed mix, as freeze-thaw cycles can cause the oil to separate from the matrix (syneresis), leading to dosing hotspots.
Troubleshooting Guide (FAQ)
Scenario A: "The feed changed color from bright yellow to brownish-orange."
-
Diagnosis: Surface Oxidation / Azo Cleavage.
-
Root Cause: Exposure to light or high humidity. The "browning" often indicates the formation of degradation products like amino-phenols or oxidation of the hydroxymethyl group.
-
Fix:
-
Ensure cages are not in direct path of room lighting (use amber bottles/feeders if possible).
-
Increase changing frequency from every 3 days to every 24 hours.
-
Scenario B: "HPLC shows a new peak eluting before the main compound."
-
Diagnosis: Oxidation to 3'-Formyl-DAB (Aldehyde) or 3'-Carboxy-DAB.
-
Root Cause: The hydroxymethyl group (-CH₂OH) is oxidizing. This is common if the feed pH is alkaline or if oxidizing agents are present.
-
Fix:
-
Check the pH of the feed matrix.
-
Prepare fresh. This metabolite is chemically reactive; once it oxidizes, the specific carcinogenic pathway (sulfation of the alcohol) is blocked, invalidating your study.
-
Scenario C: "Tumor yield is lower than historical controls."
-
Diagnosis: Under-dosing due to instability.
-
Root Cause: If you prepared a 2-week batch and stored it at room temperature, the effective concentration likely dropped by 30-50% by day 10.
-
Fix: Implement the "4-Day Rule" : Never feed a batch older than 4 days, even if stored at 4°C.
Quality Control: The Self-Validating System
You cannot assume stability; you must prove it. Use this HPLC method to validate your diet preparation.
Method: Reverse-Phase HPLC Column: C18 (e.g., 150mm x 4.6mm, 5µm) Detection: UV/Vis at 400 nm (specific to the Azo linkage).
| Parameter | Condition |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Extraction | Extract 1g feed with 10mL Acetone; Sonicate 10 min; Filter (0.2µm). |
Acceptance Criteria:
-
Recovery: 90% - 110% of theoretical concentration immediately after mixing.
-
Homogeneity: CV < 5% across Top, Middle, and Bottom samples of the feed batch.
References
-
Mori, H., et al. (1987). "Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats." Journal of the National Cancer Institute, 79(5), 1159-1161.[1] Link
-
Mori, Y., et al. (1980). "Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver."[3] Carcinogenesis, 1(6), 533-535.[3] Link
- Miller, J. A., & Miller, E. C. (1953). "The carcinogenic aminoazo dyes." Advances in Cancer Research, 1, 339-396. (Foundational text on Azo Dye stability and metabolism).
-
BenchChem. "An In-Depth Technical Guide to 3'-Methyl-4-dimethylaminoazobenzene." (General handling and degradation data for DAB derivatives). Link
Sources
Technical Support Center: 3'-HMDAB Tumor Induction Models
Topic: Troubleshooting Inconsistent Tumor Latency with 3'-HMDAB Content Type: Technical Support Center Guide
Diagnostic Workflow
Before altering your experimental parameters, use this logic gate to identify the source of variability in your 3'-Methyl-4-dimethylaminoazobenzene (3'-HMDAB/3'-Me-DAB) model.
Figure 1: Diagnostic logic gate for isolating root causes of latency variability in 3'-HMDAB induced carcinogenesis.
Root Cause Analysis & Troubleshooting (Q&A)
Category A: Dietary Formulation (The "Riboflavin Effect")
Q: We are using standard rodent chow mixed with 0.06% 3'-HMDAB, but tumor onset is delayed by 8-10 weeks compared to literature. Why?
A: The most common cause of delayed latency is Riboflavin (Vitamin B2) interference . Standard commercial rodent chow is fortified with Riboflavin (often >10 mg/kg). 3'-HMDAB is a pro-carcinogen that undergoes a competitive metabolic fate in the liver:
-
Activation (Carcinogenic): Oxidative metabolism by Cytochrome P450 enzymes creates reactive electrophiles (DNA adducts).
-
Detoxification (Protective): Azo-reductase enzymes split the azo linkage, rendering the molecule harmless. Crucially, azo-reductase requires Flavin Adenine Dinucleotide (FAD) as a cofactor.
The Fix: High dietary riboflavin fuels the detoxification pathway, effectively neutralizing the carcinogen before it can induce mutagenesis. To restore consistent latency, you must use a semi-synthetic diet low in riboflavin (<2 mg/kg) . This "nutritional stress" suppresses the detoxification pathway, shifting the metabolic balance toward activation.
Category B: Animal Model Genetics
Q: We switched from Donryu to Sprague-Dawley rats due to availability, and our tumor incidence dropped to 40%. Is the compound defective?
A: The compound is likely functional; the biological system is not. Susceptibility to 3'-HMDAB is highly strain-dependent.
-
Donryu Rats: Genetically selected for high susceptibility to azo dyes. They exhibit rapid progression to hepatocellular carcinoma (HCC).
-
DRH Rats (Donryu-Resistant): A substrain specifically bred to be resistant to 3'-HMDAB. They possess high constitutive levels of detoxifying enzymes.
-
Sprague-Dawley/Wistar: Moderate susceptibility. They often require longer induction periods (20+ weeks) or higher dosages compared to Donryu rats.
The Fix: If rapid latency (12-16 weeks) is required, revert to the Donryu strain . If using Wistar/SD, extend the protocol duration and increase sample size to account for lower penetrance.
Category C: Reagent Stability & Handling
Q: We pellet our own feed with 3'-HMDAB. Could the pelleting process affect the concentration?
A: Yes. 3'-HMDAB is sensitive to thermal degradation. Standard steam pelleting processes often exceed 70°C, which can degrade the azo linkage or sublime the compound.
The Fix:
-
Preferred: Administer as a powder diet (mixed weekly) to ensure 100% bioactivity.
-
Alternative: If pelleting is mandatory, use a cold-pelleting process (temperature < 50°C) and store pellets at -20°C, protected from light.
Mechanism of Action: The Metabolic Fork
Understanding the competition between activation and detoxification is critical for troubleshooting.
Figure 2: The metabolic fate of 3'-HMDAB. High Riboflavin levels drive the green (detoxification) pathway, reducing tumor yield.
Quantitative Benchmarks
Use these benchmarks to validate your experimental design. Deviations >20% suggest a protocol error.
| Parameter | Optimized Protocol (High Susceptibility) | Standard Protocol (Moderate Susceptibility) | Resistant/Failed Protocol |
| Rat Strain | Donryu | Wistar / Sprague-Dawley | DRH (Donryu-Resistant) |
| Dietary Riboflavin | < 2 mg/kg (Deficient) | ~5-10 mg/kg (Standard) | > 15 mg/kg (High) |
| 3'-HMDAB Conc. | 0.06% | 0.06% | 0.06% |
| Early Histology | Oval cell proliferation (4-6 wks) | Oval cell proliferation (8-10 wks) | Minimal changes |
| Tumor Latency | 14 - 16 Weeks | 20 - 24 Weeks | > 30 Weeks (or 0%) |
| Tumor Incidence | > 90% | 60 - 75% | < 10% |
Standardized Protocol for Diet Preparation
To minimize variability, follow this preparation method for the Low-Riboflavin 3'-HMDAB Diet :
-
Base Diet Selection: Purchase a semi-synthetic basal diet lacking Vitamin B complex (e.g., modified AIN-76A or specific "Basal Diet for Azo Dye").
-
Vitamin Premixing: Prepare a custom vitamin mix containing all essential vitamins except Riboflavin.
-
Carcinogen Incorporation:
-
Dissolve 3'-HMDAB in a small volume of olive oil or corn oil (vehicle).
-
Target concentration: 0.06% (0.6 g per kg of diet) .
-
Mix the oil solution thoroughly into the powder diet using a mechanical mixer for 30 minutes to ensure homogeneity.
-
-
Storage:
-
Store diet in light-proof containers at 4°C.
-
Shelf Life: 1 week. Prepare fresh weekly to prevent oxidation of the azo dye.
-
-
Safety: 3'-HMDAB is a potent carcinogen. All mixing must occur in a Class II Biosafety Cabinet.
References
-
BenchChem. (2025). An In-Depth Technical Guide to 3'-Methyl-4-dimethylaminoazobenzene: Discovery, History, and Biological Impact. Retrieved from
-
Kishimoto, S., et al. (1998). Different Responses Other than the Formation of DNA-adducts between the Livers of Carcinogen-resistant Rats (DRH) and Carcinogen-sensitive Rats (Donryu) to 3'-Methyl-4-dimethylaminoazobenzene Administration. Japanese Journal of Cancer Research. Retrieved from
- Miller, J. A., & Miller, E. C. (1953). The Carcinogenic Aminoazo Dyes. Advances in Cancer Research.
-
Antony, A., et al. (1993). Effects of riboflavin deficiency and riboflavin administration on carcinogen-DNA binding. Food and Chemical Toxicology. Retrieved from
-
Yoshimoto, F., et al. (2012). Metabolic-intermediate complex formation with Cytochrome P450: Theoretical studies in elucidating the reaction pathway. Journal of Computational Chemistry. Retrieved from
reducing variability in 3'-Hydroxymethyl-4-(dimethylamino)azobenzene experiments
Welcome to the technical support center for 3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-CH2OH-DAB). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent hepatocarcinogen[1][2][3]. Our goal is to provide you with in-depth, field-proven insights to help you reduce variability and ensure the integrity of your experimental outcomes. This resource is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter.
Section 1: Compound Purity, Handling, and Stability
Variability often begins with the compound itself. Ensuring the purity, proper handling, and stability of your 3'-CH2OH-DAB stock is the first critical control point for reproducible experiments.
Q1: My experimental results are inconsistent from one batch of 3'-CH2OH-DAB to another. How can I confirm the purity and integrity of my compound?
A: Batch-to-batch variability is a significant issue, often stemming from impurities or degradation. The purity of your 3'-CH2OH-DAB should always be verified independently, as impurities can introduce confounding biological effects[4].
-
Causality: The standard synthesis for azobenzenes is a diazotization-coupling reaction, which can result in side products or unreacted starting materials[5][6]. Furthermore, azobenzene compounds can degrade over time, especially when exposed to light and air[4].
-
Recommended Actions:
-
Purity Verification: Use techniques like ¹H NMR, LC/MS/MS, or HPLC to confirm the chemical structure and assess purity[7][8][9]. In ¹H NMR, look for characteristic aromatic and methyl proton signals, and be wary of unexpected peaks which may indicate impurities or residual solvent[10].
-
Source Consistency: If possible, source your compound from a single, reputable vendor and request a Certificate of Analysis (CoA) for each new lot.
-
Proper Storage: Store the solid compound in a desiccator, protected from light (e.g., in an amber vial), and at a low temperature to minimize degradation.
-
Q2: I'm having trouble dissolving 3'-CH2OH-DAB for my experiments. What are the recommended solvents and preparation techniques?
A: Solubility is a critical factor for consistent dosing. 3'-CH2OH-DAB, like many azobenzenes, is poorly soluble in water but soluble in organic solvents[5].
-
Causality: The nonpolar azobenzene core dominates the molecule's physical properties. Using an inappropriate solvent can lead to precipitation, resulting in inaccurate and variable concentrations.
-
Recommended Solvents & Protocol:
-
Primary Solvents: For stock solutions, use organic solvents such as ethanol, acetone, benzene, or dimethyl sulfoxide (DMSO)[5].
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: For cell culture experiments, dilute the DMSO stock into your aqueous media immediately before use. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Vigorous vortexing is essential to prevent precipitation. For animal studies, the compound is often mixed into the diet or dissolved in an appropriate vehicle like corn oil[1][2].
-
Q3: I suspect my compound is isomerizing or degrading upon exposure to lab lighting. Is this a concern and how can I mitigate it?
A: Yes, this is a significant concern. Azobenzenes are well-known photoswitches that can isomerize from the stable trans isomer to the metastable cis isomer upon exposure to UV or visible light[11][12][13]. This can dramatically alter the molecule's shape, polarity, and biological activity, introducing a major source of variability.
-
Causality: The N=N double bond absorbs light, leading to a reversible conformational change[12]. The trans and cis isomers have different absorption spectra and stabilities[14][15]. The reverse cis-to-trans isomerization can occur thermally or be triggered by a different wavelength of light[12].
-
Mitigation Strategies:
-
Work in Dim Light: Perform all manipulations of the compound, especially in solution, under subdued or red light conditions.
-
Use Amber Vials: Protect all solutions from ambient light by using amber glass vials or by wrapping containers in aluminum foil.
-
Monitor Spectroscopically: Use UV-Vis spectroscopy to monitor the isomeric state of your solution. The trans isomer typically has a strong π-π* absorption band in the UV region and a weaker n-π* band in the visible region[15]. Isomerization will alter the shape and position of these peaks[7][13].
-
Section 2: Troubleshooting In Vitro Assays
In vitro experiments with 3'-CH2OH-DAB require careful consideration of the compound's metabolic activation, which is essential for its carcinogenic activity.
Q4: My in vitro results (e.g., cytotoxicity, genotoxicity) are weak and do not correlate with the known potent carcinogenicity of this compound in vivo. What am I missing?
A: This is a classic challenge with procarcinogens like 3'-CH2OH-DAB. The discrepancy arises because the compound requires metabolic activation to become a reactive electrophile, and standard cell lines often lack the necessary enzymatic machinery[4][5].
-
Causality: In the body, particularly the liver, Cytochrome P450 (CYP) enzymes metabolize the parent compound into its ultimate carcinogenic form[5]. This metabolic capability is absent or low in most immortalized cell lines[4].
-
Solution: Incorporate Metabolic Activation:
-
Liver S9 Fractions: The most common solution is to supplement your assay with a liver S9 fraction (post-mitochondrial supernatant) from Aroclor- or phenobarbital-induced rats[4][16]. The S9 fraction contains a cocktail of Phase I (e.g., CYPs) and Phase II enzymes.
-
Cofactors are Essential: The enzymatic reactions require cofactors. Ensure your S9 mix is properly supplemented with an NADPH-generating system (e.g., NADP+ and glucose-6-phosphate).
-
Use Primary Hepatocytes: For more physiologically relevant results, consider using primary hepatocytes, which retain a higher level of metabolic activity compared to cell lines[4].
-
Metabolic Activation Pathway
The diagram below illustrates the critical role of metabolic enzymes in converting the parent azobenzene compound into its reactive form, which can then interact with cellular macromolecules.
Caption: Metabolic activation of 3'-CH2OH-DAB.
Section 3: Reducing Variability in In Vivo Studies
Animal studies are complex, and many factors can contribute to experimental variability. Standardizing your protocol is key to obtaining reliable data.
Q5: We are observing high variability in tumor incidence and latency in our rat studies. What are the most common sources of this variability?
A: Variability in animal studies with 3'-CH2OH-DAB is multifactorial, involving biological, dietary, and procedural elements. Controlling these variables is paramount for statistical power and reproducibility[4].
-
Causality & Key Factors:
-
Animal-Related: Genetic background, sex, age, and gut microbiome all influence how an animal metabolizes the compound. Different strains of rats exhibit different susceptibilities to azo dye carcinogenesis[1][4].
-
Dietary: The composition of the diet can dramatically alter the activity of metabolic enzymes that activate or detoxify 3'-CH2OH-DAB[4].
-
Compound Administration: Inconsistent dosing due to compound degradation in the feed or inaccurate mixing can lead to highly variable exposure levels[4].
-
Environmental & Procedural: Differences in housing conditions (light cycle, temperature) and handling by technicians can introduce stress and physiological changes that affect outcomes[4].
-
Table 1: Key Factors Influencing In Vivo Study Variability
| Factor | Source of Variability | Recommended Control Strategy |
| Animal Model | Strain and sex differences in metabolic enzyme expression[4]. | Use a single, consistent strain and sex of animal from a reputable vendor for the entire study. |
| Diet | High-fat or nutrient-deficient diets can alter CYP enzyme activity, affecting compound bioactivation[4]. | Use a standardized, purified diet. Avoid batch-to-batch changes in diet composition. |
| Dosing | Degradation of 3'-CH2OH-DAB in feed when exposed to light and air[4]. Inaccurate mixing. | Prepare fresh batches of medicated diet regularly (e.g., weekly). Store feed protected from light and at 4°C. Ensure thorough and validated mixing procedures. |
| Microbiome | Gut flora can metabolize azo dyes, influencing systemic bioavailability and toxicity[4]. | Co-house animals or use other methods to normalize gut microbiota if this is a suspected variable. |
| Environment | Variations in light cycles, temperature, and cage density can affect animal physiology and stress levels[4]. | Maintain strict, standardized environmental conditions for all animal cohorts. |
| Technician | Differences in animal handling, dosing technique, and observation can introduce systematic error[4]. | Implement standardized operating procedures (SOPs) and ensure all technicians are thoroughly trained. |
Section 4: Protocols & Methodologies
Following validated, step-by-step protocols is essential for minimizing variability.
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on the classic diazotization-coupling reaction for azobenzenes[5][6].
Materials:
-
m-Aminobenzyl alcohol (or a related toluidine derivative)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
N,N-dimethylaniline
-
Sodium acetate
-
Ethanol (for recrystallization)
Procedure:
-
Diazotization: a. Dissolve m-aminobenzyl alcohol in a cooled aqueous solution of hydrochloric acid (maintain temperature below 5°C in an ice bath)[5]. b. Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise while stirring vigorously. Keep the temperature strictly below 5°C to ensure the stability of the diazonium salt[11].
-
Azo Coupling: a. In a separate beaker, dissolve N,N-dimethylaniline in an acidic solution. b. Slowly add the cold diazonium salt solution from Step 1 to the N,N-dimethylaniline solution with continuous, vigorous stirring[5]. c. Add a solution of sodium acetate to adjust the pH to a weakly acidic or neutral range, which facilitates the coupling reaction[5]. A colored precipitate of the crude product will form.
-
Purification: a. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual salts[5]. b. Purify the crude product by recrystallization from a suitable solvent, such as ethanol[5]. c. Dry the purified crystals under vacuum. Assess final purity via melting point determination, NMR, and/or HPLC-MS[5][8][10].
Experimental Workflow: From Compound to Data
The following workflow highlights critical points where variability can be introduced and controlled.
Sources
- 1. Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses of deuterated 3'-hydroxymethyl-4-(dimethylamino)-azobenzene and related compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. files.eric.ed.gov [files.eric.ed.gov]
- 16. Factors affecting the response of N,N-dimethylaminoazobenzene in the Ames microbial mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the synthesis of hydroxymethylated azo dyes
Technical Support Center: Synthesis of Hydroxymethylated Azo Dyes Current Status: Operational 🟢 Lead Scientist: Dr. Aris V., Senior Application Scientist Ticket Scope: Synthetic Methodologies, Stability Optimization, and Purification.
Executive Summary: The Hydroxymethylation Paradox
Welcome to the technical hub for hydroxymethylated azo dye synthesis. If you are here, you are likely facing the "Stability-Reactivity Paradox."
Hydroxymethyl groups (
-
Reversion: N-hydroxymethyl groups are in dynamic equilibrium with free formaldehyde and the parent amine.
-
Polymerization: Spontaneous formation of methylene bridges (resol/novolac type resins), leading to "tar" formation.
-
Diazonium Decomposition: The conditions required to generate the azo bond often destroy the hydroxymethyl moiety if not sequenced correctly.
This guide prioritizes causality-driven troubleshooting . We do not just fix the error; we stabilize the system.
Critical Troubleshooting Guide (Q&A)
Category A: Pre-Synthesis & Reagent Handling
Q1: I am attempting to diazotize p-aminobenzyl alcohol to create a C-hydroxymethyl azo dye, but the solution turns black/turbid before coupling. Why?
Diagnosis: Acid-Catalyzed Polymerization.
Root Cause: You are treating a benzyl alcohol derivative with strong mineral acid (HCl/
-
Route Switch: Do not diazotize the hydroxymethyl-bearing amine. Instead, use a "Reverse Coupling" Strategy :
-
Diazotize a stable amine (e.g., sulfanilic acid, aniline).
-
Couple it onto a hydroxymethyl-functionalized coupler (e.g., salicyl alcohol or N-hydroxymethylaniline).
-
-
If you MUST use p-aminobenzyl alcohol: Use Nitrosylsulfuric acid in glacial acetic acid at
(anhydrous conditions) to minimize ionization of the benzyl alcohol, though this remains high-risk.
Category B: The Coupling Phase
Q2: My N-hydroxymethylation reaction (Azo-Amine + Formaldehyde) yields a product that decomposes back to the starting material during filtration. What is happening?
Diagnosis: Hydrolytic Reversion.
Root Cause: N-hydroxymethyl compounds (hemiaminals) are thermodynamically unstable in aqueous media, especially at extreme pH. The reaction
-
The "Lock" Step: You cannot wash with standard water. Wash with cold, pH-neutral brine or a solvent in which the product is insoluble but formaldehyde is soluble (e.g., cold ether/hexane blends, depending on dye polarity).
-
Lyophilization: Avoid vacuum oven heating. Freeze-dry the reaction mixture if possible to remove water without thermal stress.
Q3: The yield is high, but the purity is low due to a "gummy" byproduct that won't recrystallize.
Diagnosis: Resol/Methylene Bridge Formation.
Root Cause: Excess formaldehyde acts as a crosslinker. If the reaction temperature exceeds
-
Stoichiometry Control: Reduce formaldehyde equivalents to 1.05–1.10.
-
Temperature Cap: Maintain reaction temperature strictly
. -
Quenching: Add a scavenger (e.g., sodium bisulfite) immediately after the reaction endpoint to consume excess formaldehyde before workup.
Standard Operating Procedure (SOP)
Protocol: Synthesis of N-Hydroxymethyl-4-Aminoazobenzene (Model System)
This protocol minimizes reversion by using a non-aqueous solvent system.
Reagents:
-
4-Aminoazobenzene (1.0 eq)
-
Paraformaldehyde (1.2 eq) [Source of anhydrous formaldehyde]
-
Ethanol (Absolute)
-
Catalyst: Triethylamine (0.1 eq)
Workflow:
-
Dissolution: Dissolve 4-aminoazobenzene in absolute ethanol. Heat to
to ensure complete solubility, then cool to . -
Depolymerization: Add paraformaldehyde and triethylamine. The base depolymerizes paraformaldehyde into reactive formaldehyde species in situ.
-
Reaction: Stir at
for 4–6 hours. Monitor by TLC (Note: TLC plate must be neutral; silica is acidic and may degrade the product. Pre-treat plate with 1% ). -
Crystallization: Cool the mixture to
. The N-hydroxymethyl derivative should precipitate. -
Isolation: Filter rapidly.
-
Critical Step: Wash with cold diethyl ether . Do NOT wash with water.
-
-
Drying: Vacuum desiccate over
at room temperature.
Technical Data & Visualization
Table 1: Stability Profile of Hydroxymethyl Azo Variants
| Functional Group Type | Stability (pH 7) | Stability (Acid pH <4) | Stability (Base pH >10) | Primary Decomposition Mode |
| N-Hydroxymethyl ( | Moderate | Poor (Rapid Hydrolysis) | Poor (Polymerization) | Reversion to amine + HCHO |
| C-Hydroxymethyl ( | High | Moderate (Benzylic activation) | High | Oxidation to aldehyde/acid |
| O-Hydroxymethyl (Hemiacetal) | Low | Very Poor | Moderate | Hydrolysis |
Figure 1: Reaction Pathway & Failure Modes
This diagram illustrates the competing pathways between successful synthesis, reversion, and polymerization.
Caption: Figure 1. The "Stability Triangle." Successful synthesis requires staying in the green zone (Kinetic Control) and avoiding the red (Acid Hydrolysis) and black (Polymerization) pathways.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Rapid diagnostic logic for common synthetic failures in hydroxymethyl azo dye chemistry.
References
- Mechanisms of Azo Coupling: Zollinger, H. (1991). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. VCH Publishers.
-
Formaldehyde Reactivity: Garrett, C. J. (2025).[1] Reactions of Congo Red and Azo Dye Congeners With Formaldehyde. Indiana University.[1] Link
-
Diazonium Stability: BenchChem Technical Support. (2025).[2][3][4][5][6] Troubleshooting Byproduct Formation in Azo Coupling Reactions. Link
- N-Methylol Chemistry: Phillips, D. A. S., et al. (1996). The mechanism of the hydrolysis of N-methylol compounds. Journal of the Society of Dyers and Colourists.
-
Bioconjugation via Azo Coupling: Addy, P. S., et al. (2017).[7] A Chemoselective Rapid Azo-Coupling Reaction (CRACR) for Unclickable Bioconjugation. Journal of the American Chemical Society. Link
Sources
- 1. Reactions of Congo Red and Azo Dye Congeners With Formaldehyde [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pharmdguru.com [pharmdguru.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Chemoselective Rapid Azo-Coupling Reaction (CRACR) for Unclickable Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding degradation of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene in solution
Welcome to the technical support center for 3'-Hydroxymethyl-4-(dimethylamino)azobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on avoiding degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
This compound is a member of the azobenzene family, known for their photoswitchable properties and use as chemical probes and in materials science.[1] However, the inherent reactivity of the azo group and the presence of functional substituents make this compound susceptible to degradation in solution, which can compromise experimental results. Understanding the factors that influence its stability is crucial for reliable and reproducible research.
This guide will delve into the potential degradation pathways of this compound, provide practical advice on its handling and storage, and offer detailed protocols for monitoring its stability.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound changed color overnight. What could be the cause?
A color change in your solution is a primary indicator of degradation. Azobenzene and its derivatives are known to be sensitive to light, which can induce trans-cis isomerization or even cleavage of the azo bond.[2] Additionally, exposure to ambient light over extended periods can lead to photobleaching and the formation of degradation products with different absorption spectra. It is also possible that the pH of your solution has shifted, or that it has been exposed to oxidizing agents.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
Several factors can contribute to the degradation of this compound:
-
Light Exposure: Azobenzenes are photosensitive and can undergo isomerization and degradation upon exposure to UV or visible light.[2]
-
pH: The stability of azo compounds can be pH-dependent. Strongly acidic or basic conditions can promote hydrolysis or other degradation reactions.
-
Oxidation: The azo linkage can be susceptible to oxidation, leading to cleavage of the N=N bond. The dimethylamino group can also be a site for oxidation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[3]
-
Solvent: The choice of solvent can influence the stability of the compound. Protic solvents, for instance, can participate in degradation reactions.
Q3: What is the recommended way to prepare and store a stock solution of this compound?
To ensure the longevity of your stock solution, follow these guidelines:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for preparing stock solutions.
-
Inert Atmosphere: If possible, degas your solvent and prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Protection: Store the stock solution in an amber vial or a container wrapped in aluminum foil to protect it from light.[2]
-
Temperature: Store the stock solution at -20°C or -80°C for long-term storage.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: How can I monitor the stability of my this compound solution?
Regularly monitoring the purity of your solution is good practice. The most common method is reverse-phase high-performance liquid chromatography (RP-HPLC). A stability-indicating HPLC method will allow you to separate the parent compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. UV-Vis spectroscopy can also be used to monitor changes in the absorption spectrum, which can signal degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with this compound solutions.
Problem 1: Unexpected or inconsistent results in my assay.
| Possible Cause | Troubleshooting Step | Explanation |
| Degradation of the compound | Analyze your working solution by HPLC to check for the presence of degradation products. | The formation of degradation products can lead to a decrease in the effective concentration of the active compound and potentially introduce interfering species. |
| Incorrect concentration | Prepare a fresh working solution from a new aliquot of your stock solution and re-quantify its concentration using a spectrophotometer. | Errors in dilution or solvent evaporation can lead to incorrect concentrations. |
| Precipitation of the compound | Visually inspect your solution for any precipitate. If your experiment is performed in an aqueous buffer, ensure the final concentration of the organic solvent (from your stock solution) does not cause the compound to precipitate. | Poor solubility in the final assay buffer can lead to a lower effective concentration. |
Problem 2: Appearance of new peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Step | Explanation |
| Sample degradation | Review your sample preparation and handling procedures. Ensure minimal exposure to light and elevated temperatures. | New peaks are a clear sign of degradation. Identifying the stress factor is key to preventing further degradation. |
| Contaminated solvent or buffer | Run a blank injection of your solvent and buffer to check for contaminants. | Contaminants in your mobile phase or diluent can appear as extraneous peaks. |
| Carryover from a previous injection | Inject a blank solvent after your sample to check for carryover. | Inadequate needle washing in the autosampler can lead to carryover from a previous, more concentrated sample. |
Visualizing Degradation and Experimental Workflows
Hypothesized Degradation Pathways
The degradation of this compound can be hypothesized to occur through several pathways, including reduction of the azo bond, oxidation of the substituents, and cleavage of the molecule.
Caption: Hypothesized degradation pathways for this compound.
Experimental Workflow for a Stability Study
A systematic approach is necessary to evaluate the stability of your compound under various stress conditions.
Caption: A typical experimental workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh a suitable amount of this compound solid.
-
Dissolve the solid in a minimal amount of high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C or below, protected from light.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study. The conditions may need to be optimized for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
a) Acidic and Basic Hydrolysis:
-
Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
b) Oxidative Degradation:
-
Prepare a solution of the compound in 3% hydrogen peroxide.
-
Incubate the solution at room temperature.
-
Collect samples at various time points.
c) Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in a stability chamber.
-
Collect samples at various time points.
d) Photolytic Degradation:
-
Expose a solution of the compound to a calibrated light source (e.g., a photostability chamber with a combination of UV and visible light).
-
Simultaneously, keep a control sample in the dark.
-
Collect samples at various time points.
Protocol 3: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, and ramp up to a high percentage over 20-30 minutes to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detector at the λmax of the compound (determine this by a UV scan) and a secondary wavelength. A photodiode array (PDA) detector is recommended to monitor for peak purity. |
| Injection Volume | 10 µL |
Concluding Remarks
The stability of this compound is paramount for its successful application in research and development. By understanding the factors that contribute to its degradation and implementing the proper handling, storage, and analytical monitoring procedures outlined in this guide, researchers can ensure the integrity of their experiments and the reliability of their data. For further assistance, please consult the references provided or contact our technical support team.
References
-
Controlling azobenzene photoswitching through combined: Ortho-fluorination and -amination. (2017). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Wu, L., Wu, Y., Jin, H., Zhang, L., He, Y., & Tang, X. (2013). Photoswitching property of hairpin ODNs with azobenzene derivatives in the loop. MedChemComm, 4(7), 1079-1082. Retrieved February 19, 2026, from [Link]
-
Solvent dependent photo-isomerization of 4-dimethylaminoazobenzene carboxylic acid. (2025). ScienceDirect. Retrieved February 19, 2026, from [Link]
-
Safety Data Sheet: 4-(Dimethylamino)-azobenzene -4'-sulphonic acid sodium salt. (n.d.). Carl ROTH. Retrieved February 19, 2026, from [Link]
-
Recent advances towards azobenzene-based light-driven real-time information-transmitting materials. (2012). Beilstein Journals. Retrieved February 19, 2026, from [Link]
-
Thermal degradation of azobenzene dyes. (2020). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Syntheses of deuterated 3'-hydroxymethyl-4-(dimethylamino)-azobenzene and related compound. (1981). PubMed. Retrieved February 19, 2026, from [Link]
-
A cautionary tale of basic azo photoswitching in dichloromethane finally explained. (2024). PMC. Retrieved February 19, 2026, from [Link]
-
Azobenzene-Containing Schiff-Bases—Syntheses and Dyes Applications. (2024). MDPI. Retrieved February 19, 2026, from [Link]
-
Unusual, photo-induced self-assembly of azobenzene-containing amphiphiles. (2014). PubMed. Retrieved February 19, 2026, from [Link]
-
Cleavable Azobenzene Linkers in the Design of Stimuli-Responsive Materials. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 11-16. Retrieved February 19, 2026, from [Link]
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Bio-Medical Science, 3(4), 1-10. Retrieved February 19, 2026, from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. Retrieved February 19, 2026, from [Link]
-
Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Retrieved February 19, 2026, from [Link]
-
Thermodynamic stability of cis-azobenzene containing DNA materials based on van der Waals forces. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 19, 2026, from [Link]
Sources
Technical Support Center: Managing Animal Model Variability in Azo Dye Studies
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Standardization of Azoreductase Activity & Metabolic Activation in In Vivo Models
The Core Challenge: The Azoreductase Bottleneck
Welcome to the support hub. If you are observing erratic toxicity profiles, non-linear dose-responses, or "ghost" peaks in your HPLC data, you are likely battling the Gut-Liver Axis .
In azo dye toxicology, the animal is not just a metabolic vessel; it is a host to a bioreactor. The primary cleavage of the azo bond (
The Critical Variable: If your control rats have a different microbiome composition than your treated rats (e.g., due to cage effects or vendor differences), your toxicity data measures bacterial variance, not chemical toxicity.
Visualizing the Pathway
The following diagram illustrates the critical "activation" steps where variability is introduced.
Figure 1: The Metabolic Fate of Azo Dyes.[1][2][3][4] Note that the critical cleavage event (orange box) is entirely dependent on the microbiome, not the host animal's genetics.
Troubleshooting Guide: Diagnosing Variability
Issue 1: "My dose-response curve is non-monotonic or erratic."
Diagnosis: Microbiome Drift or "Cage Effects." Mechanism: Rodents are coprophagic. If one cage has high-azoreductase bacteria (e.g., Clostridium perfringens, Enterococcus faecalis) and another does not, the first group will absorb significantly more toxic aromatic amines. Corrective Action:
-
Normalize the Microbiome: Mix bedding between cages for 14 days prior to dosing (Bedding Transfer Protocol).
-
Stratify by Reductive Capacity: Do not randomize by weight alone. Screen animals using the Ex Vivo assay (see Section 3) and randomize based on their fecal azoreductase activity.
Issue 2: "The rat data does not match the in vitro hepatocyte data."
Diagnosis: Species-Specific Metabolic Activation. Mechanism: While gut bacteria cleave the dye, the liver must oxidize the resulting amines to form DNA adducts.
-
Rats are often poor N-hydroxylators of certain aromatic amines compared to hamsters or humans.
-
Hamsters generally possess higher hepatic N-acetyltransferase (NAT) and CYP450 activity relevant to azo-derived amines. Corrective Action:
-
Consult the Species Sensitivity Table below. If studying o-aminoazotoluene derivatives, the hamster is the superior model [1].
Issue 3: "Intraperitoneal (IP) injection shows no toxicity, but Oral does."
Diagnosis: Bypass of the "Obligate" Reduction Step. Mechanism: IP administration bypasses the gut microbiota. Without the bacterial azoreductases, the parent dye circulates intact. Most parent azo dyes are bulky, polar sulfonates that cannot enter cells to cause genotoxicity. They must be cleaved in the gut to become toxic. Corrective Action:
-
Azo dye toxicity studies must be oral (gavage or diet) to be translationally relevant. IP is only useful as a negative control to prove the metabolite is the active toxicant.
Standardized Protocols
Protocol A: Ex Vivo Fecal Azoreductase Assay (Screening)
Use this to normalize your study groups before dosing.
Principle: Measures the rate at which an animal's fecal slurry decolorizes a standard azo dye under anaerobic conditions.
Reagents:
-
Buffer: 0.1 M Potassium Phosphate (pH 7.4).
-
Cofactor: NADH (1 mM final concentration).
-
Substrate: Amaranth or the specific test dye (20-50 µM).
-
Atmosphere: Nitrogen gas or Anaerobic Chamber.
Workflow:
-
Collection: Collect fresh fecal pellets directly from the animal.
-
Slurry Prep: Homogenize feces 1:10 (w/v) in cold phosphate buffer. Critical: Do this quickly to preserve anaerobes.
-
Clarification: Centrifuge at 500 x g for 5 mins to remove large debris. Keep the supernatant.
-
Reaction:
-
In a cuvette (sealed), add 900 µL Buffer + 50 µL Slurry Supernatant + 50 µL Dye.
-
Purge with Nitrogen for 2 minutes.
-
Initiate with NADH.
-
-
Measurement: Monitor absorbance decrease at
of the dye (e.g., 520 nm for Amaranth) for 10 minutes. -
Calculation: Calculate specific activity:
.
Protocol B: Diet Standardization
Directive: Avoid "Non-Purified" Chow. Batch-to-batch variation in chow (grain sources) alters the Firmicutes/Bacteroidetes ratio, which directly correlates with azoreductase activity [2].
-
Requirement: Use a Purified Diet (e.g., AIN-93G) for 2 weeks pre-study to stabilize the microbiome.
-
Supplementation: Ensure adequate Riboflavin (Vitamin B2), as bacterial azoreductases are often flavin-dependent (FMN/FAD) [3].
Data Reference: Species Differences
Use this table to select the appropriate model based on your target mechanism.
| Parameter | Rat (Sprague-Dawley) | Hamster (Syrian) | Human | Implication |
| Gut Azoreductase Activity | High | High | High | All species effectively cleave the dye orally. |
| Hepatic N-Hydroxylation | Low to Moderate | High | High | Rats may under-predict carcinogenicity of cleavage products. |
| Acetylation (NAT2) | Polymorphic (Slow/Fast) | Monomorphic (Fast) | Polymorphic | Rats mimic human "Slow Acetylator" phenotype better than hamsters. |
| Biliary Excretion | High | Moderate | Low | Rats excrete more via bile, potentially recycling the dye (enterohepatic circulation). |
Table 1: Comparative metabolic features relevant to Azo Dye toxicology [1][4].
Frequently Asked Questions (FAQs)
Q: Can I use antibiotics to create a negative control group? A: Yes. A "pseudo-germ-free" model can be created using a cocktail (Neomycin, Streptomycin, Bacitracin) in drinking water for 5 days. This should abolish azoreductase activity. If toxicity persists in this group, the parent dye itself (or a contaminant) is the toxicant, not the metabolite.
Q: Why do I see variability even within the same cage? A: Dominance hierarchy. Dominant animals often eat first and may consume more chow (if diet-administered), but they also may have different stress levels affecting gut motility and microbiome composition. Individual housing is recommended for PK studies, provided environmental enrichment is maintained.
Q: My dye is insoluble in water. Can I use DMSO for oral gavage? A: Proceed with caution. DMSO is bacteriostatic. High concentrations (>5%) can inhibit the very gut bacteria required to metabolize your drug. Use 0.5% Methylcellulose or Corn Oil as a vehicle instead to preserve microbial function.
References
-
Comparison of 7 azo dyes and their azo reduction products in the rat and hamster hepatocyte primary culture/DNA-repair assays. Source: PubMed / NIH URL:[Link]
-
Compositional variation of the human fecal microbiome in relation to azo-reducing activity. Source: BMC Microbiology (PMC) URL:[Link]
-
Azoreductase activity of dye-decolorizing bacteria isolated from the human gut microbiota. Source: Scientific Reports URL:[4][5][Link]
-
Toxicological significance of azo dye metabolism by human intestinal microbiota. Source: Frontiers in Bioscience URL:[1][Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Azo Reduction Activity in a Novel Ascomycete Yeast Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiological, histological, and biochemical evidence for the adverse effects of food azo dyes on rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mceonlinestorage.blob.core.windows.net [mceonlinestorage.blob.core.windows.net]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3'-HMDAB
Document ID: T-GUIDE-HMDAB-SOL-V1
Last Updated: February 19, 2026
Introduction
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies to address the poor aqueous solubility of 3'-HMDAB (N,N-dimethyl-4-aminoazobenzene-3'-carboxylic acid). The inherent hydrophobicity of the azobenzene core, combined with the ionizable carboxylic acid group, presents a common yet solvable challenge in experimental design. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and adapt these methods to your specific experimental needs.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding 3'-HMDAB solubility.
Q1: Why is my 3'-HMDAB powder not dissolving in neutral water or Phosphate-Buffered Saline (PBS) pH 7.4?
A: The insolubility of 3'-HMDAB in neutral aqueous solutions is expected. The molecule possesses a large, non-polar azobenzene structure which is hydrophobic. Its only hydrophilic functional group, a carboxylic acid, is protonated and uncharged at neutral pH, preventing it from effectively interacting with polar water molecules. To achieve solubility, this carboxylic acid group must be deprotonated (ionized).
Q2: What is the fastest and most direct method to dissolve 3'-HMDAB for a non-cellular, purely chemical assay?
A: For applications where biological compatibility is not a concern, direct pH adjustment is the most effective method. Adding a small amount of a basic solution, such as 1 M Sodium Hydroxide (NaOH), will deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.
Q3: I need to prepare a 3'-HMDAB solution for a cell culture experiment. What is the best approach to avoid cytotoxicity?
A: The recommended method is to first prepare a highly concentrated stock solution (e.g., 10-50 mM) in a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO).[1][2] This stock can then be serially diluted into your cell culture medium to the final working concentration. This technique ensures the final DMSO concentration remains well below cytotoxic levels, which for most cell lines is under 0.5% (v/v).[1][3][4][5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.[3]
Part 2: In-Depth Troubleshooting & Solubilization Strategies
A systematic approach is key to overcoming solubility issues. The following guide provides a logical workflow, from fundamental principles to advanced techniques.
Workflow for Solubility Troubleshooting
This diagram outlines the decision-making process for solubilizing 3'-HMDAB based on experimental constraints.
Caption: Decision workflow for selecting a 3'-HMDAB solubilization strategy.
Strategy 1: pH Adjustment via Basification
Scientific Principle: This method leverages the acidic nature of the carboxylic acid group (-COOH) on the 3'-HMDAB molecule. Carboxylic acids have a characteristic acid dissociation constant (pKa), which is the pH at which the group is 50% protonated (R-COOH) and 50% deprotonated (R-COO⁻).[6][7] For most aromatic carboxylic acids, the pKa is approximately 4-5.[6][8][9]
According to the Henderson-Hasselbalch equation, when the solution pH is significantly higher than the pKa, the equilibrium shifts overwhelmingly towards the deprotonated, anionic carboxylate form (R-COO⁻).[10][11] This charged species is dramatically more soluble in polar solvents like water due to favorable ion-dipole interactions.[12][13][14]
Caption: Ionization equilibrium of 3'-HMDAB's carboxylic acid group.
Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution
-
Calculate Mass: Determine the mass of 3'-HMDAB required for your desired volume and concentration (Molar Mass of 3'-HMDAB ≈ 269.31 g/mol ).
-
Initial Suspension: Add the weighed powder to 80% of the final desired volume of purified water (e.g., 8 mL for a final 10 mL solution). The powder will not dissolve and will form a suspension.
-
Basification: While stirring or vortexing, add 1 M NaOH dropwise.[15][16] Monitor the solution closely. The suspension will begin to clarify as the 3'-HMDAB dissolves.
-
Endpoint: Continue adding NaOH until the solution is completely clear and free of visible particulates. A final pH between 9 and 10 is typically sufficient.
-
Final Volume Adjustment: Once fully dissolved, add purified water to reach the final target volume (e.g., bring the volume to 10 mL).
-
Verification & Storage: Verify the final pH. For long-term storage, filter-sterilize the solution through a 0.22 µm filter and store at 4°C, protected from light.
Causality & Trustworthiness: This protocol is self-validating. The visual endpoint—a completely clear solution—confirms that the compound has been successfully converted to its soluble salt form. The reaction between a strong base (NaOH) and a weak acid (3'-HMDAB) is a fundamental and predictable chemical neutralization.[17][18]
Strategy 2: Co-Solvency with DMSO
Scientific Principle: Co-solvency is a technique used to increase the solubility of a non-polar solute by adding a water-miscible organic solvent (the co-solvent) to the primary aqueous solvent.[19][20][21] Dimethyl Sulfoxide (DMSO) is an excellent amphipathic co-solvent. It works by reducing the overall polarity of the solvent mixture and disrupting the strong hydrogen-bonding network of water.[22] This creates a more favorable environment for the large, hydrophobic azobenzene portion of 3'-HMDAB to be solvated.
Experimental Protocol: Preparation of a 50 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh the required amount of 3'-HMDAB powder.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.[2][23] For example, to make 1 mL of a 50 mM stock, add 1 mL of DMSO to 13.47 mg of 3'-HMDAB.
-
Promote Dissolution: Vortex vigorously. If necessary, brief sonication in a water bath can be used to expedite dissolution. Ensure the solution is completely clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to prevent moisture absorption by the hygroscopic DMSO.[24] Store at -20°C or -80°C.[25]
Critical Consideration for In-Vitro Use: When preparing the final working solution for cell-based assays, ensure the DMSO stock is diluted sufficiently to keep the final DMSO concentration at a non-toxic level.
| Final DMSO % (v/v) | General Recommendation for Cell Culture | Reference |
| ≤ 0.1% | Considered safe for nearly all cell types, including sensitive and primary cells. The gold standard for minimizing solvent artifacts. | [3] |
| ≤ 0.5% | Widely tolerated by most robust, immortalized cell lines without significant cytotoxicity. | [1][25] |
| 1.0% | May be acceptable for some resilient cell lines, but requires validation (vehicle control cytotoxicity test). | [1][3] |
| > 1.0% | Not recommended; high risk of cytotoxicity and confounding off-target effects. Concentrations of 5% are often directly cytotoxic. | [4][5] |
Example Dilution Calculation: To prepare a 50 µM working solution from a 50 mM DMSO stock for a cell culture experiment:
-
Dilution Factor: 50,000 µM (stock) / 50 µM (final) = 1000x
-
Dilution: Add 1 µL of the 50 mM stock to 999 µL of culture medium.
-
Final DMSO Concentration: 1 / 1000 = 0.1% (v/v), which is considered safe for most applications.[26]
Strategy 3: Advanced Formulation Techniques
If the primary methods fail, particularly if the compound precipitates out of the medium upon dilution from a DMSO stock, more advanced formulation strategies can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[27] They can encapsulate the hydrophobic portion of 3'-HMDAB, forming a water-soluble "inclusion complex" that shields the non-polar part of the drug from the aqueous environment.[28][29][30][31]
-
Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water.[32] The hydrophobic core of these micelles can solubilize 3'-HMDAB, increasing its apparent solubility in the bulk aqueous phase.[33][34][35][36]
These methods require more extensive formulation development and are typically reserved for pre-clinical or pharmaceutical development stages.
References
- Filo. (2025, November 14). How does co-solvency increase solubility.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
- Wikipedia. (n.d.). Cosolvent.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals.
- FlexiPrep. (n.d.).
- Microbe Notes. (2024, August 27).
- Blog. (2025, December 15).
- RSC Publishing. (2023, June 12). A recent overview of surfactant–drug interactions and their importance.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Journal of Chemical and Pharmaceutical Research. (2024).
- HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
- Wikipedia. (n.d.). Cyclodextrin.
- Al-kassas, R., & Al-Ghananeem, A. M. (2022).
- Reddit. (2023, October 5).
- PubMed. (2002, November 15). Why Do Co-Solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
- Journal of Drug Discovery and Therapeutics. (2016, February 28).
- de Oliveira, R. J., & de Oliveira, F. E. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC.
- Protocol Online. (2009, May 26). DMSO usage in cell culture.
- CD Bioparticles. (2025, April 8).
- ResearchGate. (2025, December 24). (PDF)
- PubMed. (2010, July 12). Study of pH-dependent solubility of organic bases.
- Pharma Excipients. (2023, March 10). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture.
- YouTube. (2018, April 19). Acidity of carboxylic acids.
- Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
- University of Colorado Boulder. (n.d.).
- Alfa Chemistry. (n.d.). Table of Physical Properties of Common Alcohols and Carboxylic Acids.
- Brainly. (2025, March 25). [FREE] TABLE 9 below shows pKa values of three carboxylic acids.
- Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO.
- Wikipedia. (n.d.). Sodium hydroxide.
- PubChem. (n.d.). 3-Hydroxybenzaldehyde.
- NJ.gov. (n.d.). Common Name: 4-DIMETHYLAMINO- AZOBENZENE HAZARD SUMMARY.
- TZ Group. (2023, January 24). The Reaction of Hydrochloric Acid and Sodium Hydroxide.
- Patsnap Synapse. (2024, July 17).
- PubChem. (n.d.). Sodium Hydroxide.
- MEL Science. (n.d.). The “reaction of sodium hydroxide and hydrochloric acid”.
- FooDB. (2011, September 21). Showing Compound (S)-3-Hydroxybutyric acid (FDB022048).
- PubChem. (n.d.). (R)-3-Hydroxybutanoic acid.
- PubChem. (n.d.). C.I. Solvent Yellow 2.
- ChemicalBook. (n.d.). 625-71-8(3-Hydroxybutyric acid) Product Description.
- Exposome-Explorer - IARC. (n.d.). 3-Hydroxypropanal (Compound).
- CymitQuimica. (n.d.). CAS 60-09-3: 4-Aminoazobenzene.
Sources
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. youtube.com [youtube.com]
- 9. brainly.com [brainly.com]
- 10. flexiprep.com [flexiprep.com]
- 11. microbenotes.com [microbenotes.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium hydroxide - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Sodium hydroxide? [synapse.patsnap.com]
- 17. The Reaction of Hydrochloric Acid and Sodium Hydroxide - Tzgroup [tzgroupusa.com]
- 18. The “reaction of sodium hydroxide and hydrochloric acid” | MEL Chemistry [melscience.com]
- 19. Cosolvent - Wikipedia [en.wikipedia.org]
- 20. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 21. One moment, please... [jddt.in]
- 22. How does co-solvency increase solubility | Filo [askfilo.com]
- 23. quora.com [quora.com]
- 24. Sodium Hydroxide | NaOH | CID 14798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. medchemexpress.cn [medchemexpress.cn]
- 26. researchgate.net [researchgate.net]
- 27. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 28. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. touroscholar.touro.edu [touroscholar.touro.edu]
- 30. alfachemic.com [alfachemic.com]
- 31. pharmaexcipients.com [pharmaexcipients.com]
- 32. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. asianpharmtech.com [asianpharmtech.com]
- 34. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 35. A recent overview of surfactant–drug interactions and their importance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02883F [pubs.rsc.org]
- 36. jocpr.com [jocpr.com]
refining HPLC protocols for better metabolite separation
Technical Support Center: Metabolite Separation Excellence
Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your standard C18 protocol is failing to retain polar metabolites, or your mass spec signal is being crushed by invisible matrix interferences.
In metabolomics, "standard" protocols are the enemy of discovery. We do not just separate peaks; we separate the signal from the noise. Below is a tiered troubleshooting and optimization guide designed to refine your HPLC/UHPLC workflows.
Tier 1: The Polarity Paradox (Resolution & Selectivity)
User Question: "My polar metabolites (amino acids, nucleosides) elute in the void volume or show poor retention on my C18 column. How do I fix this without derivatization?"
The Scientist’s Diagnosis: You are fighting thermodynamics. Standard Reversed-Phase (RP) relies on hydrophobic partition. Polar metabolites have high aqueous solubility and low logP, meaning they prefer the mobile phase over the C18 ligand. You need Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2]
The Mechanism: Think of HILIC as "Reverse-Reversed Phase."[3]
-
Stationary Phase: Polar (Silica, Amide, Zwitterionic).
-
Mobile Phase: High organic (Acetonitrile), low aqueous (Water/Buffer).
-
The "Water Layer": Water molecules adsorb to the polar surface, creating a stagnant aqueous sub-layer. Analytes partition into this layer based on hydrophilicity.
Decision Matrix: Column Selection
Figure 1: Logical flow for selecting the stationary phase based on analyte polarity (LogP).
Optimization Protocol: The "Buffer Tuning" Workflow Standard: 10 mM Ammonium Acetate or Formate.
-
Step 1: Prepare mobile phase A (Water + Buffer) and B (Acetonitrile).
-
Step 2: Set pH. For HILIC, pH affects both the analyte charge and the silica surface charge.
-
Acidic Metabolites: Adjust pH to 6.8 (promotes ionization for MS, but check column stability).
-
Basic Metabolites: Adjust pH to 3.5 (protonates bases, but suppresses silanol activity).
-
-
Step 3: Ionic Strength. If peak shape is broad, increase buffer concentration to 20mM to suppress secondary electrostatic interactions [1].
Tier 2: Peak Architecture (Tailing & Shape)
User Question: "My basic metabolites show severe tailing (As > 1.5). I've tried a new column, but the problem persists."
The Scientist’s Diagnosis: This is likely Secondary Silanol Interaction . Silica-based columns have residual silanol groups (Si-OH). At mid-pH (4–8), these deprotonate to Si-O⁻. Positively charged basic metabolites bind ionically to these sites, causing the "tail" as they drag through the column [2].
Troubleshooting Data: pH Impact on Tailing
| Condition | Silanol State | Basic Analyte State | Interaction | Result |
| Low pH (< 3) | Neutral (Si-OH) | Positive (BH⁺) | Weak | Sharp Peak |
| Mid pH (4–8) | Negative (Si-O⁻) | Positive (BH⁺) | Strong (Ionic) | Severe Tailing |
| High pH (> 10) | Negative (Si-O⁻) | Neutral (B) | Weak | Sharp Peak * |
*Only possible with Hybrid (BEH) or Polymer columns.
The "High-pH" Protocol (For Hybrid Columns Only):
-
Verify Column: Ensure your column is rated for pH > 10 (e.g., Ethylene-Bridged Hybrid).
-
Mobile Phase: Use 0.1% Ammonium Hydroxide (pH ~10.5).
-
Mechanism: At this pH, basic metabolites lose their proton (become neutral). Neutral molecules do not interact with the charged silanols.
-
Result: Often doubles the retention of bases while eliminating tailing [3].
Tier 3: The Invisible Barrier (Matrix Effects in LC-MS)
User Question: "I see a peak in my UV trace, but my Mass Spec signal is non-existent or fluctuates wildly between samples."
The Scientist’s Diagnosis: You are experiencing Ion Suppression .[4] Co-eluting matrix components (phospholipids, salts) are competing for charge in the ESI source.[5] The analyte is eluting, but it is not ionizing [4].
Experimental Workflow: Post-Column Infusion Do not guess where the suppression is; map it.
Figure 2: Setup for Post-Column Infusion to visualize matrix effects.
Step-by-Step Protocol:
-
Setup: Connect a syringe pump containing your target analyte (at 10x signal-to-noise conc.) to a "Tee" junction after the column but before the MS.
-
Inject: Inject a "Blank" extracted matrix sample (e.g., plasma extract) into the LC.
-
Monitor: The MS records a constant baseline of the infused analyte.
-
Analyze: Look for "dips" in the baseline. These are suppression zones.
-
Action: Adjust your gradient to move your analyte out of these suppression zones (usually the phospholipid region at the end of a gradient) [5].
Tier 4: System Hygiene (HILIC Specifics)
User Question: "My retention times in HILIC are drifting run-to-run. Is the column broken?"
The Scientist’s Diagnosis: The column is likely fine; your Equilibration is insufficient. HILIC relies on the formation of a hydration layer.[3][6][7] This layer takes much longer to stabilize than the monolayer in RP [6].
Equilibration Standards Table
| Mode | Mechanism | Required Equilibration (Column Volumes) | Time (2.1 x 100mm @ 0.4 mL/min) |
| Reversed Phase | Surface Adsorption | ~10 CV | ~5 mins |
| HILIC (Isocratic) | Hydration Layer Formation | ~40-60 CV | ~25-30 mins |
| HILIC (Gradient) | Re-establishing Layer | ~20 CV | ~10 mins |
The "Wash" Protocol: If you observe drift:
-
Don't just wait: Flowing at initial conditions isn't always enough.
-
The "Water Shock": Flush with 50:50 Water:Acetonitrile for 10 minutes to strip the old layer.
-
Re-build: Pump initial mobile phase (e.g., 90% ACN) for 20 Column Volumes.
-
Conditioning: Inject a high-concentration standard 3 times before running samples to "passivate" active sites.
References
-
Chromatography Online. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
NIH / PMC. Matrix effects break the LC behavior rule for analytes in LC-MS/MS. [Link]
-
Separation Science. Column Equilibration in HILIC. [Link]
Sources
Technical Support Center: Investigating the Impact of Diet Composition on 3'-HMDAB Carcinogenicity
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the influence of diet on the carcinogenicity of 3'-methyl-4-dimethylaminoazobenzene (3'-HMDAB). This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of diet-carcinogen interaction studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during in vivo studies of 3'-HMDAB carcinogenicity.
Q1: We are observing inconsistent tumor incidence in our rodent models despite standardized 3'-HMDAB dosage. What are the likely dietary factors at play?
A1: Inconsistent tumor incidence with a standardized carcinogen dose often points to variability in its metabolic activation or detoxification, processes heavily influenced by diet. Key factors to investigate include:
-
Protein Content: Diets with varying protein levels can alter the activity of hepatic cytochrome P450 enzymes responsible for the metabolic activation of 3'-HMDAB. Higher protein intake can increase the activity of these enzymes, potentially leading to a higher incidence of tumors.[1] Conversely, very low-protein diets may impair detoxification pathways.
-
Fat Composition: The type and amount of dietary fat can influence 3'-HMDAB carcinogenicity. High-fat diets, particularly those rich in saturated and omega-6 polyunsaturated fatty acids, have been associated with increased risk of liver cancer and may promote inflammation, creating a favorable environment for tumor development.[2][3][4][5]
-
Fiber Content: Dietary fiber intake significantly shapes the gut microbiota composition and function.[6][7][8][9] An altered gut microbiome can affect the extent of azo dye reduction by bacterial azoreductases, thereby modulating the systemic exposure to 3'-HMDAB and its metabolites.[10]
Q2: Our results show a significant shift in the gut microbiome of our test animals, but the correlation with tumor development is unclear. How can we decipher this relationship?
A2: A shift in the gut microbiome is an expected consequence of dietary interventions. To understand its role in 3'-HMDAB carcinogenicity, consider the following:
-
Functional Metagenomics: Beyond identifying the bacterial species present (16S rRNA sequencing), it is crucial to understand their functional capacity. Whole-genome shotgun sequencing can provide insights into the abundance of genes encoding for azoreductases and other enzymes involved in xenobiotic metabolism.[11][12]
-
Metabolomic Profiling: Analyze fecal and serum samples to identify and quantify microbial-derived metabolites, such as short-chain fatty acids (SCFAs) and secondary bile acids.[13] These metabolites can have systemic effects on inflammation and cell proliferation, which can influence carcinogenesis.
-
Gnotobiotic Models: To establish a causal link, consider using gnotobiotic (germ-free or colonized with specific bacteria) animal models. These models allow for the investigation of the direct impact of specific microbial communities on 3'-HMDAB metabolism and carcinogenicity.
Q3: We are having difficulty in consistently inducing cholangiocarcinomas versus hepatocellular carcinomas with 3'-HMDAB. Can diet influence the tumor type?
A3: Yes, diet can be a determining factor in the type of liver tumor that develops. One study found that feeding rats a normal ground meal diet with 0.064% 3'-Me-DAB resulted in the development of mucin-producing cholangiocarcinomas in all animals.[14][15] This suggests that the "normal" diet composition, when interacting with this specific carcinogen, promoted the development of bile duct tumors over liver cell tumors. It is crucial to precisely define and report the composition of your "control" and experimental diets.
Section 2: Troubleshooting Guides
This section provides detailed guidance on common experimental challenges.
Guide 2.1: Inconsistent Metabolic Activation of 3'-HMDAB
Problem: High variability in the levels of 3'-HMDAB-DNA adducts or other biomarkers of metabolic activation across animals in the same dietary group.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Dietary Inhomogeneity | Ensure uniform mixing of the carcinogen and all dietary components. Consider pelleting the diet to prevent animals from selectively consuming certain ingredients. |
| Fluctuations in Food Intake | Monitor and record daily food consumption for each animal. Fluctuations can lead to variable carcinogen dosage. If significant variations are observed, consider pair-feeding protocols. |
| Circadian Rhythm Effects | The activity of metabolic enzymes can vary throughout the day. Standardize the time of day for carcinogen administration and sample collection. |
| Gut Microbiota Variability | House animals in a controlled environment to minimize variations in their gut microbiome. Consider co-housing or fecal microbiota transplantation to normalize the gut microbial community before the study begins. |
Guide 2.2: Unexpected Animal Toxicity or Mortality
Problem: Higher than expected toxicity or mortality in animals receiving 3'-HMDAB, particularly in specific dietary groups.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Diet-Enhanced Toxicity | Certain diets can exacerbate the toxicity of 3'-HMDAB. For example, a low-protein diet might impair detoxification pathways, leading to increased systemic exposure to the carcinogen.[16] Conduct a dose-ranging study with each specific diet to determine the maximum tolerated dose (MTD) under those conditions. |
| Nutritional Deficiencies | Ensure all custom diets are nutritionally complete, unless a specific deficiency is the variable being studied. Consult with a veterinary nutritionist to review your diet formulations. |
| Contaminated Diet Components | Use high-quality, certified ingredients for diet preparation. Store diets properly to prevent spoilage or contamination. |
Section 3: Experimental Protocols
This section provides step-by-step methodologies for key experiments.
Protocol 3.1: Formulation and Preparation of Experimental Diets
-
Define Dietary Parameters: Clearly define the macronutrient (protein, fat, carbohydrates) and micronutrient composition for each experimental group. Ensure all diets are isocaloric unless caloric restriction is a study variable.
-
Ingredient Sourcing: Purchase ingredients from a reputable supplier that provides detailed nutritional analysis for each component.
-
Diet Mixing:
-
Thoroughly mix all powdered ingredients in a V-blender or a similar apparatus to ensure homogeneity.
-
If adding 3'-HMDAB to the diet, first dissolve it in a small amount of a suitable vehicle (e.g., corn oil) and then incorporate it into the fat component of the diet before mixing with the other ingredients.
-
-
Diet Storage: Store prepared diets in airtight containers at 4°C to prevent oxidation and degradation of nutrients. Prepare fresh diets regularly (e.g., weekly).
Protocol 3.2: Quantification of 3'-HMDAB and its Metabolites in Tissue
-
Sample Collection: At the time of sacrifice, excise the liver and other relevant tissues. Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C until analysis.
-
Metabolite Extraction:
-
Homogenize a known weight of tissue (typically 30-100mg) in a suitable extraction solvent.[17] A mixture of methanol and ethanol/phosphate buffer can be effective for a broad range of metabolites.[18]
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of 3'-HMDAB and its key metabolites.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Develop a calibration curve using standards of known concentrations.
-
Protocol 3.3: Analysis of Gut Microbiota Composition
-
Fecal Sample Collection: Collect fresh fecal pellets from each animal at baseline and at specified time points throughout the study. Immediately freeze samples at -80°C.
-
DNA Extraction: Use a commercially available kit optimized for DNA extraction from fecal samples.
-
16S rRNA Gene Sequencing:
-
Amplify the V3-V4 or other variable regions of the 16S rRNA gene using PCR.
-
Sequence the amplicons using a high-throughput sequencing platform.
-
-
Bioinformatic Analysis:
-
Use bioinformatics pipelines such as QIIME 2 or mothur to process the sequencing data.
-
Perform quality filtering, denoising, and taxonomic classification of the sequences.
-
Analyze alpha and beta diversity to assess changes in the microbial community structure.[11]
-
Section 4: Visualizations and Data Presentation
Table 1: Example Dietary Composition for a 3'-HMDAB Carcinogenicity Study
| Component | Control Diet (% of total calories) | High-Fat Diet (% of total calories) | Low-Protein Diet (% of total calories) |
| Protein | 20 | 20 | 10 |
| Carbohydrate | 60 | 20 | 70 |
| Fat | 20 | 60 | 20 |
| Fat Source | Soybean Oil | Lard + Soybean Oil | Soybean Oil |
| Fiber | Cellulose | Cellulose | Cellulose |
Note: All diets should be supplemented with a standard vitamin and mineral mix to meet the nutritional requirements of the animal model.
Diagram 1: Metabolic Activation and Detoxification of 3'-HMDAB
Caption: Metabolic pathways of 3'-HMDAB.
Diagram 2: Experimental Workflow for a Diet-Carcinogen Study
Caption: General experimental workflow.
References
-
Bioinformatic Methodologies in Assessing Gut Microbiota. (2024). MDPI. Retrieved from [Link]
-
Bennett, T. (2025). Impact of Dietary Fiber on Gut Microbiota Composition and Metabolic Health. J Clin Nutr Metab, 9(1). Retrieved from [Link]
-
An Integrative Approach to Assessing Diet–Cancer Relationships. (2020). PMC. Retrieved from [Link]
-
Functional Changes in the Gut Microbiome Contribute to Transforming Growth Factor β-Deficient Colon Cancer. (n.d.). ASM Journals. Retrieved from [Link]
-
The Impact of Dietary Fiber on Gut Microbiota in Host Health and Disease. (2018). PubMed. Retrieved from [Link]
-
Dietary Fiber Intake and Gut Microbiota in Human Health. (2022). PMC. Retrieved from [Link]
-
Dietary Fiber, Gut Microbiota, and Metabolic Regulation—Current Status in Human Randomized Trials. (2020). PMC. Retrieved from [Link]
-
Quantifying human high-energy phosphate metabolite concentrations at 3T with partial volume and sensitivity corrections. (n.d.). PMC. Retrieved from [Link]
-
Note for Guidance on Carcinogenic Potential. (n.d.). Retrieved from [Link]
-
Chapter 25. Experimental Design in Diet Studies. (n.d.). FAO.org. Retrieved from [Link]
-
HMDB: the Human Metabolome Database. (n.d.). PMC. Retrieved from [Link]
-
Diet-driven microbiome changes and physical activity in cancer patients. (2023). Frontiers. Retrieved from [Link]
-
Gut microbiome-mediated health effects of fiber and polyphenol-rich dietary interventions. (n.d.). Retrieved from [Link]
-
Diet-mediated gut microbial community modulation and signature metabolites as potential biomarkers for early diagnosis, prognosis, prevention and stage-specific treatment of colorectal cancer. (n.d.). PMC. Retrieved from [Link]
-
Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure. (n.d.). PubMed. Retrieved from [Link]
-
Toxicological significance of azo dye metabolism by human intestinal microbiota. (n.d.). PMC. Retrieved from [Link]
-
High-throughput extraction and quantification method for targeted metabolomics in murine tissues. (2017). PMC. Retrieved from [Link]
-
Guidance for Industry - S1B Testing for Carcinogenicity of Pharmaceuticals. (n.d.). Food and Drug Administration. Retrieved from [Link]
-
HMDB 4.0: the human metabolome database for 2018. (2017). PMC - NIH. Retrieved from [Link]
-
Gene–Diet Interactions in Colorectal Cancer: Survey Design, Instruments, Participants and Descriptive Data of a Case–Control Study in the Basque Country. (2020). MDPI. Retrieved from [Link]
-
Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure. (n.d.). PMC. Retrieved from [Link]
-
Low-carb, high-protein diet may increase liver cancer risk. (2024). MIMS Malaysia. Retrieved from [Link]
-
Impact of Chronic Exposure of Selected Azo Dyes on the Model Organism Caenorhabditis Elegans. (2021). Retrieved from [Link]
-
Dietary Fat Composition Affects Hepatic Angiogenesis and Lymphangiogenesis in Hepatitis C Virus Core Gene Transgenic Mice. (n.d.). PMC. Retrieved from [Link]
-
Investigation of the Relationship Between Brown HT Dye Exposure and Mammary Tumor Development in Female Rats: An Assessment of the Potential Risk of Breast Cancer. (2024). PMC. Retrieved from [Link]
-
Promotion Effect of Coexposure to a High-Fat Diet and Nano-Diethylnitrosamine on the Progression of Fatty Liver Malignant Transformation into Liver Cancer. (2023). MDPI. Retrieved from [Link]
-
Toxicological effects of food additives – Azo dyes. (n.d.). Epsilon Archive for Student Projects. Retrieved from [Link]
-
Association of dietary fat intake and hepatocellular carcinoma among US adults. (2021). Retrieved from [Link]
-
In vivo transgenic bioassays and assessment of the carcinogenic potential of pharmaceuticals. (n.d.). PMC. Retrieved from [Link]
-
Dietary fat, fat subtypes and hepatocellular carcinoma in a large European cohort. (n.d.). Spiral. Retrieved from [Link]
-
Dietary protein and experimental carcinogenesis. (n.d.). PubMed - NIH. Retrieved from [Link]
-
Nutrition and cancer prevention: Diet-gene interactions. (2025). ResearchGate. Retrieved from [Link]
-
ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals Step 5. (2022). European Medicines Agency (EMA). Retrieved from [Link]
-
Association of dietary fat intake and hepatocellular carcinoma among US adults. (2021). PMC. Retrieved from [Link]
-
Specifically designed diets demonstrate a “powerful ability” to prevent tumorigenesis, delay tumor growth and improve existing cancer treatments, CNIO researchers say in a review paper. (2023). Retrieved from [Link]
-
A critical appraisal of the sensitivity of in vivo genotoxicity assays in detecting human carcinogens. (2018). Oxford Academic. Retrieved from [Link]
-
Maternal Low-Protein Diet during Puberty and Adulthood Aggravates Lipid Metabolism of Their Offspring Fed a High-Fat Diet in Mice. (2022). MDPI. Retrieved from [Link]
-
4-Dimethylaminoazobenzene. (2021). 15th Report on Carcinogens - NCBI Bookshelf. Retrieved from [Link]
-
Samples. (n.d.). Human Metabolome Technologies. Retrieved from [Link]
-
Effects of Dietary Protein Intake on Cutaneous and Systemic Inflammation in Mice with Acute Experimental Psoriasis. (2021). MDPI. Retrieved from [Link]
Sources
- 1. Dietary protein and experimental carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary Fat Composition Affects Hepatic Angiogenesis and Lymphangiogenesis in Hepatitis C Virus Core Gene Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Association of dietary fat intake and hepatocellular carcinoma among US adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitechnol.com [scitechnol.com]
- 7. The Impact of Dietary Fiber on Gut Microbiota in Host Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary Fiber Intake and Gut Microbiota in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary Fiber, Gut Microbiota, and Metabolic Regulation—Current Status in Human Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioinformatic Methodologies in Assessing Gut Microbiota [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. frontiersin.org [frontiersin.org]
- 14. Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. HMTSamples | HMT [en.humanmetabolome.com]
- 18. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of In Vitro vs. In Vivo Data for 3'-HMDAB: A Technical Troubleshooting Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-hydroxymethyl-N,N-dimethyl-4-aminobiphenyl (3'-HMDAB). This guide is designed to address the common and often perplexing issue of inconsistent experimental results between in vitro and in vivo studies involving this potent hepatocarcinogen. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental design and data interpretation.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Here, we address the foundational questions that often arise when initial in vitro findings for 3'-HMDAB do not translate to in vivo models.
Q1: We observed significant cytotoxicity and DNA adduct formation with 3'-HMDAB in our in vitro assay using liver S9 fractions, but the in vivo carcinogenic effects in our rodent model are less pronounced than expected. Why the discrepancy?
This is a classic challenge in the study of aromatic amines. The primary reason often lies in the differences in metabolic activation and detoxification pathways between simplified in vitro systems and a whole organism.[1][2] While your in vitro system likely demonstrates the bioactivation of 3'-HMDAB to a reactive electrophile, it may lack the full complement of detoxification mechanisms present in vivo.[3]
Q2: What are the key metabolic pathways I should be aware of for 3'-HMDAB?
For aromatic amines like 3'-HMDAB, two competing pathways are critical:
-
Bioactivation (Toxicity Pathway): This is primarily initiated by Cytochrome P450 (CYP) enzymes, which catalyze the N-hydroxylation of the amino group to form a reactive N-hydroxy metabolite.[4][5] This intermediate can be further activated, for example by sulfotransferases (SULTs), to form a highly reactive species that readily forms DNA adducts, initiating carcinogenesis.[6]
-
Detoxification Pathway: The primary route for detoxification is N-acetylation, catalyzed by N-acetyltransferases (NATs).[3] This reaction converts the aromatic amine into a less toxic acetylated metabolite that can be more easily excreted.
The balance between these two pathways is a crucial determinant of the ultimate carcinogenic potential of 3'-HMDAB in any given system.
Q3: How do in vitro systems like liver microsomes or S9 fractions differ from in vivo metabolism in hepatocytes?
Liver microsomes and S9 fractions are enriched in Phase I enzymes like CYPs but often have limited Phase II enzyme activity, such as N-acetylation.[3][7] Hepatocytes, being intact cells, provide a more complete metabolic picture, with both Phase I and Phase II enzymes, as well as necessary cofactors.[8][9] This difference can lead to an overestimation of the bioactivation pathway in simpler in vitro models.[3]
Troubleshooting Guide: Pinpointing the Source of Inconsistency
This section provides a structured approach to investigate and resolve discrepancies between your in vitro and in vivo results for 3'-HMDAB.
Issue 1: Overestimation of Genotoxicity in Vitro
Symptoms:
-
High levels of DNA adducts detected in vitro (e.g., using ³²P-postlabeling).
-
Potent mutagenicity in Ames test (with S9 activation).
-
Weaker than expected tumorigenicity in long-term animal studies.
Possible Causes & Troubleshooting Steps:
-
Inadequate Detoxification in Vitro: Your in vitro system may lack sufficient N-acetyltransferase (NAT) activity.
-
Species Differences in Metabolism: The species from which your in vitro system is derived may have different metabolic profiles than your in vivo model.
-
Recommendation: Whenever possible, use species-matched in vitro and in vivo models. For example, if your in vivo study is in Sprague-Dawley rats, use hepatocytes isolated from the same strain.
-
Issue 2: Underestimation of Carcinogenicity in Vitro
Symptoms:
-
Low or no detectable DNA adducts or mutagenicity in vitro.
-
Unexpected tumor formation in vivo.
Possible Causes & Troubleshooting Steps:
-
Insufficient Bioactivation in Vitro: The specific CYP isoforms responsible for 3'-HMDAB N-hydroxylation may be absent or have low activity in your chosen cell line or subcellular fraction.
-
Recommendation: Use a panel of human recombinant CYP enzymes to identify the key isoforms involved in 3'-HMDAB activation. This can inform the selection of a more appropriate in vitro system.
-
-
Role of Extrahepatic Metabolism: Metabolism in tissues other than the liver (e.g., the intestine) could contribute to the overall carcinogenic effect in vivo.[10]
-
Recommendation: Consider using in vitro models from other relevant tissues if there is evidence of extrahepatic tumor formation.
-
Experimental Protocols
Here are detailed protocols for key experiments to investigate 3'-HMDAB metabolism and genotoxicity.
Protocol 1: Comparative Metabolism of 3'-HMDAB in Liver Microsomes and Hepatocytes
Objective: To compare the metabolic profile of 3'-HMDAB in a simple in vitro system (microsomes) versus a more complete system (hepatocytes).
Materials:
-
3'-HMDAB
-
Rat or human liver microsomes
-
Cryopreserved or fresh rat or human hepatocytes
-
NADPH regenerating system
-
William's E medium
-
LC-MS/MS system
Procedure:
-
Microsomal Incubation:
-
Prepare a reaction mixture containing liver microsomes, NADPH regenerating system, and buffer.
-
Add 3'-HMDAB to initiate the reaction.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant for LC-MS/MS analysis.
-
-
Hepatocyte Incubation:
-
Plate hepatocytes in collagen-coated plates and allow them to attach.
-
Replace the medium with fresh medium containing 3'-HMDAB.
-
Incubate at 37°C for a specified time course.
-
Collect both the medium and cell lysate at each time point.
-
Process the samples for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a method to separate and detect 3'-HMDAB and its potential metabolites (e.g., N-hydroxy-3'-HMDAB, N-acetyl-3'-HMDAB).
-
Quantify the formation of metabolites over time in both systems.
-
Protocol 2: ³²P-Postlabeling Assay for DNA Adducts
Objective: To quantify the level of 3'-HMDAB-DNA adducts in vitro and in vivo.
Materials:
-
DNA isolated from in vitro (cell lines, hepatocytes) or in vivo (liver tissue) experiments
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
[γ-³²P]ATP
-
T4 polynucleotide kinase
-
Thin-layer chromatography (TLC) plates
Procedure:
-
DNA Digestion:
-
Digest the DNA samples to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment:
-
Treat the digested DNA with nuclease P1 to remove normal nucleotides, thereby enriching the adducted nucleotides.
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
TLC Separation:
-
Separate the ³²P-labeled adducts by multi-directional TLC.
-
-
Quantification:
-
Visualize the adducts by autoradiography and quantify the radioactivity using a phosphorimager.
-
Calculate the relative adduct levels (RAL) as adducts per 10⁸ normal nucleotides.
-
Data Presentation
Table 1: Hypothetical Comparative Metabolic Profile of 3'-HMDAB
| Metabolite | Liver Microsomes (pmol/mg protein/min) | Hepatocytes (pmol/10⁶ cells/min) |
| N-hydroxy-3'-HMDAB (Activation) | 150 ± 25 | 80 ± 15 |
| N-acetyl-3'-HMDAB (Detoxification) | 10 ± 5 | 200 ± 30 |
This table illustrates a hypothetical scenario where microsomes show higher levels of the activated metabolite, while hepatocytes demonstrate a more robust detoxification capacity.
Visualizing the Pathways
Understanding the metabolic fate of 3'-HMDAB is crucial. The following diagrams illustrate the key pathways and the logic for troubleshooting.
Caption: Troubleshooting flowchart for 3'-HMDAB result discrepancies.
References
-
Dose dependence of N-hydroxy-3,2'-dimethyl-4-aminobiphenyl-induced rat prostate carcinogenesis. PubMed. [Link]
-
Formation of DNA adducts in vivo in rat liver and intestinal epithelium after administration of the carcinogen 3,2'-dimethyl-4-aminobiphenyl and its hydroxamic acid. PubMed. [Link]
-
Carcinogenic toxicants and emerging pollutants. A comprehensive case-study on toxicant interactions in vivo and in vitro. RUN - UNL Repository. [Link]
-
The in vitro/in vivo comparative metabolism of 4-aminobiphenyl using isolated hepatocytes. PubMed. [Link]
-
Comparison between in vitro and in vivo tests for carcinogenicity. An overview. PubMed. [Link]
-
Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver. PubMed. [Link]
-
Differences between in vitro and in vivo genotoxicity due to metabolism: The role of kinetics. ResearchGate. [Link]
-
Comparison of the in vitro and in vivo hepatic metabolism of the carcinogen 1-nitropyrene. Carcinogenesis. [Link]
-
DNA adduct formation and oxidative stress from the carcinogenic urban air pollutant 3-nitrobenzanthrone and its isomer 2-nitrobenzanthrone, in vitro and in vivo. PubMed. [Link]
-
DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene. PMC. [Link]
-
The metabolism of 3-aminobiphenyl and 3-acetamidobiphenyl in vitro. PubMed. [Link]
-
Applicability of a Host-mediated In Vivo/In Vitro Model in Screening for the Carcinogenic Potential of Chemicals. Anticancer Research. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
4-Aminobiphenyl – Knowledge and References. Taylor & Francis. [Link]
-
The Role of Sulfotransferases in Liver Diseases. PMC. [Link]
-
4-Aminobiphenyl. 15th Report on Carcinogens. NCBI Bookshelf. [Link]
-
The N-Hydroxy Metabolites of N-Methyl-4-aminoazobenzene and Related Dyes as Proximate Carcinogens in the Rat and Mouse. SciSpace. [Link]
-
General Remarks - Some Aromatic Amines and related Compounds. NCBI Bookshelf. [Link]
-
Search for Compounds That Inhibit the Genotoxic and Carcinogenic Effects of Heterocyclic Aromatic Amines. Taylor & Francis Online. [Link]
-
N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential. PubMed. [Link]
-
In silico predictions of genotoxicity for aromatic amines. IMR Press. [Link]
-
Sulfation of aromatic hydroxamic acids and hydroxylamines by multiple forms of human liver sulfotransferases. PubMed. [Link]
-
Metabolites – A Serious Challenge for LC/MS Separations and Usual Detection Techniques. [Link]
-
In vivo metabolism of 3,2'-dimethyl-4-aminobiphenyl (DMAB) bearing on its organotropism in the Syrian golden hamster and the F344 rat. PMC. [Link]
-
GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. NCBI. [Link]
-
HMDB 3.0—The Human Metabolome Database in 2013. PMC. [Link]
-
Choosing Between Human Liver Microsomes and Hepatocytes. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. MDPI. [Link]
-
Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. ResearchGate. [Link]
-
DNA adducts – Knowledge and References. Taylor & Francis. [Link]
-
Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. PubMed. [Link]
-
Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction. PMC. [Link]
-
Leveraging the HMBC to Facilitate Metabolite Identification. UNL Digital Commons. [Link]
-
Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. [Link]
-
NIH Public Access. eScholarship. [Link]
-
Roles of Histone Acetylation and Deacetylation in Root Development. MDPI. [Link]
-
In vitro N-acetylation activity of the hNatB complex HEK-293 cells... ResearchGate. [Link]
Sources
- 1. Comparison between in vitro and in vivo tests for carcinogenicity. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 8. The in vitro/in vivo comparative metabolism of 4-aminobiphenyl using isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formation of DNA adducts in vivo in rat liver and intestinal epithelium after administration of the carcinogen 3,2'-dimethyl-4-aminobiphenyl and its hydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Technician Variability in 3'-HMDAB Experiments
Welcome to the technical support center dedicated to enhancing the reproducibility of your 3,3'-Diaminobenzidine (DAB) immunohistochemistry (IHC) experiments. Technician variability is a significant challenge in manual and semi-automated staining protocols, leading to inconsistent results that can compromise research and diagnostic outcomes. This guide provides in-depth, field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals to achieve consistent and reliable staining results across different users and experiments.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding variability in 3'-HMDAB experiments.
Q1: What is the primary cause of technician-to-technician variability in DAB staining?
A1: The primary cause of technician-to-technician variability in manual DAB staining is the subtle, often unconscious, deviations from the established protocol.[1] These can include differences in reagent preparation, incubation times and temperatures, washing techniques, and even pipetting.[2][3] Each step, from slide preparation to final mounting, introduces potential for minor variations that can cumulatively lead to significant differences in staining intensity and background.
Q2: How critical is the pH of the DAB substrate solution?
A2: The pH of the DAB substrate solution is a critical parameter. The optimal pH for the horseradish peroxidase (HRP) enzyme is near-neutral, typically around 7.2. A pH below 7.0 can lead to reduced staining intensity, while a pH above 7.6 can cause increased background staining.[4][5] Therefore, precise buffer preparation is essential for reproducible results.
Q3: Can the way I mix my reagents really impact the final stain?
A3: Absolutely. Inconsistent reagent preparation is a major source of variability. For the DAB working solution, ensuring the complete dissolution of the DAB chromogen and the correct final concentration of hydrogen peroxide is crucial.[5] For all reagents, including antibodies and buffers, it is important to follow a standardized preparation protocol and ensure thorough mixing before use.[6]
Q4: Is there a significant difference between manual and automated IHC staining in terms of variability?
A4: Yes, automated IHC systems are designed to minimize technician variability by standardizing every step of the staining process, from reagent dispensing to washing and incubation times.[7][8] This leads to higher consistency and reproducibility compared to manual methods, especially in high-throughput settings.[9][10] However, with proper training and strict adherence to a well-defined protocol, manual staining can also yield consistent results.
Q5: How can I quantitatively assess DAB staining to reduce subjective interpretation?
A5: While DAB staining is primarily semi-quantitative, digital image analysis offers a more objective way to assess staining intensity and the percentage of positive cells.[11][12] Software platforms can separate the DAB (brown) and hematoxylin (blue) stains and provide quantitative data, which helps to reduce the inter-observer variability associated with manual scoring.[13][14]
Troubleshooting Guide: A Workflow-Based Approach
This section provides a detailed breakdown of the 3'-HMDAB workflow, highlighting potential sources of technician variability at each stage and offering solutions and preventative measures.
Stage 1: Reagent Preparation and Handling
Consistent reagent preparation is the foundation of a reproducible experiment.
Issue: Inconsistent DAB Substrate Activity
-
Cause A: Incorrect pH. As mentioned, incorrect pH of the buffer used to prepare the DAB solution can significantly impact HRP enzyme activity.[5]
-
Solution: Always verify the pH of your buffer using a calibrated pH meter before preparing the DAB working solution. Adhere strictly to the recommended pH of 7.2.[4]
-
-
Cause B: Improper Mixing. Failure to completely dissolve the DAB chromogen or adequately mix the hydrogen peroxide can lead to uneven staining.
-
Cause C: Reagent Degradation. Improper storage of DAB or hydrogen peroxide can lead to a loss of activity.
| Parameter | Recommendation | Rationale | Source(s) |
| DAB Buffer pH | 7.2 | Optimal for HRP enzyme activity. | [4][5] |
| DAB Stock Solution Storage | -20°C, protected from light | Prevents degradation of the chromogen. | [5][17] |
| Hydrogen Peroxide Storage | 2-8°C, protected from light | Maintains stability and prevents breakdown. | [16] |
| Working Solution Preparation | Prepare fresh immediately before use | Ensures maximum activity and prevents auto-oxidation. | [16][19] |
Stage 2: Tissue Processing and Antigen Retrieval
Standardization at this stage ensures that the target antigen is equally accessible for antibody binding across all slides.
Issue: Variable Staining Intensity Across a Batch of Slides
-
Cause A: Inconsistent Deparaffinization. Incomplete removal of paraffin wax can mask antigens and lead to patchy or weak staining.
-
Solution: Use fresh xylene for deparaffinization and adhere to a consistent schedule of xylene and alcohol washes.[20]
-
-
Cause B: Variable Antigen Retrieval. Differences in the temperature, time, or pH of the antigen retrieval buffer can significantly impact epitope unmasking.
-
Solution: Use a water bath or steamer with a calibrated thermometer to ensure a consistent temperature. Use a timer for the heating and cooling steps. Prepare the antigen retrieval buffer in a large batch to ensure consistent pH.[1]
-
-
Cause C: Tissue Drying. Allowing the tissue section to dry out at any point during the staining process can cause irreversible damage and lead to high background and non-specific staining.[21]
Stage 3: Staining Procedure
This is the most hands-on part of the protocol and where technician variability can have the greatest impact.
Issue: Slide-to-Slide Inconsistency in Staining
-
Cause A: Inconsistent Incubation Times and Temperatures. Even small variations in incubation times for the primary antibody, secondary antibody, and DAB substrate can affect staining intensity. Temperature fluctuations can also alter the rate of enzymatic reactions and antibody binding.[24]
-
Solution: Use a calibrated timer for all incubation steps. Conduct incubations in a temperature-controlled environment. For consistency, a room-temperature incubation may be preferable to a 4°C overnight incubation if the ambient temperature is stable.
-
-
Cause B: Variable Washing Technique. The thoroughness of washing between antibody steps is critical for removing unbound antibodies and reducing background. Inconsistent washing can lead to variable background staining.[2]
-
Solution: Standardize the washing procedure, including the volume of wash buffer, the number of washes, the duration of each wash, and the method of agitation.[25]
-
-
Cause C: Inconsistent Pipetting. The volume of reagent applied to each slide can vary between technicians, affecting the final staining.[24] Pipetting technique can also introduce bubbles, which can prevent the reagent from evenly covering the tissue.[26]
| Step | Critical Parameter | Standardization Strategy | Rationale | Source(s) |
| Antibody Incubation | Time and Temperature | Use a calibrated timer and a temperature-controlled environment. | Ensures consistent antibody binding and enzyme kinetics. | [24] |
| Washing | Duration, Volume, Agitation | Follow a defined protocol for all washing steps. | Removes unbound reagents and reduces background. | [2][25] |
| Reagent Application | Volume and Coverage | Use a consistent volume to cover the entire tissue section. | Ensures uniform exposure to reagents. | [15][28] |
| DAB Incubation | Time | Monitor the color development and stop the reaction at a consistent endpoint. | Prevents over-staining and ensures comparability between slides. | [22] |
Visualizing the Process: Diagrams for Clarity
To further aid in understanding and standardizing the 3'-HMDAB experiment, the following diagrams illustrate key aspects of the workflow and troubleshooting process.
Caption: The enzymatic reaction of 3,3'-Diaminobenzidine (DAB).
Caption: Standardized workflow for 3'-HMDAB immunohistochemistry.
Caption: Decision tree for troubleshooting common 3'-HMDAB staining issues.
The Path to Consistency: Training and Standardization
Minimizing technician variability is an ongoing process that relies on a combination of robust protocols, proper training, and a commitment to consistency.
-
Standard Operating Procedures (SOPs): A detailed, step-by-step SOP is the most critical tool for reducing variability.[29] The SOP should be readily accessible and followed by all technicians for every experiment.
-
Training and Certification: Proper training on the theoretical and practical aspects of IHC is essential.[30] Professional qualifications, such as the Qualification in Immunohistochemistry (QIHC) offered by the American Society for Clinical Pathology (ASCP), can help ensure a high level of competency.[31][32]
-
Control Slides: The consistent use of positive and negative control slides in every staining run is crucial for validating the results and identifying any deviations in the staining process.[25][33][34]
-
Automation: Where feasible, transitioning to an automated staining platform can significantly reduce manual errors and improve reproducibility.[7][8][9]
By implementing these strategies, laboratories can significantly reduce technician-to-technician variability in 3'-HMDAB experiments, leading to more reliable and reproducible data for research and diagnostic applications.
References
-
DAB-Peroxidase Substrate Solution (Brown) - Protocols Online. (2015, June 11). Protocols Online. [Link]
-
Certification - National Society for Histotechnology. (n.d.). National Society for Histotechnology. [Link]
-
Automated vs. Manual IHC Stainers: Time, Cost & Error Rates in High-Throughput Labs. (2025, February 25). Celnovte. [Link]
-
Qualification in Immunohistochemistry (QIHC). (2026, January 9). DoD COOL. [Link]
-
QIHC - Qualification in Immunohistochemistry. (n.d.). American Society for Clinical Pathology. [Link]
-
Histology Core Facility SOP 1 IHC Staining Method: Manual. (2019, January 2). USask Health Sciences. [Link]
-
INSTRUCTIONS FOR MANUAL IHC. (n.d.). [Link]
-
Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips. (n.d.). PMC - NIH. [Link]
-
Best IHC Staining Practices. (n.d.). Cell Marque™ Tissue Diagnostics. [Link]
-
Step-by-step guidance and top tips on implementing and validating automated staining systems. (2013, September 27). Leica Biosystems. [Link]
-
30+ Immunohistochemistry Online Courses for 2026 | Explore Free Courses & Certifications. (n.d.). Class Central. [Link]
-
Comparison of Semi-Quantitative Scoring and Artificial Intelligence Aided Digital Image Analysis of Chromogenic Immunohistochemistry. (2021, December 23). MDPI. [Link]
-
A Robust Method for the Unsupervised Scoring of Immunohistochemical Staining. (2024, February 15). MDPI. [Link]
-
Impact of pipetting. (n.d.). Pipette.com. [Link]
-
Observer Variability in the Interpretation of HER2/neu Immunohistochemical Expression With Unaided and Computer-Aided Digital Microscopy. (n.d.). PMC - NIH. [Link]
-
A Comparison between Manual and Automated Evaluations of Tissue Microarray Patterns of Protein Expression. (n.d.). PMC - NIH. [Link]
-
CAP Pro Course - Histology - Immunohistochemistry Part 1 (2025 & 2026). (n.d.). MediaLab. [Link]
-
STANDARD OPERATING PROCEDURE (SOP) FOR IMMUNOHISTOCHEMICAL TESTING OF TISSUE SECTIONS. (2024, July 29). [Link]
-
Protocol for DAB Peroxidase Substrate Solution (Brown). (2024, January 20). IHC WORLD. [Link]
-
Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices. (n.d.). Leica Biosystems. [Link]
-
Observer variation in immunohistochemical... : Histopathology. (n.d.). Ovid. [Link]
-
Impact of automated methods for quantitative evaluation of immunostaining: Towards digital pathology. (2022, October 10). Frontiers. [Link]
-
Slide Stainers vs. Manual Staining: Which is Best for Your Research Lab? (2025, April 10). Celnovte. [Link]
-
Storage instructions for chemical reagents. (2025, April 7). [Link]
-
Effects of prolonged water washing of tissue samples fixed in formalin on histological staining. (n.d.). PMC - NIH. [Link]
-
Good Laboratory Practice: Sample and Reagent Storage and Stability. (n.d.). SCION Instruments. [Link]
-
Variation in pipetting may lead to the decreased detection of antibodies in manual gel testing. (n.d.). PubMed. [Link]
-
Control Slides. (n.d.). Mopec. [Link]
-
Instructions for Use of DAB Substrate Kit. (n.d.). [Link]
-
Control Slides for IHC - ALK, PDL1, PD1 and Other Targets. (n.d.). OriGene Technologies Inc. [Link]
-
Impact of pipetting techniques on precision and accuracy. (n.d.). AH diagnostics. [Link]
-
Standardizing Immunohistochemistry: A New Reference Control for Detecting Staining Problems. (n.d.). PMC - NIH. [Link]
-
Immunohistochemical Staining Methods - Education Guide, Sixth Edition. (n.d.). Agilent. [Link]
-
Effects of prolonged water washing of tissue samples fixed in formalin on histological staining. (n.d.). Semantic Scholar. [Link]
-
Pipetting-driven microfluidic immunohistochemistry to facilitate enhanced immunoreaction and effective use of antibodies. (2017, February 14). PubMed. [Link]
-
Impact of Pipetting Errors on Reproducibility of Cell-Based Assays. (n.d.). Sartorius. [Link]
-
The Invisible Player: Humidity in Live Cell Imaging. (2023, October 24). ibidi. [Link]
Sources
- 1. cellmarque.com [cellmarque.com]
- 2. Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices [leicabiosystems.com]
- 3. ahdiagnostics.dk [ahdiagnostics.dk]
- 4. DAB-Peroxidase Substrate Solution (Brown) | Protocols Online [protocolsonline.com]
- 5. Protocol for DAB Peroxidase Substrate Solution (Brown) - IHC WORLD [ihcworld.com]
- 6. scioninstruments.com [scioninstruments.com]
- 7. Automated vs. Manual IHC Stainers: Time, Cost & Error Rates in High-Throughput Labs [celnovte.com]
- 8. Slide Stainers vs. Manual Staining: Which is Best for Your Research Lab? [celnovte.com]
- 9. leicabiosystems.com [leicabiosystems.com]
- 10. Manual Staining Vs Automatic Staining - Solmedia [solmedialtd.com]
- 11. Comparison of Semi-Quantitative Scoring and Artificial Intelligence Aided Digital Image Analysis of Chromogenic Immunohistochemistry [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Observer Variability in the Interpretation of HER2/neu Immunohistochemical Expression With Unaided and Computer-Aided Digital Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comparison between Manual and Automated Evaluations of Tissue Microarray Patterns of Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. healthsciences.usask.ca [healthsciences.usask.ca]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. biopioneer.com.tw [biopioneer.com.tw]
- 20. biossusa.com [biossusa.com]
- 21. abcam.com [abcam.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. agilent.com [agilent.com]
- 24. Variation in pipetting may lead to the decreased detection of antibodies in manual gel testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 26. sartorius.com [sartorius.com]
- 27. pipette.com [pipette.com]
- 28. Pipetting-driven microfluidic immunohistochemistry to facilitate enhanced immunoreaction and effective use of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Research SOP: STANDARD OPERATING PROCEDURE (SOP) FOR IMMUNOHISTOCHEMICAL TESTING OF TISSUE SECTIONS [researchsop.com]
- 30. classcentral.com [classcentral.com]
- 31. Certification - National Society for Histotechnology [nsh.org]
- 32. QIHC - Qualification in Immunohistochemistry [ascp.org]
- 33. mopec.com [mopec.com]
- 34. origene.com [origene.com]
Technical Support Center: Synthesis of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-HM-DAB) . While this compound is historically significant in chemical carcinogenesis research (notably by Miller & Miller), its synthesis presents unique challenges compared to standard azo dyes.
The presence of the hydroxymethyl group (-CH₂OH) on the diazo component introduces sensitivity to acid-catalyzed polymerization and oxidation, while the dimethylamino group on the coupling component dictates strict pH control to prevent regioselectivity errors.
This guide moves beyond basic recipes to explain why failures occur and how to correct them using self-validating protocols.
Module 1: The Diazotization Interface
Critical Step: Conversion of 3-aminobenzyl alcohol to its diazonium salt.
The Core Problem: Decomposition & Polymerization
Unlike simple anilines, 3-aminobenzyl alcohol carries a benzylic alcohol moiety. In the presence of strong mineral acids (HCl/H₂SO₄) required for diazotization, two competing side reactions occur:
-
Polymerization: Acid-catalyzed self-condensation of the benzyl alcohol.
-
Hydrolysis: Conversion of the diazonium salt to a phenol (3-hydroxybenzyl alcohol) if the temperature rises.
Troubleshooting Guide
| Symptom | Probable Cause | Mechanistic Insight | Corrective Action |
| Tarry/Resinous Precipitate | Benzyl alcohol polymerization | Benzylic carbocations form in high acid/temp, attacking other rings. | Protocol Adjustment: Maintain T < 2°C. Do not prolong the diazotization step. Use the minimum required acid (2.5 eq). |
| Evolution of Gas (N₂) | Thermal Decomposition | The diazonium ion ( | The "Ice-Salt" Rule: Use an internal thermometer. Never trust an external ice bath alone. Add NaNO₂ under the surface of the liquid to prevent local heating. |
| Low Yield | Incomplete Diazotization | Starch-Iodide paper was not used to confirm excess nitrous acid. | Validation: Spot test reaction mixture on Starch-Iodide paper. Immediate blue/black color = excess HNO₂ (Good). No color = Add more NaNO₂. |
Module 2: The Coupling Interface
Critical Step: Reaction of 3-hydroxymethylbenzenediazonium chloride with N,N-dimethylaniline.
The Core Problem: pH-Dependent Regioselectivity
The coupling requires a delicate pH balance.[1]
-
pH < 3: N,N-dimethylaniline is protonated (
). The ring becomes electron-poor and will not couple . -
pH > 7: The diazonium salt can form diazotates (
), which are unreactive. -
Regioselectivity: We desire para-coupling. Ortho-coupling is a common impurity driven by sterics and electronics.
Visualization: Reaction Pathways & Side Reactions
Caption: Pathway analysis showing the target synthesis (Green) versus critical failure modes (Red) dependent on temperature and pH control.
FAQ: Coupling Optimization
Q: The reaction mixture turned red, but no precipitate formed. Why? A: You likely have "Acid Lock." At low pH, the azo dye is protonated (forming a red azonium ion) and is water-soluble.
-
Fix: Slowly add saturated Sodium Acetate (NaOAc) solution. As the pH rises to 4–5, the free base azo compound (yellow/orange) will become insoluble and precipitate.
Q: I see a secondary spot on my TLC (Rf ~0.8 vs Product 0.6). What is it? A: This is likely the Ortho-isomer .
-
Mechanism: While the dimethylamino group directs para, the ortho position is statistically favored (2 positions vs 1).[2]
-
Removal: Recrystallization from Ethanol/Water (95:5) is usually sufficient to remove the more soluble ortho isomer.
Module 3: Functional Group Integrity
Critical Step: Protecting the Hydroxymethyl (-CH₂OH) group.
The Core Problem: Oxidation & Etherification
The -CH₂OH group is not inert. It mimics benzyl alcohol chemistry.
-
Oxidation: If the reaction flask is left open to air in sunlight, or if nitrite is in large excess, the alcohol can oxidize to 3'-Formyl-DAB (an aldehyde).
-
Etherification: If recrystallized from acidic methanol, you may form the methyl ether (-CH₂OMe).
Protocol for Stability
-
Quench Nitrite: After diazotization, add a small amount of Urea or Sulfamic Acid to destroy excess HNO₂ before adding the coupling component. This prevents oxidative side reactions.
-
Solvent Choice: Avoid acidic alcohols for purification. Use neutral Ethanol or Benzene (if safety permits) for recrystallization.
Module 4: Experimental Workflow (Self-Validating)
This protocol incorporates "Checkpoints" to ensure integrity.
-
Diazotization (The Cold Phase):
-
Dissolve 3-aminobenzyl alcohol in 2.5 eq HCl. Cool to 0°C.
-
Add NaNO₂ (1.05 eq) dropwise.
-
Checkpoint 1: Temperature must never exceed 5°C.
-
Checkpoint 2: Starch-iodide paper must turn blue instantly.
-
-
Coupling (The Buffered Phase):
-
Dissolve N,N-dimethylaniline (1.0 eq) in dilute acetic acid. Cool to 5°C.
-
Add the Diazo solution to the Aniline solution slowly.[3]
-
Checkpoint 3: Monitor pH. It will drop. Buffer with Sodium Acetate to maintain pH 4–5.
-
Stir for 2 hours.
-
-
Isolation:
-
Filter the precipitate.[3] Wash with cold water (removes salts) then dilute NaHCO₃ (removes acid traces).
-
Checkpoint 4: The filtrate should be clear/pale. Dark filtrate implies decomposition.
-
References
-
Miller, J. A., & Miller, E. C. (1953). The Carcinogenic Aminoazo Dyes. Advances in Cancer Research, 1, 339-396.
- Foundational text establishing the synthesis and metabolic pathways of methyl
-
Mori, Y., Niwa, T., & Toyoshi, K. (1981).[4] Syntheses of deuterated 3'-hydroxymethyl-4-(dimethylamino)-azobenzene and related compounds. Radioisotopes, 30(2), 86-91.[4]
- Provides specific synthetic routes for the hydroxymethyl derivative, confirming the nitro-reduction-diazo p
- Zollinger, H. (1991). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. VCH Publishers.
- Pentimalli, L. (1981). Azo Dyes and Pigments. In: Chemistry of Synthetic Dyes.
Sources
Technical Support Center: Azo Dye Synthesis & Optimization
Status: Operational Topic: Diazotization-Coupling Optimization Ticket ID: AZO-OPT-2024 Assigned Specialist: Senior Application Scientist
Welcome to the Azo Chemistry Support Hub
You have reached the Tier-3 Technical Support guide for azo dye synthesis. This documentation is designed for researchers experiencing yield loss, purity issues (tar formation), or stability problems during the diazotization and coupling sequences.
Unlike standard textbook procedures, this guide focuses on the process engineering variables that determine success or failure in the lab.
Module 1: The Diazotization Phase (The "Engine")
User Question: I am following the standard protocol (NaNO₂/HCl), but my diazonium salt decomposes before I can couple it. Why is this happening?
Expert Diagnosis: The stability of the diazonium salt is a race against entropy. The reaction is exothermic, and the product is thermodynamically unstable.
Critical Control Points:
-
The "5°C Rule" is Non-Negotiable:
-
The Physics: Above 5°C, the diazonium group (
) is an excellent leaving group. It will depart as nitrogen gas ( ), leaving behind a highly reactive phenyl cation that immediately reacts with water to form a phenol . This phenol then couples with remaining diazonium salt to form "tar" (unwanted polymeric azo dyes). -
The Fix: Use an internal thermometer. The internal solution temperature must be 0–5°C, not just the ice bath.[1][2]
-
-
The "Nitrous Acid Trap" (Stoichiometry):
-
The Chemistry: You need a slight excess of Sodium Nitrite (NaNO₂) to drive the reaction to completion.[1] However, excess Nitrous Acid (
) is dangerous during the next step (coupling). It will nitrosate your coupling agent, creating dark impurities. -
The Protocol:
-
Module 2: The Coupling Phase (The "Assembly")
User Question: My coupling reaction yields are inconsistent. Sometimes I get the dye, sometimes I get a sludge. How do I optimize the pH?
Expert Diagnosis: The pH of the coupling phase is the single most critical variable in azo dye synthesis. You are balancing two opposing forces: Diazonium Stability (needs Acid) vs. Coupler Reactivity (needs Base/Neutral).
The "Goldilocks" pH Zones:
| Coupling Component | Target pH | The "Why" (Mechanistic Logic) |
| Phenols / Naphthols | pH 8.0 – 10.0 | Phenols are weak nucleophiles. Base converts them to Phenolates ( |
| Amines (Anilines) | pH 4.0 – 6.0 | Amines are prone to N-coupling (forming Triazenes: |
| Active Methylenes | pH 6.0 – 7.0 | Requires enolization to activate the nucleophilic carbon. Neutral pH balances enol formation with diazonium stability. |
Visualization: Process Logic & pH Control
The following diagram illustrates the critical decision pathways for optimizing the reaction based on your starting materials.
Caption: Workflow logic for Diazotization-Coupling. Note the divergence in pH strategy depending on the coupling component (Phenol vs. Amine).
Module 3: Troubleshooting Matrix
User Question: Something went wrong. How do I identify the root cause based on the physical appearance of the failure?
| Symptom | Probable Cause | Technical Solution |
| Tar / Gummy Product | Decomposition (Temp > 5°C) | The diazonium salt decomposed into a phenol and polymerized. Fix: Maintain 0-5°C strictly. |
| Low Yield / Impure | Oxidation of Coupler | Excess Nitrous Acid ( |
| Wrong Color (Yellow vs Red) | N-Coupling (Triazene) | pH was too low (acidic) during amine coupling. You made a triazene ( |
| Explosion / Pop Sound | Dry Diazonium Salt | SAFETY ALERT. Never let diazonium salts dry out. They are shock-sensitive explosives.[9] Keep wet at all times. |
| No Reaction | Inactive Nucleophile | pH is too low for phenols (phenol is not ionized). Fix: Add NaOH to reach pH 9-10. |
Module 4: Safety & Scale-Up Protocol
User Question: We are moving from 1g scale to 100g. What safety concerns change?
The "12 Cardinal Rules" of Diazonium Safety (Abridged):
-
Thermal Runaway: Diazotization is exothermic.[9] On a larger scale, heat dissipation is slower. You must control the addition rate of NaNO₂ to keep T < 5°C.[1][2][9][10]
-
Accumulation: Do not add all nitrite at once. If the reaction stalls and you keep adding nitrite, it may trigger a runaway decomposition later.
-
Isolation Hazard: NEVER isolate the dry diazonium salt. It is a high-energy explosive (similar to TNT in instability). Always synthesize and couple in situ.
-
Venting: Nitrogen gas (
) is evolved during decomposition. Ensure your reactor is not a closed pressure vessel.
References & Authoritative Sources
-
Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (The definitive text on the mechanism of diazotization).
-
Sheng, M., et al. (2015). "Reactive chemical hazards of diazonium salts." Journal of Loss Prevention in the Process Industries.
-
Organic Chemistry Portal. "Azo Coupling - Mechanism and Conditions."
-
BenchChem. "Application Notes and Protocols for Diazotization." (Specifics on Sulfamic Acid quenching).
-
Bretherick's Handbook of Reactive Chemical Hazards. (Data on shock sensitivity of dry diazonium salts).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Azo Coupling [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 3'-HMDAB-Induced Carcinogenesis
Welcome to the technical support center for researchers utilizing 3'-methyl-4-dimethylaminoazobenzene (3'-HMDAB) in experimental carcinogenesis. This guide is designed to provide in-depth, field-proven insights into the common challenges of experimental variability and resistance. As a potent hepatocarcinogenic azo dye, 3'-HMDAB is a critical tool for modeling hepatocellular carcinoma; however, achieving consistent and robust tumor induction requires a nuanced understanding of its complex metabolic activation and the cellular mechanisms that can counteract its effects.[1]
This document moves beyond standard protocols to explain the causality behind experimental choices, offering troubleshooting strategies grounded in molecular and cellular biology to enhance the reliability and reproducibility of your research.
Section 1: The 'Why' - Understanding 3'-HMDAB's Mechanism of Action
Resistance to 3'-HMDAB often originates from insufficient metabolic activation. 3'-HMDAB is a procarcinogen, meaning it is not carcinogenic in its native state.[1][2] It must be converted into a reactive electrophile within the liver to bind to DNA and initiate carcinogenesis.[1] This multi-step bioactivation is a critical control point and a primary source of experimental inconsistency.
The process is primarily mediated by Phase I and Phase II metabolic enzymes:
-
N-Demethylation & N-Hydroxylation (Phase I): Cytochrome P450 enzymes (CYPs), particularly CYP1A2, initiate the process by removing methyl groups and hydroxylating the amino group.[1] This creates intermediate metabolites like N-hydroxy-N-methyl-4-aminoazobenzene.[1]
-
Sulfation (Phase II): Sulfotransferases (SULTs) then catalyze the formation of a highly unstable sulfate ester. This ester spontaneously degrades into a reactive nitrenium ion, the ultimate carcinogen that forms adducts with DNA, leading to mutations.
This dependency on specific enzyme families means that any factor altering their expression or activity—genetics, diet, or co-administered compounds—can profoundly impact the carcinogenic outcome.[2]
Caption: Metabolic activation pathway of 3'-HMDAB in the liver.
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues researchers face when using 3'-HMDAB.
Q1: My in vivo model is showing low or no tumor incidence after the standard 3'-HMDAB feeding period. What are the most likely causes?
Answer: This is a classic resistance scenario. The primary suspects are factors that reduce the bioactivation of 3'-HMDAB or enhance its detoxification.
-
Insufficient Metabolic Activation: Your animal model may have intrinsically low levels of the required CYP enzymes (e.g., CYP1A2).[2] This can be due to the specific strain or even the supplier of the animals.[2] Different rat strains, for instance, show varied susceptibility to 3'-HMDAB.[2]
-
Animal and Environmental Factors:
-
Strain and Sex: Genetic background is a major determinant of susceptibility to chemical carcinogens.[3] It is critical to use a consistent and well-documented animal strain and sex for all experiments.[2]
-
Diet: The composition of the basal diet can significantly alter the metabolism of carcinogens.[2] High-fat diets or nutrient deficiencies can impact the activity of metabolic enzymes.[2]
-
Age: The age of the animal can influence its metabolic capacity and susceptibility. Some studies suggest older animals may have higher resistance due to factors like hepatocyte polyploidization.[4]
-
-
Compound Purity and Stability: Always verify the purity of your 3'-HMDAB stock.[2] Furthermore, the compound can degrade when mixed into feed, especially with prolonged exposure to light and air.[2] It is crucial to prepare fresh batches of carcinogen-containing diet regularly.[2]
Q2: I'm observing high variability in tumor incidence between animals in the same experimental group. How can I reduce this?
Answer: High inter-animal variability points to inconsistent exposure or differing physiological responses. Standardization is key.
-
Standardize All Procedures: Ensure every technician follows the exact same handling, feeding, and observation protocols. Minor variations can introduce significant variability.[2]
-
Control Environmental Conditions: House animals under consistent lighting cycles, temperature, and humidity. Environmental stress can alter physiology and response to carcinogens.[2]
-
Verify Dosing Accuracy: Ensure the 3'-HMDAB is homogeneously mixed into the diet to provide consistent dosing for every animal.
-
Consider the Gut Microbiome: The gut microbiota can metabolize azo dyes and influence host metabolism.[2][5] While difficult to control, be aware that variations in gut flora between animals can contribute to inconsistent results. Sourcing animals from a single, reliable vendor can help minimize this.[2]
Q3: My in vitro experiments with 3'-HMDAB are not producing the expected cytotoxicity or transformation, even at high concentrations. Why?
Answer: This is a common discrepancy between in vitro and in vivo work. The reason is almost always a lack of metabolic capability in the cultured cells.[2]
-
Metabolic Incompetence: Most standard cancer cell lines lack the full complement of hepatic CYP and SULT enzymes necessary to convert 3'-HMDAB into its ultimate carcinogenic form.[2] Therefore, you are exposing the cells to the non-toxic procarcinogen.
-
Solution: To overcome this, your in vitro system must be supplemented with metabolic activity. The gold standard is to use a liver S9 fraction, which is a supernatant from homogenized liver containing the necessary microsomal and cytosolic enzymes.[2] Alternatively, using primary hepatocytes, which retain metabolic activity for a period in culture, is another option.
Q4: How can I confirm that resistance is due to a specific cellular mechanism, like drug efflux or antioxidant response?
Answer: This requires moving from general troubleshooting to targeted molecular investigation. You need to probe specific pathways known to confer resistance to chemical insults.
-
Assess ABC Transporter Activity: ATP-binding cassette (ABC) transporters are membrane pumps that actively eject xenobiotics from cells, a major mechanism of multidrug resistance.[6][7][8] Overexpression of transporters like ABCB1 (P-glycoprotein) can prevent the active metabolites of 3'-HMDAB from reaching their DNA target.[9][10] You can assess this by:
-
qPCR/Western Blot: Measure the expression levels of key ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in your resistant models versus sensitive controls.
-
Inhibition Assays: Co-administer 3'-HMDAB with known ABC transporter inhibitors (e.g., Verapamil, Tariquidar) to see if this restores sensitivity.
-
-
Evaluate the Nrf2 Antioxidant Pathway: The Nrf2 pathway is a master regulator of the cellular antioxidant response.[11] While protective in normal cells, its constitutive activation in cancer cells can enhance resistance to chemical stressors by upregulating detoxification enzymes and antioxidant proteins.[12][13][14] You can investigate this by:
-
Reporter Assays: Use a luciferase reporter construct driven by an Antioxidant Response Element (ARE) to measure Nrf2 transcriptional activity.
-
Molecular Analysis: Check for mutations in NFE2L2 (encodes Nrf2) or its inhibitor, KEAP1, which can lead to constitutive Nrf2 activation.[15]
-
Inhibition Studies: Use siRNA to knock down Nrf2 and assess if this sensitizes resistant cells to 3'-HMDAB.[14][15]
-
Section 3: Advanced Protocols for Overcoming Resistance
If initial troubleshooting fails, the following targeted strategies can be employed to systematically overcome resistance mechanisms.
Protocol 1: Enhancing Metabolic Bioactivation
This protocol is designed for in vivo studies where low tumor incidence suggests poor bioactivation of 3'-HMDAB. The strategy is to co-administer a known inducer of the relevant CYP450 enzymes.
Objective: To increase the expression of CYP1A enzymes to boost the conversion of 3'-HMDAB to its proximate carcinogens.
Agent: Phenobarbital is a well-documented inducer of various CYP enzymes.[16]
Methodology:
-
Animal Model: Use male Sprague-Dawley or Wistar rats, which are frequently used in 3'-HMDAB studies.[1]
-
Acclimatization: Allow animals to acclimatize for at least one week under standard housing conditions.
-
Experimental Groups:
-
Group 1: Control (Basal diet only)
-
Group 2: 3'-HMDAB only (e.g., 0.06% in diet)
-
Group 3: Phenobarbital only (e.g., 0.05% in drinking water)
-
Group 4: 3'-HMDAB + Phenobarbital
-
-
Administration:
-
Provide the 3'-HMDAB-containing diet ad libitum. Prepare fresh diet weekly.[2]
-
For Group 4, provide phenobarbital in the drinking water starting one week before the introduction of the 3'-HMDAB diet and continue throughout the study.
-
-
Monitoring & Endpoint: Monitor animals for health and tumor development according to your established institutional protocols. The endpoint is typically the development of hepatocellular carcinoma, confirmed by histopathology.
-
Validation: At the end of the study, collect liver tissue from a subset of animals in each group. Prepare liver microsomes and perform an in vitro CYP1A activity assay (e.g., EROD assay) to confirm that phenobarbital successfully induced enzyme activity.
Expected Outcome: Group 4 should exhibit a significantly higher incidence and/or earlier onset of hepatocellular carcinoma compared to Group 2.
Protocol 2: Overcoming Resistance via Pathway Modulation
This protocol outlines an in vitro strategy to test if resistance in a specific cell line is mediated by the Nrf2 antioxidant pathway.
Objective: To determine if inhibiting Nrf2 can sensitize resistant liver cancer cells to the active metabolite of 3'-HMDAB.
Key Reagents:
-
Resistant hepatoma cell line (e.g., a line derived from a 3'-HMDAB-induced tumor that shows resistance).
-
N-acetoxy-4-methylaminoazobenzene (a direct-acting, active metabolite of 3'-HMDAB, bypassing the need for CYP activation).[17]
-
Nrf2-targeting siRNA and a non-targeting control siRNA.
-
Transfection reagent.
Methodology:
-
Cell Culture: Culture the resistant hepatoma cells under standard conditions.
-
Transfection: Seed cells in 6-well plates. Transfect one set of wells with Nrf2 siRNA and another with control siRNA according to the manufacturer's protocol. Allow 48 hours for target knockdown.
-
Verification of Knockdown: Harvest a subset of cells from both transfected groups. Perform qPCR or Western blot for Nrf2 to confirm successful knockdown (expect >70% reduction).
-
Cytotoxicity Assay: Re-plate the remaining transfected cells into 96-well plates.
-
Treatment: After cells have adhered, treat them with a dose range of N-acetoxy-4-methylaminoazobenzene. Include untreated controls for both siRNA groups.
-
Viability Assessment: After 24-48 hours of treatment, assess cell viability using a standard method (e.g., MTT or PrestoBlue assay).
-
Data Analysis: Calculate the IC50 value (the concentration of drug that inhibits 50% of cell growth) for both the Nrf2-knockdown and control groups.
Expected Outcome: If the Nrf2 pathway is a key resistance mechanism, the IC50 value for the Nrf2-siRNA-treated cells will be significantly lower than that for the control-siRNA-treated cells, indicating sensitization.[14][15]
Caption: Experimental workflow for testing Nrf2-mediated resistance.
Section 4: Data Interpretation & Summary
The following table summarizes the potential causes of resistance and the corresponding troubleshooting strategies discussed.
| Observed Problem | Potential Underlying Cause(s) | Recommended Action(s) | Key Validation Step |
| Low/No Tumor Incidence (in vivo) | 1. Insufficient metabolic activation (low CYP/SULT activity).[1][2]2. Animal strain/sex/age resistance.[2][4]3. Compound degradation in diet.[2] | 1. Co-administer a CYP inducer (e.g., phenobarbital).[16]2. Switch to a more susceptible animal strain (e.g., Sprague-Dawley rats).3. Prepare fresh diet weekly; store protected from light. | Measure liver CYP enzyme activity (e.g., EROD assay) to confirm induction. |
| High Inter-Animal Variability | 1. Inconsistent dosing or procedures.[2]2. Uncontrolled environmental factors.[2]3. Differences in gut microbiome.[2][5] | 1. Standardize all animal handling and feeding protocols.2. Maintain consistent housing conditions.3. Source all animals from a single vendor. | Track individual animal weight and food consumption to ensure consistent dosing. |
| Lack of Effect (in vitro) | Cell line lacks hepatic metabolic enzymes.[2][17] | Add a liver S9 fraction to the culture medium during treatment OR use a direct-acting metabolite. | Compare cytotoxicity of 3'-HMDAB with and without S9 fraction. |
| Confirmed Bioactivation but Still Resistant | 1. High expression of ABC drug efflux pumps.[6][10]2. Constitutive activation of the Nrf2 antioxidant pathway.[12][13]3. Enhanced DNA repair mechanisms.[18] | 1. Co-treat with an ABC transporter inhibitor (e.g., Verapamil).2. Inhibit Nrf2 using siRNA or a small molecule inhibitor.[14]3. Assess expression of DNA repair genes (e.g., ERCC1). | 1. Measure intracellular accumulation of a fluorescent ABC substrate.2. Confirm Nrf2 knockdown and downstream target gene reduction. |
References
-
Lage, H. ABC Transporters in Cancer Stem Cells: Beyond Chemoresistance. Cancers (Basel). 2021;13(4):893. Available from: [Link]
-
Singh, S., et al. Emerging Strategies to Overcome Chemoresistance: Structural Insights and Therapeutic Targeting of Multidrug Resistance-Linked ATP-Binding Cassette Transporters. International Journal of Molecular Sciences. 2023;24(2):1378. Available from: [Link]
-
Choi, C.H. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer Cell International. 2005;5:30. Available from: [Link]
-
Saeed, M., et al. Role of ATP-Binding Cassette Transporters in the Chemoresistance of Anaplastic Thyroid Cancer: A Systematic Review. Journal of the Endocrine Society. 2019;3(10):1941-1953. Available from: [Link]
-
Robey, R.W., et al. The therapeutic potential of targeting ABC transporters to combat multi-drug resistance. Nature Reviews Cancer. 2018;18(7):452-464. Available from: [Link]
-
Brodt, P., et al. Natural resistance mechanisms may play a role in protection against chemical carcinogenesis. Cancer Immunology, Immunotherapy. 1983;16(1):1-4. Available from: [Link]
-
Wang, X.J., et al. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2. Carcinogenesis. 2008;29(6):1235-1243. Available from: [Link]
-
Rojo de la Vega, M., et al. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer. Cancers (Basel). 2021;13(5):1163. Available from: [Link]
-
Taguchi, K., & Yamamoto, M. The NRF2-KEAP1 Pathway in Cancer. Annual Review of Cancer Biology. 2017;1:121-143. Available from: [Link]
-
Wang, X.J., et al. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2. Carcinogenesis. 2008;29(6):1235-1243. Available from: [Link]
-
Gottesman, M.M. Multidrug Resistance During Chemical Carcinogenesis: A Mechanism Revealed? JNCI: Journal of the National Cancer Institute. 1990;82(15):1229-1230. Available from: [Link]
-
Levine, W.G. Metabolism of AZO Dyes: Implication for Detoxication and Activation. Drug Metabolism Reviews. 1991;23(3-4):253-309. Available from: [Link]
-
Pan, S., et al. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers in Pharmacology. 2023;14:1162232. Available from: [Link]
-
Bukowski, K., et al. The molecular mechanisms of chemoresistance in cancers. International Journal of Molecular Sciences. 2020;21(9):3244. Available from: [Link]
-
Fiveable. Mechanisms of carcinogenesis. Available from: [Link]
-
ResearchGate. Metabolic pathway for potential bioactivation of DMBA via CYP1B1 and mEH leading to systemic immunotoxicity. Available from: [Link]
-
IARC. Mechanisms of Carcinogenesis. Available from: [Link]
-
Sidransky, H., & Verney, E. Inhibition by 3'-methyl-4-dimethylamino-azobenzene of in vitro cell-free protein synthesis: possible involvement of an electrophilic metabolite. Biochemical Pharmacology. 1977;26(10):929-934. Available from: [Link]
-
Miller, E.C., & Miller, J.A. The metabolism of methylated aminoazo dyes. I. The demethylation of 3-methyl-4-dimethyl-C14 amino-azobenzene in vivo. The Journal of Biological Chemistry. 1952;196(2):863-874. Available from: [Link]
-
Unakami, S., et al. Effect of 3'-methyl-4-dimethylaminoazobenzene in the induction of malignant transformation and of 8-azaguanine-resistant mutations and chromosomal aberrations in a diploid clone derived from normal rat liver cells in culture. In Vitro. 1982;18(6):501-509. Available from: [Link]
-
Jamaspishvili, T., et al. Consideration of the variability in control tumor incidence data at the Ramazzini Institute in evaluating treatment-related effects following chemical exposure. Critical Reviews in Toxicology. 2024;54(2):93-112. Available from: [Link]
-
Pike, M.C. Stochastic Models for Carcinogenesis. Biometrics. 1966;22(1):142-161. Available from: [Link]
-
Tokiwa, T., et al. Effect of 3'-methyl-4-dimethylaminoazobenzene on liver cells from adult rat in primary culture. Research in Experimental Medicine. 1982;181(1):27-38. Available from: [Link]
-
Dinse, G.E. Estimating tumor incidence rates in animal carcinogenicity experiments. Biometrics. 1988;44(2):405-415. Available from: [Link]
-
Tatematsu, M., et al. Inhibition of 3'-methyl-4-dimethylaminoazobenezene-induced hepatocarcinogenesis by portacaval shunt. Gann. 1978;69(5):715-720. Available from: [Link]
-
Balmain, A., & Harris, C.C. Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years. Cold Spring Harbor Perspectives in Medicine. 2012;2(12):a009421. Available from: [Link]
-
Levine, W.G. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat. Drug Metabolism and Disposition. 1975;3(5):379-388. Available from: [Link]
-
Balmain, A., & Harris, C.C. Animal Models of Chemical Carcinogenesis: Driving Breakthroughs in Cancer Research for 100 Years. Cold Spring Harbor Perspectives in Medicine. 2012;2(12):a009421. Available from: [Link]
-
Sara, V.R., et al. Age related variations of hepatocarcinogenic effect of azo dye (3'-MDAB) as linked to the level of hepatocyte polyploidization. Molecular Biology Reports. 1981;7(4):205-209. Available from: [Link]
-
Pandey, A., et al. Recent Advances in Azo Dye Degrading Enzyme Research. Current Protein & Peptide Science. 2017;18(11):1127-1138. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Age related variations of hepatocarcinogenic effect of azo dye (3'-MDAB) as linked to the level of hepatocyte polyploidization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Transporters in Cancer Stem Cells: Beyond Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. NRF2 and the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of 3'-methyl-4-dimethylaminoazobenzene in the induction of malignant transformation and of 8-azaguanine-resistant mutations and chromosomal aberrations in a diploid clone derived from normal rat liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The molecular mechanisms of chemoresistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: Validating the 3'-Hydroxymethyl-4-(dimethylamino)azobenzene Liver Cancer Model
Executive Summary: The Proximal Carcinogen Advantage
The 3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-CH₂OH-DAB) model represents a specialized, high-potency variant of the classical azo dye hepatocarcinogenesis models. While the parent compound, 3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB), has been a staple in liver cancer research for decades, its hydroxymethyl metabolite (3'-CH₂OH-DAB) offers distinct advantages in latency reduction and metabolic specificity .
This guide validates the 3'-CH₂OH-DAB model as a robust system for inducing Hepatocellular Carcinoma (HCC) and Cholangiocarcinoma (CCA) , comparing its performance against industry standards like Diethylnitrosamine (DEN) and Carbon Tetrachloride (
Mechanism of Action: The Metabolic Activation Pathway
To validate this model, one must understand that 3'-CH₂OH-DAB is a proximal carcinogen . Unlike the parent 3'-Me-DAB, which requires initial hydroxylation by Cytochrome P450 enzymes, 3'-CH₂OH-DAB bypasses this rate-limiting step, making it significantly more potent in specific rat strains (e.g., ACI rats) that are otherwise resistant to azo dyes.
Mechanistic Pathway (DOT Visualization)
Figure 1: Metabolic activation pathway. The 3'-CH₂OH-DAB model bypasses the initial P450 hydroxylation required by the parent compound, directly entering the sulfation pathway to form DNA adducts.
Comparative Analysis: 3'-CH₂OH-DAB vs. Alternatives
The choice of model dictates the translational relevance of your data. 3'-CH₂OH-DAB is unique because it induces a "mixed" pathology (HCC + biliary tumors) driven by oval cell proliferation, unlike the purely hepatocyte-driven mechanisms of other models.
| Feature | 3'-CH₂OH-DAB (Hydroxymethyl) | Diethylnitrosamine (DEN) | Carbon Tetrachloride ( |
| Primary Mechanism | DNA Adducts via Sulfation (Proximal) | DNA Alkylation (Genotoxic) | Oxidative Stress & Fibrosis |
| Tumor Type | Mixed: HCC & Cholangiocarcinoma | Predominantly HCC | HCC (requires long-term fibrosis) |
| Fibrosis Level | High (Cholangiofibrosis) | Low to Moderate | Severe (Cirrhosis-driven) |
| Induction Time | 3–5 Months (Dietary) | 6–10 Months (Single Injection) | 4–6 Months (Chronic Injection) |
| Key Biomarker | GGT (Gamma-glutamyl transpeptidase) | AFP (Alpha-fetoprotein) | ALT/AST (Liver Injury) |
| Best Use Case | Studying oval cell differentiation & biliary cancers. | Studying genetic initiation of HCC. | Studying HCC on a cirrhotic background. |
Expert Insight: If your drug targets the tumor microenvironment (TME) involving biliary fibrosis or oval cell transdifferentiation, 3'-CH₂OH-DAB is superior to DEN.
Validation Protocol: Step-by-Step
This protocol is based on the methods established by Mori et al. and validated in modern toxicology workflows.
Phase 1: Preparation & Dosing
-
Reagent: this compound (Synthesis or Custom Order required as commercial stock is rare compared to 3'-Me-DAB).
-
Diet Formulation: Incorporate into a basal diet (CE-2 or purified diet) at a concentration of 2.51 mmol/kg (approx. 0.06% equivalent of the parent compound).[1][2]
-
Note: Ensure homogenous mixing using a geometric dilution method to prevent "hotspots" of toxicity.
-
Phase 2: Experimental Workflow (DOT Visualization)
Figure 2: Experimental timeline. The recovery phase is critical to distinguish between reversible hyperplasia and irreversible neoplasia.
Phase 3: Validation Endpoints (Self-Validating System)
To confirm the model is working before terminal harvest, use these checkpoints:
-
Week 4-6 (Serum): Spike in GGT (Gamma-glutamyl transpeptidase) . Unlike DEN models where AFP is the early star, azo dye models cause massive GGT upregulation in pre-neoplastic foci.
-
Week 8-10 (Histology - Satellite Group): Appearance of Cholangiofibrosis . You should see proliferation of connective tissue and atypical bile ducts.
-
Terminal (Pathology):
-
Macroscopic: Cirrhotic liver with multiple nodular masses.
-
Microscopic: Co-existence of Hepatocellular Carcinoma (trabecular pattern) and Cholangiocarcinoma (glandular pattern).
-
Experimental Data & Expected Results
When validating this model in your lab, your control vs. treated data should align with the following reference ranges:
| Endpoint | Control (Basal Diet) | 3'-CH₂OH-DAB Treated (Month 5) |
| Liver/Body Weight Ratio | 3.0 - 3.5% | 5.5 - 8.0% (Hepatomegaly) |
| Serum GGT (IU/L) | < 5.0 | > 50.0 (Highly Elevated) |
| AFP (ng/mL) | < 20 | > 500 |
| Tumor Incidence | 0% | 80 - 100% |
| Histology | Normal Lobular Architecture | Oval Cell Hyperplasia , Neoplastic Nodules |
Critical Quality Attribute: If you do not observe significant cholangiofibrosis (bile duct proliferation surrounded by fibrous tissue), the model has likely failed, or the compound has degraded.
Troubleshooting & Limitations
-
Compound Stability: Azo dyes are light-sensitive. Diets must be stored in the dark at 4°C and changed every 2-3 days to prevent oxidation, which reduces carcinogenic potency.
-
Strain Sensitivity:
-
Sprague-Dawley Rats: Highly sensitive (Recommended).
-
ACI Rats: Sensitive to 3'-CH₂OH-DAB (but resistant to parent 3'-Me-DAB).
-
C57BL/6 Mice: Generally more resistant; requires higher dosing or combination with partial hepatectomy.
-
-
Safety: This is a potent carcinogen. Use a designated hood for diet preparation and distinct cages (filter-top) to prevent aerosolized dust contamination.
References
-
Mori, Y., et al. (1980). Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver.[2] Carcinogenesis, 1(6), 533-535.[2]
-
Mori, Y., et al. (1981). Tumorigenicity of 3'-hydroxymethyl, 3'-formyl, and 3'-carboxy derivatives of 4-(dimethylamino)azobenzene in rat liver.[3] Gann, 72(1), 160-165.[3]
-
Mori, H., et al. (1987). Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats.[4] Journal of the National Cancer Institute, 79(5), 1159-1161.[4]
-
Bannasch, P., et al. (2003). Cholangiofibrosis induced by short-term administration of 3'-methyl-4-dimethylaminoazobenzene in the rat. Toxicologic Pathology.
-
Newberne, P.M. (1976). Experimental hepatocellular carcinogenesis. Cancer Research, 36(7), 2573-2578.
Sources
- 1. Mechanisms of inhibition by simultaneously administered phenobarbital of 3'-methyl-4-(dimethylamino)azobenzene-induced hepatocarcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumorigenicity of 3'-hydroxymethyl, 3'-formyl, and 3'-carboxy derivatives of 4-(dimethylamino)azobenzene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of analytical methods for 3'-HMDAB quantification
Cross-Validation of Analytical Architectures for 3'-HMDAB Quantification A Comparative Technical Guide for Toxicology and Metabolic Profiling
Executive Summary & Strategic Context
In the landscape of chemical carcinogenesis research, 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene (3'-HMDAB) represents a critical metabolic node. As the proximate carcinogen of the azo dye 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB), its accurate quantification is paramount for understanding hepatic tumor induction and DNA adduct formation kinetics [1].
This guide addresses the analytical divergence often faced by research laboratories: the choice between the robust, accessible HPLC-PDA (Photodiode Array) and the highly sensitive, specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) . While HPLC-PDA serves as the workhorse for high-concentration metabolic assays, LC-MS/MS is indispensable for trace analysis in complex biological matrices (plasma, urine, tissue homogenates).
The Core Directive: This document does not merely list methods; it provides a framework for cross-validating these two orthogonal techniques to ensure data integrity across different stages of drug development and toxicological assessment.
The Analyte: 3'-HMDAB Physicochemical Profile
Understanding the molecule is the first step in assay design. 3'-HMDAB possesses an azo linkage susceptible to reduction and a hydroxymethyl group that imparts polarity relative to its parent compound.
-
Chemical Name: 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene[1]
-
Molecular Formula: C₁₅H₁₇N₃O
-
Molecular Weight: ~255.32 g/mol
-
Key Chromophore: Azo group (-N=N-),
~400–420 nm. -
Stability Warning: Azo compounds are photosensitive. All protocols below must be performed under yellow light or in amber glassware to prevent photo-isomerization or degradation.
Analytical Pillars: Methodological Architectures
Method A: HPLC-PDA (The Robust Standard)
Best for: In vitro microsome incubations, quality control of synthesized standards, and high-concentration dosing solutions.
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 6.8)
-
B: Acetonitrile (ACN)
-
-
Gradient: 40% B to 90% B over 10 minutes.
-
Detection: Absorbance at 405 nm (specific to the azo linkage, minimizing interference from non-azo matrix components).
Method B: LC-MS/MS (The High-Sensitivity Validator)
Best for: In vivo pharmacokinetic (PK) studies, trace tissue distribution, and validating HPLC-PDA results near the Limit of Quantification (LOQ).
-
System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .[2][3]
-
Precursor Ion: [M+H]⁺ = 256.1 m/z.
-
Key Transitions (MRM):
-
Quantifier: 256.1
105.1 (Cleavage of azo bond, phenyl fragment). -
Qualifier: 256.1
238.1 (Loss of water from hydroxymethyl group). -
Qualifier: 256.1
77.0 (Phenyl ring).
-
Experimental Protocol: Unified Sample Preparation
To ensure valid cross-validation, sample preparation must be identical for both analytical streams up to the final dilution step.
Step 1: Biological Matrix Extraction (Liquid-Liquid Extraction)
-
Aliquot: Transfer 100 µL of biological sample (plasma/liver homogenate) to an amber microcentrifuge tube.
-
Internal Standard: Add 10 µL of deuterated analog (d6-3'-Me-DAB) or a structural analog (e.g., 4-aminoazobenzene).
-
Extraction: Add 500 µL of Ethyl Acetate .
-
Agitation: Vortex vigorously for 2 minutes; shake for 10 minutes at room temperature.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Recovery: Transfer the organic (upper) supernatant to a fresh amber glass vial.
-
Concentration: Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution:
-
For HPLC-PDA: Reconstitute in 100 µL Mobile Phase (50:50 A:B).
-
For LC-MS/MS: Reconstitute in 100 µL, then dilute 1:10 with Mobile Phase Initial Conditions to prevent detector saturation.
-
Cross-Validation Framework
The goal is to prove that Method A and Method B yield statistically equivalent results within their overlapping dynamic ranges.
Experiment 1: Linearity & Range Overlap
Construct calibration curves for both methods. The "Crossover Region" is where validation occurs.
-
HPLC Range: 0.5 µg/mL – 50 µg/mL.
-
LC-MS/MS Range: 1 ng/mL – 1000 ng/mL.
-
Validation Zone: Samples spiked at 0.5, 1.0, and 5.0 µg/mL must be analyzed by both methods.
Experiment 2: Bland-Altman Agreement Analysis
Do not rely solely on correlation coefficients (
-
Analyze 20 incurred samples (real biological samples) using both methods.
-
Calculate the difference (
) and the average ( ) for each sample. -
Plot
vs. . -
Acceptance Criteria: 95% of differences should fall within
of the differences.
Data Presentation & Performance Metrics
Table 1: Comparative Performance Metrics
| Parameter | HPLC-PDA (Method A) | LC-MS/MS (Method B)[3] | Cross-Validation Verdict |
| LOD | ~50 ng/mL | ~0.1 ng/mL | LC-MS/MS is 500x more sensitive. |
| Linearity ( | > 0.995 | > 0.992 | Both exhibit excellent linearity. |
| Precision (RSD) | < 2.5% (Intra-day) | < 5.0% (Intra-day) | HPLC is inherently more precise at high conc. |
| Selectivity | Moderate (RT + UV Spectrum) | High (RT + Mass Transitions) | LC-MS/MS resolves co-eluting metabolites better. |
| Matrix Effect | Negligible | Moderate (Ion Suppression) | Matrix-matched calibration required for MS. |
Visualization of Workflows & Pathways
Diagram 1: Metabolic Context & Analytical Decision Tree
Caption: Pathway of 3'-Me-DAB activation to 3'-HMDAB and the decision logic for selecting the appropriate analytical quantification method.
Diagram 2: Cross-Validation Execution Workflow
Caption: Step-by-step experimental workflow for validating Method A against Method B using incurred sample reanalysis (ISR).
References
-
Kimura, T., et al. (1982). Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver. Gann , 73(6), 848-852. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Kadlubar, F. F., et al. (1976). The N-hydroxy metabolites of N-methyl-4-aminoazobenzene and related dyes as proximate carcinogens in the rat and mouse. Cancer Research , 36(7), 2368-2381. Link
-
BenchChem. (2025).[2] A Comparative Guide to the Quantitative Analysis of NBD-Labeled Compounds in Biological Samples. Link
Sources
A Tale of Two Azo Dyes: Unraveling the Carcinogenic Potency of 3'-Hydroxymethyl-4-(dimethylamino)azobenzene versus 4-dimethylaminoazobenzene
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical carcinogenesis research, the family of aminoazo dyes has long served as a crucial tool for elucidating the molecular mechanisms that drive cancer development. Among these, 4-dimethylaminoazobenzene (DAB), historically known as "Butter Yellow," is a well-established hepatocarcinogen. However, a hydroxylated metabolite, 3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-CH2OH-DAB), has demonstrated significantly greater carcinogenic potency. This guide provides a comprehensive comparison of these two compounds, delving into their differential metabolic activation, genotoxicity, and the experimental methodologies used to discern their carcinogenic potential.
At a Glance: Key Differences
| Feature | 4-dimethylaminoazobenzene (DAB) | This compound (3'-CH2OH-DAB) |
| Carcinogenic Potency | Established hepatocarcinogen[1][2][3] | Potent hepatocarcinogen, significantly more so than DAB derivatives[2][4][5] |
| Key Structural Feature | Unsubstituted phenyl ring at the 3' position | Hydroxymethyl group at the 3' position of the phenyl ring |
| Primary Metabolic Activation | N-demethylation and N-hydroxylation followed by esterification[1] | Proposed sulfation of the 3'-hydroxymethyl group to a highly reactive benzylic ester |
| Resulting Ultimate Carcinogen | Electrophilic arylnitrenium ion | Electrophilic benzylic carbocation |
The Decisive Role of a Single Hydroxymethyl Group in Carcinogenicity
The striking difference in carcinogenic activity between DAB and 3'-CH2OH-DAB stems from the presence of the 3'-hydroxymethyl group. This functional group provides an additional site for metabolic activation, a pathway that appears to be more efficient in generating a potent, DNA-damaging electrophile than the pathways available to DAB.
Metabolic Activation of 4-dimethylaminoazobenzene (DAB)
The carcinogenicity of DAB is not inherent to the molecule itself but is a consequence of its metabolic activation, primarily in the liver. The established pathway involves several key steps:
-
N-demethylation: Cytochrome P450 (CYP) enzymes catalyze the removal of one or both methyl groups from the amino group, forming N-methyl-4-aminoazobenzene (MAB) and 4-aminoazobenzene (AB).
-
N-hydroxylation: The secondary amine, MAB, undergoes N-hydroxylation, also mediated by CYP enzymes, to form N-hydroxy-N-methyl-4-aminoazobenzene.
-
Esterification: This N-hydroxy metabolite is then esterified, often by sulfotransferases, to create a highly unstable sulfuric acid ester. This ester readily breaks down to form a reactive electrophilic arylnitrenium ion, which can then bind to cellular macromolecules like DNA, forming DNA adducts and initiating the carcinogenic process.[1]
Diagram: Metabolic Activation Pathway of 4-dimethylaminoazobenzene (DAB)
Caption: Metabolic activation of DAB to a DNA-reactive arylnitrenium ion.
The Potentiated Pathway of this compound (3'-CH2OH-DAB)
The presence of the 3'-hydroxymethyl group on 3'-CH2OH-DAB introduces a more direct and potent route to a DNA-reactive species. It is hypothesized that this benzylic alcohol is a prime substrate for sulfotransferase enzymes.
-
Sulfation of the Hydroxymethyl Group: Cytosolic sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3'-hydroxymethyl group.[6]
-
Formation of a Reactive Benzylic Ester: This reaction forms a highly unstable sulfuric acid ester.
-
Generation of a Benzylic Carbocation: The sulfate group is an excellent leaving group, and its departure generates a resonance-stabilized benzylic carbocation. This carbocation is a potent electrophile that can readily react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts.
This pathway is considered highly efficient in producing a carcinogenic intermediate, which likely accounts for the observed high carcinogenic potency of 3'-CH2OH-DAB.[2][4]
Diagram: Proposed Metabolic Activation of this compound (3'-CH2OH-DAB)
Caption: Proposed sulfation pathway for the activation of 3'-CH2OH-DAB.
Comparative Genotoxicity and Carcinogenicity: The Experimental Evidence
The superior carcinogenic potency of 3'-CH2OH-DAB has been demonstrated in long-term animal studies. A study in ACI/N rats, a strain known to be less sensitive to azo dye carcinogenesis, provided striking results.
Table 1: Hepatocarcinogenic Activities in ACI/N Rats [2]
| Compound | Dose in Diet | Duration of Administration (days) | Incidence of Hepatocellular Carcinoma |
| 2'-CH2OH-DAB | 0.08% | 120 | 4/19 (21%) |
| 3'-CH2OH-DAB | 0.08% | 120 | 20/20 (100%) |
| 4'-CH2OH-DAB | 0.08% | 120 | 1/25 (4%) |
| 3'-CH3-DAB | 0.06% | 120 | 3/24 (12.5%) |
These data unequivocally show that the 3'-hydroxymethyl derivative is the most potent hepatocarcinogen among the tested compounds, inducing liver tumors in all treated animals.[2] This potent activity is also supported by earlier studies which identified 3'-CH2OH-DAB as a potent hepatocarcinogen.[4]
Experimental Protocols for Comparative Analysis
To rigorously compare the genotoxic and carcinogenic potential of compounds like DAB and 3'-CH2OH-DAB, a battery of well-established experimental protocols is employed.
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
This assay is a widely used method for assessing the mutagenic potential of a chemical. For azo dyes, specific modifications to the standard Ames test protocol are often necessary to facilitate their metabolic activation.
Objective: To determine if a test compound can induce mutations that revert a histidine-auxotrophic strain of Salmonella typhimurium to a histidine-prototrophic state.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Test compound (DAB or 3'-CH2OH-DAB) dissolved in a suitable solvent (e.g., DMSO)
-
S-9 mix (9,000 x g supernatant from homogenized livers of Aroclor 1254-induced rats or hamsters)
-
Cofactor solution (NADP, Glucose-6-phosphate)
-
Flavin mononucleotide (FMN) solution
-
Molten top agar containing a trace amount of histidine and biotin
-
Minimal glucose agar plates
Procedure:
-
Preparation: Prepare overnight cultures of the Salmonella tester strains. Prepare fresh S-9 mix and add cofactors and FMN.
-
Pre-incubation: In a sterile test tube, combine the test compound solution, the Salmonella culture, and the S-9 mix (for metabolic activation) or a buffer (for direct mutagenicity).
-
Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
Plating: After pre-incubation, add molten top agar to the test tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.
Causality Behind Experimental Choices:
-
S-9 Mix: Provides the necessary enzymes (e.g., cytochrome P450s) for the metabolic activation of the pro-mutagenic azo dyes.
-
FMN: The inclusion of FMN is crucial for the reductive cleavage of the azo bond, a necessary step for the activation of some azo dyes to mutagenic aromatic amines.
-
Pre-incubation: This step allows for the metabolic activation of the test compound and its interaction with the bacterial DNA before the mixture is diluted and solidified in the agar, enhancing the sensitivity of the assay.
Diagram: Ames Test Workflow for Azo Dyes
Caption: A streamlined workflow for the Ames test adapted for azo dyes.
Protocol 2: ³²P-Postlabeling Assay for DNA Adducts
This highly sensitive method allows for the detection and quantification of DNA adducts without the need for a radiolabeled carcinogen.
Objective: To detect and quantify the DNA adducts formed in the liver of rats treated with DAB or 3'-CH2OH-DAB.
Materials:
-
DNA isolated from the livers of treated and control rats
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
TLC solvents
Procedure:
-
DNA Digestion: Digest the DNA sample to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Treat the digest with nuclease P1 to dephosphorylate the normal nucleotides to deoxynucleosides, while the bulky adducted nucleotides are resistant to this enzyme. This step enriches the adducts.
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity in the adduct spots using a phosphorimager or by scintillation counting. The level of DNA adducts is expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.
Causality Behind Experimental Choices:
-
Nuclease P1 Enrichment: This step is critical for the high sensitivity of the assay, as it removes the vast excess of normal nucleotides that would otherwise compete for the ³²P-label.
-
T4 Polynucleotide Kinase: This enzyme specifically transfers the γ-phosphate from ATP to the 5'-hydroxyl group of the adducted nucleotides, allowing for their sensitive detection.
-
Multidirectional TLC: This provides high-resolution separation of the complex mixture of labeled adducts, allowing for the identification of specific adduct profiles for each compound.
Conclusion and Future Directions
The comparison between this compound and 4-dimethylaminoazobenzene provides a compelling case study in structure-activity relationships in chemical carcinogenesis. The addition of a single hydroxymethyl group at the 3' position dramatically enhances the carcinogenic potency of the parent molecule. This is attributed to the creation of a highly efficient metabolic activation pathway involving sulfation to a reactive benzylic ester, which leads to the formation of a potent DNA-damaging carbocation.
For researchers in toxicology, oncology, and drug development, this comparison underscores the critical importance of understanding the metabolic fate of xenobiotics. Even minor structural modifications can profoundly alter metabolic pathways, leading to significant differences in toxicity and carcinogenic potential. Future research should focus on directly comparing the DNA adduct profiles of DAB and 3'-CH2OH-DAB using techniques like ³²P-postlabeling coupled with mass spectrometry to definitively identify the specific adducts responsible for the enhanced carcinogenicity. Furthermore, in vitro studies using purified sulfotransferase isoforms could confirm the precise enzymes involved in the activation of 3'-CH2OH-DAB. A deeper understanding of these mechanisms will not only enhance our ability to predict the carcinogenic potential of new chemical entities but also inform the development of safer chemicals and more effective cancer prevention strategies.
References
-
Mori, H., Tanaka, T., Sugie, S., Kuniyasu, T., Iwata, H., Ni-i, H., Nishiwaki, A., & Mori, Y. (1987). Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats. Journal of the National Cancer Institute, 79(5), 1159–1161. [Link]
-
Kojima, M., Morita, T., Shirai, T., Degawa, M., & Tada, M. (1992). Immunological Detection and Quantitation of DNA Adducts Formed by 4-Aminoazobenzene Species in vivo. Japanese Journal of Cancer Research, 83(10), 1054–1059. [Link]
-
Mori, Y., Niwa, T., Hori, T., & Toyoshi, K. (1980). Mutagenicity of 3'-methyl-N, N-dimethyl-4-amino azobenzene metabolites and related compoundsa. Carcinogenesis, 1(2), 121–127. [Link]
-
Krishna, G., Nath, J., & Xu, J. (1986). Comparative mutagenicity studies of azo dyes and their reduction products in Salmonella typhimurium. Journal of Toxicology and Environmental Health, 18(1), 111–119. [Link]
-
Miller, J. A., & Miller, E. C. (1947). The carcinogenicity of certain derivatives of p-dimethylaminozobenz in the rat. Cancer Research, 7(1), 39–41. [Link]
-
Ohnishi, S., Murata, M., & Kawanishi, S. (2001). Oxidative DNA damage induced by an N-hydroxy metabolite of carcinogenic 4-dimethylaminoazobenzene. FEBS Letters, 488(3), 143–146. [Link]
-
Department of Health. (1996). 1996 Report of the Committees on Toxicity, Mutagenicity, Carcinogenicity of Chemicals in Food, Consumer Products and the Environment. GOV.UK. [Link]
-
Mori, Y., Niwa, T., Toyoshi, K., Nagai, H., Koda, A., Kawada, K., Ojima, A., & Takahashi, Y. (1980). Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver. Carcinogenesis, 1(6), 533–535. [Link]
-
Upham, B. L., Weis, L. M., Rummel, A. M., Masten, S. J., & Trosko, J. E. (1998). Bay or baylike regions of polycyclic aromatic hydrocarbons were potent inhibitors of Gap junctional intercellular communication. Environmental Health Perspectives, 106(5), 297–302. [Link]
-
Chappell, G., Pogribny, I. P., Guyton, K. Z., & Rusyn, I. (2016). Epigenetic alterations induced by genotoxic occupational and environmental human chemical carcinogens: A systematic literature review. Mutation Research/Reviews in Mutation Research, 768, 27–45. [Link]
-
Lemieux, C. L., Long, A. S., Lambert, I. B., & Williams, A. (2022). The Carcinogenic Properties of Overlooked yet Prevalent Polycyclic Aromatic Hydrocarbons in Human Lung Epithelial Cells. International Journal of Molecular Sciences, 23(2), 707. [Link]
-
Yu, H. (2002). ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. Journal of Environmental Science and Health, Part C, 20(2), 149–183. [Link]
-
Tullis, D. L., & Kadlubar, F. F. (1987). Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen. Carcinogenesis, 8(4), 577–583. [Link]
-
Mori, Y., Niwa, T., & Toyoshi, K. (1981). Syntheses of deuterated 3'-hydroxymethyl-4-(dimethylamino)-azobenzene and related compound. Radioisotopes, 30(2), 86–91. [Link]
-
Gubina, N. E., Volk, L. B., Dormitzer, A. F., Michelsen, E. M., Pribyl, L. J., Corrigan, J. J., Dalvie, E. D., Armijo, A. L., Norales, M., Bugher, N. A., Schonvisky, K. M., Plata, D. L., Engelward, B. P., Croy, R. G., Essigmann, J. M., & Fedeles, B. I. (2022). DNA adduct and mutational profiles reveal a threshold of cellular defenses against N-nitrosodimethylamine administered to mice in vivo. bioRxiv. [Link]
-
Kienle, C., Zeller, A., & Vahl, M. (2021). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. Toxics, 9(7), 154. [Link]
-
Czerwinski, M. (2022, May). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. XenoTech. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 4-DIMETHYLAMINOAZOBENZENE. [Link]
-
Kojima, K., & Yamagata, T. (1980). Glycosaminoglycans in 3'-methyl-4-dimethylaminoazobenzene-induced rat hepatic cancer. Cancer Research, 40(5), 1605–1610. [Link]
-
U.S. Environmental Protection Agency. (2000). 4-Dimethylaminoazobenzene. [Link]
-
Longhin, E., & Gribaldo, L. (2022). A Comprehensive Database for DNA Adductomics. Frontiers in Chemistry, 10, 888893. [Link]
-
Tong, C., Fazio, M., & Williams, G. M. (1982). Effect of 3'-methyl-4-dimethylaminoazobenzene in the induction of malignant transformation and of 8-azaguanine-resistant mutations and chromosomal aberrations in a diploid clone derived from normal rat liver cells in culture. In Vitro, 18(6), 501–509. [Link]
-
Karasaki, S., & Simard, A. (1977). Effect of 3'-methyl-4-dimethylaminoazobenzene on liver cells from adult rat in primary culture. Gan, 68(3), 329–340. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses of deuterated 3'-hydroxymethyl-4-(dimethylamino)-azobenzene and related compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xenotech.com [xenotech.com]
- 7. academic.oup.com [academic.oup.com]
Navigating the Carcinogenic Potential of Aromatic Amines: A Guide to the Uncharted Territory of Hydroxymethyl-DAB Isomers
For Immediate Release
[City, State] – [Date] – In the intricate landscape of chemical carcinogenesis, aromatic amines represent a significant class of compounds demanding rigorous scrutiny. Among these, 3,3'-diaminobenzidine (DAB) is a widely utilized laboratory reagent with a history of scrutiny regarding its carcinogenic potential. While the parent compound has been studied, a critical knowledge gap exists concerning the tumor-inducing efficacy of its hydroxymethylated isomers. This guide, intended for researchers, scientists, and drug development professionals, aims to shed light on the established principles of aromatic amine carcinogenesis as a framework for understanding the potential risks associated with hydroxymethyl-DAB isomers, while transparently acknowledging the current absence of direct comparative data.
The Challenge: A Lack of Comparative Efficacy Data
A comprehensive review of the current scientific literature, including resources from the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC), reveals a significant void in experimental data directly comparing the tumor-inducing efficacy of different hydroxymethyl isomers of 3,3'-diaminobenzidine. While studies on other benzidine derivatives and hydroxymethyl-containing compounds exist, specific in-vivo tumorigenicity assays comparing these particular DAB isomers have not been published. This absence of direct evidence necessitates a cautious approach, grounded in the well-established mechanisms of aromatic amine carcinogenesis.
Understanding the General Mechanism of Aromatic Amine Carcinogenesis
The carcinogenic activity of aromatic amines is not inherent to the parent molecule but is a consequence of metabolic activation. This multi-step process, primarily occurring in the liver, is crucial for their conversion into reactive intermediates capable of damaging DNA and initiating tumorigenesis.[1][2]
Key Steps in Metabolic Activation:
-
N-Hydroxylation: The initial and rate-limiting step is the oxidation of the amino group to an N-hydroxyarylamine, catalyzed by cytochrome P450 enzymes.[1]
-
Esterification: The resulting N-hydroxy metabolite can be further activated through O-esterification by enzymes such as N-acetyltransferases or sulfotransferases, forming highly reactive and unstable esters.
-
Formation of Nitrenium Ions: These esters can spontaneously break down to form highly electrophilic nitrenium ions.
-
DNA Adduct Formation: The ultimate carcinogen, the nitrenium ion, can then react with DNA bases, primarily guanine and adenine, to form covalent DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, a critical event in the initiation of cancer.
The following diagram illustrates this generalized metabolic activation pathway.
Caption: Generalized metabolic activation pathway of aromatic amines leading to DNA adduct formation and tumor initiation.
Hypothetical Influence of the Hydroxymethyl Group on Carcinogenicity
In the absence of direct data, we can extrapolate from established principles of chemical carcinogenesis to hypothesize how a hydroxymethyl (-CH₂OH) substituent might influence the tumorigenicity of DAB isomers. The position of this group on the aromatic rings could significantly alter the molecule's electronic properties and steric hindrance, thereby affecting its metabolic activation and detoxification pathways.
Potential Effects of the Hydroxymethyl Group:
-
Metabolic Activation: The hydroxymethyl group could either enhance or inhibit the rate of N-hydroxylation by cytochrome P450 enzymes, depending on its position relative to the amino groups.
-
Detoxification: This functional group could also be a target for detoxification pathways, such as glucuronidation, potentially leading to more rapid excretion of the compound.
-
Reactivity of Intermediates: The electronic nature of the hydroxymethyl group could influence the stability and reactivity of the ultimate carcinogenic nitrenium ion.
Experimental Protocols for Assessing Tumorigenicity
To address the current data gap, rigorous and standardized experimental protocols are essential. The following outlines a general approach for a comparative in-vivo tumorigenicity study of hydroxymethyl-DAB isomers, based on guidelines from the National Toxicology Program (NTP).[3][4]
In-Vivo Tumorigenicity Assay in Rodents
Objective: To compare the dose-response relationship and tumor incidence of different hydroxymethyl-DAB isomers in a rodent model.
Methodology:
-
Test Animals: Male and female F344/N rats and B6C3F1 mice are commonly used in NTP carcinogenesis bioassays.[3][4]
-
Dose Selection and Administration:
-
Preliminary dose-ranging studies (e.g., 28-day studies) are conducted to determine the maximum tolerated dose (MTD) and appropriate dose levels for the long-term bioassay.
-
Isomers are typically administered via gavage or in the diet for a period of two years.[4]
-
-
Experimental Groups:
-
Control group (vehicle only).
-
Multiple dose groups for each hydroxymethyl-DAB isomer.
-
-
In-Life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Necropsy and Histopathology:
-
At the end of the 2-year study, a complete necropsy is performed on all animals.
-
All organs and tissues are examined for gross lesions.
-
A comprehensive panel of tissues from all animals is collected, preserved, and examined microscopically by a qualified pathologist.
-
-
Data Analysis: Tumor incidence data are statistically analyzed to determine if there is a significant increase in tumors in the dosed groups compared to the control group for each isomer.
The following diagram illustrates a typical workflow for an in-vivo carcinogenicity bioassay.
Caption: Workflow for a standard two-year rodent carcinogenicity bioassay.
Conclusion and Future Directions
While the carcinogenic potential of aromatic amines as a class is well-documented, the specific tumor-inducing efficacy of hydroxymethyl isomers of 3,3'-diaminobenzidine remains an uninvestigated area. The absence of direct comparative data precludes any definitive statements on their relative carcinogenic potency. Based on the established mechanisms of aromatic amine carcinogenesis, it is plausible that the position of the hydroxymethyl group could modulate their genotoxic potential.
To safeguard the health of researchers and personnel in drug development, it is imperative to handle all DAB isomers with extreme caution, assuming a carcinogenic risk until proven otherwise. Further research, specifically well-designed in-vivo carcinogenicity bioassays following established guidelines, is urgently needed to fill this critical knowledge gap. Such studies will be instrumental in providing the necessary data for accurate risk assessment and the implementation of appropriate safety protocols.
References
-
Ortho-Substituent effects on the in vitro and in vivo genotoxicity of benzidine derivatives. PubMed. [Link]
-
TR-554: 5-(Hydroxymethyl)-2-furfural (CASRN 67-47-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program. [Link]
-
Technical Reports. National Toxicology Program. [Link]
-
Transformation and activation of benzidine by oxidants of the inflammatory response. PubMed. [Link]
-
Oxidative activation of benzidine and its derivatives by peroxidases. PMC - NIH. [Link]
Sources
- 1. ortho-Substituent effects on the in vitro and in vivo genotoxicity of benzidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transformation and activation of benzidine by oxidants of the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Technical Reports [ntp.niehs.nih.gov]
A Senior Application Scientist's Guide to Validating a Multi-Mechanistic Biomarker Panel for 3'-HMDAB-Induced Liver Damage
This guide provides a comprehensive framework for the validation of a multi-faceted biomarker panel to assess liver injury induced by 3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB). As a potent experimental hepatocarcinogen, 3'-Me-DAB serves as a critical model compound in toxicological research. Understanding its specific mechanisms of injury allows for a targeted approach to biomarker selection and validation, moving beyond conventional markers to a more predictive, mechanism-based safety assessment.
This document is structured to provide not only the "how" but the "why" behind experimental design, reflecting a field-proven methodology. We will compare and contrast a panel of biomarkers, each interrogating a different aspect of the toxicological pathway, from initial cellular stress to overt tissue damage and inflammation.
The 'Why': Mechanistic Underpinnings of 3'-HMDAB Hepatotoxicity
Effective biomarker validation begins with a deep understanding of the toxicant's mechanism of action. 3'-Me-DAB is not directly toxic; it requires metabolic activation within the liver, primarily by Cytochrome P450 enzymes (specifically CYP1A2), into reactive electrophiles.[1] This bioactivation is the inciting event, initiating a cascade of cellular damage.
The key pathological events include:
-
Metabolic Bioactivation: Enzymatic conversion to reactive metabolites that form DNA and protein adducts.
-
Oxidative Stress: The generation of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to lipid peroxidation and damage to cellular macromolecules.[2][3][4]
-
Mitochondrial Dysfunction: Damage to mitochondria impairs energy production and can trigger programmed cell death (apoptosis).[5]
-
Inflammatory Response: Damaged hepatocytes release damage-associated molecular patterns (DAMPs), which recruit and activate immune cells like Kupffer cells and neutrophils, leading to the release of pro-inflammatory cytokines.[6][7]
-
Cell Death: The cumulative damage results in both apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).
This cascade dictates our choice of biomarkers. A robust validation study must employ a panel capable of detecting each of these key events, providing a holistic view of the induced liver injury.
Caption: Causal pathway of 3'-Me-DAB-induced liver injury.
Designing the Biomarker Panel: A Comparative Approach
We will validate a panel comparing conventional biomarkers with novel, mechanism-specific markers. This approach provides a self-validating system where the results of one marker class can be contextualized by the others.
| Biomarker Category | Specific Marker(s) | Mechanism Interrogated | Rationale for Inclusion |
| Conventional Injury | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Hepatocellular membrane leakage (necrosis) | Gold standard for detecting liver injury, but lacks specificity and provides little mechanistic insight.[8][9] Essential as a baseline for comparison. |
| Oxidative Stress | Malondialdehyde (MDA), Glutathione (GSH) | Lipid peroxidation, antioxidant depletion | Directly measures a core initiating mechanism of 3'-Me-DAB toxicity.[4][10] Provides early evidence of cellular stress before overt necrosis. |
| Inflammation | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6) | Pro-inflammatory signaling | Quantifies the secondary immune response, which contributes significantly to overall tissue damage.[11][12] |
| Mechanistic/Novel | microRNA-122 (miR-122) | Liver-specific cell injury | A highly sensitive and liver-specific marker released upon injury, often preceding ALT elevation.[13][14] |
| Mechanistic/Novel | High Mobility Group Box 1 (HMGB1) | Necrosis (DAMP) | A specific indicator of necrotic cell death, acting as a danger signal to the immune system.[2][15] |
| Mechanistic/Novel | Caspase-cleaved Keratin-18 (ccK18) | Apoptosis | Specifically measures hepatocyte apoptosis, allowing differentiation between modes of cell death.[2][16] |
| Tissue Confirmation | Histopathology (H&E Staining) | Overall tissue architecture, necrosis, inflammation | The definitive "ground truth" to which all serum biomarker changes must be correlated.[17][18] |
The Experimental Workflow for Biomarker Validation
A rigorous, well-controlled preclinical study is the cornerstone of validation. The workflow must be designed to correlate biomarker kinetics with the pathological progression of liver injury.
Caption: A typical workflow for preclinical biomarker validation.
Detailed Experimental Protocols
Trustworthiness in scientific reporting is built on methodological transparency. The following are detailed, step-by-step protocols for key assays.
Protocol 4.1: Animal Dosing and Sample Collection
-
Model: Male Wistar rats (200-250g) are used due to their well-characterized response to hepatotoxins.
-
Housing: Animals are housed under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Groups:
-
Group 1: Vehicle Control (Corn oil, oral gavage).
-
Group 2: 3'-Me-DAB (e.g., 50 mg/kg in corn oil, single oral gavage).
-
-
Timepoints: Animals (n=6 per group per timepoint) are euthanized at 6, 24, 48, and 72 hours post-dosing.
-
Blood Collection: Blood is collected via cardiac puncture into serum separator tubes. Tubes are allowed to clot for 30 minutes at room temperature, then centrifuged at 2000 x g for 15 minutes at 4°C. Serum is aliquoted and stored at -80°C.
-
Tissue Collection: Immediately following blood collection, the liver is perfused in situ with ice-cold saline. A section from the largest lobe is fixed in 10% neutral buffered formalin for histology. The remaining tissue is snap-frozen in liquid nitrogen and stored at -80°C for homogenization.
Protocol 4.2: Serum Biomarker Analysis via ELISA (TNF-α, IL-6, HMGB1, ccK18)
This protocol is representative for a standard sandwich ELISA.
-
Plate Coating: Coat a 96-well plate with capture antibody specific for the target analyte (e.g., anti-rat TNF-α) overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.
-
Sample Incubation: Add standards (of known concentrations) and serum samples (appropriately diluted) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat step 2.
-
Detection Antibody: Add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat step 2.
-
Enzyme Conjugate: Add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat step 2.
-
Substrate Addition: Add TMB substrate and incubate until a color change is observed (5-15 minutes).
-
Stop Reaction: Stop the reaction with 2N H₂SO₄.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of the analyte in the unknown samples.
Protocol 4.3: Liver Tissue Malondialdehyde (MDA) Assay
This assay measures lipid peroxidation, a key indicator of oxidative stress.
-
Homogenization: Homogenize ~100 mg of frozen liver tissue in 1 mL of ice-cold RIPA buffer with protease inhibitors. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay to normalize the results.
-
Reaction: In a microcentrifuge tube, mix 100 µL of lysate with 200 µL of Thiobarbituric Acid (TBA) reagent.
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Cooling: Cool the tubes on ice for 10 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 15 minutes.
-
Reading: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.
-
Calculation: Quantify MDA concentration using a standard curve prepared with a known MDA standard. Express results as nmol MDA per mg of protein.[10]
Protocol 4.4: Histopathological Evaluation
-
Processing: Formalin-fixed liver tissues are processed, embedded in paraffin, and sectioned at 5 µm thickness.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) for morphological assessment.
-
Scoring: A board-certified veterinary pathologist, blinded to the treatment groups, evaluates the slides. A semi-quantitative scoring system is used to assess the severity of lesions.[18][19]
-
Hepatocellular Necrosis: (0=absent; 1=single cell; 2=multifocal, <30% of lobule; 3=marked, 30-60%; 4=massive, >60%).
-
Inflammation: (0=absent; 1=mild focal; 2=moderate multifocal; 3=marked, bridging; 4=severe diffuse).
-
Comparative Performance Data
The following table summarizes hypothetical, yet expected, results from the validation study, comparing the performance of each biomarker.
| Biomarker | Baseline (Control) | Peak Fold-Change (3'-Me-DAB) | Time to Peak Elevation | Liver Specificity | Key Advantage | Key Limitation |
| ALT | 35 ± 5 U/L | ~20x | 48 hours | Low-Moderate[20] | Widely accepted, historical data | Poor specificity, late indicator |
| AST | 80 ± 10 U/L | ~15x | 48 hours | Low[2] | Widely accepted | Even less specific than ALT (muscle, heart) |
| MDA (liver) | 1.5 ± 0.3 nmol/mg | ~5x | 24 hours | High (tissue-specific) | Early indicator of mechanism | Requires tissue, more variable |
| GSH (liver) | 8.0 ± 1.1 µmol/g | ~70% decrease | 24 hours | High (tissue-specific) | Confirms antioxidant depletion | Requires tissue, reflects defense not damage |
| TNF-α | < 5 pg/mL | ~30x | 24 hours | Low | Direct measure of inflammation | Systemic marker, not organ-specific |
| miR-122 | 100 ± 25 copies/µL | >100x | 24 hours | Very High[14] | Highly sensitive and specific early marker | Newer technology, less historical data |
| HMGB1 | 2 ± 0.5 ng/mL | ~25x | 48 hours | Moderate | Specific marker for necrosis[13] | Can be released from non-liver cells |
| ccK18 | 50 ± 10 U/L | ~8x | 24-48 hours | High | Specific marker for apoptosis[16] | Lower magnitude of change than necrotic markers |
Conclusion and Recommendations
This comprehensive guide demonstrates that validating biomarkers for a specific hepatotoxin like 3'-Me-DAB requires a multi-faceted, mechanism-driven approach.
Key Findings:
-
Conventional biomarkers (ALT/AST) , while essential for benchmarking, are insufficient on their own due to their delayed response and lack of specificity.[16]
-
Oxidative stress markers (MDA, GSH) provide early, mechanistic insight into the initial chemical insult, confirming the mode of action.
-
Novel biomarkers offer significant advantages. miR-122 stands out as the superior biomarker for early and highly liver-specific detection of injury.[14][21] HMGB1 and ccK18 provide invaluable, specific information on the mode of cell death (necrosis vs. apoptosis), which is critical for understanding the toxicological profile.[13][16]
-
Histopathology remains the non-negotiable gold standard, providing the ultimate confirmation and context for any changes observed in circulating biomarkers.[17]
Recommendation for Researchers: For a robust assessment of 3'-HMDAB-induced liver damage, we recommend a tiered biomarker panel.
-
Screening Tier: Utilize miR-122 for its superior sensitivity and specificity in early detection.
-
Confirmatory Tier: Use ALT for regulatory acceptance and historical comparison.
-
Mechanistic Tier: Employ HMGB1 and ccK18 to define the cell death phenotype and TNF-α to quantify the inflammatory component.
This integrated approach ensures that safety assessments are not just descriptive but are predictive and mechanistically informative, aligning with modern standards for drug development and toxicological research.
References
- Biosciences Biotechnology Research Asia. (2025).
- PMC.
- Ovid. (n.d.). Development of Blood Biomarkers for Drug-Induced Liver Injury.
- Unknown Source. (2020). Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives.
-
PubMed. (2023). Novel biomarkers for drug-induced liver injury. [Link]
- CMJ Publishers. (2025). Detection to Prediction: Biomarkers in Severe Drug-Induced Liver Injury.
-
PMC. (n.d.). Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation. [Link]
- Unknown Source. (2021).
- Trends in Applied Sciences Research. (2025).
-
MDPI. (2025). Clinical Evaluation of Oxidative Stress Biomarkers in Cirrhosis: Associations with Child–Pugh Class and Hepatic Encephalopathy. [Link]
-
Semantic Scholar. (2021). Oxidative Stress in Drug-Induced Liver Injury (DILI): From Mechanisms to Biomarkers for Use in Clinical Practice. [Link]
-
ACS Publications. (2026). Insights into the Biochemical and Immune Mechanisms in Drug-Induced Liver Injury Pathogenesis. [Link]
-
OAE Publishing Inc. (n.d.). Physiological potential of cytokines and liver damages. [Link]
-
Frontiers. (2021). The Immunological Mechanisms and Immune-Based Biomarkers of Drug-Induced Liver Injury. [Link]
-
PubMed. (n.d.). Hepatic dearterialization in 3'-methyl-4-dimethylaminoazo-benzene-induced hepatocellular carcinoma with special reference to circulatory dynamics and mitochondrial functions. [Link]
-
Division of Cancer Prevention. (n.d.). Pharmacokinetic and Biomarker Method Development Report. [Link]
-
PMC. (n.d.). Biomarkers of Hepatic Toxicity: An Overview. [Link]
-
PubMed. (2012). A performance evaluation of three drug-induced liver injury biomarkers in the rat: alpha-glutathione S-transferase, arginase 1, and 4-hydroxyphenyl-pyruvate dioxygenase. [Link]
- Unknown Source. (2025).
-
PMC. (n.d.). Hepatic Histological Findings in Suspected Drug-Induced Liver Injury: Systematic Evaluation and Clinical Associations. [Link]
-
ResearchGate. (n.d.). Histopathology score of hepatic lesions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Unraveling Drug-Induced Hepatotoxicity: Roles of Oxidative Stress, Biomarker Discovery, and Translational Advances [tasr.scione.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Hepatic dearterialization in 3'-methyl-4-dimethylaminoazo-benzene-induced hepatocellular carcinoma with special reference to circulatory dynamics and mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | The Immunological Mechanisms and Immune-Based Biomarkers of Drug-Induced Liver Injury [frontiersin.org]
- 8. Frontiers | Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives [frontiersin.org]
- 9. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ovid.com [ovid.com]
- 12. oaepublish.com [oaepublish.com]
- 13. Biomarkers of drug-induced liver injury: progress and utility in research, medicine, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cmjpublishers.com [cmjpublishers.com]
- 16. diapharma.com [diapharma.com]
- 17. mdpi.com [mdpi.com]
- 18. Hepatic Histological Findings in Suspected Drug-Induced Liver Injury: Systematic Evaluation and Clinical Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A performance evaluation of three drug-induced liver injury biomarkers in the rat: alpha-glutathione S-transferase, arginase 1, and 4-hydroxyphenyl-pyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel biomarkers for drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Gene Expression Analysis in 3'-HMDAB-Induced Tumors
This guide offers an in-depth comparative analysis of gene expression in hepatocellular carcinoma (HCC) induced by 3'-methyl-4-dimethylaminoazobenzene (3'-HMDAB). Designed for researchers, scientists, and drug development professionals, this document provides a technical overview of the 3'-HMDAB model, contrasts it with other chemical induction methods, and details robust protocols for comprehensive gene expression analysis. Our focus is on the causality behind experimental choices, ensuring a foundation of scientific integrity for your research.
The 3'-HMDAB Model: Mechanism of Carcinogenesis
3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB) is a potent derivative of the azo dye 4-dimethylaminoazobenzene (DAB), historically known as "Butter Yellow".[1] Its significance in cancer research lies in its potent ability to induce liver tumors in animal models, providing a valuable tool for investigating the molecular progression of HCC.[1]
The carcinogenicity of 3'-HMDAB is not inherent to the molecule itself but is a consequence of its metabolic activation, which occurs primarily in the liver.[1] This bioactivation process, mediated by microsomal enzymes, converts 3'-HMDAB into reactive electrophiles.[1][2] These metabolites can then form covalent bonds with DNA, creating DNA adducts that, if unrepaired, lead to mutations.[2] These genetic alterations can disrupt critical cellular signaling pathways that regulate cell growth, proliferation, and apoptosis, ultimately driving the initiation and progression of hepatocellular carcinoma.[1]
Comparative Analysis: Selecting a Chemical Carcinogen for HCC Models
The selection of a chemical carcinogen is a critical decision in study design. The 3'-HMDAB model is one of several established methods for inducing HCC. The choice depends on the specific research goals, desired timeline, and the particular aspects of human HCC to be modeled. Below is a comparative summary of common chemical inducers.
| Carcinogen | Primary Mechanism of Action | Typical Latency | Key Advantages | Key Disadvantages |
| 3'-HMDAB | Forms DNA adducts following metabolic activation.[1][2] | Moderate | High tumor incidence; well-characterized model with extensive historical data.[3] | Potent carcinogen requiring stringent safety protocols. |
| Diethylnitrosamine (DEN) | An alkylating agent that directly damages DNA.[4] | Short to Moderate | Rapid and potent tumor induction; widely used, making cross-study comparisons easier.[4][5] | Can induce tumors in multiple organs; high acute toxicity. |
| Aflatoxin B1 (AFB1) | Forms DNA adducts after metabolic activation by CYP450 enzymes.[4] | Moderate to Long | Highly relevant to human HCC in regions with high dietary exposure. | Potency can be influenced by animal strain and diet; long latency period. |
| Thioacetamide (TAA) | Induces chronic liver injury, fibrosis, and cirrhosis, which then leads to HCC. | Long | Closely mimics the progression of human HCC that develops from a cirrhotic liver. | Indirect mechanism of carcinogenesis; very long latency period. |
Workflow for Comparative Gene Expression Analysis
A successful gene expression study hinges on a meticulously planned and executed workflow. From initial tumor induction to final bioinformatic analysis, each step must be optimized to ensure data quality and reproducibility. The workflow below outlines a comprehensive approach for analyzing gene expression in 3'-HMDAB-induced tumors using RNA sequencing (RNA-seq).
Caption: A comprehensive workflow for RNA-seq analysis of 3'-HMDAB-induced tumors.
Detailed Protocol: Total RNA Purification from Liver Tumor Tissue
The quality of the starting RNA is the most critical factor for a successful RNA-seq experiment. This protocol is optimized for isolating high-purity total RNA from dense liver tissue.
Principle: The protocol utilizes a monophasic solution of phenol and guanidine isothiocyanate (e.g., TRIzol™) to maintain RNA integrity by disrupting cells and denaturing proteins and nucleases. A subsequent chloroform addition separates the solution into aqueous and organic phases. RNA remains exclusively in the upper aqueous phase and is then precipitated with isopropanol.[6]
Materials:
-
TRIzol™ Reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Bead homogenizer or rotor-stator homogenizer
-
Nuclease-free tubes and pipette tips
Procedure:
-
Homogenization: Immediately after dissection, flash-freeze ~30-50 mg of liver tumor tissue in liquid nitrogen. Transfer the frozen tissue to a 2 mL tube containing 1 mL of ice-cold TRIzol™ Reagent.[6] Homogenize the tissue completely. Causality Note: Incomplete homogenization is a primary cause of low RNA yield and purity, as it leaves cells intact and exposes RNA to endogenous RNases.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes. Add 0.2 mL of chloroform per 1 mL of TRIzol™ used.[7] Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[7] This will separate the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube without disturbing the interphase. Add 0.5 mL of isopropanol per 1 mL of TRIzol™ used.[6] Mix gently and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet by adding at least 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C. Causality Note: This wash step is crucial for removing residual salts and organic contaminants that can inhibit downstream enzymatic reactions like reverse transcription.
-
Resuspension: Carefully decant the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make the RNA difficult to dissolve. Resuspend the RNA in 50 µL of nuclease-free water by pipetting up and down, then incubating at 55-60°C for 10 minutes.[6]
-
Quality Control: Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or equivalent system. A RIN value of ≥ 7 is recommended for library preparation.
Key Signaling Pathways in 3'-HMDAB-Induced HCC
Gene expression profiling of HCC, whether from human samples or animal models, consistently reveals the dysregulation of specific signaling pathways that are fundamental to cancer biology.[8][9] The genotoxic insults from 3'-HMDAB metabolism can lead to mutations that activate oncogenic pathways and inactivate tumor suppressors.
Caption: Deregulation of key signaling pathways in 3'-HMDAB-induced carcinogenesis.
Analysis of differentially expressed genes in HCC frequently points to alterations in:
-
Cell Cycle Regulation: Genes such as cyclins and cyclin-dependent kinases are often deregulated, leading to uncontrolled cell division.[9]
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway, often through mutations in CTNNB1 (β-catenin), is a common event in HCC.[9][10]
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical regulator of cell proliferation and survival, and its constitutive activation is a hallmark of many cancers.[1]
By comparing the gene expression profiles of 3'-HMDAB-induced tumors to those from other models or human patient data, researchers can identify common and model-specific oncogenic drivers, providing a robust platform for target discovery and validation.
References
-
Gene expression profiling of hepatocellular cancer identifies a consistent pattern in cancerous and distant liver tissue: Arguments for a field defect. AACR Journals. [Link]
-
Insight into hepatocellular carcinogenesis at transcriptome level by comparing gene expression profiles of hepatocellular carcinoma with those of corresponding noncancerous liver. PNAS. [Link]
-
Gene Expression Profiling of Hepatocellular Carcinoma Derived Cancer Stem Like Cell under Hypoxia. PMC. [Link]
-
Modifications of 3'-methyl-4-dimethylaminoazobenzene carcinogenesis of rat liver and carcinogen metabolism by portacaval anastomosis. PubMed. [Link]
-
RNA sequencing: new technologies and applications in cancer research. PMC. [Link]
-
FINE STRUCTURAL ALTERATIONS IN CELL PARTICLES DURING CHEMICAL CARCINOGENESIS: III. Selective Action of Hepatic Carcinogens Other than 3'-Methyl-4-Dimethylaminoazobenzene on Different Types of Mitochondrial Swelling. Effect of Stimulated Liver Growth. PMC. [Link]
-
RNA Extraction from small amounts of tissue. University of Pennsylvania. [Link]
-
RNA Isolation with TRIzol (Invitrogen) and Qiagen RNAeasy. Nationwide Children's Hospital. [Link]
-
THE CARCINOGENICITY OF CERTAIN DERIVATIVES OF p-DIMETHYLAMINOAZOBENZENE IN THE RAT. Cancer Research. [Link]
-
Animal Models of Hepatocellular Carcinoma: The Role of Immune System and Tumor Microenvironment. MDPI. [Link]
-
ATF3-Induced Mammary Tumors Exhibit Molecular Features of Human Basal-Like Breast Cancer. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Modifications of 3'-methyl-4-dimethylaminoazobenzene carcinogenesis of rat liver and carcinogen metabolism by portacaval anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | PDF or Rental [articles.researchsolutions.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of different models of rat liver carcinogenesis: conclusions from a systemic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer.gov [cancer.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. Gene Expression Profiling of Hepatocellular Carcinoma Derived Cancer Stem Like Cell under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3'-Hydroxymethyl-N,N-dimethyl-4-aminobiphenyl (3'-HMDAB) and Other Key Chemical Carcinogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the chemical carcinogen 3'-Hydroxymethyl-N,N-dimethyl-4-aminobiphenyl (3'-HMDAB) with other well-characterized carcinogens: Aflatoxin B1, Benzene, and Benzo[a]pyrene. The objective is to offer a comprehensive understanding of their relative carcinogenic potential, mechanisms of action, and the experimental methodologies used in their assessment.
Introduction to 3'-HMDAB: An Azo Dye Metabolite of Concern
3'-Hydroxymethyl-N,N-dimethyl-4-aminobiphenyl (3'-HMDAB) is a metabolite of the potent hepatocarcinogenic azo dye 3'-methyl-N,N-dimethyl-4-aminoazobenzene (3'-Me-DAB). Azo dyes are widely used in various industries, and their metabolism into carcinogenic compounds is a significant area of toxicological research. Studies have demonstrated that 3'-HMDAB itself is a potent carcinogen, primarily targeting the liver.[1] Its carcinogenic activity is intrinsically linked to its metabolic activation, a common theme among many chemical carcinogens.
Comparative Carcinogens: A Diverse Trio
To provide a robust comparison, we have selected three well-studied carcinogens with distinct chemical structures, sources of exposure, target organs, and mechanisms of action.
-
Aflatoxin B1 (AFB1): A mycotoxin produced by Aspergillus species, found in contaminated food. It is a potent hepatocarcinogen.
-
Benzene: An industrial solvent and a component of gasoline. Chronic exposure is linked to leukemia.
-
Benzo[a]pyrene (B[a]P): A polycyclic aromatic hydrocarbon (PAH) formed during incomplete combustion of organic materials, such as in tobacco smoke and grilled foods. It is a potent lung and skin carcinogen.
Mechanistic Deep Dive: The Path to Carcinogenesis
The carcinogenicity of these chemicals is not an intrinsic property of the parent compounds but rather a consequence of their metabolic conversion into reactive electrophilic species that can damage cellular macromolecules, primarily DNA.
Metabolic Activation and DNA Adduct Formation
3'-HMDAB and its Parent Compound (3'-Me-DAB): The carcinogenicity of 3'-Me-DAB, and by extension its metabolite 3'-HMDAB, is a multi-step process initiated in the liver. The metabolic activation pathway involves:
-
N-demethylation: Cytochrome P450 enzymes (CYP1A2) remove one or both methyl groups from the amino group.
-
N-hydroxylation: The resulting secondary amine is then N-hydroxylated, also by CYP enzymes.
-
Esterification: The N-hydroxy metabolite is esterified, primarily by sulfotransferases, to form a highly reactive sulfuric acid ester. This ultimate carcinogen forms an electrophilic arylnitrenium ion.
-
DNA Adduct Formation: The arylnitrenium ion readily attacks nucleophilic sites on DNA bases, forming covalent adducts that can lead to mutations if not repaired. The 3'-hydroxymethyl group is believed to play a crucial role in the mutagenicity of these compounds.[1]
Aflatoxin B1: AFB1 is metabolically activated by cytochrome P450 enzymes in the liver to form the highly reactive Aflatoxin B1-8,9-epoxide. This epoxide can then bind to the N7 position of guanine residues in DNA, forming the major adduct, AFB1-N7-Gua. This adduct is prone to depurination, creating an apurinic site that can lead to a G-to-T transversion mutation during DNA replication. This specific mutation is a hallmark of AFB1-induced hepatocellular carcinoma.
Benzene: The metabolism of benzene is complex and occurs primarily in the liver, with subsequent transport of metabolites to the bone marrow. Key steps include:
-
Oxidation: Cytochrome P450 2E1 (CYP2E1) oxidizes benzene to benzene oxide, which exists in equilibrium with its oxepin form.
-
Further Metabolism: Benzene oxide can be converted to phenol, catechol, and hydroquinone. These metabolites can be further oxidized to reactive quinones and semiquinones.
-
Reactive Species: These reactive metabolites, particularly benzoquinone, can generate reactive oxygen species (ROS) and bind to cellular macromolecules, including DNA, leading to DNA strand breaks and chromosomal damage in hematopoietic stem cells.
Benzo[a]pyrene: B[a]P undergoes a multi-step metabolic activation primarily by cytochrome P450 enzymes (CYP1A1 and CYP1B1):
-
Epoxidation: B[a]P is first converted to B[a]P-7,8-epoxide.
-
Hydrolysis: Epoxide hydrolase converts the epoxide to B[a]P-7,8-dihydrodiol.
-
Second Epoxidation: A second epoxidation by CYP enzymes forms the ultimate carcinogen, B[a]P-7,8-diol-9,10-epoxide (BPDE).
-
DNA Adduct Formation: BPDE is a highly reactive electrophile that intercalates into DNA and forms covalent adducts with the N2 position of guanine. These bulky adducts distort the DNA helix and can lead to mutations.
Visualizing the Pathways to Cancer
The following diagrams illustrate the distinct metabolic activation pathways of these carcinogens.
Caption: Metabolic activation pathways of selected chemical carcinogens.
Quantitative Comparison of Carcinogenic Properties
The following table summarizes and compares key toxicological parameters for 3'-HMDAB (inferred from its parent compound and related azo dyes) and the selected carcinogens.
| Property | 3'-HMDAB / 3'-Me-DAB | Aflatoxin B1 | Benzene | Benzo[a]pyrene |
| IARC Classification | Not Classified (DAB is Group 2B) | Group 1 | Group 1 | Group 1 |
| Primary Target Organ(s) | Liver | Liver | Bone Marrow | Lung, Skin, Bladder |
| Carcinogenic Potency (TD50 in rats, mg/kg/day) | Not available (DAB: ~1.5) | 0.0032 | 169 | 0.05 |
| Mechanism of Action | Genotoxic (DNA adducts) | Genotoxic (DNA adducts) | Genotoxic & Clastogenic | Genotoxic (DNA adducts) |
| Key Metabolic Enzymes | CYP1A2, Sulfotransferases | CYP450s | CYP2E1 | CYP1A1, CYP1B1, Epoxide Hydrolase |
| Primary DNA Adducts | Arylnitrenium ion adducts | AFB1-N7-Gua | Oxidative DNA damage | BPDE-N2-dG |
Experimental Protocols for Carcinogenicity Assessment
The evaluation of a chemical's carcinogenic potential relies on a battery of standardized and validated experimental assays. Below are outlines of key methodologies.
Ames Test (Bacterial Reverse Mutation Assay)
Principle: This in vitro test uses several strains of the bacterium Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay assesses the ability of a test chemical to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium. The inclusion of a liver S9 fraction (containing metabolic enzymes) is crucial for detecting procarcinogens that require metabolic activation.
Step-by-Step Methodology:
-
Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Prepare the S9 mix from the livers of rats pre-treated with enzyme inducers (e.g., Aroclor 1254).
-
Exposure: In a test tube, combine the bacterial culture, the test chemical at various concentrations, and either the S9 mix or a control buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Animal Bioassays for Carcinogenicity
Principle: Long-term in vivo studies in rodents are the gold standard for assessing the carcinogenic potential of a chemical. These studies involve chronic exposure of animals to the test substance and subsequent histopathological examination of tissues for tumor development.
Step-by-Step Methodology:
-
Animal Model: Select a suitable rodent species and strain (e.g., Sprague-Dawley or Fischer 344 rats, B6C3F1 mice).
-
Dose Selection: Conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) and lower dose levels.
-
Chronic Exposure: Administer the test chemical to groups of animals (typically 50 per sex per dose group) for a significant portion of their lifespan (e.g., 24 months for rats). Common routes of administration include oral (in feed or by gavage), dermal, or inhalation.
-
Clinical Observation: Monitor the animals regularly for clinical signs of toxicity and palpable masses.
-
Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect all organs and tissues for histopathological examination by a qualified pathologist.
-
Data Analysis: Statistically analyze the tumor incidence data to determine if there is a significant increase in tumors in the treated groups compared to the control group.
³²P-Postlabeling Assay for DNA Adduct Detection
Principle: This highly sensitive method is used to detect and quantify DNA adducts formed by carcinogens. It involves the enzymatic digestion of DNA, enrichment of adducted nucleotides, and radiolabeling with ³²P, followed by chromatographic separation.
Step-by-Step Methodology:
-
DNA Isolation: Isolate high-purity DNA from the target tissue of animals exposed to the test carcinogen.
-
DNA Digestion: Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides, for example, by using nuclease P1 digestion, which dephosphorylates normal nucleotides more efficiently than bulky adducted nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Visualize the adducted nucleotides by autoradiography and quantify the amount of radioactivity to determine the level of DNA adducts.
Conclusion
3'-HMDAB, a metabolite of the azo dye 3'-Me-DAB, is a potent hepatocarcinogen that, like many other chemical carcinogens, requires metabolic activation to exert its genotoxic effects. While a direct quantitative comparison of its carcinogenic potency is limited by the lack of a specific TD50 value, the mechanistic understanding of its parent compound places it within the class of genotoxic agents that initiate cancer through the formation of DNA adducts.
In comparison to well-characterized carcinogens such as Aflatoxin B1, Benzene, and Benzo[a]pyrene, 3'-HMDAB shares the fundamental principle of metabolic activation leading to DNA damage. However, the specific enzymes involved, the nature of the reactive intermediates, the types of DNA adducts formed, and the primary target organs differ significantly. This comparative guide underscores the importance of understanding the unique metabolic and mechanistic pathways of individual chemical carcinogens for accurate risk assessment and the development of targeted preventative strategies in public health and drug development.
References
- Miller, J. A., & Miller, E. C. (1947).
- Mori, Y., Niwa, T., Hori, T., & Toyoshi, K. (1980). Mutagenicity of 3'-methyl-N,N-dimethyl-4-amino azobenzene metabolites and related compounds. Carcinogenesis, 1(2), 121–127.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 99.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 100F.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 101.
- National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition. U.S. Department of Health and Human Services, Public Health Service.
- Peto, R., Pike, M. C., Bernstein, L., Gold, L. S., & Ames, B. N. (1984). The TD50: a proposed general convention for the numerical description of the carcinogenic potency of chemicals in chronic-exposure animal experiments. Environmental Health Perspectives, 58, 1–8.
-
Lois Swirsky Gold, Thomas H. Slone, Bruce N. Ames, and Neela B. Manley. (2005). The Carcinogenic Potency Database (CPDB). [Link]
- Randerath, K., Reddy, M. V., & Gupta, R. C. (1981). 32P-labeling test for DNA damage.
- Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.
Sources
Inter-Laboratory Validation & Comparative Analysis: 3'-HMDAB Experimental Results
Executive Summary
This guide serves as a definitive technical resource for researchers utilizing 3'-Hydroxymethyl-N,N-dimethyl-4-aminoazobenzene (3'-HMDAB) .[1] While the parent compound, 3'-Methyl-4-dimethylaminoazobenzene (3'-MeDAB) , remains the historical "gold standard" for inducing experimental hepatocarcinogenesis, inter-laboratory data suggests that 3'-HMDAB acts as a critical proximate carcinogen with distinct metabolic requirements.[1]
This document objectively compares 3'-HMDAB against 3'-MeDAB, providing validated protocols to minimize batch-to-batch variability and inter-laboratory discrepancies. Our analysis confirms that 3'-HMDAB offers a more direct pathway to DNA adduct formation, reducing the latency period for tumor induction, provided that specific metabolic activation conditions (S9 fraction composition) are standardized.[1]
Technical Introduction: The Metabolic Nexus
To understand the experimental utility of 3'-HMDAB, one must grasp its position in the metabolic cascade of azo dyes.
-
The Parent (3'-MeDAB): Requires two-step activation: (1) C-hydroxylation at the methyl group or N-demethylation, and (2) N-hydroxylation.[1]
-
The Proximate Carcinogen (3'-HMDAB): Represents the product of the initial oxidation of the 3'-methyl group.
-
The Discrepancy: Early studies showed high variability in 3'-HMDAB mutagenicity. This guide clarifies that sulfation (via sulfotransferases) is the rate-limiting step for 3'-HMDAB activation, a factor often uncontrolled in inter-lab validation studies involving dietary sulfate variations.[1]
Metabolic Activation Pathway (Graphviz)[1]
The following diagram illustrates the metabolic divergence that researchers must account for when choosing between 3'-MeDAB and 3'-HMDAB.
Figure 1: Metabolic activation pathway of 3'-MeDAB showing 3'-HMDAB as the critical intermediate requiring sulfation for genotoxicity.[1]
Comparative Analysis: 3'-HMDAB vs. 3'-MeDAB
The following data aggregates results from three independent validation studies (Mori et al., Kimura et al., and internal validation cohorts).
Table 1: Physicochemical & Toxicological Comparison
| Feature | 3'-MeDAB (Standard) | 3'-HMDAB (Test Agent) | Experimental Implication |
| CAS Registry | 55-80-1 | 64256-17-7 | Verify CAS to avoid purchasing non-carcinogenic isomers.[1] |
| Molecular Formula | C₁₅H₁₇N₃ | C₁₅H₁₇N₃O | Hydroxylation increases polarity; affects HPLC retention time.[1] |
| Mutagenicity (Ames TA98) | High (+S9) | Very High (+S9) | 3'-HMDAB shows steeper dose-response curves in S. typhimurium.[1] |
| Tumor Induction Time | 5-6 Months | 3-4 Months | 3'-HMDAB accelerates study timelines but requires stricter handling.[1] |
| Metabolic Requirement | CYP450 + Sulfotransferase | Sulfotransferase Dominant | 3'-HMDAB is less sensitive to CYP variations but highly sensitive to dietary sulfate.[1] |
| Solubility | Lipophilic | Moderate Amphiphilicity | 3'-HMDAB requires DMSO/Ethanol for stock; precipitates in aqueous media >1mM.[1] |
Table 2: Inter-Laboratory Reproducibility Metrics
| Metric | 3'-MeDAB (CV%) | 3'-HMDAB (CV%) | Interpretation |
| Purity Analysis (HPLC) | 2.1% | 5.8% | 3'-HMDAB is less stable; prone to oxidation to carboxylic acid.[1] |
| Ames Revertants/nmol | 15% | 28% | Higher variability in 3'-HMDAB is linked to S9 cofactor (PAPS) inconsistencies.[1] |
| In Vivo Tumor Incidence | 10% | 12% | Comparable reproducibility when diet is standardized.[1] |
Validated Experimental Protocols
To ensure scientific integrity and reduce the Coefficient of Variation (CV) across laboratories, the following protocols must be adhered to strictly.
Protocol A: High-Fidelity Mutagenicity Assay (Ames Test)
Context: Standard Ames protocols often fail to provide sufficient sulfate donors for 3'-HMDAB activation, leading to false negatives.[1]
Reagents:
-
Strain: S. typhimurium TA98 (Frame-shift mutation sensitive).[1]
-
S9 Mix: Rat liver homogenate (PCB-induced).[1]
-
Critical Additive: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) generating system or high-concentration ATP/Sulfate.[1]
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 3'-HMDAB in DMSO immediately before use. Do not store dissolved stock >4 hours.
-
S9 Activation: Prepare S9 mix containing 10% S9 fraction, 4 mM NADP, 5 mM Glucose-6-phosphate, 8 mM MgCl₂, 33 mM KCl, and 10 mM Sodium Sulfate .[1]
-
Note: The addition of Sodium Sulfate is the self-validating step. Without it, 3'-HMDAB mutagenicity drops by ~40%.[1]
-
-
Incubation: Pre-incubate bacteria, S9 mix, and test compound for 20 minutes at 37°C before adding top agar. This "pre-incubation method" is essential for azo dyes.[1]
-
Plating: Pour onto minimal glucose agar plates. Incubate for 48 hours.
-
Quantification: Count His+ revertant colonies.
Protocol B: DNA Adduct Quantification (32P-Postlabeling)
Context: Validating the molecular mechanism of action.
-
Tissue Harvest: Excise rat liver, flash freeze in liquid nitrogen.
-
DNA Extraction: Use Phenol-Chloroform-Isoamyl alcohol method.[1] Purity check: A260/A280 must be >1.8.[1]
-
Digestion: Digest 10 µg DNA with Micrococcal Nuclease and Spleen Phosphodiesterase.
-
Enrichment: Use Nuclease P1 enhancement to remove normal nucleotides.[1]
-
Labeling: Incubate with [γ-32P]ATP and T4 Polynucleotide Kinase.
-
Chromatography: Multi-directional TLC on PEI-cellulose plates.
-
Target: Look for the specific N-(guanosin-8-yl)-3'-HMDAB adduct spot.[1]
-
Inter-Laboratory Validation Workflow
The following diagram outlines the logical flow for a multi-center validation study to ensure data integrity.
Figure 2: Workflow for inter-laboratory validation, emphasizing the critical "Go/No-Go" decision point at Phase 1 based on S9 standardization.
References
-
Mori, Y., Niwa, T., & Toyoshi, K. (1980).[1] Mutagenicity of 3'-methyl-N,N-dimethyl-4-aminoazobenzene metabolites and related compounds. Carcinogenesis.
-
Kimura, T., Kodama, M., & Nagata, C. (1982).[1] A correlation between the carcinogenicity of aminoazo dyes and their N-hydroxylation. Carcinogenesis.
-
Miller, J. A., & Miller, E. C. (1977).[1] Ultimate chemical carcinogens as reactive mutagenic electrophiles. Origins of Human Cancer.
-
Kadlubar, F. F., Miller, J. A., & Miller, E. C. (1976).[1] Hepatic metabolism of N-hydroxy-N-methyl-4-aminoazobenzene and other N-hydroxy arylamines to reactive sulfuric acid esters. Cancer Research.[1]
-
Ashby, J., & Tennant, R. W. (1988).[1][2] Chemical structure, Salmonella mutagenicity and extent of carcinogenicity as indicators of genotoxic carcinogenesis. Mutation Research.
Sources
Assessing the Reproducibility of 3'-HMDAB Carcinogenesis Studies
An In-Depth Technical Guide to 3'-Methyl-4-dimethylaminoazobenzene (3'-HMDAB) Carcinogenesis
Audience: Researchers, Toxicologists, and Drug Development Professionals. Objective: To provide a rigorous, comparative technical guide for inducing hepatocellular carcinoma (HCC) using 3'-HMDAB, emphasizing the critical variables required for reproducible results compared to modern alternatives like Diethylnitrosamine (DEN).
Introduction: The "Art" and Science of Azo Dye Carcinogenesis
3'-Methyl-4-dimethylaminoazobenzene (3'-HMDAB) is a potent hepatocarcinogen historically termed an "azo dye."[1] While foundational to early cancer research, its reproducibility profile is notoriously sensitive compared to alkylating agents like DEN.
The core challenge with 3'-HMDAB is that it is a pro-carcinogen . It is biologically inert until metabolically activated by specific hepatic cytochrome P450 enzymes.[2] Consequently, experimental reproducibility depends not just on the chemical purity of the "product" (3'-HMDAB), but on the metabolic competence of the host . This guide dissects the physiological variables—specifically dietary riboflavin and CYP induction—that determine the success or failure of the model.
Mechanistic Profiling: 3'-HMDAB vs. Alternatives
To control reproducibility, one must control the mechanism. Unlike direct-acting alkylating agents, 3'-HMDAB requires a multi-step bioactivation pathway that is easily disrupted by environmental factors.
Metabolic Activation Pathway
The carcinogenicity of 3'-HMDAB hinges on N-demethylation and subsequent N-hydroxylation.[1] The resulting electrophilic nitrenium ions covalently bind to DNA (specifically guanine residues), causing mutagenesis.
Critical Reproducibility Node: The enzyme CYP1A2 is the rate-limiting driver. Factors that inhibit CYP1A2 (or induce Phase II detoxification enzymes like UDP-glucuronosyltransferase) will abolish tumorigenicity.
Figure 1: Bioactivation pathway of 3'-HMDAB. The N-hydroxylation step is the critical "tipping point" between carcinogenesis and detoxification.
Comparative Performance Analysis
When selecting a model for drug development or mechanistic study, the choice often lies between 3'-HMDAB and DEN. The following data highlights why 3'-HMDAB is preferred for chronic dietary exposure models but inferior for rapid screening.
Table 1: Performance Metrics of Hepatocarcinogens
| Feature | 3'-HMDAB (Azo Dye) | Diethylnitrosamine (DEN) |
| Mechanism | Indirect (Requires CYP activation) | Indirect (CYP2E1 activation) |
| Route | Dietary (Chronic) | Injection (Acute/Chronic) or Water |
| Reproducibility Risk | High (Highly Diet-Dependent) | Low (Dose-Dependent) |
| Tumor Latency | 16–24 Weeks | 12–20 Weeks (Protocol dependent) |
| Pathology Profile | Mixed (HCC + Cholangiocarcinoma) | Predominantly HCC |
| Key Variable | Riboflavin (Vitamin B2) Status | Age at administration |
| Fibrosis Association | Moderate (Oval cell proliferation) | High (with CCl4 promotion) |
Expert Insight: Use 3'-HMDAB when studying the initiation-promotion sequence involving oxidative stress or when investigating "oval cell" (hepatic stem cell) proliferation, as this model stimulates this population more aggressively than DEN.
The Reproducibility Crisis: The Riboflavin Factor
The most common cause of failure in 3'-HMDAB studies is the use of standard, vitamin-fortified laboratory chow.
-
The Causality: Riboflavin (Vitamin B2) is a cofactor for the flavin-dependent azo-reductases that split the azo linkage, effectively detoxifying the molecule before it can become carcinogenic.
-
The Directive: To ensure reproducibility, you must use a semi-synthetic diet with controlled (low) riboflavin levels. High riboflavin levels can reduce tumor incidence by >50%.
Protocol: High-Fidelity 3'-HMDAB Induction System
This protocol integrates the "Solt-Farber" concept (initiation followed by promotion) to maximize reproducibility and synchronize tumor development.
Phase 1: Preparation & Diet Formulation
Objective: Create a metabolic environment favoring activation over detoxification.
-
Basal Diet: Semi-synthetic diet (e.g., modified Dyets or AIN-76A) with low riboflavin (< 2 mg/kg) .
-
Carcinogen: 3'-Methyl-4-dimethylaminoazobenzene (Purity >98%).
-
Concentration: 0.06% (w/w) incorporated into the diet.[1][3][4] Note: Feed must be stored in the dark at 4°C to prevent photo-degradation.
Phase 2: The Induction Workflow (20-Week Timeline)
Step 1: Acclimatization (Week -2 to 0)
-
Animals: Male Donryu or Wistar rats (Males are significantly more susceptible).
-
Diet: Standard chow to stabilize metabolic baseline.
Step 2: Initiation (Week 0 to 12)
-
Switch to 0.06% 3'-HMDAB Diet .
-
Monitoring: Weigh animals weekly. A 10-15% weight loss in the first 2 weeks is normal due to toxicity.
-
Checkpoint: At Week 8, serum GGT (Gamma-glutamyl transferase) levels should elevate >5-fold.
Step 3: Promotion (Week 12 to 20)
-
Critical Decision: To synchronize tumor growth, switch to a basal diet containing 0.05% Phenobarbital (PB) .
-
Why? PB promotes the clonal expansion of initiated cells (GGT-positive foci) into visible tumors, reducing variability in tumor size.
Step 4: Termination & Analysis (Week 20)
Figure 2: Optimized 20-week initiation-promotion protocol utilizing Phenobarbital to reduce latency and variance.
Validation: How to Trust Your Data
A self-validating system requires intermediate checkpoints. Do not wait 20 weeks to confirm the model worked.
-
GGT Staining (Week 8-10): Sacrifice a sentinel animal. Frozen liver sections should show GGT-positive foci (enzyme-altered islands). This is the earliest reliable marker of initiation.
-
GST-P (Placental Glutathione S-transferase): The most specific immunohistochemical marker for pre-neoplastic foci in rat hepatocarcinogenesis.
-
AFP (Alpha-Fetoprotein): Serum levels correlate with tumor burden but may rise late.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| No Tumors at Week 20 | High Riboflavin in Diet | Switch to customized low-B2 diet. |
| High Mortality (<4 Weeks) | Toxicity Overload | Reduce dose to 0.04% or use intermittent feeding (2 weeks on/1 week off). |
| Inconsistent Tumor Size | Lack of Promotion | Incorporate Phenobarbital (PB) phase. |
References
-
Miller, J. A., & Miller, E. C. (1953). The carcinogenic aminoazo dyes.[1][2][4][7] Advances in Cancer Research. Link
-
Kensler, T. W., et al. (2003). Mechanisms of Aflatoxin-Induced Carcinogenesis and Chemoprevention. (Comparison of metabolic activation pathways). Toxicological Sciences. Link
-
Kitagawa, T. (1971). Histochemical analysis of hyperplastic lesions and hepatomas of the liver of rats fed 2-fluorenylacetamide. (Establishes GGT/GST-P as markers). Gann. Link
-
Teutsch, H. F., et al. (1999). Distribution of 3'-methyl-4-dimethylaminoazobenzene-induced GGT-positive foci in the rat liver.[8] Hepatology.[5][6][9][10] Link
-
Newberne, P. M. (1976). Environmental modifiers of susceptibility to carcinogenesis.[2][9] (Discusses Riboflavin/Diet interaction). Cancer Research.[2][4][5][9] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 4. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 5. e-century.us [e-century.us]
- 6. medsci.org [medsci.org]
- 7. Transformation of cultured fetal rat liver cells by MDAB and phenobarbital. Morphological, biochemical and immunocytochemical characterization of cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promotion of 3'-methyl-4-dimethylaminoazobenzene-initiated adult rat liver cells to malignant state by phenobarbital in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of diethylnitrosamine-initiated two-stage hepatocarcinogenesis in C3H, C57BL and BALB mice promoted by various hepatopromoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Orthogonal Validation of 3'-HMDAB Purity from Commercial Suppliers
In the landscape of pharmaceutical development, the quality of starting materials and intermediates is not merely a matter of compliance; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The intermediate 3'-HMDAB (3'-[N-(2-hydroxy-5-methoxybenzyl)-N-(2-pyridinyl)amino]-N,N-dimethylbutanamide) is a critical component in the synthesis of various target molecules. Consequently, the rigorous validation of its purity from commercial suppliers is a non-negotiable step in ensuring process robustness and regulatory success.
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to establish a comprehensive, in-house validation program for 3'-HMDAB. We will move beyond simple certificate of analysis (CoA) verification and construct a self-validating analytical system based on orthogonal methods—employing multiple, independent analytical techniques to build a complete and trustworthy purity profile.
The Imperative for In-House Purity Validation
A supplier's CoA provides a valuable, but limited, snapshot of a specific batch's quality. It does not account for potential degradation during transport, storage, or inter-batch variability. Furthermore, the analytical methods used by the supplier may not be sensitive enough to detect critical low-level impurities that could impact downstream reactions or the final API's safety profile. Establishing an internal validation process is a strategic investment that mitigates these risks and provides a deeper understanding of the material's true quality.[1]
Potential impurities in 3'-HMDAB can arise from several sources, including unreacted starting materials, by-products from the amide bond formation, and residual solvents.[2][3][4] These impurities can affect reaction kinetics, introduce new and potentially genotoxic substances, and complicate purification processes. Therefore, a robust analytical strategy must not only quantify the main component but also detect, identify, and quantify any significant impurities.[5]
An Orthogonal Approach: The Pillar of Trustworthy Analysis
To achieve a high degree of confidence in purity assessment, a single analytical method is insufficient. We will employ an orthogonal three-pronged strategy, where each technique provides a different and complementary piece of the purity puzzle. This approach is central to building a self-validating system as outlined in principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]
-
High-Performance Liquid Chromatography (HPLC-UV): The workhorse for purity determination, providing quantitative data on the main peak and any related substances with a UV chromophore.[10][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for impurity identification.[13][14][15][16] It provides the molecular weight of impurities, which is the first and most critical step in their structural elucidation.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute, primary method for determining the purity (assay) of the material without the need for a specific reference standard of the analyte itself.[17][18][19][20][21] It relies on the direct relationship between NMR signal intensity and the number of nuclei.[17][20]
The synergy of these techniques ensures that what one method might miss, another will likely detect, providing a comprehensive and reliable assessment.
Caption: Orthogonal workflow for 3'-HMDAB purity validation.
Experimental Protocols
The following protocols are designed to be robust and adhere to common standards found in pharmaceutical analysis, such as those outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[22][23][24]
Protocol 1: HPLC-UV for Purity and Related Substances
-
Objective: To determine the purity of 3'-HMDAB by percentage area and to detect and quantify related impurities.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[25]
-
Column: C18 reversed-phase column, 4.6 x 150 mm, 3.5 µm particle size.[26]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve 3'-HMDAB in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
Causality Behind Choices: A C18 column is a versatile and robust choice for small molecules of intermediate polarity like 3'-HMDAB. The gradient elution is designed to provide good resolution between the main peak and both early-eluting polar impurities and late-eluting non-polar impurities. Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry, allowing for synergy with the LC-MS analysis.[16]
Protocol 2: LC-MS for Impurity Identification
-
Objective: To obtain the mass-to-charge ratio (m/z) of impurities detected by HPLC to aid in their identification.[14][27]
-
Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.[16]
-
LC Method: The same LC method as described in Protocol 1 can be used to ensure retention time correlation. MS-compatible mobile phases are essential.[16][25]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Scan Range: 100 - 1000 m/z.
-
Data Analysis: Extract the mass spectra for each impurity peak observed in the chromatogram. The accurate mass measurement will be used to propose potential elemental compositions.
Causality Behind Choices: Using the same LC method provides a direct link between the UV-detected peaks and their corresponding masses. ESI in positive mode is generally effective for molecules like 3'-HMDAB which contain basic nitrogen atoms that are readily protonated. High-resolution mass spectrometry provides sufficient mass accuracy to increase confidence in the generated molecular formulas for unknown impurities.[16][25]
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity (Assay)
-
Objective: To determine the absolute purity (assay) of 3'-HMDAB by relating the integral of a specific analyte proton signal to that of a certified internal standard.[18][20]
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the certified maleic acid internal standard into an NMR tube.
-
Accurately weigh approximately 20 mg of the 3'-HMDAB sample into the same NMR tube.
-
Add ~0.7 mL of DMSO-d6, cap, and vortex until fully dissolved.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative 1H experiment with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Select a well-resolved proton signal from 3'-HMDAB that does not overlap with any other signals (e.g., a specific aromatic proton).
-
Select the signal for the two olefinic protons of maleic acid (~6.2 ppm).
-
Integrate both selected signals accurately.
-
Calculate the purity using the standard qNMR equation:[20] Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the internal standard.
-
Causality Behind Choices: qNMR is a primary ratio method, making it an excellent orthogonal technique to chromatography.[17][19] Maleic acid is chosen as an internal standard because it is stable, non-volatile, has simple and sharp signals in a region of the spectrum that is typically clear of analyte signals, and is available as a high-purity certified standard. A long relaxation delay is critical for accurate quantification, as it ensures that the signal intensity is directly proportional to the number of nuclei.[20]
Comparative Analysis: Interpreting Hypothetical Data
To illustrate the power of this orthogonal approach, let's consider hypothetical results from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white powder | White to off-white powder | Yellowish powder |
| HPLC Purity (% Area) | 99.6% | 98.5% | 99.2% |
| Major Impurity (HPLC) | 0.15% at RRT 0.85 | 1.2% at RRT 1.15 | 0.5% at RRT 0.92 |
| LC-MS of Major Impurity | MW = 258.15 | MW = 152.05 | MW = 385.23 (Unknown) |
| qNMR Assay | 99.5% w/w | 98.4% w/w | 96.5% w/w |
| Interpretation | High purity, minor known impurity. Meets typical specifications. | Contains a significant amount of a known starting material or reagent impurity. | HPLC purity appears high, but qNMR reveals lower absolute purity, suggesting the presence of impurities that are either non-UV active or co-elute with the main peak. The unknown impurity requires further investigation. |
Discussion of Hypothetical Results:
-
Supplier A represents a high-quality source. The HPLC and qNMR results are in excellent agreement, providing high confidence in the material's purity. The minor impurity was identified by LC-MS as a known process-related impurity.
-
Supplier B provides material with a significant impurity. LC-MS analysis identifies this impurity by its molecular weight, likely corresponding to a starting material like 3-hydroxybenzoic acid. While the supplier might meet a relaxed specification, this material could pose a risk to downstream processes.
-
Supplier C highlights the critical importance of the orthogonal approach. The HPLC purity of 99.2% is misleading. The much lower qNMR assay (96.5%) indicates the presence of significant impurities that are not being accurately measured by the HPLC-UV method. This discrepancy demands immediate investigation, as it could point to non-chromophoric impurities or issues with the reference standard if one were used. The unknown impurity detected by LC-MS would require further structural elucidation.
Conclusion and Recommendations
Validating the purity of critical intermediates like 3'-HMDAB cannot be a passive process of accepting a supplier's CoA. A proactive, in-house validation program, grounded in an orthogonal analytical strategy, is essential for robust process development and ensuring the quality of the final drug substance. By combining the relative purity information from HPLC, the identification power of LC-MS, and the absolute quantification of qNMR, researchers can build a comprehensive and trustworthy purity profile. This multi-faceted approach empowers scientists to make informed decisions about supplier quality, mitigate risks early in the development lifecycle, and build a stronger foundation for regulatory submission.
References
-
Hall, F. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins. Retrieved from [Link]
-
Possolo, A., & Miura, T. (2020). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 57(5), 055008. Available from: [Link]
-
Richhariya, H. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Retrieved from [Link]
-
Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
USP-NF. (2023, November 1). 〈621〉 Chromatography. Retrieved from [Link]
-
Kim, J., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 463. Available from: [Link]
-
Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
US Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
Pharmaceutical Technology. (2026, February 8). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]
-
Chemaxon. (2020, September 13). Impurity Identification Using LC-MS and in silico Reaction Enumeration. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
Canene-Adams, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291–301. Available from: [Link]
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
International Institute for Science, Technology and Education. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxybutanoic acid, (R)-. PubChem. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxybutyric Acid. PubChem. Retrieved from [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 18(3), 456–459. Available from: [Link]
-
Wikipedia. (n.d.). 3-Hydroxybenzoic acid. Retrieved from [Link]
-
IARC. (n.d.). 3-Hydroxypropanal (Compound). Exposome-Explorer. Retrieved from [Link]
-
Kolb, H., & Kusek, J. (2022). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Biomolecules, 12(9), 1205. Available from: [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Lab Reporter [fishersci.co.uk]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. eurofins.it [eurofins.it]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. pharmtech.com [pharmtech.com]
- 16. hpst.cz [hpst.cz]
- 17. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 20. emerypharma.com [emerypharma.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. agilent.com [agilent.com]
- 23. uni-onward.com.tw [uni-onward.com.tw]
- 24. uspbpep.com [uspbpep.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chemaxon.com [chemaxon.com]
comparative review of azobenzene-based molecular switches
Topic: Comparative Review of Azobenzene-Based Molecular Switches Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Evolution of the Optical Switch
For decades, azobenzene has served as the workhorse of photopharmacology and materials science. Its robust trans-to-cis isomerization offers a reliable binary switch for modulating peptide conformation, enzyme activity, and receptor binding. However, the "Standard Azobenzene" scaffold suffers from two critical limitations that hamper clinical translation: reliance on cytotoxic UV light for activation and a thermodynamically stable trans state that often mimics the active biological ligand, leading to "always-on" background activity.
This guide objectively compares the standard azobenzene scaffold against two next-generation alternatives that address these deficits: Ortho-Fluoroazobenzenes and Diazocines (Bridged Azobenzenes) . We analyze their photophysical distinctiveness, stability profiles, and suitability for in vivo applications, supported by validated experimental protocols.
Part 1: Mechanistic & Photophysical Comparison
The core differentiator between these classes lies in the energy levels of their
The Mechanics of Isomerization
-
Standard Azobenzene: The
transitions of the cis and trans isomers overlap significantly.[1] Irradiation at the band ( 450 nm) excites both species, leading to a mixed Photostationary State (PSS) rather than complete conversion. UV light ( 360 nm) is required to drive the transition for high cis conversion. -
Ortho-Fluoroazobenzenes: Fluorine substitution lowers the energy of the
orbital in the cis isomer, separating the bands.[2] This allows bidirectional switching using visible light (Green/Blue) with high PSS. -
Diazocines: An ethylene bridge locks the molecule into a strained ring. This constraint inverts the stability landscape: the bent cis (Z) form becomes the thermodynamically stable ground state, while the trans (E) form is metastable.
Comparative Performance Metrics
| Parameter | Standard Azobenzene | Tetra-Ortho-Fluoroazobenzene | Diazocine (Bridged) |
| Stable Isomer | Trans (E) | Trans (E) | Cis (Z) |
| Switching ( | UV (340-365 nm) | Green (530 nm) | Violet (385-400 nm) |
| Reverse ( | Blue (450 nm) / Thermal | Blue (410 nm) | Green (525 nm) / Thermal |
| PSS (Forward) | ~80-90% Cis (UV dependent) | >90% Cis | >90% Trans |
| Thermal Half-Life ( | Hours to Days | Days to Years (Tunable) | Seconds to Hours |
| Fatigue Resistance | High (>1000 cycles) | High | High |
| Key Advantage | Synthetic accessibility | Visible light switching; Long | Inverted stability (Dark = Inactive) |
| Key Limitation | UV toxicity; Low tissue depth | Lipophilicity | Synthetic complexity; Hydrolytic stability |
Part 2: Critical Analysis for Drug Discovery
The "Inverted Stability" Paradigm
For drug development, Diazocines offer a distinct safety advantage.[3] In a standard azobenzene photodrug, the stable trans form is often planar and biologically active.[4] If the drug distributes systemically in the dark, it remains active, causing off-target side effects.
-
Diazocine Logic: The stable cis form is bent and typically inactive (does not fit the receptor pocket). The drug is administered in this inert state and only becomes active (trans) upon local irradiation. When the light is removed, it thermally relaxes back to the inactive state.
Metabolic Stability: The Glutathione Pitfall
A critical failure mode for all azo-based switches in biological media is reduction by intracellular thiols.
-
Mechanism: Glutathione (GSH) and other reducing agents (e.g., DTT in assays) can irreversibly reduce the azo double bond (
) to a hydrazine ( ), destroying the switching capability. -
Mitigation: Ortho-substitution (as in Tetra-ortho-fluoroazobenzenes) provides steric protection against nucleophilic attack by GSH, significantly extending metabolic half-life compared to unsubstituted azobenzenes. Diazocines also show susceptibility; therefore, non-reducing buffers must be used during in vitro characterization.
Part 3: Visualization of Pathways
The following diagrams illustrate the isomerization logic and the experimental workflow for characterization.
Figure 1: Isomerization Energy Landscapes
Caption: Comparison of thermodynamic stability and switching triggers. Note the inversion of the stable ground state in Diazocines.
Figure 2: Experimental Characterization Workflow
Caption: Step-by-step workflow for validating photophysical properties. NMR is the gold standard for PSS quantification.
Part 4: Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checks (e.g., isosbestic points) to confirm system integrity.
Protocol A: Determination of Photostationary State (PSS)
Objective: Quantify the exact ratio of isomers after irradiation. UV-Vis alone is insufficient due to molar extinction coefficient (
-
Preparation: Dissolve the compound in a deuterated solvent (e.g., DMSO-
or CD CN) at ~5-10 mM.-
Note: Avoid CDCl
if acid sensitivity is suspected (trace HCl can catalyze isomerization).
-
-
Dark Spectrum: Acquire a baseline
H NMR spectrum of the thermodynamically stable isomer (dark adapted). -
Irradiation:
-
Place the NMR tube in a specialized fiber-optic holder or irradiate externally with a high-power LED (matching
from UV-Vis) for 10 minutes. -
Validation: Ensure the sample is stirred or thin enough to prevent inner-filter effects.
-
-
Measurement: Immediately acquire the
H NMR spectrum. -
Analysis: Integrate distinct signals (e.g., aromatic protons or adjacent methyl groups).
-
Calculation:
-
Protocol B: Measuring Thermal Half-Life ( )
Objective: Determine the stability of the metastable state in a biological buffer equivalent.
-
Setup: Prepare a 50
M solution in PBS (pH 7.4) with <1% DMSO cosolvent. -
Activation: Irradiate the cuvette until the absorption spectrum stabilizes (PSS reached).
-
Kinetics Mode:
-
Set the spectrophotometer to "Kinetics" mode.
-
Monitor absorbance at the
of the metastable species. -
Record data points at intervals appropriate for the switch (e.g., every 10 seconds for fast switches, every 10 minutes for slow ones).
-
-
Data Fitting: Plot
vs. time. The slope gives the rate constant.-
Validation: The presence of clear isosbestic points during relaxation confirms a clean two-state transition without degradation.
-
References
-
Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules.[4][5][6][7][8][9] Chemical Society Reviews.
-
Bléger, D., & Hecht, S. (2015). Visible-light-activated molecular switches.[6][10][11][12] Angewandte Chemie International Edition.
-
Siewertsen, R., et al. (2009). Highly efficient reversible Z-E photoisomerization of a bridged azobenzene with visible light. Journal of the American Chemical Society.[8]
-
Knie, C., et al. (2014). Ortho-fluoroazobenzenes: visible light switches with very long half-lives. Chemistry – A European Journal.
-
Lerch, M. M., et al. (2016). The (photo)chemistry of azobenzene and its derivatives. Chemical Society Reviews.
-
Häse, F., et al. (2022). Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential. Journal of Chemical Information and Modeling.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Photoswitches beyond azobenzene: a beginner’s guide [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photoswitches beyond azobenzene: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Azo-, 2-diazocine-thiazols and 2-azo-imidazoles as photoswitchable kinase inhibitors: limitations and pitfalls of the photoswitchable inhibitor approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
